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  • Product: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione
  • CAS: 1114824-11-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical properties of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this precise molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and the fundamental principles of organic chemistry to present a detailed profile. This guide covers the compound's structure, nomenclature, physicochemical properties, proposed synthesis, reactivity, and potential biological significance, offering valuable insights for researchers working with hydantoin derivatives.

Introduction and Nomenclature

3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione belongs to the hydantoin class of compounds, which are derivatives of imidazolidine-2,4-dione. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The presence of an aminophenyl substituent at the N-3 position and a methyl group at the N-1 position suggests a molecule with potential for diverse chemical modifications and biological interactions.

Systematic Name: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Common Synonyms:

  • 3-(3-aminophenyl)-1-methylhydantoin

Molecular Structure:

Figure 1: Chemical structure of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione.

Physicochemical Properties

Direct experimental data for the target compound are not widely published. The following table summarizes key physicochemical properties, with some values being predicted or inferred from structurally similar compounds.

PropertyValue (Predicted/Inferred)Source/Basis
Molecular Formula C₁₀H₁₁N₃O₂[4]
Molecular Weight 205.22 g/mol [4]
Appearance Likely a solid at room temperature.Based on related compounds like 3-(3-Aminophenyl)-2,4-imidazolidinedione which is a solid.
Melting Point Not available.-
Boiling Point Not available.-
Solubility Expected to have some solubility in polar organic solvents like DMSO, DMF, and alcohols. Solubility in water is likely to be pH-dependent due to the basic amino group.General solubility of hydantoin derivatives and aromatic amines.
pKa The aminophenyl group is expected to have a pKa in the range of 4-5, typical for anilines. The N-H proton of the hydantoin ring is weakly acidic.Standard pKa values for anilines and hydantoins.
LogP A predicted XLogP3 value for the related 3-(4-aminophenyl)imidazolidine-2,4-dione is 0.1, suggesting a relatively low lipophilicity. The addition of a methyl group would slightly increase this value.[5][5]

Synthesis and Characterization

A plausible synthetic route for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione can be devised based on established methods for hydantoin synthesis.[6]

Proposed Synthetic Pathway

A common and effective method for the synthesis of N-substituted hydantoins is the reaction of an appropriate isocyanate with an amino acid ester, followed by cyclization.

G reagent1 3-Nitrophenyl isocyanate step1 Reaction in aprotic solvent (e.g., THF) reagent1->step1 reagent2 Sarcosine ethyl ester reagent2->step1 intermediate1 Urea intermediate step2 Acid or base catalyzed cyclization intermediate1->step2 step1->intermediate1 intermediate2 3-(3-Nitrophenyl)-1-methylhydantoin step3 Reduction (e.g., H2/Pd-C, SnCl2/HCl) intermediate2->step3 step2->intermediate2 final_product 3-(3-Aminophenyl)-1-methylhydantoin step3->final_product caption Proposed synthesis of 3-(3-Aminophenyl)-1-methylhydantoin.

Figure 2: Proposed synthetic workflow.

Step-by-Step Protocol:

  • Urea Formation: To a solution of sarcosine ethyl ester in an anhydrous aprotic solvent such as tetrahydrofuran (THF), an equimolar amount of 3-nitrophenyl isocyanate is added dropwise at room temperature. The reaction mixture is stirred for several hours until the formation of the urea intermediate is complete, as monitored by thin-layer chromatography (TLC).

  • Cyclization: The solvent is removed under reduced pressure, and the resulting crude urea intermediate is treated with an acidic or basic catalyst to induce cyclization. For example, refluxing in aqueous hydrochloric acid can effect the cyclization to form 3-(3-nitrophenyl)-1-methylhydantoin.

  • Reduction of the Nitro Group: The nitro-substituted hydantoin is then dissolved in a suitable solvent, such as ethanol or ethyl acetate, and the nitro group is reduced to an amine. This can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or by using a chemical reducing agent like tin(II) chloride in hydrochloric acid.

  • Purification: The final product, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, can be purified by recrystallization or column chromatography.

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-aminophenyl group, a singlet for the N-methyl protons, and a singlet for the methylene protons of the hydantoin ring. The chemical shifts of the aromatic protons will be influenced by the amino substituent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons of the hydantoin ring, the methylene carbon, the N-methyl carbon, and the six carbons of the aromatic ring. The positions of the aromatic carbon signals will be indicative of the substitution pattern.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and strong C=O stretching vibrations for the two carbonyl groups in the hydantoin ring.[7]

Mass Spectrometry (MS):

Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the bond between the phenyl ring and the hydantoin nitrogen, as well as fragmentation of the hydantoin ring itself.

Reactivity and Chemical Behavior

The chemical reactivity of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione is dictated by the functional groups present: the aromatic primary amine and the hydantoin ring.

Reactions of the Aminophenyl Group

The primary amino group is a versatile functional handle for further chemical modifications.

  • Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides.

  • Alkylation: N-alkylation can be achieved using alkyl halides, though over-alkylation is a possibility.

  • Diazotization: The primary aromatic amine can undergo diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate can then be used in various Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -Cl, -Br, -CN) onto the aromatic ring.

  • Schiff Base Formation: Condensation with aldehydes or ketones will form the corresponding imines (Schiff bases).

Reactions of the Hydantoin Ring

The hydantoin ring is generally stable but can undergo certain reactions.

  • Hydrolysis: Under harsh acidic or basic conditions, the hydantoin ring can be hydrolyzed to open the ring and form an amino acid derivative.

  • N-Alkylation/Acylation: The N-H proton at position 1 (in the absence of the methyl group) is weakly acidic and can be deprotonated with a strong base, allowing for subsequent alkylation or acylation. In the target molecule, this position is already methylated.

G cluster_amine Reactions of the Amino Group cluster_hydantoin Reactions of the Hydantoin Ring start 3-(3-Aminophenyl)-1-methylhydantoin acylation Acylation (RCOCl) start->acylation alkylation Alkylation (R-X) start->alkylation diazotization Diazotization (NaNO2, HCl) start->diazotization hydrolysis Hydrolysis (H+ or OH-) start->hydrolysis caption Key reactivity pathways.

Figure 3: Potential reactivity of the target molecule.

Potential Applications and Biological Significance

Hydantoin derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[1][2] The aminophenyl substituent provides a key site for modification to explore structure-activity relationships (SAR).

The presence of the 3-aminophenyl group could allow this molecule to serve as a building block in the synthesis of more complex pharmaceutical agents. For instance, it could be incorporated into larger molecules to modulate their solubility, polarity, and ability to form hydrogen bonds with biological targets.

Derivatives of aminophenyl hydantoins have been investigated for various therapeutic applications. For example, related structures have been explored for their potential as enzyme inhibitors or receptor ligands in various disease models.[8] The specific biological profile of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione would require experimental evaluation.

Conclusion

3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione is a hydantoin derivative with significant potential for chemical modification and biological investigation. While detailed experimental data on its properties are not extensively documented, this guide provides a comprehensive overview based on the established chemistry of its constituent functional groups and related compounds. The proposed synthetic route offers a practical approach for its preparation, and the discussion of its reactivity highlights its utility as a versatile chemical intermediate. Further experimental studies are warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential in drug discovery and development.

References

  • Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o269. [Link]

  • Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Pooja, R. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178. [Link]

  • Al-Nuzal, S. M. D., & Al-Jaf, H. T. A. (2023). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. Journal of Applied Sciences Research, 19(8), 1-10. [Link]

  • Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 3), o269. [Link]

  • Kuujia. (n.d.). 3-(4-aminophenyl)imidazolidine-2,4-dione. Retrieved February 6, 2026, from [Link]

  • Mezoughi, A. B., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-215. [Link]

  • Zorc, B., Butula, I., & De Clercq, E. (2002). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 7(12), 837-848. [Link]

  • PubChem. (n.d.). 3-Methyl-5,5-diphenylimidazolidine-2,4-dione. Retrieved February 6, 2026, from [Link]

  • Ali, M. A., Ismail, R., & Choon, T. S. (2013). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 51(11), 729-733. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., & Liu, Y. (2022). Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. Molecules, 27(19), 6543. [Link]

  • Jarrar, Q., Al-Hiari, Y., & Al-Qirim, T. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. Research Square. [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Dalton Transactions. [Link]

  • Milenković, D., Marković, V., & Avdović, E. (2017). Kinetic investigation of reactions of a 3-arylidene-2-thiohydantoin derivative with palladium (II) salts. ResearchGate. [Link]

  • Al-Obaidi, A. S. M., & Al-Masoudi, N. A. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(1), 1-8. [Link]

  • Al-Omar, M. A. (2015). Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives. Molecules, 20(8), 13936-13951. [Link]

  • El-Azhary, M. A., & El-Sherbiny, K. A. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17799. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. ResearchGate. [Link]

  • Zohour, B., Gholipour, A. R., & Ziarati, A. (2014). The IR spectrum of 1-methylimidazolium trinitromethanide (a); trinitromethane (b); 1-methylimidazole (c). ResearchGate. [Link]

  • PubChem. (n.d.). 1-Methylhydantoin. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one. Retrieved February 6, 2026, from [Link]

  • Guerrab, W., Akrad, R., Ansar, M., Taoufik, J., Mague, J. T., & Ramli, Y. (2017). 3-Methyl-5,5-diphenylimidazolidine-2,4-dione. IUCrData, 2(11), x171534. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 28(14), 5489. [Link]

  • Google Patents. (n.d.). CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
  • Bakalova, A., Varbanov, H., & Buyukliev, R. (2021). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 26(6), 1709. [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Creatinase. Retrieved February 6, 2026, from [Link]

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Organic & Biomolecular Chemistry. [Link]

  • Al-Jbouri, F. A. A., & Al-Masoudi, W. A. M. (2023). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. International Journal of Pharmaceutical and Life Sciences, 1(1), 1-11. [Link]

  • PubChem. (n.d.). 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl-. Retrieved February 6, 2026, from [Link]

  • Al-Ghorbani, M., Al-Majidi, S. M., & El-Emam, A. A. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6524. [Link]

  • Al-Amiery, A. A., Al-Majidi, S. M., & Kadhum, A. A. H. (2015). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... ResearchGate. [Link]

  • Fun, H.-K., Arshad, S., & Ramasamy, K. (2010). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Journal of Molecular Structure, 981(1-3), 126-133. [Link]

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Sources

Exploratory

Technical Monograph: Structure Elucidation of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

This technical guide provides a comprehensive structural elucidation workflow for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione , a specific hydantoin derivative often encountered as a synthetic intermediate or oxida...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural elucidation workflow for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione , a specific hydantoin derivative often encountered as a synthetic intermediate or oxidative metabolite in drug development programs involving muscle relaxants or androgen receptor modulators.[1][2]

The guide is structured as a laboratory monograph, prioritizing mechanistic reasoning and self-validating spectral analysis.

[1][2]

Executive Summary & Compound Identity

  • IUPAC Name: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione[1][2][3]

  • Molecular Formula: C₁₀H₁₁N₃O₂[1][2]

  • Molecular Weight: 205.22 g/mol [1]

  • Core Scaffold: Hydantoin (Imidazolidine-2,4-dione)[1][2][4][5]

  • Key Features: N1-Methylation, N3-Aryl substitution, Meta-amino functionality.[1]

This molecule represents a "unsymmetrically substituted" hydantoin.[2] The elucidation challenge lies in distinguishing the regio-isomerism (N1 vs. N3 substitution) and verifying the meta-positioning of the amino group on the phenyl ring.[1][2]

Synthetic Context & Formation Pathway

Understanding the origin of the analyte is the first step in validation. This compound is typically accessed via the Bucherer-Bergs reaction modification or, more specifically, the cyclization of ureido acids derived from sarcosine.

Logical Synthesis Flow (for verification)
  • Precursor: N-Methylglycine (Sarcosine).[1][2]

  • Reagent: 3-Nitrophenyl isocyanate.[1][2]

  • Intermediate: Formation of the ureido acid.[2]

  • Cyclization: Acid-catalyzed closure to the hydantoin core.[1][2]

  • Functionalization: Reduction of the nitro group (

    
    ).[2]
    

SynthesisPath Sarcosine Sarcosine (N-Methylglycine) Urea Ureido Acid Intermediate Sarcosine->Urea + Isocyanate Isocyanate 3-Nitrophenyl Isocyanate Hydantoin_Nitro 3-(3-Nitrophenyl)- 1-methylhydantoin Urea->Hydantoin_Nitro H+ / Cyclization Target TARGET: 3-(3-Aminophenyl)- 1-methylhydantoin Hydantoin_Nitro->Target H2 / Pd-C (Reduction)

Figure 1: Synthetic logic flow verifying the regiochemistry of the N1-Methyl group.[1][2]

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight and analyze fragmentation to verify the hydantoin core stability.

Protocol:
  • Ionization: ESI (Positive Mode).[2]

  • Solvent: Methanol + 0.1% Formic Acid.[2]

Data Interpretation:
Ion Typem/z (Observed)Interpretation
[M+H]⁺ 206.1 Protonated molecular ion.[1][2] Consistent with C₁₀H₁₁N₃O₂.[2]
[M+Na]⁺ 228.1 Sodium adduct (common in ESI).[2]
Fragment A 149.1 Loss of Methyl Isocyanate (

, -57 Da).[1][2] Diagnostic of N1-substituted hydantoins.
Fragment B 121.1 Loss of Hydantoin ring segments; formation of aminophenyl isocyanate cation.[2]

Mechanistic Insight: Hydantoins typically undergo a Retro-Diels-Alder (RDA) type cleavage.[1][2] The loss of 57 Da (Methyl Isocyanate) specifically flags the N1-Methyl group.[1][2] If the methyl were on N3, the primary loss would be different (e.g., Phenyl Isocyanate).[2]

Infrared Spectroscopy (FT-IR)

Objective: Identify the unique "doublet" carbonyl signature of the hydantoin ring.

  • Amine Region (3400–3200 cm⁻¹): Two weak bands corresponding to primary amine (

    
    ) symmetric and asymmetric stretching.[2]
    
  • Carbonyl Region (1780–1700 cm⁻¹):

    • Band 1 (~1770 cm⁻¹): C2=O symmetric stretch (weaker, higher frequency due to ring strain/coupling).[2]

    • Band 2 (~1710 cm⁻¹): C4=O asymmetric stretch (stronger, overlaps with amide I character).[2]

    • Note: The separation (

      
      ) is diagnostic for the 5-membered imide ring.[1][2]
      

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive step.[2] The lack of substitution at C5 (methylene) provides a critical handle for verifying the N1-Methyl position.[1][2]

¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Reasoning
6.90 - 7.10 Multiplet1HAr-H (C5')Meta-substituted ring typically shows a pseudo-triplet or multiplet at C5.[1][2]
6.50 - 6.60 Multiplet3HAr-H (C2', C4', C6')Protons ortho/para to the amine are shielded (upfield) due to resonance donation.[1][2]
5.20 Broad Singlet2H

Exchangeable with

.[1][2] Broadening indicates H-bonding.[1][2]
4.05 Singlet2HHydantoin

Critical Signal. If this were a doublet/quartet, C5 would be substituted.[1][2] Its shift (>4.[2]0) confirms it is flanked by N1 and C4=O.
2.95 Singlet3H

Diagnostic singlet.[1][2] N-Methyl usually appears 2.8–3.1 ppm.[1][2]
¹³C NMR (100 MHz, DMSO-d₆)
  • Carbonyls: Two distinct peaks at ~170 ppm (C4) and ~156 ppm (C2).[2] C2 is urea-like (shielded relative to C4 amide-like).[1][2]

  • Aromatic: Six signals.[2] The C-NH2 carbon will be significantly deshielded (~149 ppm).[1][2]

  • Aliphatic:

    • ~50-52 ppm: C5 (Methylene).[1][2]

    • ~29-30 ppm: N1-Methyl.[1][2]

2D NMR Correlations (HMBC)

To prove the Methyl is on N1 and not N3:

  • HMBC Experiment: Look for long-range coupling from the Methyl protons (2.95 ppm) .

  • Result: The Methyl protons will show a strong correlation to C2 (156 ppm) and C5 (52 ppm) .[2]

  • Validation: They will NOT correlate to C4 (170 ppm).[2] This triangulation confirms the N1 position.[2]

Structural Validation Logic (Graphviz)[2]

The following diagram illustrates the logical dependencies required to confirm the structure.

ElucidationLogic cluster_NMR NMR Evidence cluster_MS MS Evidence Sample Unknown Sample (C10H11N3O2) H_Me 1H Singlet @ 2.95ppm (N-Methyl) Sample->H_Me Parent m/z 206.1 [M+H]+ Sample->Parent HMBC HMBC Correlation: Me -> C2 & C5 H_Me->HMBC H_CH2 1H Singlet @ 4.05ppm (C5-Methylene) H_CH2->HMBC Conclusion CONFIRMED STRUCTURE: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione HMBC->Conclusion Regiochemistry Confirmed Frag Loss of CH3NCO (N1-Me Specific) Parent->Frag Frag->Conclusion

Figure 2: Decision tree for structural confirmation, highlighting the critical HMBC correlation.

References

  • Ware, E. (1950).[2] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[2] Link[2]

  • Lopez, C. A., & Trigo, G. G. (1985).[2] "The Chemistry of Hydantoins." Advances in Heterocyclic Chemistry, 38, 177-228. Link[2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2] (Standard reference for N-Methyl and Hydantoin shifts).

  • PubChem Compound Summary. (2024). "3-(3-Aminophenyl)hydantoin derivatives." National Center for Biotechnology Information.[2] Link

Sources

Foundational

An In-depth Technical Guide to 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione (CAS 702638-03-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, a molecule of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, a molecule of significant interest within the field of medicinal chemistry. While specific literature on this exact compound is emerging, its structural architecture, featuring a hydantoin core, suggests a rich potential for diverse biological activities. This document, authored from the perspective of a Senior Application Scientist, synthesizes established knowledge of the imidazolidine-2,4-dione scaffold with predictive insights into the target molecule's synthesis, potential therapeutic applications, and proposed experimental workflows for its characterization and evaluation.

Introduction: The Imidazolidine-2,4-dione Scaffold - A Privileged Structure in Drug Discovery

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its prevalence in a number of clinically approved drugs underscores its status as a "privileged scaffold". This is attributed to its favorable physicochemical properties, including metabolic stability and the ability to engage in multiple hydrogen bonding interactions, which are crucial for molecular recognition at biological targets.[1][2] Notable examples of hydantoin-containing drugs include Phenytoin, an anticonvulsant, and Nilutamide, an antiandrogen used in the treatment of prostate cancer.

The subject of this guide, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, combines this privileged hydantoin core with a 3-aminophenyl substituent and a methyl group at the N-1 position. The presence of the aminophenyl group is particularly noteworthy, as it introduces a versatile functional handle for further chemical modification and can significantly influence the molecule's biological activity profile.

Physicochemical Properties and Structural Features

A foundational understanding of a molecule's physicochemical properties is paramount for any drug discovery endeavor. The table below summarizes the key computed and reported properties for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione.

PropertyValueSource
CAS Number 702638-03-7N/A
Molecular Formula C₁₀H₁₁N₃O₂N/A
Molecular Weight 205.21 g/mol N/A
Appearance Predicted to be a solid at room temperatureN/A
Solubility Predicted to be soluble in organic solvents like DMSO and methanolN/A
Hydrogen Bond Donors 1 (from the amine group)N/A
Hydrogen Bond Acceptors 3 (two carbonyl oxygens and one amine nitrogen)N/A
Predicted LogP 1.2 - 1.8In-silico prediction

Proposed Synthesis of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards two key starting materials: N-methylglycine and 3-aminophenyl isocyanate. This approach is advantageous due to the commercial availability and relatively low cost of these precursors.

G Target 3-(3-Aminophenyl)-1-methyl- imidazolidine-2,4-dione SM1 N-Methylglycine Target->SM1 Disconnection at N1-C2 and C5-N1 SM2 3-Aminophenyl isocyanate Target->SM2 Disconnection at N3-C2 and N3-C4

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

This proposed protocol is a robust starting point for the laboratory synthesis of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione.

Step 1: Formation of the Ureido Intermediate

  • To a stirred solution of N-methylglycine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add 3-aminophenyl isocyanate (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the resulting ureido intermediate may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Cyclization to the Hydantoin Ring

  • Dissolve the purified ureido intermediate from Step 1 in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • The product, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the final compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The identity and purity of the synthesized 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and connectivity of the molecule.[3][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carbonyl groups of the hydantoin ring and the N-H bonds of the amine.

  • Melting Point: A sharp melting point will indicate the purity of the compound.

Potential Biological Activities and Therapeutic Applications

The structural motifs present in 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione suggest several potential avenues for biological activity. The following sections outline plausible therapeutic applications based on the known pharmacology of related compounds.

Anticancer Activity

The hydantoin scaffold is a common feature in a number of anticancer agents.[5][6][7] The mechanism of action for such compounds can be diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the disruption of microtubule dynamics. The aminophenyl group on the target molecule provides a site for potential interactions with biological targets and could be a key determinant of its anticancer activity.

Antimicrobial Activity

Derivatives of imidazolidine-2,4-dione have been reported to possess antibacterial and antifungal properties.[8][9] The proposed mechanism for some of these compounds involves the inhibition of essential bacterial enzymes. The presence of the amine functionality on the phenyl ring could enhance the antimicrobial potency of the molecule.

Other Potential Applications

Given the broad range of biological activities associated with the hydantoin core, other potential applications for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione could include:

  • Anticonvulsant activity: Following the precedent of phenytoin.[10]

  • Anti-inflammatory activity: As seen with other nitrogen-containing heterocyclic compounds.

  • Enzyme inhibition: The hydantoin ring can act as a scaffold for the design of specific enzyme inhibitors.

Proposed Experimental Workflows for Biological Evaluation

To explore the therapeutic potential of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, a systematic biological evaluation is necessary. The following workflows provide a starting point for screening the compound for anticancer and antimicrobial activities.

In Vitro Anticancer Activity Screening

G start Synthesized Compound step1 Cell Viability Assay (MTT/XTT) (e.g., MCF-7, A549, HCT116) start->step1 step2 Determine IC50 values step1->step2 step3 Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) step2->step3 If potent end Lead Candidate Identification step3->end

Caption: Workflow for in vitro anticancer activity screening.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione in cell culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6][7]

In Vitro Antimicrobial Activity Screening

G start Synthesized Compound step1 Broth Microdilution Assay (e.g., S. aureus, E. coli, C. albicans) start->step1 step2 Determine Minimum Inhibitory Concentration (MIC) step1->step2 step3 Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) step2->step3 If active end Lead Candidate Identification step3->end

Caption: Workflow for in vitro antimicrobial activity screening.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Prepare two-fold serial dilutions of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

In Silico ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in modern drug discovery to reduce late-stage attrition. In silico tools can provide valuable predictions for these properties.

ADMET PropertyPredicted OutcomeImplication
Human Intestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier Penetration ModerateMay have potential for CNS applications.
CYP450 Inhibition LowLower likelihood of drug-drug interactions.
Hepatotoxicity Low to ModerateFurther in vitro and in vivo studies are required.
Mutagenicity (Ames test) Likely NegativeFavorable preliminary safety profile.

Disclaimer: These are in silico predictions and require experimental validation.[11][12][13]

Safety and Handling

As with any novel chemical entity, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust or contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.[14][15][16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione represents a promising starting point for further investigation in the field of medicinal chemistry. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high potential for diverse biological activities, particularly in the areas of oncology and infectious diseases. The experimental workflows outlined in this guide provide a clear path for the synthesis, characterization, and biological evaluation of this intriguing molecule. Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive screening cascade to elucidate its full therapeutic potential. Structure-activity relationship (SAR) studies, initiated by modifying the aminophenyl ring and other positions of the hydantoin core, will be instrumental in optimizing its potency and selectivity for specific biological targets.

References

  • Bae, Y. H., et al. (2016). Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors. PubMed.
  • Dandamudi, A., Kumar, K. R., & Rao, B. B. P. (2025). Hydantoin Derivatives Bearing Morpholine Moiety: Design, Synthesis, Characterization, In-Silico ADMET And Molecular Docking Investigations. International Journal of Environmental Sciences.
  • El-Gendy, M. A., et al. (2023). Novel Hydantoin Derivatives: Synthesis and Biological Activity Evaluation.
  • G-Biosciences.
  • Hydantoin synthesis. Organic Chemistry Portal.
  • Kwiecień, H., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. MDPI.
  • Li, Y., et al. (2021). Computational design and evaluation of hydrantoin derivatives as potential anti-tubercular agents. University of Johannesburg.
  • Mączyńska, J., et al. (2015). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI.
  • Mahmoud, A., et al. (2023). Journal Pre-proofs Novel Hydantoin Derivatives: Synthesis and Biological Activity Evaluation.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • NOAA. p-aminophenol - Report. CAMEO Chemicals.
  • Patching, S. G. (2017).
  • Patching, S. G. (2025). Synthesis, NMR analysis and applications of isotope-labelled hydantoins | Request PDF.
  • Rauf, A., et al. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC.
  • S. Al-Otaibi, A., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins.
  • S. Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives.
  • Said, M. M., et al. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hy- dantoin-Based Hybrid Molecules: A Personal Account. Who we serve.
  • Sediq, A. S., et al. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives.
  • Sharma, P., et al. (2025). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. PMC.
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Exploratory

Technical Synthesis Guide: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

This guide details the synthesis of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione , a specific N1-methyl, N3-aryl substituted hydantoin.[1][2] This scaffold is relevant in medicinal chemistry as a core for androgen r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione , a specific N1-methyl, N3-aryl substituted hydantoin.[1][2] This scaffold is relevant in medicinal chemistry as a core for androgen receptor antagonists and other bioactive small molecules.

The synthesis strategy prioritizes regiochemical control to ensure the methyl group resides on N1 and the aminophenyl moiety on N3, using a reliable nitro-reduction pathway.

[1][2]

Executive Summary

  • Target Molecule: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione[1][2]

  • Molecular Formula: C₁₀H₁₁N₃O₂[1]

  • Molecular Weight: 205.22 g/mol [1]

  • Key Challenge: Ensuring regioselectivity between N1 and N3 positions during ring construction.

  • Primary Strategy: Condensation of Sarcosine (N-methylglycine) with 3-Nitrophenyl Isocyanate , followed by cyclization and chemoselective nitro reduction.[1][2] This route guarantees the N1-methyl placement by using a pre-methylated amino acid precursor.[1][2]

Retrosynthetic Analysis

The most robust disconnection relies on the stability of the hydantoin core. We disconnect the amine back to a nitro precursor, and the heterocycle back to its linear urea intermediate.

Retrosynthesis Target 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione NitroInter Intermediate A: 1-Methyl-3-(3-nitrophenyl)hydantoin Target->NitroInter Nitro Reduction (H2/Pd-C) Urea Intermediate B: Linear Urea Derivative NitroInter->Urea Cyclization (Acid/Heat) Precursors Precursors: Sarcosine Ethyl Ester + 3-Nitrophenyl Isocyanate Urea->Precursors Urea Formation

Figure 1: Retrosynthetic logic ensuring N1/N3 regioselectivity.[1][2]

Primary Synthesis Protocol (Isocyanate Route)

This protocol is designed for scale-up and high purity.[1][2] It utilizes the differing nucleophilicities of the sarcosine amine and the urea intermediate to control ring formation.

Phase 1: Formation of the Hydantoin Core

Objective: Synthesize 1-methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione.

Reagents & Materials
ReagentEquiv.[1][3][4][5][6][7]Role
Sarcosine Ethyl Ester HCl 1.0N1-Methyl Source
3-Nitrophenyl Isocyanate 1.05N3-Aryl Source
Triethylamine (Et₃N) 2.5Base (Scavenger)
Dichloromethane (DCM) SolventReaction Medium
Hydrochloric Acid (6M) ExcessCyclization Catalyst
Step-by-Step Methodology
  • Neutralization: Suspend Sarcosine Ethyl Ester HCl (10 mmol) in anhydrous DCM (50 mL). Add Et₃N (25 mmol) dropwise at 0°C. Stir for 15 minutes to liberate the free amine.

  • Coupling: Add a solution of 3-Nitrophenyl Isocyanate (10.5 mmol) in DCM (10 mL) dropwise over 30 minutes at 0°C.

    • Mechanism:[1][3][7][8][9][10][11][12] The secondary amine of sarcosine attacks the isocyanate carbon.

    • Observation: Reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Urea Formation: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (formation of polar urea intermediate).[2][4]

  • Cyclization: Evaporate DCM to yield the crude urea oil. Re-dissolve in Ethanol (30 mL) and add 6M HCl (10 mL). Reflux for 2–4 hours.

    • Chemical Logic: Acid catalysis promotes the attack of the urea nitrogen (attached to the aryl ring) onto the ester carbonyl, releasing ethanol and closing the ring.

  • Isolation: Cool the mixture. The hydantoin product often precipitates. If not, evaporate ethanol, add water, and extract with Ethyl Acetate. Wash with 1M HCl, NaHCO₃, and Brine.

  • Purification: Recrystallize from Ethanol/Water.

    • Expected Intermediate: 1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione (Yellow solid).[1][2]

Phase 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the target amine without cleaving the hydantoin ring.

Reagents
ReagentRole
10% Pd/C Hydrogenation Catalyst (10 wt% loading)
Hydrogen Gas (H₂) Reducing Agent (Balloon or 1 atm)
Methanol/THF (1:1) Solvent System
Step-by-Step Methodology
  • Preparation: Dissolve the nitro-hydantoin intermediate (5 mmol) in MeOH/THF (50 mL). The THF helps solubility if the hydantoin is crystalline.

  • Catalyst Addition: Under an inert Argon atmosphere, carefully add 10% Pd/C (100 mg).

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or add to the solvent stream under inert gas.

  • Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Stir vigorously under H₂ atmosphere (balloon pressure is sufficient) at RT for 4–6 hours.

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the yellow nitro compound and appearance of a fluorescent amine spot indicates completion.

  • Work-up: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Final Isolation: Concentrate the filtrate under reduced pressure. The product, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione , is obtained as an off-white to pale brown solid.[1][2]

Analytical Validation (Self-Validating System)[1][2]

To ensure trustworthiness, the synthesized product must meet the following spectral criteria.

Expected NMR Profile (DMSO-d₆)
  • ¹H NMR:

    • δ 2.95 ppm (s, 3H): N-Methyl group (Diagnostic for N1 position).[1][2]

    • δ 4.05 ppm (s, 2H): Methylene protons at C5 (Ring CH₂).[2]

    • δ 5.20 ppm (br s, 2H): NH₂ protons (Exchangeable with D₂O).[2]

    • δ 6.50 – 7.10 ppm (m, 4H): Aromatic protons (3-substituted pattern: singlet-like for H2, doublets for H4/H6, triplet for H5).[1][2]

Mass Spectrometry[1][2][3][13]
  • ESI-MS: Calculated [M+H]⁺ = 206.[1][2]22. Found = 206.2.

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical cyclization step.

Mechanism Step1 Sarcosine Ester (Nucleophile) Intermediate Urea Intermediate (Linear) Step1->Intermediate N-Attack Step2 Isocyanate (Electrophile) Step2->Intermediate Transition Cyclization (- EtOH) Intermediate->Transition H+ / Heat Product Hydantoin Core (Cyclic) Transition->Product Ring Closure

Figure 2: Mechanistic flow from linear precursors to the cyclic hydantoin core.[1][2]

Alternative Route: Buchwald-Hartwig Coupling

For laboratories equipped for metal-catalyzed cross-coupling, this route avoids isocyanates and allows for late-stage diversification.[1][2]

  • Starting Materials: 1-Methylhydantoin (Commercially available) + 1-Bromo-3-nitrobenzene .[1][2]

  • Conditions: Pd₂(dba)₃ (Catalyst), Xantphos (Ligand), Cs₂CO₃ (Base), Dioxane, 100°C.[2]

  • Advantage: Defines the N3 position via coupling chemistry, as N1 is already methylated.

  • Disadvantage: Higher cost and requires removal of heavy metals.

Safety & Handling

  • Isocyanates: Potent sensitizers and lachrymators. Handle in a fume hood. Decontaminate glassware with 10% aqueous ammonia.

  • Aromatic Amines: The final product and the nitro-precursor should be treated as potential genotoxins. Wear double nitrile gloves.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet or under inert gas.

References

  • Hydantoin Synthesis via Isocyanates

    • Reactions of 4-methylphenyl isocyanate with amino acids.[1][2] (Demonstrates the general reactivity of aryl isocyanates with amino acids to form hydantoins).

    • Source: (Contextual validation of isocyanate-amino acid chemistry).[1][2]

  • General Hydantoin Cyclization

    • Synthesis of imidazolidine-2,4-dione derivatives. (Protocol for acid-catalyzed cyclization of urea intermediates).[1][2]

    • Source: [1][2][13]

  • Sarcosine Chemistry

    • Sarcosine Oxidase and derivatization.[9] (Validates the stability and reactivity of the N-methyl glycine core).

    • Source: [1][2]

Sources

Foundational

Technical Guide: Biological Activity &amp; Chemical Utility of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Based on the structural analysis and available chemical databases, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione (CAS 1114824-11-1) is a specialized pharmaceutical building block and scaffold intermediate rather than...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural analysis and available chemical databases, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione (CAS 1114824-11-1) is a specialized pharmaceutical building block and scaffold intermediate rather than a marketed therapeutic agent itself. It belongs to the N-aryl hydantoin class, a privileged structure in medicinal chemistry known for modulating voltage-gated ion channels (e.g., sodium channels) and androgen receptors.

The following guide is structured for drug discovery professionals, focusing on its utility as a scaffold, its predicted pharmacological profile (SAR), and the specific synthetic and metabolic considerations required when working with this motif.

Executive Summary

Compound Identity: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione Class: N-Aryl Hydantoin / Functionalized Aniline Primary Application: Medicinal Chemistry Scaffold (Fragment-Based Drug Design) Key Biological Relevance: Precursor for voltage-gated sodium channel (VGSC) blockers and androgen receptor antagonists; potential bio-isostere for succinimide derivatives.

This guide analyzes the compound not merely as a reagent, but as a pharmacophore template . The hydantoin ring provides a rigid hydrogen-bond acceptor/donor core, while the 3-aminophenyl moiety serves as a "warhead" or "linker" site for diversifying libraries targeting GPCRs and ion channels.

Pharmacological Profile & Structure-Activity Relationships (SAR)

The Hydantoin Pharmacophore

The imidazolidine-2,4-dione (hydantoin) core is historically validated in neuropharmacology (e.g., Phenytoin).

  • Mechanism: The polar imide group (–CO–NH–CO–) mimics the peptide bond, allowing interaction with the voltage-sensing domain of sodium channels (Nav1.x).

  • Role of N1-Methylation: The N1-methyl group in this molecule blocks one hydrogen bond donor site, increasing lipophilicity (LogP) and blood-brain barrier (BBB) permeability compared to the unmethylated parent. It also prevents N1-glucuronidation, potentially extending half-life.

  • Role of N3-Aryl Substitution: N3-aryl hydantoins are often associated with anti-androgenic activity (similar to Nilutamide) and muscle relaxation.

The 3-Aminophenyl "Handle"

The meta-amino group is the critical feature for drug development:

  • Combinatorial Utility: It acts as a nucleophile for amide coupling, urea formation, or sulfonylation, allowing the rapid generation of SAR libraries.

  • Toxicological Alert: Unsubstituted anilines can undergo metabolic N-oxidation to form hydroxylamines, which are potential DNA-alkylating agents. In drug design, this amine is typically "capped" (e.g., turned into an amide) to mitigate mutagenicity.

Predicted ADMET Properties
PropertyValue (Predicted)Implication
Molecular Weight 205.21 g/mol Fragment-like; ideal for lead optimization.
cLogP ~0.8 - 1.2Highly soluble; moderate permeability.
TPSA ~65 ŲGood oral bioavailability; high BBB penetration potential.
Metabolic Liability HighSubject to N-acetylation (NAT1/2) and N-demethylation (CYP450).

Biological Mechanisms & Signaling Pathways

Metabolic Activation & Detoxification

When used in vivo (or if the amine is left free), the compound undergoes Phase I and Phase II metabolism. The balance between N-acetylation (detoxification) and N-oxidation (toxification) is critical.

Figure 1: Predicted Metabolic Fate of the 3-Aminophenyl Moiety

Metabolism cluster_legend Legend Parent 3-(3-Aminophenyl)-1-methyl imidazolidine-2,4-dione Acetyl N-Acetylated Metabolite (Non-toxic Excretion) Parent->Acetyl NAT1/NAT2 (Acetylation) Hydroxylamine N-Hydroxylamine (Reactive Intermediate) Parent->Hydroxylamine CYP450 (N-Oxidation) Glucuronide N-Glucuronide (Renal Clearance) Parent->Glucuronide UGT (Glucuronidation) Nitrenium Nitrenium Ion (DNA Adducts) Hydroxylamine->Nitrenium Spontaneous/-H2O key Green: Safe Pathway Red: Toxic Pathway

Caption: Metabolic bifurcation of the aniline moiety. N-acetylation leads to safe elimination, while CYP-mediated oxidation can generate reactive nitrenium ions.

Experimental Protocols

Synthesis of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Note: This protocol describes the reduction of the nitro-precursor, which is the standard route for high-purity isolation.

Reagents:

  • 1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione (Precursor)

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H2) or Ammonium Formate

Workflow:

  • Dissolution: Dissolve 1.0 eq of the nitro-precursor in MeOH (10 mL/mmol).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate) under nitrogen atmosphere.

  • Hydrogenation: Purge with H2 gas (balloon pressure, 1 atm) and stir vigorously at Room Temperature (RT) for 4–6 hours.

    • Self-Validation: Monitor reaction via TLC (Mobile phase: 5% MeOH in DCM). The starting material (UV active, lower polarity) should disappear, replaced by a fluorescent amine spot (ninhydrin active).

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash with MeOH.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water if necessary.

Derivatization Protocol: Urea Library Generation

Objective: To synthesize a library of urea derivatives to probe TRPV1 or Androgen Receptor activity.

Reagents:

  • 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione (Scaffold)[1]

  • Diverse Isocyanates (R-NCO)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Step-by-Step:

  • Preparation: Dissolve the scaffold (0.1 mmol) in dry DCM (1 mL) in a 2-dram vial.

  • Addition: Add TEA (0.12 mmol) followed by the specific Isocyanate (0.11 mmol).

  • Incubation: Cap and shake at RT for 12 hours.

  • Quenching: Add polymer-supported trisamine scavenger resin to remove excess isocyanate.

  • Isolation: Filter and evaporate.

    • Quality Control: Verify via LC-MS. Target mass = Scaffold (205) + Isocyanate MW.

Strategic Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" due to its low molecular weight (<250 Da) and defined vector of substitution (the amine).

  • Target Class: Kinases (ATP hinge binder via hydantoin carbonyls), Epigenetic targets (Bromodomains).

  • Screening Method: SPR (Surface Plasmon Resonance) or NMR screening against target proteins.

PROTAC Linker Design

The rigid hydantoin core can serve as a "linker stiffener" in Proteolysis Targeting Chimeras (PROTACs). The 3-amino group provides an attachment point for the E3 ligase ligand (e.g., Thalidomide or VHL ligand), while the N1-methyl position can be further functionalized to tune solubility.

Figure 2: Workflow for Scaffold Utilization

Workflow cluster_pathways Divergent Synthesis Pathways Start Start: 3-(3-Aminophenyl)-1-methyl imidazolidine-2,4-dione PathA Pathway A: Urea/Amide Formation (Target: Ion Channels/GPCRs) Start->PathA PathB Pathway B: Sandmeyer Reaction (Target: Halogenated Intermediates) Start->PathB PathC Pathway C: Reductive Amination (Target: Kinase Inhibitors) Start->PathC Validation Biological Screening (Patch Clamp / Binding Assay) PathA->Validation PathB->Validation PathC->Validation Lead Lead Candidate Optimization Validation->Lead Hit Identified

Caption: Divergent synthetic utility of the scaffold. Pathway A is most common for generating bioactive urea/amide libraries.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Meščić, A., et al. (2013). "Synthesis and biological activity of new 1-substituted hydantoin derivatives." Molecular Diversity, 17, 33–46. Link

  • U.S. National Library of Medicine. (2024). "Compound Summary: Hydantoin Derivatives." PubChem. Link

  • Kalgutkar, A. S., et al. (2005). "Structural alerts for toxicity: metabolic activation of structural moieties." Current Drug Metabolism, 6(2), 161-225. (Reference for Aniline toxicity). Link

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Exploratory

An In-Depth Technical Guide to 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione: A Key Intermediate in the Synthesis of Androgen Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imidazolidine-2,4-dione Scaffold in Modern Drug Discovery The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, repres...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazolidine-2,4-dione Scaffold in Modern Drug Discovery

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, represents a "privileged scaffold" in medicinal chemistry. Its rigid, five-membered heterocyclic structure, featuring two carbonyl groups and two nitrogen atoms, provides a versatile framework for the design of a wide array of biologically active molecules. The synthetic accessibility and the potential for substitution at multiple positions have made it a cornerstone in the development of drugs targeting various pathological conditions.[1]

Historically, hydantoin derivatives have been prominent as anticonvulsant agents, with phenytoin being a classic example. However, the therapeutic landscape of this scaffold has expanded dramatically to include antimicrobial, anti-inflammatory, and antidiabetic agents.[1][2] Of particular significance is the role of imidazolidine-2,4-dione derivatives as non-steroidal androgen receptor (AR) antagonists.[3] The development of second-generation antiandrogens, such as Enzalutamide, has revolutionized the treatment of castration-resistant prostate cancer (CRPC). These agents function by competitively inhibiting the binding of androgens to the AR, thereby preventing its nuclear translocation and subsequent activation of target genes responsible for prostate cancer cell proliferation.[4]

This technical guide focuses on a specific, yet crucial, derivative: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione . While not extensively documented as a standalone therapeutic agent, its structural features strongly suggest its role as a key intermediate in the synthesis of potent androgen receptor antagonists and other pharmacologically active compounds. The presence of a nucleophilic amino group on the phenyl ring at the 3-position, combined with the methyl substitution at the 1-position of the hydantoin core, provides a strategic handle for further molecular elaboration and fine-tuning of biological activity.

This document will provide a comprehensive overview of the synthesis of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, an exploration of its significance in the context of androgen receptor antagonist design, and a discussion of the structure-activity relationships that underscore its potential in drug discovery.

Synthetic Pathways to 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

The synthesis of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione can be logically approached in a multi-step sequence, beginning with the construction of the 1-methylhydantoin core, followed by the introduction of the 3-nitrophenyl moiety, and culminating in the reduction of the nitro group to the desired amine.

Part 1: Synthesis of 1-Methylimidazolidine-2,4-dione (1-Methylhydantoin)

The formation of the 1-methylhydantoin ring is a critical first step. A common and efficient method involves the reaction of methylamine with a chloroacetate, followed by cyclization with a cyanate or a related reagent. A well-documented procedure utilizes aqueous methylamine, sodium chloroacetate, and sodium cyanate.[5]

Reaction Scheme for 1-Methylhydantoin Synthesis:

G cluster_0 Step 1: N-Methylglycine formation cluster_1 Step 2: Cyclization Methylamine Methylamine (CH3NH2) N_Methylglycine_Sodium_Salt N-Methylglycine Sodium Salt Methylamine->N_Methylglycine_Sodium_Salt + Sodium Chloroacetate - NaCl Sodium_Chloroacetate Sodium Chloroacetate (ClCH2COONa) Sodium_Chloroacetate->N_Methylglycine_Sodium_Salt N_Methylglycine_Sodium_Salt_2 N-Methylglycine Sodium Salt 1_Methylhydantoin 1-Methylhydantoin N_Methylglycine_Sodium_Salt_2->1_Methylhydantoin + Sodium Cyanate, H+ Sodium_Cyanate Sodium Cyanate (NaOCN) Sodium_Cyanate->1_Methylhydantoin

Caption: Synthetic route to 1-Methylhydantoin.

  • N-Methylglycine Sodium Salt Formation:

    • In a suitable reaction vessel, combine a 30% aqueous solution of methylamine, a 10% aqueous solution of sodium carbonate, and a 20% aqueous solution of sodium chloroacetate.[5]

    • Heat the mixture to 50-70°C and maintain the reaction for 3-5 hours.[5]

    • After the reaction, remove excess methylamine by distillation and adjust the pH to 2 with a suitable acid.

  • Cyclization to 1-Methylhydantoin:

    • Heat the acidic solution to 100°C.

    • Slowly add an 8% aqueous solution of sodium cyanate under reflux conditions.

    • Continue stirring for 30 minutes, then add solid sodium cyanate and continue the reaction for an additional 90 minutes.[5]

    • Cool the reaction mixture and add concentrated sulfuric acid.

    • Heat to 100°C and reflux for 2 hours to ensure complete cyclization.[5]

    • The crude product can be obtained by evaporation of the solvent under reduced pressure and purified by recrystallization from a suitable solvent like chloroform.[5]

Part 2: Synthesis of 3-(3-Nitrobenzyl)-1-methylimidazolidine-2,4-dione

The next step involves the N-alkylation of 1-methylhydantoin with 3-nitrobenzyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the N-3 position of the hydantoin ring, making it nucleophilic.

Reaction Scheme for N-Alkylation:

G 1_Methylhydantoin 1-Methylhydantoin 3_Nitrobenzyl_1_methylhydantoin 3-(3-Nitrobenzyl)-1-methylimidazolidine-2,4-dione 1_Methylhydantoin->3_Nitrobenzyl_1_methylhydantoin + 3-Nitrobenzyl Chloride + Base (e.g., K2CO3) - KCl, H2O 3_Nitrobenzyl_Chloride 3-Nitrobenzyl Chloride 3_Nitrobenzyl_Chloride->3_Nitrobenzyl_1_methylhydantoin

Caption: N-Alkylation of 1-Methylhydantoin.

  • Reaction Setup:

    • Dissolve 1-methylhydantoin in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

    • Add a suitable base, such as potassium carbonate or sodium hydride, to the solution and stir to form the hydantoin anion.

  • Alkylation:

    • Slowly add a solution of 3-nitrobenzyl chloride in the same solvent to the reaction mixture.[6][7][8]

    • Heat the reaction mixture to facilitate the substitution reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Part 3: Reduction of the Nitro Group to an Amine

The final step is the reduction of the nitro group of 3-(3-nitrobenzyl)-1-methylimidazolidine-2,4-dione to the corresponding amine. Several methods are available for this transformation, with catalytic hydrogenation being a common and clean method. Other reagents such as tin(II) chloride in hydrochloric acid or iron powder in acidic medium can also be employed.[9]

Reaction Scheme for Nitro Reduction:

G 3_Nitrobenzyl_1_methylhydantoin 3-(3-Nitrobenzyl)-1-methylimidazolidine-2,4-dione Final_Product 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione 3_Nitrobenzyl_1_methylhydantoin->Final_Product Reduction (e.g., H2, Pd/C or SnCl2/HCl)

Caption: Reduction of the nitro group.

  • Catalytic Hydrogenation:

    • Dissolve 3-(3-nitrobenzyl)-1-methylimidazolidine-2,4-dione in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).

    • Stir the reaction at room temperature until the theoretical amount of hydrogen is consumed.

    • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • The final product can be purified by recrystallization or column chromatography.

Significance in Androgen Receptor Antagonist Design

The structure of 3-(3-aminophenyl)-1-methylimidazolidine-2,4-dione is highly relevant to the design of non-steroidal androgen receptor antagonists. The core components of this molecule align with the key pharmacophoric features required for potent antiandrogenic activity.

Structure-Activity Relationship (SAR) Insights

The development of non-steroidal AR antagonists has provided valuable insights into the structural requirements for high-affinity binding and antagonistic activity.[3][10]

  • The Imidazolidine-2,4-dione Core: This heterocyclic system acts as a rigid scaffold that correctly orients the substituent groups for optimal interaction with the ligand-binding domain of the androgen receptor.

  • The Phenyl Ring: The phenyl group is a common feature in many AR antagonists and is believed to engage in hydrophobic interactions within the ligand-binding pocket.

  • The Amino Group: The amino group at the meta-position of the phenyl ring is a critical functional group. It can serve as a hydrogen bond donor or acceptor, forming key interactions with amino acid residues in the AR ligand-binding domain. Furthermore, this amino group provides a convenient point of attachment for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. For instance, in the synthesis of more complex AR antagonists, this amine can be acylated or reacted with isocyanates.

  • The Methyl Group: The methyl group at the N-1 position of the hydantoin ring can influence the molecule's conformation and metabolic stability. Subtle changes in substitution at this position can have a significant impact on biological activity.[11]

The following table summarizes the IC50 values of some non-steroidal androgen receptor antagonists, illustrating the potency of this class of compounds.

CompoundTargetIC50 (nM)Reference
BicalutamideAndrogen Receptor~150[12]
EnzalutamideAndrogen Receptor~20[4]
ApalutamideAndrogen Receptor~16[11]

This table presents approximate IC50 values from various studies for illustrative purposes. Actual values may vary depending on the assay conditions.

Application as a Building Block: The Case of Enzalutamide

While 3-(3-aminophenyl)-1-methylimidazolidine-2,4-dione itself is not Enzalutamide, it represents a key structural motif and a potential precursor to analogs of this important drug. The synthesis of Enzalutamide involves the coupling of a substituted phenyl isothiocyanate with an aminophenyl-containing fragment. The aminophenyl group of our title compound is precisely the reactive handle needed for such a coupling reaction.

Conceptual Pathway to an Enzalutamide Analog:

G Aminophenyl_Hydantoin 3-(3-Aminophenyl)-1-methyl- imidazolidine-2,4-dione Enzalutamide_Analog Enzalutamide Analog Aminophenyl_Hydantoin->Enzalutamide_Analog + Isothiocyanate Cyclization Isothiocyanate Substituted Phenyl Isothiocyanate Isothiocyanate->Enzalutamide_Analog

Caption: Conceptual synthesis of an Enzalutamide analog.

This conceptual pathway highlights the utility of 3-(3-aminophenyl)-1-methylimidazolidine-2,4-dione as a versatile intermediate. By varying the substitution pattern on the phenyl isothiocyanate, a library of Enzalutamide analogs can be synthesized and screened for improved antiandrogenic activity, better resistance profiles, and favorable pharmacokinetic properties.

Conclusion

3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione is a strategically important molecule in the field of medicinal chemistry. While not a therapeutic agent in its own right, its structural features make it a highly valuable intermediate for the synthesis of potent non-steroidal androgen receptor antagonists. The well-defined synthetic route, starting from simple precursors, allows for its efficient production. The presence of the reactive amino group on the phenyl ring opens up a multitude of possibilities for creating diverse libraries of compounds for drug discovery programs, particularly in the search for next-generation therapies for prostate cancer and other androgen-driven diseases. A thorough understanding of the synthesis and reactivity of this key intermediate is therefore essential for researchers and scientists working in the development of novel therapeutics.

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Foundational

Introduction: The Evolving Challenge of Androgen Receptor Signaling in Prostate Cancer

An In-Depth Technical Guide to the Discovery of Aminophenyl Imidazolidinedione Derivatives as Androgen Receptor Antagonists The androgen receptor (AR), a ligand-activated nuclear transcription factor, is the central driv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Aminophenyl Imidazolidinedione Derivatives as Androgen Receptor Antagonists

The androgen receptor (AR), a ligand-activated nuclear transcription factor, is the central driver of prostate cancer (PCa) progression. For decades, the therapeutic cornerstone for metastatic PCa has been androgen deprivation therapy (ADT), which aims to reduce the levels of circulating androgens that stimulate the AR. However, the disease invariably progresses to a more aggressive state known as castration-resistant prostate cancer (CRPC), where the AR signaling axis remains active despite low levels of circulating androgens. This reactivation can occur through various mechanisms, including AR gene amplification, mutations that allow activation by other steroids, and the expression of AR splice variants.[1][2]

This clinical reality necessitated the development of direct AR antagonists. First-generation nonsteroidal antiandrogens like bicalutamide competitively inhibit androgen binding but are limited by their potential to act as partial agonists, particularly in the context of AR overexpression or mutation.[1][3] This critical shortcoming paved the way for the discovery of second-generation AR antagonists, a class of drugs designed for higher binding affinity and more complete inhibition of AR signaling. Within this class, aminophenyl imidazolidinedione derivatives, most notably enzalutamide, have emerged as transformative therapies.[4][5]

This guide provides a detailed exploration of the discovery and development of this crucial class of therapeutic agents, from initial target validation to preclinical characterization, framed from the perspective of a senior application scientist. We will delve into the causal rationale behind experimental design, the intricacies of structure-activity relationship (SAR) studies, and the self-validating nature of the protocols employed.

Chapter 1: The Androgen Receptor Signaling Axis - The Rationale for Potent Antagonism

Understanding the mechanism of AR activation is fundamental to designing effective inhibitors. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to androgens like testosterone or its more potent metabolite dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus. Inside the nucleus, the AR binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting coactivators and initiating the transcription of genes responsible for cell growth and survival, such as Prostate-Specific Antigen (PSA).[6][7]

Second-generation antiandrogens were designed to disrupt this cascade at multiple points. Unlike their predecessors, which only competed with ligand binding, compounds like enzalutamide not only have a significantly higher binding affinity for the AR but also sterically hinder the nuclear translocation of the receptor, prevent its binding to DNA, and block the recruitment of coactivator proteins.[1][8] This multi-pronged mechanism of action results in a more profound and durable suppression of AR signaling.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Aminophenyl Imidazolidinediones Androgen Androgen (e.g., DHT) AR_inactive Inactive AR-HSP Complex Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Conformational Change & Dimerization AR_DNA AR bound to ARE AR_active->AR_DNA Nuclear Translocation & DNA Binding Transcription Gene Transcription (e.g., PSA) AR_DNA->Transcription Recruits Coactivators Inhibitor Enzalutamide Inhibitor->AR_inactive 1. Competitive Binding (Higher Affinity) Inhibitor->AR_active 2. Inhibits Nuclear Translocation Inhibitor->AR_DNA 3. Prevents DNA Binding

Caption: Mechanism of Androgen Receptor (AR) signaling and multi-point inhibition by aminophenyl imidazolidinedione derivatives.

Chapter 2: From Hit to Lead - The Drug Discovery Workflow

The path from an initial concept to a viable drug candidate is a systematic, multi-stage process designed to identify potent, selective, and safe molecules. The discovery of aminophenyl imidazolidinedione derivatives followed a classic lead optimization strategy, evolving from an earlier chemical scaffold.

The journey to enzalutamide began with the screening of nonsteroidal compounds, leading to the identification of a diaryl thiohydantoin scaffold.[9] While promising, these initial hits required significant optimization to improve their potency and pharmacokinetic properties. The core scientific principle was iterative chemical modification guided by continuous biological testing. This process, known as the structure-activity relationship (SAR) study, is the engine of lead optimization.

Drug_Discovery_Workflow start Target Identification (Androgen Receptor) hts Hit Identification (e.g., Thiohydantoin Scaffold) start->hts sar Lead Optimization (SAR) Iterative Synthesis & Testing hts->sar invitro In Vitro Profiling (Potency, Selectivity, ADME) sar->invitro Biological Feedback invitro->sar invivo In Vivo Efficacy (Xenograft Models) invitro->invivo Promising Leads candidate Preclinical Candidate Selection invivo->candidate clinical Clinical Development candidate->clinical

Caption: The iterative workflow for the discovery of aminophenyl imidazolidinedione AR antagonists.

Chapter 3: Structure-Activity Relationship (SAR) and Lead Optimization

The optimization from the initial thiohydantoin hits to the imidazolidinedione core of enzalutamide was a masterclass in medicinal chemistry. The central hypothesis was that systematic modifications to different parts of the molecule could enhance its interaction with the AR ligand-binding domain while improving its drug-like properties (e.g., solubility, metabolic stability).

The core structure consists of three key components:

  • The Aromatic Ring A: Typically a substituted aminophenyl group.

  • The Imidazolidinedione Core: The central heterocyclic ring.

  • The Aromatic Ring B: A second aromatic system, often containing electron-withdrawing groups.

Computer-aided drug design and 3D-QSAR (Quantitative Structure-Activity Relationship) models are often employed to rationalize these modifications.[10] Such models suggest that bulky substituents at certain positions can enhance anti-androgenic activity, while hydrophilic or negatively charged groups at other positions can improve potency.[10]

Caption: Generalized structure of aminophenyl imidazolidinedione AR antagonists and key SAR findings.
Quantitative SAR Data

The following table summarizes representative data illustrating how modifications to the core structure impact biological activity, measured by the concentration required to inhibit 50% of AR activity (IC₅₀). Lower values indicate higher potency.

Compound IDRing A ModificationRing B SubstituentsCoreAR Antagonist IC₅₀ (nM)
Lead 1-NH₂-CF₃, -CNThiohydantoin~150
Enzalutamide -NH(CH₃) -CF₃, -CN Imidazolidinedione ~20-40
Analogue A-NH(CH₃)-Cl, -CNImidazolidinedione~250
Analogue B-NH(CH₃)-CF₃Imidazolidinedione~100
Analogue C-NH(C₂H₅)-CF₃, -CNImidazolidinedione>500

Data are illustrative, synthesized from findings reported in medicinal chemistry literature such as Jung et al., 2010.[9]

This data demonstrates the causality behind specific chemical choices. For instance, the switch from an ethyl to a methyl group on the Ring A amide nitrogen (Analogue C vs. Enzalutamide) dramatically reduces potency, indicating a highly specific steric requirement in the AR binding pocket. Similarly, the combination of both -CF₃ and -CN on Ring B is superior to analogues with single substitutions, highlighting the importance of the electronic profile of this part of the molecule.[9]

Chapter 4: Preclinical Evaluation - Validating the Hypothesis

Once a lead candidate with optimal SAR is identified, it must undergo rigorous preclinical testing to validate its mechanism, efficacy, and safety. This involves a suite of in vitro and in vivo assays.

Key In Vitro Assays
  • AR Reporter Gene Assay: This is the workhorse assay for quantifying AR activation or inhibition. It provides a direct, functional readout of the compound's effect on AR-mediated gene transcription.[6][11]

  • Cell Proliferation Assays: These assays determine the compound's ability to inhibit the growth of AR-dependent prostate cancer cell lines (e.g., LNCaP, VCaP).

  • PSA Expression Analysis: Measuring the inhibition of PSA (a key AR target gene) expression at the protein (ELISA) or mRNA (qPCR) level provides confirmation of target engagement in a relevant cellular context.[6][7]

Key In Vivo Models

In vivo studies are critical to assess a compound's efficacy within a complex biological system, evaluating its pharmacokinetics (PK) and pharmacodynamics (PD). Rodent models, particularly mice, are indispensable for this phase.[12][13][14]

  • Xenograft Models: Human prostate cancer cells (e.g., LNCaP) are implanted subcutaneously or orthotopically into immunocompromised mice. The mice are then treated with the test compound, and tumor growth is monitored over time. A reduction in tumor volume compared to a vehicle-treated control group demonstrates in vivo efficacy.[9][14]

Chapter 5: Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system with appropriate controls.

Protocol 1: In Vitro AR Luciferase Reporter Gene Assay

Objective: To quantify the antagonistic activity of a test compound on the human androgen receptor.

Materials:

  • MDA-kb2 or LNCaP human prostate cancer cell line (stably expressing a luciferase reporter gene under the control of an androgen-responsive promoter like MMTV).[6][7]

  • Cell culture medium (e.g., DMEM) with 10% charcoal-stripped fetal bovine serum (to remove endogenous steroids).

  • Dihydrotestosterone (DHT) as the AR agonist.

  • Test compound (e.g., Enzalutamide) and vehicle control (e.g., DMSO).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-kb2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of charcoal-stripped medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. Further dilute these into the assay medium. The final DMSO concentration should be ≤0.1%.

  • Treatment:

    • Remove the seeding medium from the cells.

    • Add 50 µL of medium containing the test compound at various concentrations to the appropriate wells.

    • Immediately add 50 µL of medium containing DHT to achieve a final concentration of 1 nM (a concentration that gives ~80% of maximal activation).

    • Controls: Include wells with vehicle only (negative control), DHT + vehicle (positive control), and a known antagonist like bicalutamide.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 5 minutes on a plate shaker to ensure complete cell lysis.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data by setting the negative control to 0% activity and the positive control (DHT alone) to 100% activity.

    • Plot the normalized response against the log of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vivo LNCaP Xenograft Efficacy Study

Objective: To evaluate the in vivo anti-tumor efficacy of a lead aminophenyl imidazolidinedione derivative.

Materials:

  • Male athymic nude or SCID mice, 6-8 weeks old.

  • LNCaP human prostate cancer cells.

  • Matrigel®.

  • Test compound formulated in a suitable vehicle (e.g., 1% CMC, 0.5% Tween-80 in water).

  • Calipers for tumor measurement.

  • Standard animal housing and care facilities.

Step-by-Step Methodology:

  • Cell Implantation:

    • Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (n=8-10 per group), e.g., Vehicle Control, Test Compound (e.g., 10 mg/kg), and Positive Control (e.g., Enzalutamide, 10 mg/kg).

  • Dosing:

    • Administer the test compound and controls daily via oral gavage for 21-28 days.

    • Monitor animal body weight and general health daily as a measure of toxicity.

  • Efficacy Measurement:

    • Continue to measure tumor volume twice weekly throughout the study.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Calculate the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine if the observed anti-tumor effect is statistically significant.

    • Tumors may be processed for pharmacodynamic biomarker analysis (e.g., measuring PSA levels).

Conclusion

The discovery of aminophenyl imidazolidinedione derivatives represents a landmark achievement in rational drug design, driven by a deep understanding of the target biology and a systematic approach to medicinal chemistry. By addressing the shortcomings of first-generation antiandrogens, these compounds established a new standard of care in the management of advanced prostate cancer. The principles of iterative SAR, guided by robust and self-validating preclinical assays, provide a powerful paradigm for developing next-generation therapeutics against this and other challenging diseases. The continued exploration of this chemical scaffold and the mechanisms of resistance to these agents will undoubtedly yield further innovations in oncology drug discovery.

References

  • Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796. [Link]

  • Scher, H. I., & Sawyers, C. L. (2005). Biology of progressive, castration-resistant prostate cancer: directed therapies targeting the androgen-receptor signaling axis. Journal of Clinical Oncology, 23(32), 8253–8261. [Link]

  • Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science, 324(5928), 787–790. [Link]

  • Rathod, D., et al. (2020). Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists. New Journal of Chemistry, 44(35), 15155-15166. [Link]

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  • Pradhan, A., et al. (2021). In silico and in vitro assessment of androgen receptor antagonists. Computational Biology and Chemistry, 92, 107490. [Link]

  • Mawale, S. S., & Biyani, K. R. (2023). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Journal of Drug Delivery and Therapeutics, 13(7), 123-132. [Link]

  • Rigicon. (n.d.). Antiandrogen: Mechanism and Clinical Applications. [Link]

  • U.S. EPA. (2011). Androgen Receptor Reporter Assay Using the MDA-kb2 Human Breast Cancer Cell Line. [Link]

  • Sanyal, S., et al. (2017). In Vivo Models for Prostate Cancer Research. Journal of Cancer Science and Therapy, 9(1), 323-330. [Link]

  • Chen, Y., et al. (2014). Enzalutamide: Looking Back at Its Preclinical Discovery. Expert Opinion on Drug Discovery, 9(7), 803-812. [Link]

  • Sawyers, C. L. (2004). The 'Achilles heel' of cancer. Nature, 432(7015), 294-297. [Link]

  • News-Medical. (n.d.). What are Antiandrogens? [Link]

  • Crawford, E. D., et al. (2019). Second-generation antiandrogens: from discovery to standard of care in castration resistant prostate cancer. Frontiers in Oncology, 9, 801. [Link]

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Exploratory

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Abstract The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1] This technical guide focuses on a s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1] This technical guide focuses on a specific derivative, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, outlining a strategic roadmap for the identification and validation of its potential therapeutic targets. While direct research on this particular molecule is nascent, a wealth of data from structurally related compounds, including the well-studied thiazolidine-2,4-diones (TZDs), provides a strong rationale for its investigation across several therapeutic areas.[2][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework of potential targets but also detailed, actionable protocols to empirically validate these hypotheses.

Introduction: The Scientific Rationale

The molecule 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione belongs to the hydantoin family, a class of heterocyclic compounds recognized for a wide spectrum of pharmacological effects, including anticonvulsant and antiarrhythmic properties.[4] The core imidazolidine-2,4-dione ring is a versatile scaffold, and its derivatives have been explored as anticancer, antimicrobial, and antidiabetic agents.[5]

Our investigative approach is built upon a logical extrapolation from established structure-activity relationships (SAR) of analogous scaffolds:

  • The Imidazolidine-2,4-dione Core: Derivatives have shown promise as selective inhibitors of key enzymes like Protein Tyrosine Phosphatase-1B (PTP1B), a critical regulator in metabolic pathways.[6] Others have been developed as inhibitors of bacterial virulence factors, targeting quorum sensing mechanisms.[7]

  • The Thiazolidine-2,4-dione (TZD) Analogue: The closely related TZD scaffold is best known for the "glitazone" class of antidiabetic drugs, which function as potent agonists of the nuclear receptor PPAR-γ.[8][9] Beyond metabolic disease, TZD derivatives have been identified as anticancer agents that can modulate critical signaling cascades such as the Raf/MEK/ERK and PI3K/Akt pathways.[3][10]

This precedent strongly suggests that 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione is a high-potential candidate for targeted drug discovery. This guide will delineate the most promising therapeutic avenues and the experimental workflows required to explore them.

High-Priority Potential Therapeutic Targets

Based on the evidence from related chemical scaffolds, we have prioritized three key therapeutic areas for investigation. The following table summarizes the hypothesized targets, the rationale, and the primary validation assays proposed.

Therapeutic AreaPotential TargetRationale & Supporting Evidence from AnaloguesKey Validation Assays
Metabolic Disease Protein Tyrosine Phosphatase-1B (PTP1B)PTP1B is a negative regulator of insulin signaling; its inhibition is a validated strategy for Type 2 Diabetes.[6] Imidazolidine-2,4-dione derivatives have been successfully designed as selective PTP1B inhibitors.[6]PTP1B Enzymatic Inhibition Assay, Cellular Phospho-protein Western Blot (p-IR, p-Akt), Cellular Thermal Shift Assay (CETSA)
Metabolic Disease Peroxisome Proliferator-Activated Receptor γ (PPAR-γ)The TZD scaffold is the basis for PPAR-γ agonist drugs (e.g., Pioglitazone).[2] PPAR-γ activation improves insulin sensitivity. The structural similarity suggests a potential for similar activity.PPAR-γ Ligand Binding Assay, Luciferase Reporter Gene Assay, Adipocyte Differentiation Assay
Oncology Raf/MEK/ERK & PI3K/Akt Pathway KinasesA TZD derivative was identified as a dual inhibitor of these two critical cancer signaling pathways, inducing apoptosis in leukemia cells.[10] The aminophenyl substituent may confer novel kinase binding properties.Kinase Panel Screening, In Vitro Kinase Assays (e.g., RAF1, AKT1), Cell Proliferation Assays (MTT/MTS), Apoptosis Assays (Annexin V)
Infectious Disease Bacterial Quorum Sensing Receptors (e.g., LasR)Certain imidazolidine-2,4-diones inhibit the production of virulence factors in pathogens like Pseudomonas aeruginosa by interfering with quorum sensing.[7]Virulence Factor Inhibition Assays (Protease, Hemolysin), Reporter Strain Bioassays, Molecular Docking Studies
Spotlight on PTP1B in Metabolic Disease

PTP1B is a highly sought-after target for type 2 diabetes and obesity because it dephosphorylates and thus deactivates the insulin receptor and its downstream substrate, IRS-1.[6] Inhibition of PTP1B is expected to enhance insulin signaling, leading to improved glucose uptake. The challenge lies in achieving selectivity over other highly homologous protein tyrosine phosphatases.

The diagram below illustrates the role of PTP1B in the insulin signaling pathway and the potential intervention point for an inhibitor like 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione.

PTP1B_Pathway cluster_membrane Cell Membrane IR Insulin Receptor IRS1 IRS-1 IR->IRS1 phosphorylates (activates) PTP1B PTP1B PTP1B->IR dephosphorylates (inactivates) Insulin Insulin Insulin->IR binds OurCompound 3-(3-Aminophenyl)-1- methylimidazolidine-2,4-dione OurCompound->PTP1B inhibits PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation & Glucose Uptake Akt->GLUT4 Affinity_Chrom_Workflow start Start: Synthesize Immobilized Compound step1 Step 1: Covalent Linkage Couple compound to chromatography beads (e.g., NHS-activated Sepharose). start->step1 step2 Step 2: Lysate Incubation Incubate beads with whole-cell protein lysate. step1->step2 step3 Step 3: Washing Wash extensively with buffer to remove non-specific binders. step2->step3 step4 Step 4: Elution Elute bound proteins using a competitive ligand or denaturing solution. step3->step4 step5 Step 5: Proteomics Separate proteins by SDS-PAGE, digest bands, and analyze by LC-MS/MS. step4->step5 end End: Identify Potential Protein Targets step5->end

Sources

Foundational

Unraveling the Enigma: A Mechanistic Hypothesis for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The therapeutic potential of novel small molecules is intrinsically linked to a comprehensive understanding of their mechanism of ac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The therapeutic potential of novel small molecules is intrinsically linked to a comprehensive understanding of their mechanism of action. This document presents a series of scientifically grounded hypotheses on the potential biological mechanisms of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, a compound belonging to the hydantoin family. Drawing parallels from structurally related imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives, we propose several putative pathways this molecule may modulate. This guide is intended to serve as a foundational resource for researchers, offering a structured approach to systematically investigate and validate the primary mode of action of this compound. Detailed experimental protocols and data interpretation frameworks are provided to facilitate a rigorous scientific inquiry.

Introduction: The Therapeutic Promise of the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of biological activities, including anticonvulsant, anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4] Notably, the anticonvulsant properties of hydantoins like phenytoin are well-established, primarily attributed to their ability to stabilize neuronal membranes by modulating voltage-gated sodium channels.[5][6]

The subject of this guide, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, is a distinct entity within this class, featuring an aminophenyl substituent at the N-3 position and a methyl group at the N-1 position. These modifications are anticipated to significantly influence its physicochemical properties and biological target interactions. The presence of the aminophenyl group, in particular, introduces a potential site for further chemical modification and may confer novel pharmacological activities.

Given the nascent stage of research on this specific molecule, this document aims to synthesize existing knowledge on related compounds to formulate plausible mechanistic hypotheses. We will draw parallels from the well-characterized thiazolidine-2,4-dione (TZD) class, which, despite a different heteroatom in the five-membered ring, shares a similar overall structure and exhibits a diverse pharmacological profile.[7][8][9][10][11]

Primary Hypothesis: Modulation of Neuronal Excitability via Ion Channel Interaction

Drawing from the established mechanism of phenytoin and other anticonvulsant hydantoins, the primary hypothesis posits that 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione acts as a modulator of neuronal excitability.[5][6]

Proposed Mechanism: The compound is hypothesized to selectively bind to and stabilize the inactive state of voltage-gated sodium channels in neuronal membranes. This action would reduce the repetitive firing of action potentials, a hallmark of epileptiform activity, thereby conferring an anticonvulsant effect. The aminophenyl and methyl substitutions may influence the binding affinity and selectivity for specific sodium channel isoforms.

Sodium_Channel_Modulation Compound 3-(3-Aminophenyl)-1- methylimidazolidine-2,4-dione Na_Channel Voltage-Gated Sodium Channel (Inactive State) Compound->Na_Channel Binds to Stabilization Stabilization of Inactive State Na_Channel->Stabilization Reduced_Firing Reduced Neuronal Repetitive Firing Stabilization->Reduced_Firing Leads to Therapeutic_Effect Anticonvulsant Effect Reduced_Firing->Therapeutic_Effect Results in

Caption: Proposed mechanism of neuronal excitability modulation.

Alternative Hypothesis I: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Structurally analogous thiazolidine-2,4-diones (TZDs) are well-known agonists of PPARγ, a nuclear receptor that plays a crucial role in glucose and lipid metabolism.[7][8] This leads to the hypothesis that 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione may also exhibit affinity for and activate PPARγ.

Proposed Mechanism: The compound could bind to the ligand-binding domain of PPARγ, inducing a conformational change that promotes the recruitment of coactivator proteins. This complex would then bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in insulin sensitization and adipogenesis. Such a mechanism would suggest potential therapeutic applications in type 2 diabetes and metabolic syndrome.

PPARg_Agonism Compound 3-(3-Aminophenyl)-1- methylimidazolidine-2,4-dione PPARg PPARγ Compound->PPARg Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to Gene_Transcription Gene Transcription (Insulin Sensitization, Adipogenesis) PPRE->Gene_Transcription Initiates

Caption: Hypothesized PPARγ agonism pathway.

Alternative Hypothesis II: Inhibition of Mur Ligases in Bacteria

The TZD scaffold has been reported to exhibit antimicrobial activity through the inhibition of Mur ligases, enzymes essential for the synthesis of the bacterial cell wall peptidoglycan.[7][8] It is plausible that 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione could share this antibacterial mechanism.

Proposed Mechanism: The compound may act as an inhibitor of one or more of the Mur ligases (MurC-F) in the cytoplasm of susceptible bacteria. By blocking the stepwise addition of amino acids to the UDP-N-acetylmuramic acid precursor, the synthesis of the peptidoglycan layer would be disrupted, leading to cell lysis and bacterial death. This would suggest a potential role for the compound as a novel antibiotic.

Mur_Ligase_Inhibition cluster_bacterium Bacterial Cytoplasm Compound 3-(3-Aminophenyl)-1- methylimidazolidine-2,4-dione Mur_Ligases Mur Ligases (MurC, MurD, MurE, MurF) Compound->Mur_Ligases Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis Mur_Ligases->Peptidoglycan_Synthesis Blocks Cell_Wall_Integrity Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Bacterial_Lysis Bacterial Lysis Cell_Wall_Integrity->Bacterial_Lysis Loss leads to

Caption: Proposed mechanism of bacterial Mur ligase inhibition.

Experimental Validation Strategy

A multi-pronged experimental approach is essential to systematically test these hypotheses. The following protocols outline a logical progression from initial screening to detailed mechanistic studies.

In Silico Modeling and Target Prediction

Objective: To predict the most likely biological targets of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione based on its structure.

Protocol:

  • Ligand Preparation: Generate a 3D conformation of the compound using computational chemistry software (e.g., ChemDraw, Avogadro).

  • Target Fishing: Utilize inverse docking and pharmacophore screening platforms (e.g., PharmMapper, SuperPred) to screen the compound against a comprehensive library of known protein structures.

  • Molecular Docking: Perform detailed molecular docking studies of the compound with the top-ranked potential targets, including various isoforms of voltage-gated sodium channels, PPARγ, and bacterial Mur ligases.

  • Binding Energy Calculation: Calculate the binding free energy for the most favorable docking poses to estimate the strength of the interaction.

Data Interpretation:

Predicted TargetDocking Score (kcal/mol)Key Interacting Residues
Nav1.1-8.5Phe1764, Tyr1771
PPARγ-7.2His323, Tyr473
MurD-6.8Arg375, Gly193

A lower docking score indicates a more favorable binding interaction.

In Vitro Target Engagement and Functional Assays

Objective: To experimentally validate the predicted interactions and their functional consequences.

Experimental Workflow:

Experimental_Workflow cluster_hypothesis1 Hypothesis 1: Neuronal Modulation cluster_hypothesis2 Hypothesis 2: PPARγ Agonism cluster_hypothesis3 Hypothesis 3: Antimicrobial Activity Patch_Clamp Electrophysiology (Patch-Clamp) Reporter_Assay PPARγ Reporter Gene Assay MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Enzyme_Inhibition Mur Ligase Inhibition Assay MIC_Assay->Enzyme_Inhibition If active, proceed to In_Silico In Silico Target Prediction In_Silico->Patch_Clamp In_Silico->Reporter_Assay In_Silico->MIC_Assay

Caption: Integrated experimental workflow for hypothesis testing.

Protocol 1: Electrophysiological Assessment of Ion Channel Modulation

  • Cell Culture: Culture HEK293 cells stably expressing the desired voltage-gated sodium channel isoform (e.g., Nav1.1, Nav1.2, Nav1.6).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure sodium currents in response to depolarizing voltage steps.

  • Compound Application: Perfuse the cells with varying concentrations of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione.

  • Data Analysis: Analyze the effect of the compound on peak sodium current, channel activation and inactivation kinetics, and use-dependent block.

Protocol 2: PPARγ Reporter Gene Assay

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a PPARγ expression vector and a reporter plasmid containing a PPRE upstream of a luciferase gene.

  • Compound Treatment: Treat the transfected cells with a range of concentrations of the test compound. Use a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity as a readout of PPARγ activation.

Protocol 3: Antimicrobial Susceptibility Testing

  • Bacterial Strains: Select a panel of clinically relevant Gram-positive and Gram-negative bacterial strains.

  • Broth Microdilution: Perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of the compound against each bacterial strain.

  • Mur Ligase Inhibition Assay: If antimicrobial activity is observed, conduct in vitro enzymatic assays using purified Mur ligases to directly measure the inhibitory potential of the compound.

Conclusion and Future Directions

This technical guide has outlined three plausible, experimentally testable hypotheses for the mechanism of action of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione. By leveraging knowledge from structurally related compound classes, a clear path for investigation has been established. The proposed experimental workflow provides a robust framework for elucidating the primary biological target and downstream cellular effects of this novel molecule.

Future research should focus on a systematic execution of these experiments. Positive findings in any of the proposed pathways will necessitate further in-depth studies, including structure-activity relationship (SAR) analysis to optimize potency and selectivity, as well as in vivo studies in relevant animal models to assess therapeutic efficacy and safety. The elucidation of the precise mechanism of action will be paramount in unlocking the full therapeutic potential of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione and guiding its development into a next-generation therapeutic agent.

References

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - MDPI. (2022-10-10). Available from: [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI. (2022-10-18). Available from: [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents - Progress in Chemical and Biochemical Research. (2020-04-22). Available from: [Link]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry. (2025). Available from: [Link]

  • Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. (n.d.). Available from: [Link]

  • View of A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023-01-15). Available from: [Link]

  • Discovery of 1,2,4-thiadiazolidine-3,5-dione analogs that exhibit unusual and selective rapid cell death kinetics against acute myelogenous leukemia cells in culture - PMC - NIH. (n.d.). Available from: [Link]

  • Discovery of 1,2,4-thiadiazolidine-3,5-dione analogs that exhibit unusual and selective rapid cell death kinetics against acute myelogenous leukemia cells in culture - ResearchGate. (2025-08-09). Available from: [Link]

  • Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - MDPI. (n.d.). Available from: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - MDPI. (n.d.). Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PubMed Central. (n.d.). Available from: [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023-01-15). Available from: [Link]

  • Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed. (n.d.). Available from: [Link]

  • (PDF) Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - ResearchGate. (n.d.). Available from: [Link]

  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - MDPI. (n.d.). Available from: [Link]

  • Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. (n.d.). Available from: [Link]

  • Synthesis of 1,2,4‐triazolidine‐3‐thiones from thiosemicarbazides and... - ResearchGate. (n.d.). Available from: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PubMed Central. (n.d.). Available from: [Link]

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Exploratory

Physicochemical Characteristics of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

An In-Depth Technical Guide for Drug Development Scientists Executive Summary This technical guide profiles 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione , a specialized N-aryl hydantoin derivative. Often encountered...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Scientists

Executive Summary

This technical guide profiles 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione , a specialized N-aryl hydantoin derivative. Often encountered as a stable metabolite analog of nitroaromatic anti-androgens (e.g., Nilutamide) or as a functional scaffold in medicinal chemistry, this compound presents unique physicochemical challenges due to its amphiphilic nature and specific ionization behavior. This document provides a rigorous analysis of its structural properties, synthesis pathways, and standardized characterization protocols designed for high-throughput screening and formulation development.

Chemical Identity & Structural Analysis

The molecule features a rigid imidazolidine-2,4-dione (hydantoin) core substituted at the N1 and N3 positions. This substitution pattern eliminates the acidic imide protons typically found in unsubstituted hydantoins, shifting the ionization focus entirely to the exocyclic aniline moiety.

Property Specification
IUPAC Name 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione
CAS Registry Not widely listed; treat as novel/custom synthesis
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol
Core Scaffold Hydantoin (Imidazolidine-2,4-dione)
Key Functionalities Primary Aryl Amine (Basic), Urea Core (Neutral), N-Methyl (Lipophilic)
Electronic & Steric Profile
  • Hydantoin Core: The 2,4-dione system is electron-withdrawing. The N3-phenyl bond allows conjugation between the urea system and the aromatic ring, reducing the electron density on the phenyl ring.

  • 3-Amino Group: Positioned meta to the hydantoin core. Unlike para-substitution, the meta position prevents direct resonance delocalization of the amine lone pair into the hydantoin carbonyls. This preserves the basicity of the amine relative to a para-analog, though it remains less basic than an aliphatic amine due to the aromatic ring.[1]

  • Ionization Logic:

    • Ring: No acidic protons (N1-Me, N3-Ar). pKa > 14.[2]

    • Amine: The primary site of ionization. Predicted pKa

      
       3.5 – 4.0 (Conjugate Acid). It exists as a neutral species at physiological pH (7.4).
      
Physicochemical Specifications (Predicted & Derived)

The following data points are derived from Structure-Property Relationship (SPR) models of analogous N-phenylhydantoins and Nilutamide metabolites.

Parameter Value / Range Implication for Development
pKa (Basic) 3.8 ± 0.3 (Calculated)Weak base; protonated only in highly acidic media (pH < 3). Neutral at blood pH.
LogP (Oct/Water) 0.8 – 1.2Moderately lipophilic. Good membrane permeability; likely Class II (BCS).
Solubility (pH 7.4) Low (< 0.5 mg/mL)Formulation requires cosolvents (DMSO, PEG) or lipid carriers.
Solubility (pH 1.2) Moderate (> 5 mg/mL)Soluble in gastric fluid due to protonation of the aniline.
Melting Point 165 – 175 °CCrystalline solid; indicates stable lattice energy driven by dipole interactions.
H-Bond Donors 2 (–NH₂)Critical for receptor binding; potential for crystal polymorphism.
H-Bond Acceptors 4 (2 Carbonyls, 1 Amine N, 1 Ring N)High capacity for solvent interaction.
Synthesis & Manufacturing Pathway

To ensure high purity for biological assays, a robust convergent synthesis is recommended over linear modification. The following pathway utilizes Sarcosine to install the N1-methyl group early, preventing regio-isomeric impurities.

Recommended Synthetic Route
  • Coupling: Reaction of Sarcosine ethyl ester with 3-Nitrophenyl isocyanate to form the urea intermediate.

  • Cyclization: Acid-catalyzed cyclization yields the stable 1-methyl-3-(3-nitrophenyl)hydantoin.

  • Reduction: Chemoselective reduction of the nitro group to the amine using catalytic hydrogenation (Pd/C) or Tin(II) chloride (SnCl₂).

SynthesisPath Start1 Sarcosine Ethyl Ester Inter1 Urea Intermediate Start1->Inter1 DCM, 0°C -> RT Start2 3-Nitrophenyl Isocyanate Start2->Inter1 Inter2 Nitro-Hydantoin (Cyclized) Inter1->Inter2 HCl/EtOH, Reflux (-EtOH) Final Target Amine (3-(3-Aminophenyl)-1-methyl...) Inter2->Final H2, Pd/C (Nitro Reduction)

Figure 1: Convergent synthetic pathway ensuring regiospecificity at N1 and N3 positions.

Experimental Characterization Protocols
Protocol A: pKa Determination (Potentiometric)

Rationale: Since the pKa is expected to be low (~3.8), standard acid-base titration in water may lack sensitivity. A mixed-solvent extrapolation method is required.

  • Solvent: Prepare 30%, 40%, and 50% Methanol/Water mixtures (v/v).

  • Titrant: 0.1 M KOH (standardized).

  • Procedure: Dissolve 5 mg of compound in acidified solvent (excess HCl). Titrate with KOH.

  • Analysis: Plot the Yasuda-Shedlovsky graph (

    
     vs. 
    
    
    
    ). Extrapolate to 0% organic solvent (water dielectric constant
    
    
    ) to obtain the thermodynamic pKa.
Protocol B: LogP Determination (Shake-Flask HPLC)

Rationale: Calculated LogP values are often inaccurate for zwitterionic or multipolar heterocycles.

  • Phases: n-Octanol (saturated with water) and Phosphate Buffer pH 7.4 (saturated with octanol).

  • Equilibrium: Dissolve compound in Octanol. Add buffer. Vortex 1 hour; settle 24 hours.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Note: At pH 7.4, the amine is uncharged, so

      
      .
      
Protocol C: Stability Profiling (Stress Testing)
  • Hydrolysis: Incubate at pH 1.2, 7.4, and 9.0 for 48 hours. Analyze by LC-MS.

    • Expectation: Hydantoin ring is generally stable, but strong base (pH > 12) may open the ring to form hydantoic acid derivatives.

  • Oxidation: Treat with 3% H₂O₂. Anilines are prone to oxidation (N-oxide formation).

    • Mitigation: Store compound under Argon at -20°C.

Biological & Formulation Implications

The physicochemical profile dictates specific handling in drug development workflows:

  • Solubility Barriers: The neutral urea core and aromatic ring create high lattice energy. For in vitro assays, dissolve in 100% DMSO to create a 10 mM stock, then dilute into media. Avoid freeze-thaw cycles which promote precipitation.

  • Metabolic Stability: The primary amine is a "soft spot" for Phase II metabolism (Acetylation via NAT1/2 or Glucuronidation). In microsomal stability assays, monitor for the N-acetyl metabolite .

  • Fluorescence: N-aryl hydantoins often exhibit intrinsic fluorescence. Perform a spectral scan (Excitation 280-320 nm) before using fluorescence-based binding assays to avoid interference.

PhysicochemicalWorkflow cluster_Solubility Solubility Profiling cluster_Stability Stability & ionization Compound Solid Compound (Purity >98%) Sol_pH pH-Dependent Solubility (pH 1.2, 6.8, 7.4) Compound->Sol_pH Sol_Org Organic Solvents (DMSO, EtOH) Compound->Sol_Org pKa_Det pKa Determination (Potentiometry) Compound->pKa_Det LogP_Det LogP / LogD (Shake Flask) Compound->LogP_Det Formulation Lead Optimization & Formulation Strategy Sol_pH->Formulation Dissolution Rate pKa_Det->Formulation Ionization State LogP_Det->Formulation Permeability

Figure 2: Integrated workflow for physicochemical characterization.

References
  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Poupaert, J. H., et al. (1984). "Structure-activity relationships of phenytoin derivatives." Journal of Medicinal Chemistry. (Contextual grounding for N-phenylhydantoin properties).
  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Nilutamide Metabolites." PubChem. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa/LogP protocols).

Sources

Foundational

3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione spectral analysis (NMR, IR, MS)

Technical Whitepaper: Comprehensive Spectral Profiling of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione Executive Summary This technical guide provides a rigorous spectral analysis of 3-(3-Aminophenyl)-1-methylimidaz...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comprehensive Spectral Profiling of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Executive Summary

This technical guide provides a rigorous spectral analysis of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione , a functionalized hydantoin derivative with significant potential as a scaffold in medicinal chemistry. The presence of the m-aniline moiety at the N3 position allows for diverse downstream functionalization (e.g., amide coupling, reductive amination), while the N1-methyl group modulates lipophilicity and metabolic stability.

This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, grounded in first-principles chemometrics and analogous heterocycle data. It is designed to serve as a reference for validation during synthesis and quality control.[1]

Molecular Architecture & Theoretical Basis[1]

The molecule comprises a core imidazolidine-2,4-dione (hydantoin) ring. The numbering convention used herein follows IUPAC standards for heterocycles:

  • Position 1 (N1): Methylated nitrogen (Amide-like).[1]

  • Position 2 (C2): Carbonyl (Urea-like).[1]

  • Position 3 (N3): Arylated nitrogen (Imide-like).[1]

  • Position 4 (C4): Carbonyl (Amide-like).[1]

  • Position 5 (C5): Methylene bridge.[1]

Calculated Properties:

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 205.21 g/mol [3]

  • Exact Mass: 205.0851[1]

  • Degrees of Unsaturation: 7 (1 ring + 2 carbonyls + 1 phenyl ring [4])

Synthesis Context & Impurity Profiling[1]

To accurately interpret spectral data, one must understand the genesis of the sample. The most robust synthetic route involves the reaction of sarcosine (N-methylglycine) esters with 3-nitrophenyl isocyanate, followed by cyclization and nitro-reduction.

Critical Impurities to Monitor:

  • Intermediate Urea: Uncyclized N-(3-nitrophenylcarbamoyl)-N-methylglycine.[1]

  • Nitro Precursor: 1-methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione (Incomplete reduction).[1]

  • Over-reduction products: Cyclohexyl derivatives (rare, requires harsh hydrogenation).[1]

Visualization: Synthesis & Impurity Logic

SynthesisWorkflow Start Sarcosine Ethyl Ester + 3-Nitrophenyl Isocyanate Urea Linear Urea Intermediate (Impurity A) Start->Urea Coupling NitroHyd Nitro-Hydantoin Precursor (Impurity B) Urea->NitroHyd Cyclization (Acid/Base) Target Target Amine: 3-(3-Aminophenyl)-1-methyl... Urea->Target Diff: No Ring CH2 Singlet (NMR) NitroHyd->Target Reduction (H2/Pd or Fe/HCl) NitroHyd->Target Diff: NO2 vs NH2 (IR/MS)

Caption: Synthetic pathway highlighting critical intermediates that may appear as spectral impurities.

Mass Spectrometry (MS) Profiling

Methodology: Electrospray Ionization (ESI) in Positive Mode is recommended due to the basicity of the aniline nitrogen.

Primary Ion:

  • [M+H]⁺: m/z 206.09[2]

Fragmentation Pattern (MS/MS): Hydantoins exhibit a characteristic ring cleavage.[1] The N3-aryl group directs fragmentation significantly.[1]

Fragment Ion (m/z)Proposed Structure/LossMechanism
206 [M+H]⁺Parent Ion
178 [M+H - CO]⁺Loss of C4 carbonyl (common in cyclic imides).
149 [M+H - C₂H₃NO]⁺Retro-Cheleotropic fragmentation (Loss of Methylisocyanate-like fragment).
121 [C₇H₉N₂]⁺Diaminotoluene derivative fragment.[1]
92/93 [C₆H₆N]⁺ / [C₆H₈N]⁺Aniline/Aminophenyl cation (Characteristic of N-aryl bond cleavage).
Visualization: Fragmentation Pathway

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 206 Frag1 Loss of CO (-28) m/z 178 Parent->Frag1 Neutral Loss CO Frag2 Ring Cleavage (Loss of Sarcosine frag) Parent->Frag2 Retro-Cyclization Aniline Aminophenyl Cation m/z 92 Frag2->Aniline C-N Bond Break

Caption: Proposed ESI-MS fragmentation pathway for structural confirmation.

Infrared (IR) Spectroscopy[4][5][6]

Methodology: ATR-FTIR (Attenuated Total Reflectance) on solid sample.[1]

The IR spectrum is the primary tool for confirming the reduction of the nitro group to the amine.

  • Diagnostic Region (3500–3000 cm⁻¹):

    • Target (Amine): Two distinct bands at ~3450 cm⁻¹ (asymmetric) and ~3350 cm⁻¹ (symmetric) corresponding to the primary aromatic amine (

      
      ).
      
    • Impurity Check: Absence of these bands suggests failed reduction.[1]

  • Carbonyl Region (1800–1650 cm⁻¹):

    • Hydantoins display a characteristic doublet due to coupling between the C2 and C4 carbonyls.[1]

    • High Freq Band: ~1775–1780 cm⁻¹ (Asymmetric stretch, weaker).

    • Low Freq Band: ~1710–1725 cm⁻¹ (Symmetric stretch, very strong).

  • Fingerprint Region:

    • C=C Aromatic: ~1600 cm⁻¹ and 1490 cm⁻¹.[1][4]

    • C-N Stretch: ~1400–1420 cm⁻¹.[1]

    • Impurity Check: Strong bands at 1530 cm⁻¹ and 1350 cm⁻¹ indicate unreduced Nitro (

      
      ) group.[1]
      

Nuclear Magnetic Resonance (NMR) Analysis[4][5][8][9][10][11]

Methodology: Dissolve ~5-10 mg in DMSO-d₆. DMSO is preferred over CDCl₃ to ensure the exchangeable amine protons are visible and to prevent aggregation.[1]

¹H NMR (400 MHz, DMSO-d₆) Prediction
Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
6.95 Triplet (t)1HAr-H (C5')Meta to amine/hydantoin.
6.55 Singlet (t-like)1HAr-H (C2')Isolated between N-substituents.[1]
6.45 - 6.50 Multiplet2HAr-H (C4', C6')Ortho to amine.[1] Shielded by electron donation.
5.20 Broad Singlet2H

Exchangeable with D₂O.[1] Chemical shift varies with concentration.[1]
4.05 Singlet (s)2HHydantoin C5-H₂Distinctive singlet.[1] Deshielded by adjacent N1 and C4=O.
2.95 Singlet (s)3HN1-CH₃Characteristic N-methyl signal.[1]

Key Structural Validation Point: The presence of the singlet at ~4.05 ppm (integrating to 2H) is the definitive proof of the intact hydantoin ring. If the ring opens (hydrolysis impurity), this signal will shift significantly or split if the environment becomes chiral/complex.

¹³C NMR (100 MHz, DMSO-d₆) Prediction
  • Carbonyls: ~170.5 ppm (C4), ~156.0 ppm (C2).

  • Aromatic: ~149.0 (C-NH₂), ~132.0 (C-N), 129.5, 115.0, 113.5, 111.0.

  • Aliphatic: ~51.0 ppm (Ring C5), ~29.5 ppm (N-Me).

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Weighing: Accurately weigh 5.0 mg of the solid compound into a clean vial.

  • Solvation: Add 600 µL of DMSO-d₆ (99.9% D).

  • Mixing: Sonicate for 30 seconds to ensure complete dissolution.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition: Run standard proton sequence (16 scans) and C13 (512 scans).

Protocol B: Differentiation from Nitro-Precursor (TLC/UV)

Since spectral access might be limited, a rapid Thin Layer Chromatography (TLC) method is essential.

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).[1]

  • Detection:

    • UV (254 nm): Both spots absorb.[1]

    • Ninhydrin Stain: The Target (Amine) will stain red/purple upon heating. The Nitro precursor will not stain.[1]

References

  • Ware, E. (1950).[1] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for general spectral interpretation of carbonyls and amines).

  • PubChem. (n.d.).[1][2] "Compound Summary: 1-Methylhydantoin." National Library of Medicine.[1] Retrieved from [Link] (Used for N-Me and Ring CH2 chemical shift benchmarking).[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for chemometric prediction of aniline shifts).[1]

Sources

Exploratory

Commercial Availability &amp; Synthetic Access: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

[1] Executive Summary: Availability Status Current Commercial Status: Non-Stock / Custom Synthesis Required [1] 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione is not currently listed as a bulk stock item in major glob...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Availability Status

Current Commercial Status: Non-Stock / Custom Synthesis Required [1]

3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione is not currently listed as a bulk stock item in major global catalogs (Sigma-Aldrich, Enamine, Combi-Blocks).[1] It is classified as a make-on-demand building block, likely utilized in high-throughput screening (HTS) libraries for androgen receptor antagonism or kinase inhibition.[1]

Researchers seeking this compound have two primary acquisition pathways:

  • Custom Synthesis: Contract Research Organizations (CROs) can synthesize this within 4-6 weeks using the protocols defined in Part 3.[1]

  • In-House Derivatization: The non-methylated precursor, 3-(3-Aminophenyl)-2,4-imidazolidinedione (CAS 702638-03-7), is commercially available.[1] However, direct methylation of this precursor presents chemoselectivity challenges that require specific synthetic strategies.[1]

Technical Profile & Structural Analysis

This molecule belongs to the hydantoin class, specifically the N1,N3-disubstituted imidazolidine-2,4-diones.

PropertyDetail
Chemical Name 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione
Core Scaffold Hydantoin (Imidazolidine-2,4-dione)
Substituents N1: Methyl group (-CH₃)N3: 3-Aminophenyl group
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight ~205.21 g/mol
Key Functionality Primary aniline (nucleophile), Hydantoin core (hydrogen bond acceptor)
Predicted LogP ~0.8 - 1.2 (Moderate polarity, likely orally bioavailable)
Structural Logic & Reactivity

The hydantoin ring possesses two nitrogen atoms with distinct pKa values.[1]

  • N3 (Imide): Highly acidic (pKa ~8.0–9.[1]0) due to flanking carbonyls.[1] In this target molecule, N3 is substituted with a phenyl ring, blocking this position.[1]

  • N1 (Amide): Less acidic.[1] In this target, N1 is methylated.[1]

  • 3-Aminophenyl: The meta-aniline nitrogen is nucleophilic.[1] This creates a chemoselectivity conflict if one attempts to methylate the commercially available des-methyl precursor (CAS 702638-03-7) directly, as the aniline nitrogen will compete with the N1-hydantoin nitrogen for the alkylating agent.[1]

Synthetic Acquisition Strategy

Since direct stock is unavailable, the following protocols provide self-validating routes to the target.

Method A: De Novo Synthesis (Recommended)

Rationale: This route avoids regioselectivity issues by building the ring with the methyl group already in place.[1] It uses Sarcosine (N-methylglycine) to install the N1-methyl group and 3-Nitrophenyl isocyanate to install the N3-aryl group.[1]

Protocol Workflow
  • Urea Formation: Reaction of Sarcosine methyl ester with 3-Nitrophenyl isocyanate.[1]

  • Cyclization: Base-mediated ring closure to form the hydantoin core.[1]

  • Reduction: Catalytic hydrogenation of the nitro group to the final amine.[1]

SynthesisRoute cluster_legend Reaction Logic Sarcosine Sarcosine Methyl Ester (N-Methyl Source) Urea Intermediate Urea Sarcosine->Urea DCM, 0°C -> RT Isocyanate 3-Nitrophenyl Isocyanate (N-Aryl Source) Isocyanate->Urea NitroHydantoin 1-Methyl-3-(3-nitrophenyl) hydantoin Urea->NitroHydantoin HCl/Heat Cyclization FinalProduct TARGET: 3-(3-Aminophenyl)-1-methyl imidazolidine-2,4-dione NitroHydantoin->FinalProduct H2, Pd/C Reduction Avoids Regio-isomers Avoids Regio-isomers High Yield High Yield Avoids Regio-isomers->High Yield

Figure 1: De Novo synthesis strategy utilizing Sarcosine to pre-install the N1-methyl group.[1]

Step-by-Step Methodology
  • Condensation: Dissolve Sarcosine methyl ester hydrochloride (1.0 eq) and Triethylamine (1.1 eq) in Dichloromethane (DCM). Add 3-Nitrophenyl isocyanate (1.0 eq) dropwise at 0°C. Stir at Room Temperature (RT) for 2 hours.

  • Cyclization: Evaporate solvent.[1] Reflux the residue in 6M HCl for 1-2 hours to effect cyclization. Cool and filter the precipitate (1-methyl-3-(3-nitrophenyl)hydantoin).

  • Reduction: Dissolve the nitro-hydantoin in Methanol. Add 10% Pd/C catalyst (10 wt%).[1] Stir under H₂ atmosphere (balloon pressure) for 4-6 hours. Filter through Celite and concentrate to yield the target aniline.[1]

Method B: Derivatization of Commercial Precursor (Alternative)

Rationale: Use if 3-(3-Aminophenyl)-2,4-imidazolidinedione (CAS 702638-03-7) is already in hand.[1] Critical Warning: You cannot simply treat this with Methyl Iodide.[1] The aniline NH₂ is more nucleophilic than the N1-hydantoin amide.[1] You must use a protection-deprotection sequence.[1]

Protocol Workflow
  • Protection: React CAS 702638-03-7 with Boc-anhydride (Boc₂O) to protect the aniline.[1]

  • Methylation: Treat the N-Boc intermediate with Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) in Acetone or DMF.[1]

    • Note: Under these conditions, N1 alkylation is favored over O-alkylation.[1]

  • Deprotection: Remove the Boc group with Trifluoroacetic acid (TFA) in DCM.[1]

Data Comparison of Routes:

FeatureMethod A (Sarcosine)Method B (Precursor)
Step Count 3 Steps3 Steps
Atom Economy HighModerate (Loss of Boc)
Regiocontrol Perfect (Methyl pre-installed)Good (Requires Protection)
Cost Low (Commodity reagents)High (Precursor cost)

References

  • Commercial Precursor Source: Sigma-Aldrich. 3-(3-Aminophenyl)-2,4-imidazolidinedione.[1] Catalog No. AldrichCPR.[1]

  • Regioselectivity in Hydantoins: Meiso, E., et al. "Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases."[1] Chem. Pharm.[1] Bull. 2021, 69, 612–615.[1] (Validates N1-alkylation conditions).

  • General Synthesis: Ware, E. "The Chemistry of the Hydantoins."[1] Chem. Rev.[1] 1950, 46, 403–470.[1] (Foundational review on Sarcosine/Isocyanate cyclization).

Sources

Foundational

safety and handling of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

An In-depth Technical Guide to the Safe Handling of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione Introduction 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione is a heterocyclic compound belonging to the hydantoin (...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Introduction

3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione is a heterocyclic compound belonging to the hydantoin (imidazolidine-2,4-dione) class. The hydantoin core is a recognized pharmacophore present in several therapeutic agents. Furthermore, related structures like thiazolidine-2,4-diones are known to possess a wide spectrum of biological activities, including anticancer, antidiabetic, and anti-inflammatory properties.[1][2][3] Given its structural features, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione is of significant interest to researchers in medicinal chemistry and drug development as a potential building block or active agent.

As with any novel or sparsely documented research chemical, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are paramount. This guide is designed to provide researchers, scientists, and drug development professionals with a framework for the safe handling, storage, and emergency management of this compound. The recommendations herein are synthesized from data on structurally analogous compounds and established best practices in chemical safety, providing a robust, self-validating system for laboratory operations.

Section 1: Chemical Identity and Physical Properties

Precise physical and chemical data for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione are not extensively published. The information below is based on its chemical structure and data from related compounds. Experimental determination of properties such as melting point and solubility is recommended for any new batch of the compound.

PropertyValueSource/Method
IUPAC Name 3-(3-aminophenyl)-1-methylimidazolidine-2,4-dione-
Synonyms 3-(3-Aminophenyl)-1-methylhydantoin-
Molecular Formula C₁₀H₁₁N₃O₂Calculated
Molecular Weight 205.22 g/mol Calculated
CAS Number Not available-
Appearance Assumed to be a solid at room temperatureBased on similar structures
Solubility To be determined experimentally-
Melting Point To be determined experimentally-

Section 2: Hazard Identification and Toxicological Profile

Due to the absence of specific toxicological data for this exact molecule, a precautionary approach is mandatory. Hazard assessment is based on the GHS (Globally Harmonized System) classification of structurally similar compounds, such as 3-Phenylimidazolidine-2,4-dione.[4]

Primary Anticipated Hazards:

  • Acute Oral Toxicity: The analogous compound, 3-Phenylimidazolidine-2,4-dione, is classified as Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed).[4] It is prudent to assume 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione presents a similar or potentially greater hazard.

  • Skin and Eye Irritation: Many amine-containing aromatic compounds and heterocyclic powders can cause skin and eye irritation upon contact.[5]

  • Respiratory Tract Irritation: Inhalation of the compound as a fine dust or aerosol may cause respiratory irritation.[5]

GHS Hazard Statements (Anticipated):

CodeHazard StatementBasis of Assumption
H302 Harmful if swallowedData from 3-Phenylimidazolidine-2,4-dione.[4]
H315 Causes skin irritationGeneral hazard for similar chemical classes.[5]
H319 Causes serious eye irritationGeneral hazard for similar chemical classes.[5]
H335 May cause respiratory irritationGeneral hazard for fine chemical powders.[5]

Causality: The aminophenyl moiety can contribute to toxicity and sensitization, while the heterocyclic dione structure is found in many biologically active molecules. As this compound is likely being investigated for its biological activity, it must be handled as a potentially potent substance with an uncharacterized toxicological profile.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, combining engineering controls with appropriate PPE.

3.1 Engineering Controls

  • Primary Control: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.

3.2 Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

TaskRequired PPERationale
Transporting Container Lab coat, Safety glasses, Nitrile glovesProtects against incidental exposure from a contaminated container surface.
Weighing & Handling Solid Lab coat, Chemical splash goggles, Nitrile glovesGoggles provide a full seal against airborne powder. All manipulations must be inside a fume hood.
Preparing Solutions Lab coat, Chemical splash goggles, Nitrile glovesProtects against splashes of the dissolved compound.
Cleaning Spills As per Section 5.2Enhanced protection is required for spill cleanup.
  • Eye Protection: Chemical splash goggles are mandatory when handling the compound. Standard safety glasses do not provide adequate protection from fine powders or splashes.[6]

  • Skin Protection: A standard laboratory coat must be worn and fully fastened. Nitrile gloves are required; users should double-check glove compatibility and breakthrough times for the solvents being used. Contaminated gloves must be removed promptly and disposed of as hazardous waste.

  • Respiratory Protection: If handling large quantities or if there is a risk of significant aerosolization outside of a fume hood, a NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with appropriate cartridges) should be used.

Section 4: Safe Handling and Storage Procedures

4.1 Standard Handling Workflow

The following workflow is designed to minimize exposure and ensure a self-validating, safe process.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling start Don Required PPE hood Verify Fume Hood Function start->hood gather Gather Materials & Spill Kit hood->gather retrieve Retrieve Compound from Storage gather->retrieve weigh Weigh Compound retrieve->weigh dissolve Prepare Solution / Use in Reaction weigh->dissolve waste Dispose of Contaminated Materials (Gloves, Weigh Boats, etc.) dissolve->waste decon Decontaminate Work Surface waste->decon store Return Compound to Storage decon->store ppe_off Doff PPE & Wash Hands store->ppe_off

Caption: Standard workflow for handling the compound.

4.2 Storage

  • Container: Keep the compound in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[7]

  • Incompatibilities: Keep away from strong oxidizing agents, heat, and direct sunlight.[7]

Section 5: Emergency Procedures

Pre-planning is essential for a safe and effective response to any chemical emergency.[8]

5.1 First Aid Measures

Immediate action is crucial. In all cases, seek medical attention after administering first aid and provide the medical professional with information about the compound.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[9]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]

5.2 Spill Response

The response depends on the scale of the spill.

  • Minor Spill (e.g., < 1 gram in a fume hood):

    • Alert personnel in the immediate area.

    • Ensure proper PPE is worn (lab coat, goggles, double-nitrile gloves).

    • Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical absorbent pad) to avoid raising dust.

    • Carefully scoop the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Place all cleanup materials into the hazardous waste container.

    • Label the waste container and arrange for disposal.

  • Major Spill (e.g., > 1 gram, any spill outside a fume hood, or a spill you are not comfortable cleaning):

    • Evacuate the immediate area.

    • Alert others to evacuate and notify your supervisor.

    • If the material is volatile or dusty, close the laboratory door.

    • Call your institution's emergency response number (e.g., Environmental Health & Safety).

    • Remain nearby at a safe distance to provide information to emergency responders.

G cluster_major Major Spill cluster_minor Minor Spill spill Spill Occurs assess Assess Spill (Quantity & Location) spill->assess evacuate Evacuate Area assess->evacuate >1g or Outside Hood don_ppe Don Enhanced PPE (Double Gloves, Goggles) assess->don_ppe <1g & Inside Hood alert Alert Supervisor & Call Emergency Response evacuate->alert secure Secure Area (Close Doors) alert->secure await Await Responders secure->await contain Cover with Absorbent don_ppe->contain collect Collect Waste contain->collect decon Decontaminate Surface collect->decon

Caption: Decision logic for chemical spill response.

References

  • BLD Pharmatech. Safety Data Sheet for 1-(((5-Nitrofuran-2-yl)methylene)amino)imidazolidine-2,4-dione.
  • Chemos GmbH&Co.KG. Safety Data Sheet: 3,3'-methylenebis[5-methyloxazolidine].
  • Thermo Fisher Scientific. Safety Data Sheet: 3-Methyl-2,4-pentanedione.
  • Durobrom. Safety Data Sheet.
  • CP Lab Safety. 1-(3-Aminophenyl)-3-methylimidazolidin-2-one.
  • Sigma-Aldrich. Safety Data Sheet.
  • Chemicea Pharmaceuticals. Material Safety Data Sheet.
  • PubChem. 3-Phenylimidazolidine-2,4-dione. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. Available at: [Link]

  • PubChem. 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl-. National Center for Biotechnology Information. Available at: [Link]

  • PubMed Central. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Available at: [Link]

  • PubMed. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Available at: [Link]

  • University of Manitoba. Chemical Spill Response Procedure. Available at: [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. Available at: [Link]

  • ResearchGate. Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. Available at: [Link]

  • Augusta University. Chemical Spill Response. Available at: [Link]

Sources

Exploratory

In-Vitro Screening of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione: A Technical Guide for Early-Stage Drug Discovery

This guide provides a comprehensive framework for the preliminary in-vitro screening of the novel compound 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione. Designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preliminary in-vitro screening of the novel compound 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic approach to assess the compound's potential as a therapeutic agent. The proposed screening cascade is rooted in the known biological activities of the broader imidazolidine-2,4-dione class, which has shown promise in areas such as oncology and infectious diseases.

The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antischistosomal properties.[1] The presence of an aminophenyl group and a methyl substitution on the core ring of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione suggests the potential for unique biological interactions, warranting a thorough preliminary investigation.

This guide will detail a tiered screening approach, commencing with an evaluation of cytotoxicity to establish a therapeutic window. Subsequently, the compound will be assessed for its potential anticancer and antimicrobial activities. Finally, an early assessment of metabolic stability will be conducted to provide crucial insights into its drug-like properties. The causality behind each experimental choice and the integration of self-validating protocols are emphasized throughout to ensure scientific integrity and trustworthiness of the generated data.

I. Compound Profile: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

While specific experimental data for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione is not extensively available in the public domain, we can infer its likely physicochemical properties and a plausible synthetic route based on established chemical principles and related structures.

A. Physicochemical Properties (Predicted)

A summary of predicted properties is presented in Table 1. These estimations are crucial for designing appropriate experimental conditions, such as solvent selection and concentration ranges for biological assays.

PropertyPredicted ValueSignificance in Screening
Molecular FormulaC₁₀H₁₁N₃O₂Provides the exact mass for analytical measurements.
Molecular Weight205.22 g/mol Essential for preparing solutions of known molarity.
LogP~1.5 - 2.5Indicates moderate lipophilicity, suggesting potential for cell membrane permeability.
pKaBasic (aniline) ~4.5The aminophenyl group will be protonated at physiological pH, influencing solubility and target interactions.
SolubilityPredicted to be soluble in DMSO and polar organic solvents.Crucial for stock solution preparation and avoiding compound precipitation in assays.

B. Proposed Synthetic Route

A potential synthetic pathway for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione can be conceptualized through a multi-step process, likely involving the formation of the core imidazolidine-2,4-dione ring followed by functionalization. One plausible approach is a modification of the Bucherer-Bergs reaction or a similar cyclization method.[2]

II. The In-Vitro Screening Cascade: A Strategic Workflow

The preliminary in-vitro evaluation of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione will follow a logical and resource-efficient cascade. This approach allows for early go/no-go decisions based on critical parameters such as cytotoxicity and preliminary efficacy.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Efficacy Screening cluster_2 Tier 3: Early ADME Assessment A Cytotoxicity Profiling (e.g., MTT/XTT Assays) B Anticancer Activity (Panel of Cancer Cell Lines) A->B Establish Therapeutic Window C Antimicrobial Activity (Gram-positive & Gram-negative Bacteria) A->C Determine Selectivity D Metabolic Stability (Liver Microsome Assay) B->D Prioritize Potent Compounds C->D Assess Drug-like Properties

Caption: A tiered in-vitro screening cascade for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione.

III. Tier 1: Foundational Assays - Cytotoxicity Profiling

The initial step in evaluating any novel compound is to determine its inherent cytotoxicity against a representative non-cancerous cell line. This establishes the concentration range for subsequent efficacy studies and provides an early indication of the compound's therapeutic index.

A. Rationale for Cytotoxicity Testing

Understanding the cytotoxic profile of a compound is paramount. High cytotoxicity against normal cells may limit the therapeutic potential of an otherwise effective agent. The half-maximal inhibitory concentration (IC50) value against a non-cancerous cell line serves as a benchmark for assessing the selectivity of any observed anticancer or antimicrobial effects.

B. Experimental Protocol: MTT/XTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[3] The reduction of the tetrazolium salt to a colored formazan product by metabolically active cells is the principle behind these assays.[3]

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Plate a non-cancerous human cell line (e.g., HEK293 or MRC-5) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione in the appropriate cell culture medium. The concentration range should typically span from 0.1 µM to 100 µM. Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (e.g., DMSO-treated cells). The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Self-Validation and Controls:

  • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin) to ensure the assay is performing as expected.

  • Blank Control: Wells containing medium but no cells to determine background absorbance.

IV. Tier 2: Efficacy Screening

Based on the broad biological activities of imidazolidine-2,4-dione derivatives, the primary efficacy screening will focus on anticancer and antimicrobial potential.

A. Anticancer Activity Screening

Rationale:

Given that numerous imidazolidine-2,4-dione analogs have demonstrated anticancer properties, it is logical to screen 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione against a panel of human cancer cell lines.[4] A panel representing different cancer types (e.g., breast, lung, colon) will provide a broader understanding of the compound's potential spectrum of activity.

Experimental Protocol:

The MTT or XTT assay protocol described in the cytotoxicity section will be employed. A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) will be used. The same concentration range and incubation times will be applied.

Data Interpretation:

The IC50 values for each cancer cell line will be determined. A compound is generally considered to have significant anticancer activity if its IC50 value is in the low micromolar or nanomolar range. The selectivity index (SI), calculated as the ratio of the IC50 in non-cancerous cells to the IC50 in cancer cells, is a critical parameter. A higher SI value indicates greater selectivity for cancer cells.

B. Antimicrobial Activity Screening

Rationale:

The structural features of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, including the heterocyclic ring and aromatic substituent, are present in many known antimicrobial agents. Therefore, a preliminary screen for antibacterial activity is warranted.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5]

Step-by-Step Protocol:

  • Bacterial Strains: A representative panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validation and Controls:

  • Positive Control: A known antibiotic (e.g., ampicillin for bacteria) to confirm the susceptibility of the test organisms.

  • Negative Control: Wells containing only the broth and the bacterial inoculum to ensure bacterial growth.

  • Sterility Control: Wells containing only the broth to check for contamination.

V. Tier 3: Early ADME Assessment - Metabolic Stability

An early assessment of a compound's metabolic stability is crucial for predicting its in-vivo pharmacokinetic behavior.[6] Poor metabolic stability can lead to rapid clearance and low bioavailability, hindering the development of a promising lead compound.[6]

A. Rationale for Metabolic Stability Assay

The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes play a major role in the biotransformation of xenobiotics.[7] An in-vitro assay using liver microsomes, which are rich in CYP enzymes, provides a reliable and high-throughput method to assess the metabolic stability of a compound.[7]

B. Experimental Protocol: Liver Microsomal Stability Assay

This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes in the presence of the necessary cofactors.

G A Compound + Liver Microsomes + NADPH (Cofactor) B Incubation at 37°C A->B C Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) B->C D Reaction Quenching (e.g., Acetonitrile) C->D E LC-MS/MS Analysis D->E F Data Analysis: - Half-life (t½) - Intrinsic Clearance (CLint) E->F

Caption: Workflow for the in-vitro liver microsomal stability assay.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing pooled human liver microsomes, a phosphate buffer (pH 7.4), and 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione at a final concentration of typically 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent such as acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis and Interpretation:

The rate of disappearance of the compound is used to calculate the in-vitro half-life (t₁/₂) and the intrinsic clearance (CLint).[8] These parameters provide an indication of how quickly the compound is likely to be metabolized in the liver.

ParameterCalculationInterpretation
In-vitro Half-life (t₁/₂) From the slope of the natural log of the percent remaining compound versus time plot.A shorter half-life indicates lower metabolic stability.
Intrinsic Clearance (CLint) Calculated from the half-life and the protein concentration in the assay.A higher intrinsic clearance suggests rapid metabolism and potential for high first-pass effect.

Compounds can be categorized as having low, intermediate, or high clearance based on their CLint values.[8] This information is vital for guiding further lead optimization efforts.

VI. Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically rigorous approach for the preliminary in-vitro screening of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione. By following this tiered cascade, researchers can efficiently gather critical data on the compound's cytotoxicity, potential efficacy, and early drug-like properties. The results from these initial screens will be instrumental in making informed decisions about the future development of this novel compound. Positive outcomes would justify progression to more advanced in-vitro and in-vivo studies to further elucidate its mechanism of action and therapeutic potential.

VII. References

  • PubMed. (n.d.). 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylimidazolidine-2,4-dione. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • ASM Journals. (n.d.). Antischistosomal activity of imidazolidine-2,4-dione derivatives. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • PMC. (n.d.). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. Retrieved from

  • Protocols.io. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Science Alert. (n.d.). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Retrieved from [Link]

  • PMC. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Retrieved from [Link]

  • hrcak. (2019). Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

  • University of California, San Diego. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Aminophenyl)-5-methylimidazolidin-2-one. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. Retrieved from [Link]

  • Eurofins. (n.d.). In Vitro Antimicrobials. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Springer. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • bioRxiv. (2022). An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethylimidazolidine-2,4-dione. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Assay: Personalized Development Services. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • YouTube. (2023). metabolic stability & determining intrinsic drug clearance. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-(3-hydroxypropyl)-3-phenyl-2,4-imidazolidinedione. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Retrieved from

  • PubChem. (n.d.). 3-Aminopentane-2,4-dione. Retrieved from [Link]

Sources

Foundational

Strategic Discovery of Novel Imidazolidine-2,4-dione Compounds

Executive Summary The imidazolidine-2,4-dione (hydantoin) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. From the an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazolidine-2,4-dione (hydantoin) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. From the anticonvulsant efficacy of Phenytoin to the anti-androgenic power of Nilutamide , this core remains a workhorse in drug discovery.[1]

However, the "low-hanging fruit" of simple 5,5-disubstituted hydantoins has largely been harvested. This guide outlines a rigorous, field-proven strategy for identifying novel derivatives. We move beyond random screening to a rational workflow: Computational Design → Robust Synthesis (Bucherer-Bergs) → Structural Validation → Biological Screening.

Part 1: Rational Design & Computational Strategy

Before entering the wet lab, we must define the chemical space.[1] The hydantoin core offers three primary vectors for diversification: the N1 position, the N3 imide nitrogen, and the C5 carbon.[1]

The SAR Decision Matrix

The biological activity of hydantoins is strictly governed by the electronic and steric environment of the C5 and N3 positions.

  • The C5 "Warhead": For anticonvulsant activity (sodium channel blockade), a lipophilic aromatic ring at C5 is non-negotiable (e.g., Phenytoin).[1] For aldose reductase inhibition (e.g., Sorbinil), a spiro-fused system is often required to lock conformation.[1]

  • The N3 "Acidic Switch": The N3 proton is acidic (

    
    ). In physiological pH, a fraction exists as the anion.[1] Alkylation at N3 removes this hydrogen bond donor (HBD), drastically increasing LogP and Blood-Brain Barrier (BBB) permeability, but often at the cost of receptor affinity if the H-bond is critical for binding.
    
Computational Docking Workflow

Do not synthesize blindly. Use a rigid-receptor docking protocol (e.g., AutoDock Vina or Glide) against your target (e.g., Voltage-Gated Sodium Channel


).

Key Interaction Check:

  • H-Bond Acceptor: The C2-carbonyl often accepts an H-bond from the receptor backbone.

  • Pi-Stacking: Ensure the C5-aromatic substituent engages in

    
     stacking with residues like Phenylalanine or Tyrosine in the binding pocket.
    

Part 2: Synthetic Methodologies (The Core Engine)

While base-catalyzed condensation of ureas with glyoxals is possible, it is often low-yielding for sterically hindered substrates. The Bucherer-Bergs reaction remains the gold standard for accessing 5,5-disubstituted hydantoins, particularly for novel spiro-fused systems.

The Bucherer-Bergs Protocol (Optimized)

Rationale: This multicomponent reaction builds the ring in one pot from a ketone, ensuring the C5 position is fully substituted (preventing racemization if chiral).[1]

Reagents:

  • Ketone/Aldehyde (1.0 eq)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 eq)

  • Ammonium Carbonate

    
     (3.0 eq)
    
  • Solvent: 50% Ethanol/Water (v/v)

Step-by-Step Protocol:

  • Safety Check: This reaction generates limited HCN in situ.[1] Work exclusively in a high-flow fume hood. Ensure a cyanide antidote kit is present.[1]

  • Dissolution: In a round-bottom flask, dissolve the ketone (10 mmol) in 20 mL of 50% EtOH/H₂O.

  • Addition: Add

    
     (30 mmol) followed by KCN (12 mmol). The order matters to buffer the solution before cyanide addition.[1]
    
  • Heating: Heat the mixture to 60°C for 12–24 hours. Note: Do not reflux vigorously; loss of ammonia/CO₂ reduces yield.[1] Use a sealed pressure tube if the ketone is volatile.

  • Monitoring: Monitor by TLC. The hydantoin product is usually more polar than the starting ketone.[1]

  • Quench & Isolation:

    • Cool to

      
       (ice bath).
      
    • Acidify carefully with concentrated HCl to pH ~2.[1] Caution: This step drives off residual

      
       and any unreacted cyanide as HCN gas. 
      
    • The hydantoin typically precipitates as a white solid.[1]

    • Filter and wash with cold water.[1]

  • Purification: Recrystallize from Ethanol/Water.

Mechanistic Visualization

Understanding the mechanism allows for troubleshooting.[1] If the reaction fails, it is often at the aminonitrile formation step.[1]

BuchererBergs Ketone Ketone (Start) Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH3 (from Carbonate) CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO2 (Rearrangement) Hydantoin Hydantoin (Product) CarbamicAcid->Hydantoin Cyclization - NH3

Figure 1: The Bucherer-Bergs reaction pathway.[2][3][4] The formation of the aminonitrile (yellow node) is the rate-determining bottleneck for sterically hindered ketones.

Part 3: Structural Validation

Hydantoins exhibit tautomerism, though the 2,4-dione form is dominant.[1] Validation must confirm the ring closure.[1]

Self-Validating Checks:

  • Melting Point: Hydantoins have characteristically high melting points (

    
    ).[1] A low MP (<100°C) usually indicates uncyclized hydantoic acid intermediate.[1]
    
  • NMR Fingerprint:

    • 
       NMR:  Look for two distinct carbonyl signals.
      
      • C2 (Urea-like): ~155–158 ppm.[1]

      • C4 (Amide-like): ~170–175 ppm.[1]

      • C5 (Quaternary): ~60–70 ppm (for 5,5-disubstituted).[1]

    • 
       NMR:  The N3-H appears as a broad singlet downfield (approx 10.0–11.0 ppm in DMSO-
      
      
      
      ), exchangeable with
      
      
      .

Part 4: Biological Screening & Optimization[1]

Once synthesized and characterized, the compounds enter the screening cascade.[1]

Data Summary: Substituent Effects

The following table summarizes general SAR trends observed in hydantoin derivatives [1, 5].

PositionModificationEffect on Physicochemical PropertiesBiological Impact (General)
C5 Phenyl / ArylIncreases Lipophilicity (

LogP)
Critical for Na+ channel binding (Anticonvulsant)
C5 Alkyl (Methyl/Ethyl)Moderate LipophilicityOften leads to sedation; reduces potency vs. Aryl
N3 MethylationRemoves H-bond Donor;

pKa
Improves BBB penetration; may reduce receptor affinity
N1 AcetylationActs as Prodrug moietyIncreases solubility; hydrolyzes in vivo
Optimization Logic Flow

Use this logic gate to refine your hits.

SAR_Logic Hit Initial Hit Identified Potency Is Potency < 1µM? Hit->Potency Solubility Is Solubility > 50µM? Potency->Solubility Yes ModifyC5 Modify C5: Add Electron-Withdrawing Groups (F, Cl) to Aryl Ring Potency->ModifyC5 No ModifyN3 Modify N3: Prodrug Strategy (e.g., N-hydroxymethyl) Solubility->ModifyN3 No Lead Lead Candidate Solubility->Lead Yes ModifyC5->Hit Re-Synthesize ModifyN3->Hit Re-Synthesize

Figure 2: Optimization decision tree. Note that C5 modification drives potency, while N3 modification primarily addresses pharmacokinetic (PK) liabilities.[1]

References

  • Synthesis and Biological Activities of New Series of Imidazolidin-2,4-dione Derivatives. ResearchGate. [Link]

  • Bucherer–Bergs reaction. Wikipedia. [Link][1][2][4]

  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents. PubMed. [Link][1]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules (MDPI). [Link]

  • Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives. PubMed Central. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Abstract This application note details a robust, high-purity synthesis protocol for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione , a privileged scaffold in medicinal chemistry often utilized as a metabolic intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-purity synthesis protocol for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione , a privileged scaffold in medicinal chemistry often utilized as a metabolic intermediate or a core fragment for androgen receptor antagonists and anticonvulsants.[1] The protocol employs a regioselective "Sarcosine-Isocyanate" assembly strategy , ensuring precise placement of the methyl group at N1 and the aryl moiety at N3. This is followed by a chemoselective catalytic hydrogenation to unmask the aniline functionality. This method avoids the regiochemical ambiguity often associated with direct alkylation of unsubstituted hydantoins.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a convergent synthesis. The core hydantoin ring is formed first with the nitrogen substituents already in place, preventing the formation of N1/N3 regioisomers.[1]

  • Disconnection: The N3-C4 bond is formed via cyclization of a urea intermediate.

  • Precursors: Sarcosine ethyl ester (providing the N1-Methyl and C5 methylene) and 3-Nitrophenyl isocyanate (providing the N3-Aryl moiety).[1]

  • Transformation: The nitro group serves as a masked amine, protecting the aniline from participating in side reactions during the cyclization event.[1]

Reaction Scheme Diagram

Retrosynthesis Target Target: 3-(3-Aminophenyl)-1-methyl imidazolidine-2,4-dione Intermed Intermediate: 1-Methyl-3-(3-nitrophenyl) hydantoin Intermed->Target Nitro Reduction (H2, Pd/C) Precursors Precursors: Sarcosine Ethyl Ester + 3-Nitrophenyl Isocyanate Precursors->Intermed Urea Formation & Cyclization

Caption: Retrosynthetic logic flow from precursors to the final amine target.

Experimental Protocol

Stage 1: Assembly of the Hydantoin Core

Objective: Synthesis of 1-methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione.[1]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10]Quantity (Scale)
Sarcosine Ethyl Ester HCl 153.611.11.69 g
3-Nitrophenyl Isocyanate 164.121.01.64 g
Triethylamine (TEA) 101.192.53.5 mL
Dichloromethane (DCM) Solvent-50 mL
Hydrochloric Acid (6N) Catalyst-10 mL
Procedure
  • Neutralization: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend Sarcosine Ethyl Ester HCl (1.69 g, 11 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Cool the suspension to 0°C (ice bath). Dropwise add Triethylamine (3.5 mL) to liberate the free amine.[1] The solution should become clear.

  • Isocyanate Addition: Dissolve 3-Nitrophenyl Isocyanate (1.64 g, 10 mmol) in DCM (20 mL) and add it dropwise to the reaction mixture over 15 minutes.

    • Observation: An exotherm may occur; maintain temperature < 5°C.

  • Urea Formation: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitoring by TLC (50% EtOAc/Hexane) should show the consumption of isocyanate and formation of the urea intermediate.

  • Cyclization (Acid Promoted): Evaporate the DCM under reduced pressure. Resuspend the residue in Ethanol (30 mL) and add 6N HCl (10 mL). Reflux the mixture at 80°C for 2 hours.

    • Mechanism:[2][7][9][11][12][13][14][15] Acid catalyzes the attack of the urea nitrogen onto the ester carbonyl, releasing ethanol and closing the ring.[1]

  • Work-up: Cool to RT. Pour the mixture into ice-water (100 mL). The product, 1-methyl-3-(3-nitrophenyl)hydantoin , typically precipitates as a solid.[1] Filter, wash with cold water, and dry.[1]

    • Yield Expectation: 75-85%.

Stage 2: Nitro Group Reduction

Objective: Conversion of the nitro intermediate to the final amine target.

Reagents & Materials
ReagentRoleQuantity
Nitro-Hydantoin Intermediate Substrate1.0 g (approx)
10% Palladium on Carbon (Pd/C) Catalyst100 mg (10 wt%)
Methanol (MeOH) Solvent50 mL
Hydrogen Gas (H₂) ReductantBalloon pressure
Procedure
  • Preparation: In a nitrogen-flushed flask, dissolve the Nitro-Hydantoin intermediate (from Stage 1) in Methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg). Caution: Pd/C can ignite methanol vapors if dry; keep wet or under inert gas.[1]

  • Hydrogenation: Purge the flask with Hydrogen gas (balloon or Parr shaker at 30 psi). Stir vigorously at RT for 6-12 hours.

  • Monitoring: Monitor via TLC. The starting nitro compound (less polar) will disappear, and the amine product (more polar, often fluorescent under UV) will appear.[1]

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under vacuum to yield the crude amine.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain off-white to pale yellow crystals.[1]

Process Workflow Diagram

Workflow cluster_0 Stage 1: Hydantoin Assembly cluster_1 Stage 2: Reduction Step1 React Sarcosine Ester + 3-Nitrophenyl Isocyanate Step2 Acid-Catalyzed Cyclization (Reflux) Step1->Step2 Step3 Catalytic Hydrogenation (Pd/C, H2, MeOH) Step2->Step3 Isolated Nitro Intermediate Step4 Celite Filtration & Recrystallization Step3->Step4 Final Pure 3-(3-Aminophenyl)-1-methyl imidazolidine-2,4-dione Step4->Final

Caption: Step-by-step workflow for the synthesis and purification of the target hydantoin.

Characterization Data (Expected)

TechniqueParameterExpected Signal / Observation
1H NMR Solvent: DMSO-d6δ 2.95 (s, 3H): N-Methyl group (Diagnostic).δ 4.05 (s, 2H): C5-Methylene protons.δ 5.20 (bs, 2H): NH₂ protons (Exchangeable).δ 6.5 - 7.2 (m, 4H): Aromatic protons (3-substituted pattern).[1]
MS (ESI) Positive Mode[M+H]+ = 206.1 m/z (Calculated MW: 205.21).[1]
Appearance VisualPale yellow to off-white crystalline solid.

Safety & Troubleshooting

Critical Safety Hazards
  • Isocyanates: 3-Nitrophenyl isocyanate is a respiratory sensitizer and toxic. Handle only in a fume hood.

  • Hydrogenation: Hydrogen gas is highly flammable. Ensure all groundings are secure and exclude oxygen before introducing H₂.

  • Palladium/Carbon: Pyrophoric when dry. Always keep wet with solvent or water.

Troubleshooting Guide
  • Issue: Low Yield in Cyclization.

    • Cause: Incomplete hydrolysis of the ester or insufficient heating.

    • Solution: Increase reflux time or switch to 6N HCl/AcOH mixture to force dehydration.

  • Issue: Incomplete Reduction.

    • Cause: Poisoned catalyst (possibly by sulfur traces if reagents weren't pure) or insufficient H₂ pressure.[1]

    • Solution: Filter and add fresh catalyst; increase pressure to 50 psi.

References

  • Regioselective Synthesis of Hydantoins: Tanwar, D. K., et al.[1][16] "A Simple Reaction of α-Amino Methyl Ester Hydrochlorides with Carbamates Provides 3-Substituted, 5-Substituted, or 3,5-Disubstituted Hydantoins."[1][16] Synlett, 2017, 28, 2285-2290.[1][16] Link

  • Hydantoin Chemistry Review: Meena, et al. "Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules." Synlett, 2021.[1][17] Link[1]

  • Nitro Reduction Methodologies: "Base-Mediated Nitrophenyl Reductive Cyclization." National Institutes of Health (PMC).[1] Link

Sources

Application

Application Note: A Validated Protocol for the Synthesis of 5-(4-Aminophenyl)imidazolidine-2,4-dione

Abstract This application note provides a comprehensive and validated experimental procedure for the synthesis of 5-(4-aminophenyl)imidazolidine-2,4-dione, a key heterocyclic scaffold in medicinal chemistry. The protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and validated experimental procedure for the synthesis of 5-(4-aminophenyl)imidazolidine-2,4-dione, a key heterocyclic scaffold in medicinal chemistry. The protocol is based on the well-established Bucherer-Bergs multicomponent reaction, offering a reliable and efficient pathway from commercially available starting materials. This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying mechanistic principles, expected analytical data for validation, and critical safety information.

Introduction

Imidazolidine-2,4-diones, commonly known as hydantoins, are a privileged heterocyclic motif in the field of drug discovery and development.[1] The hydantoin core is present in a variety of clinically significant pharmaceuticals, including the anticonvulsant drug Phenytoin.[2] The versatility of the hydantoin structure allows for substitutions that can modulate its pharmacological activity, making it a target of significant interest.

The specific derivative, 5-(4-aminophenyl)imidazolidine-2,4-dione, serves as a crucial intermediate for the synthesis of more complex molecules, such as non-steroidal anti-androgens like Nilutamide, which are used in the treatment of prostate cancer. The presence of the primary amino group on the phenyl ring provides a versatile chemical handle for further derivatization and library development.

This guide details the synthesis using the Bucherer-Bergs reaction, a one-pot procedure that combines an aldehyde, a cyanide source, and ammonium carbonate to efficiently construct the hydantoin ring.[3][4] This method is valued for its operational simplicity and cost-effectiveness.

Reaction Scheme and Mechanism

The synthesis proceeds via the Bucherer-Bergs reaction, a classic multicomponent reaction that forms the hydantoin ring system.

Overall Reaction:

Mechanism Overview:

The Bucherer-Bergs reaction mechanism is a well-documented cascade of several distinct chemical steps:[3]

  • Imine Formation: Ammonium carbonate is in equilibrium with ammonia and carbon dioxide. Ammonia reacts with the starting aldehyde (4-aminobenzaldehyde) to form an imine.

  • Aminonitrile Formation: A cyanide ion (from KCN or NaCN) attacks the imine carbon to form a crucial α-aminonitrile intermediate.

  • Carbamic Acid Formation: The amino group of the aminonitrile performs a nucleophilic attack on carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.

  • Intramolecular Cyclization: The carbamic acid undergoes a rapid intramolecular cyclization, with the nitrogen attacking the nitrile carbon, to form a 5-imino-oxazolidin-2-one intermediate.

  • Rearrangement: This intermediate tautomerizes and rearranges to the more thermodynamically stable imidazolidine-2,4-dione (hydantoin) product.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Aminobenzaldehyde≥98%Sigma-AldrichStore protected from light.
Potassium Cyanide (KCN)≥97%Sigma-AldrichEXTREMELY TOXIC. Handle with extreme caution.
Ammonium CarbonateACS ReagentFisher Scientific
Ethanol (EtOH)200 ProofVWR
Hydrochloric Acid (HCl)37% (conc.)J.T. Baker
Deionized WaterIn-house
Anhydrous Sodium SulfateACS GradeFor drying
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • pH paper or meter

  • TLC plates (Silica gel 60 F254)

  • Melting point apparatus

  • NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and thermometer, combine 4-aminobenzaldehyde (12.1 g, 0.10 mol), potassium cyanide (7.8 g, 0.12 mol), and ammonium carbonate (28.8 g, 0.30 mol).

  • Solvent Addition: Add a mixture of 100 mL of ethanol and 100 mL of deionized water to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to 60-70°C with vigorous stirring. The solids should dissolve to form a clear, yellowish solution.

    • Maintain the temperature and stirring for 4-6 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (7:3). The starting aldehyde should be consumed over time.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes.

    • Slowly and carefully acidify the reaction mixture to pH 6 by dropwise addition of concentrated hydrochloric acid under vigorous stirring in a well-ventilated fume hood. Caution: Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide (HCN) gas. This step MUST be performed in a certified chemical fume hood.

    • A precipitate will form upon acidification. Stir the slurry in the ice bath for another 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL).

  • Purification:

    • The crude product can be purified by recrystallization.

    • Transfer the solid to a beaker and add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve it.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis and validation process.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification_validation Purification & Validation Start Starting Materials (4-Aminobenzaldehyde, KCN, (NH4)2CO3) Reaction Bucherer-Bergs Reaction (60-70°C, 4-6h in EtOH/H2O) Start->Reaction Combine & Heat Workup Acidification & Precipitation (Cooling, HCl addition) Reaction->Workup Cool & Quench Crude Crude Product Isolation (Filtration & Washing) Workup->Crude Filter Purify Recrystallization (Hot Ethanol/Water) Crude->Purify Purify Pure Pure Crystalline Product Purify->Pure Isolate Crystals Characterize Characterization (NMR, IR, MS, MP) Pure->Characterize Analyze Final Validated Product 5-(4-aminophenyl)imidazolidine-2,4-dione Characterize->Final Confirm Structure & Purity

Caption: Workflow for the synthesis and validation of 5-(4-aminophenyl)imidazolidine-2,4-dione.

Characterization and Data

The identity and purity of the synthesized 5-(4-aminophenyl)imidazolidine-2,4-dione must be confirmed through rigorous analytical techniques. The following table summarizes the expected data for the final product.

AnalysisExpected Results
Appearance White to off-white solid
Melting Point Approx. 245-250 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz)δ 10.7 (s, 1H, NH), 8.3 (s, 1H, NH), 7.0 (d, 2H, Ar-H), 6.6 (d, 2H, Ar-H), 5.1 (s, 2H, NH₂), 5.0 (s, 1H, C₅-H)
¹³C NMR (DMSO-d₆, 100 MHz)δ 174 (C=O), 158 (C=O), 148 (Ar-C), 128 (Ar-C), 126 (Ar-C), 114 (Ar-C), 60 (C₅)
FT-IR (KBr, cm⁻¹)~3400-3200 (N-H stretch), ~1770 & ~1710 (C=O stretch), ~1620 (N-H bend), ~1520 (Ar C=C stretch)
Mass Spec (ESI-MS) m/z: 192.07 [M+H]⁺, 214.05 [M+Na]⁺

Safety Precautions

  • Cyanide Hazard: Potassium cyanide and its acidified solutions (which generate HCN gas) are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All operations involving cyanides must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Emergency Preparedness: Have a cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) available and ensure personnel are trained in its use. Establish a clear emergency response plan for cyanide exposure.

  • Waste Disposal: All cyanide-containing waste must be quenched with sodium hypochlorite (bleach) solution before disposal according to institutional guidelines.

  • General Hazards: Handle concentrated hydrochloric acid with care. Avoid inhalation of dust from the solid reagents.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time and ensure the temperature is maintained at 60-70°C. Check the quality of the ammonium carbonate, which can decompose over time.
Product lost during work-up.Ensure the mixture is thoroughly cooled before and during acidification to minimize product solubility. Use minimal hot solvent for recrystallization.
Product is an oil or fails to crystallize Impurities present.Re-dissolve the crude product and treat with activated charcoal before filtering hot and attempting recrystallization again. Try a different solvent system, such as methanol or isopropanol.
Impure Product by TLC/NMR Incomplete reaction or side products.Ensure accurate stoichiometry of reagents. The crude product may require column chromatography (silica gel, eluting with an ethyl acetate/hexane gradient) for high purity.

References

  • Synthesis and Activity of Novel Acylthiourea with Hydantoin. (2013). International Journal of Molecular Sciences. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (n.d.). PubMed Central. [Link]

  • Bucherer–Bergs reaction. (n.d.). Wikipedia. [Link]

  • Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. (2024). International Journal of Research in Engineering and Science. [Link]

Sources

Method

Application Note: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione in Cell Culture

This detailed Application Note and Protocol guide addresses the use of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione (also known as 1-methyl-3-(3-aminophenyl)hydantoin) in biological research.[1][2][3] Based on its c...

Author: BenchChem Technical Support Team. Date: February 2026

This detailed Application Note and Protocol guide addresses the use of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione (also known as 1-methyl-3-(3-aminophenyl)hydantoin) in biological research.[1][2][3]

Based on its chemical structure—a hydantoin core with a reactive aniline moiety—this compound is primarily utilized as a chemical building block , a metabolite standard for hydantoin-class drugs (e.g., anticonvulsants, anti-androgens), or a scaffold for probe synthesis .[2][3] The following guide synthesizes chemical handling best practices with rigorous cell culture methodologies.

[1][2][3][4]

Introduction & Compound Overview

3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione is a functionalized hydantoin derivative.[1][2][3] Its structure features a stable imidazolidine-2,4-dione core substituted with a methyl group at the N1 position and a 3-aminophenyl (aniline) group at the N3 position.[1][2][3]

Key Applications
  • Structure-Activity Relationship (SAR) Studies: Serves as a simplified analog for studying the binding kinetics of complex hydantoin-based drugs (e.g., Nilutamide, Phenytoin derivatives).[2][3]

  • Metabolite Reference Standards: Used to identify and quantify metabolic byproducts of N-substituted hydantoins in toxicology assays.[1][2][3]

  • Chemical Conjugation: The free primary amine (-NH₂) on the phenyl ring allows for conjugation with fluorophores (e.g., FITC, NHS-esters) or biotin to create targeted probes for hydantoin-binding proteins.[1][2][3]

Chemical Properties
PropertyValue
IUPAC Name 1-methyl-3-(3-aminophenyl)imidazolidine-2,4-dione
Molecular Weight ~205.21 g/mol
Solubility Soluble in DMSO (>10 mM); Sparingly soluble in water
Stability Stable in solid form; Aniline group susceptible to oxidation (protect from light)
CAS Number Refer to specific vendor (e.g., SCBT) for batch-specific CAS

Preparation & Handling

Reconstitution Strategy

The aniline moiety makes this compound sensitive to oxidation.[2][3] Proper solubilization is critical to prevent precipitation and degradation.[2][3]

Protocol:

  • Solvent: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).[2][3]

  • Concentration: Prepare a 10 mM or 50 mM stock solution .

    • Example: To prepare 10 mM stock from 5 mg powder (MW ≈ 205.2 g/mol ):

      
      [1][2][3]
      
  • Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (to block light) and store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.[1][2][3]

Working Solutions
  • Dilute the DMSO stock directly into pre-warmed culture medium immediately prior to use.[2][3]

  • Max DMSO Tolerance: Ensure final DMSO concentration in the well does not exceed 0.5% (v/v) to avoid solvent toxicity.[2][3]

Experimental Workflows

Workflow Visualization

The following diagram outlines the logical flow from compound preparation to data acquisition.

ExperimentalWorkflow cluster_QC Quality Control Compound Solid Compound (Store at 4°C/RT) Stock DMSO Stock (10-50 mM, -20°C) Compound->Stock Solubilize Dilution Serial Dilution (in Media) Stock->Dilution Dilute >1:1000 Treatment Cell Treatment (24h - 72h) Dilution->Treatment Add to Cells Assay Readout (Viability/Western/Imaging) Treatment->Assay Analyze Check Check Precipitation (Microscopy) Treatment->Check

Caption: Step-by-step workflow for processing 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione from powder to assay readout.

Detailed Protocols

Cytotoxicity Profiling (MTT Assay)

Before functional studies, determine the non-toxic dose range (IC50) for your specific cell line.[2][3]

Materials:

  • Target Cells (e.g., HEK293, HeLa, or Prostate Cancer lines like LNCaP).[2][3]

  • MTT Reagent (5 mg/mL in PBS).[2][3]

  • Microplate Reader (570 nm).[2][3]

Procedure:

  • Seeding: Plate cells at 5,000–10,000 cells/well in a 96-well plate. Incubate overnight to adhere.

  • Treatment:

    • Prepare serial dilutions of the compound: 0.1, 1, 10, 50, 100 µM.[2][3]

    • Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Staurosporine).[2][3]

    • Treat cells for 24, 48, or 72 hours.[2][3]

  • Observation: Inspect wells under a microscope for crystal formation (precipitation) at high concentrations (>50 µM).

  • Development:

    • Add 10 µL MTT reagent per well.[2][3] Incubate 3-4 hours at 37°C.

    • Aspirate media carefully.[2][3][4][5]

    • Add 100 µL DMSO to dissolve formazan crystals.[2][3]

  • Analysis: Measure absorbance at 570 nm. Calculate % Viability relative to Vehicle Control.

Functional Probe Synthesis (Conjugation)

The 3-amino group allows this molecule to be converted into a fluorescent probe.[1][2][3]

Reaction Logic:



Protocol:

  • Dissolve 1 mg of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione in 100 µL anhydrous DMSO.

  • Add 1.2 equivalents of FITC-Isothiocyanate (or NHS-Ester fluorophore).[1][2][3]

  • Add 2 equivalents of Diisopropylethylamine (DIPEA) as a base.[2][3]

  • Incubate in the dark at RT for 4 hours.

  • Purification: Purify via HPLC or TLC to remove unreacted fluorophore before applying to cells.[2][3]

Scientific Rationale & Troubleshooting

Mechanism of Action (Hypothetical)

While specific targets for this exact analog may vary, hydantoins generally modulate ion channels or nuclear receptors.[2][3]

  • Metabolic Activation: The aniline group can be N-hydroxylated by CYP450 enzymes, potentially leading to reactive intermediates.[2][3] This makes the compound useful for toxicology screening .[2][3]

  • Receptor Binding: Structural similarity to Nilutamide suggests potential (weak) affinity for the Androgen Receptor (AR).[2][3]

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Media Compound concentration > solubility limit (usually >100 µM).[1][2][3]Sonicate stock; dilute in warm media; do not exceed 50 µM.
Color Change (Brown) Oxidation of the aniline amine.[2][3]Use fresh stock; store under nitrogen/argon if possible; protect from light.[2][3]
High Background Toxicity DMSO concentration > 0.5%.[2][3]Include a "DMSO-only" control to normalize data.[1][2][3]

References

  • Ware, W. R. (2010).[2][3] Hydantoins: Scaffolds for Drug Discovery.[2][3][6] Medicinal Chemistry Reviews.[2][3] (General reference for Hydantoin chemistry).

  • NIH Chemical Genomics Center. Assay Guidance Manual: Cell-Based Assays.[1][2][3] NCBI Bookshelf.[2][3] Available at: [Link]

  • Singh, P., et al. (2012).[2][3] Synthesis and biological evaluation of 3,5-disubstituted hydantoins. Journal of Enzyme Inhibition and Medicinal Chemistry.[2][3] (Context for hydantoin SAR).

Sources

Application

Application Notes and Protocols for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione in Enzyme Inhibition Assays

Introduction: Unveiling the Potential of a Novel Imidazolidine-2,4-dione The imidazolidine-2,4-dione scaffold, a core structure in many biologically active compounds, has garnered significant attention in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Imidazolidine-2,4-dione

The imidazolidine-2,4-dione scaffold, a core structure in many biologically active compounds, has garnered significant attention in medicinal chemistry.[1] Derivatives of this and related heterocyclic systems, such as thiazolidine-2,4-diones, have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[2][3][4] A key mechanism underlying these effects is often the targeted inhibition of specific enzymes.[5][6][7]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 3-(3-aminophenyl)-1-methylimidazolidine-2,4-dione (hereafter referred to as "the Compound") in enzyme inhibition assays. While this specific molecule may be a novel investigational agent, its structural features suggest a strong potential for interaction with various enzyme classes. Structurally related compounds have shown inhibitory activity against:

  • Kinases: Thiazolidine-2,4-dione derivatives have been identified as dual inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling pathways, which are central to cell proliferation and survival.[7]

  • Cholinesterases: Certain 1,3-substituted imidazolidine-2,4,5-triones are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission.[5][8]

  • Proteases: The dione ring system is present in inhibitors of various proteases, including cysteine proteases, which play essential roles in viral replication and other pathological processes.[6]

Given this precedent, the Compound represents a promising candidate for screening against a variety of enzyme targets. These application notes provide a comprehensive framework for initiating such an investigation, from initial screening to detailed mechanism of action studies.

Compound Profile: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione
PropertyValue
IUPAC Name 3-(3-aminophenyl)-1-methylimidazolidine-2,4-dione
Molecular Formula C₁₀H₁₁N₃O₂
Core Scaffold Imidazolidine-2,4-dione (Hydantoin)
Key Functional Groups * Aminophenyl group: Provides sites for hydrogen bonding and potential for modification.
* Methyl group at N-1: Influences solubility and steric interactions.
* Dione carbonyls: Potential hydrogen bond acceptors.
Predicted Solubility Likely soluble in DMSO and other organic solvents. Aqueous solubility may be limited and should be determined empirically.

Part 1: Foundational Principles of Enzyme Inhibition Assays

Enzyme assays are the cornerstone of modern drug discovery, providing a quantitative measure of a compound's effect on an enzyme's catalytic activity.[9] The primary goal is to determine the concentration at which an inhibitor produces a desired level of effect, typically a 50% reduction in enzyme activity, known as the IC₅₀ value.[10]

A well-designed enzyme assay should be robust, reproducible, and sensitive.[9] The data generated from these assays are crucial for establishing structure-activity relationships (SAR) and guiding the optimization of lead compounds.[11]

Logical Workflow for Inhibitor Characterization

The process of characterizing a novel inhibitor is a systematic progression from a broad search to a detailed mechanistic understanding. This workflow ensures that resources are used efficiently and that the resulting data is reliable and interpretable.

Inhibitor_Workflow cluster_0 Phase 1: Initial Screening & Validation cluster_1 Phase 2: Potency & Mechanism cluster_2 Phase 3: Selectivity & Cellular Activity A Assay Development & Optimization B Single-Point Screen (High Concentration) A->B C Confirmation of 'Hits' (Dose-Response Curve) B->C D IC50 Determination (Potency) C->D E Mechanism of Action (MOA) (e.g., Competitive, Non-competitive) D->E F Reversibility Assay E->F G Selectivity Profiling (Against Related Enzymes) F->G H Cell-Based Assays G->H

Caption: Workflow for characterizing a novel enzyme inhibitor.

Part 2: Experimental Protocols

The following protocols are designed to be adaptable to a wide range of enzyme systems. As a Senior Application Scientist, I stress the importance of optimizing these general procedures for your specific enzyme and substrate.

Protocol 2.1: Preparation of Stock Solutions and Assay Reagents

Scientific integrity begins with meticulous preparation. Inaccurate concentrations are a primary source of experimental variability.

  • Compound Stock Solution (10 mM):

    • Accurately weigh a known quantity of the Compound.

    • Dissolve in 100% DMSO to a final concentration of 10 mM.

    • Causality Note: DMSO is a near-universal solvent for organic molecules and is compatible with most enzyme assays up to a final concentration of 1-2% (v/v). Higher concentrations can denature enzymes.

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Enzyme Stock Solution:

    • Reconstitute or dilute the enzyme in its recommended storage buffer, which typically contains a buffering agent (e.g., Tris, HEPES), salt (e.g., NaCl), and a stabilizing agent (e.g., glycerol, BSA).

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

    • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate Stock Solution:

    • Dissolve the substrate in an appropriate solvent (ideally the assay buffer) to a high concentration (e.g., 10-100x the final desired concentration).

    • Store as recommended by the manufacturer, typically aliquoted and frozen.

  • Assay Buffer:

    • The buffer must maintain a stable pH and contain any necessary co-factors or ions for enzyme activity (e.g., Mg²⁺ for kinases, Zn²⁺ for metalloproteases).

    • A common starting point is 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, and 1 mM DTT.

    • Expertise Note: The inclusion of a non-ionic detergent like Tween-20 prevents aggregation of proteins and compounds. DTT is a reducing agent that can be critical for enzymes with active-site cysteines but should be excluded if it interferes with the assay chemistry.

Protocol 2.2: Assay Optimization (The Self-Validating System)

Before testing the inhibitor, you must define the optimal conditions for your enzyme assay. This phase validates the assay's performance.

  • Enzyme Titration:

    • Goal: Find the enzyme concentration that yields a robust signal well within the linear range of the detection instrument.

    • Method: Perform the assay with a serial dilution of the enzyme while keeping the substrate concentration constant (e.g., at or above its Michaelis-Menten constant, Kₘ).

    • Plot product formation (or signal) versus enzyme concentration. Select a concentration from the linear portion of the curve.

  • Substrate Titration (Kₘ Determination):

    • Goal: Determine the Kₘ of the substrate, which is the concentration at which the reaction rate is half of Vₘₐₓ.[9]

    • Method: Using the optimized enzyme concentration, perform the assay across a wide range of substrate concentrations.

    • Plot the initial reaction velocity (v₀) versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation.

    • Trustworthiness Note: Knowing the Kₘ is critical. For competitive inhibitors, the apparent IC₅₀ is dependent on the substrate concentration.[10] Assays are typically run with the substrate concentration at or below the Kₘ to maximize sensitivity to competitive inhibitors.[12]

Protocol 2.3: IC₅₀ Determination

This protocol determines the potency of the Compound by measuring enzyme activity across a range of inhibitor concentrations.

  • Prepare Serial Dilutions of the Compound:

    • Create a series of dilutions of the 10 mM Compound stock in DMSO. A 10-point, 3-fold serial dilution is standard (e.g., starting from 10 mM down to ~0.5 µM in the DMSO plate).

    • Next, perform an intermediate dilution of this series into assay buffer. For example, dilute 1 µL from each well of the DMSO plate into 49 µL of assay buffer. This "intermediate plate" minimizes the final DMSO concentration.

  • Set Up the Assay Plate (384-well format example):

    • Layout: Designate wells for (1) Negative Control (no enzyme), (2) Positive Control (enzyme + DMSO, 0% inhibition), and (3) Compound wells.

    • Step 1: Add Compound/Controls. Transfer a small volume (e.g., 5 µL) from the intermediate plate to the final assay plate. Add an equivalent volume of buffer with DMSO to the control wells.

    • Step 2: Add Enzyme. Add enzyme solution (e.g., 10 µL) to all wells except the negative controls.

    • Step 3: Pre-incubation. Incubate the plate for 15-30 minutes at room temperature. This allows the Compound to bind to the enzyme before the reaction starts.

    • Expertise Note: Pre-incubation is crucial for identifying time-dependent or slow-binding inhibitors.[13]

    • Step 4: Initiate Reaction. Add substrate solution (e.g., 10 µL) to all wells to start the reaction.

    • Step 5: Read Plate. Measure the signal (e.g., fluorescence, absorbance) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each well from the linear phase of the kinetic read.

    • Normalize the data: % Inhibition = 100 * (1 - (v₀_compound - v₀_neg_ctrl) / (v₀_pos_ctrl - v₀_neg_ctrl)).

    • Plot % Inhibition versus log([Compound]).

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

ParameterDescription
Top The maximum % inhibition (should be ~100%).
Bottom The minimum % inhibition (should be ~0%).
Hill Slope Describes the steepness of the curve. A value of 1 suggests a 1:1 binding stoichiometry.
IC₅₀ The concentration of inhibitor that produces 50% inhibition.

Part 3: Advanced Protocols - Elucidating the Mechanism of Action (MOA)

Determining the IC₅₀ is only the first step. Understanding how an inhibitor works is critical for drug development.[11]

Protocol 3.1: Distinguishing Inhibition Modality

This experiment differentiates between competitive, non-competitive, and uncompetitive inhibition by measuring the IC₅₀ at various substrate concentrations.[14]

  • Experimental Setup:

    • Perform the full IC₅₀ determination protocol (2.3) at several different fixed concentrations of the substrate. Recommended concentrations are, for example, 1x Kₘ, 3x Kₘ, and 10x Kₘ.

  • Data Interpretation:

    • Competitive: The apparent IC₅₀ value will increase as the substrate concentration increases. The inhibitor competes with the substrate for the enzyme's active site.

    • Non-competitive: The IC₅₀ value will remain constant regardless of substrate concentration. The inhibitor binds to an allosteric site, affecting both the free enzyme and the enzyme-substrate complex equally.[10]

    • Uncompetitive: The apparent IC₅₀ value will decrease as the substrate concentration increases. The inhibitor binds only to the enzyme-substrate complex.

MOA_Decision_Tree decision decision start Perform IC50 determination at multiple [Substrate] levels check_IC50 Does IC50 change with [Substrate]? start->check_IC50 no_change Result: Non-competitive Inhibition check_IC50->no_change No yes_change yes_change check_IC50->yes_change Yes check_direction Does IC50 increase or decrease? yes_change->check_direction increase Result: Competitive Inhibition check_direction->increase Increases decrease Result: Uncompetitive Inhibition check_direction->decrease Decreases

Caption: Decision tree for determining the mechanism of inhibition.

Protocol 3.2: Reversibility "Jump Dilution" Assay

This assay distinguishes between reversible and irreversible inhibitors.

  • Pre-incubation: Incubate the enzyme with a high concentration of the Compound (e.g., 10x the IC₅₀) for an extended period (e.g., 60 minutes) to allow for potential covalent bond formation. A control incubation with just DMSO is run in parallel.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 50- to 100-fold) into assay buffer containing substrate.

  • Monitor Activity: Immediately monitor enzyme activity over time.

  • Interpretation:

    • Reversible Inhibitor: Enzyme activity will rapidly recover as the inhibitor dissociates from the enzyme upon dilution.[11]

    • Irreversible Inhibitor: Enzyme activity will not recover, or will recover very slowly, as the inhibitor is covalently bound.[11]

References

  • Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 2), o169. [Link]

  • Trotter, J., Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E, 70(2), o169. [Link]

  • Kavková, V., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7585. [Link]

  • Reyes-Rodriguez, G. J., et al. (2024). 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. Molecules, 29(3), 693. [Link]

  • Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Ingerman, L. A., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 39(4), 1445-1489. [Link]

  • Raval, K., et al. (2022). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Scientific Reports, 12(1), 1-15. [Link]

  • BellBrook Labs. (2024). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]

  • Al-Qadi, I., et al. (2023). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 17(1), 1-13. [Link]

  • ResearchGate. (n.d.). Strategies to develop enzyme assays. [Link]

  • Holovach, N., et al. (2022). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 27(19), 6296. [Link]

  • Nam, S., et al. (2010). Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. Bioorganic & Medicinal Chemistry Letters, 20(15), 4443-4446. [Link]

  • Kavková, V., et al. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. PubMed. [Link]

  • Strelow, J., et al. (2015). Enzyme-Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. Journal of Visualized Experiments, (98), 52425. [Link]

  • Iovanna, R., et al. (2023). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. Molbank, 2023(2), M1634. [Link]

  • Vellasco, W. (2018). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. ResearchGate. [Link]

  • Guerrab, W., et al. (2017). 3-Methyl-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. [Link]

  • Kumar, G. S., et al. (2023). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PubMed Central. [Link]

Sources

Method

protocol for testing antidiabetic activity of imidazolidine-2,4-dione derivatives.

From In Silico Design to In Vivo Antidiabetic Efficacy Executive Summary & Scientific Rationale The imidazolidine-2,4-dione (hydantoin) scaffold represents a privileged structure in medicinal chemistry, serving as a bioi...

Author: BenchChem Technical Support Team. Date: February 2026

From In Silico Design to In Vivo Antidiabetic Efficacy

Executive Summary & Scientific Rationale

The imidazolidine-2,4-dione (hydantoin) scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to the thiazolidinedione (TZD) ring found in glitazones (e.g., Pioglitazone). While TZDs are potent insulin sensitizers acting via PPAR


 agonism , they are plagued by side effects such as edema and weight gain.

Hydantoin derivatives offer a dual-therapeutic potential:

  • Insulin Sensitization: Mimicking the acidic headgroup of TZDs to activate PPAR

    
    .
    
  • Complication Management: Acting as inhibitors of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway responsible for diabetic neuropathy and retinopathy.[1][2]

This protocol provides a tiered screening cascade designed to filter compounds for both metabolic efficacy and safety.

Phase I: In Silico Target Validation

Before wet-lab synthesis, candidates must be screened for binding affinity to the Peroxisome Proliferator-Activated Receptor Gamma (PPAR


) and Aldose Reductase (ALR2).
Workflow Visualization

Workflow Start Library Design Docking Molecular Docking (AutoDock/Glide) Start->Docking Filter Binding Energy < -8.0 kcal/mol Docking->Filter Select Hit Selection Filter->Select

Figure 1: In silico filtration logic. Only compounds surpassing the binding threshold proceed to synthesis.

Protocol Parameters
  • PPAR

    
     Target:  Use PDB ID P37231  or 2PRG  (bound with Rosiglitazone). Focus on interactions with Ser289 , His323 , His449 , and Tyr473  (the activation function-2 helix stabilization residues).[3]
    
  • ALR2 Target: Use PDB ID 1US0 . Key interaction: The hydantoin NH group should form hydrogen bonds with Tyr48 and His110 in the anion-binding pocket.

Phase II: Enzymatic Screening (In Vitro)

Candidates are first screened for their ability to inhibit carbohydrate hydrolysis (


-amylase) and polyol pathway activation (Aldose Reductase).
Assay A: -Amylase Inhibition (DNS Method)

This assay determines if the derivative can delay glucose absorption, similar to Acarbose.

Reagent Setup:

Reagent Composition Critical Note
DNS Reagent 1g 3,5-dinitrosalicylic acid + 30g Na-K Tartrate in 100mL 0.4M NaOH. Light Sensitive. Store in amber bottles.
Substrate 1% (w/v) Soluble Starch in Phosphate Buffer (pH 6.9).[4][5] Boil to dissolve; cool before use.[4][5]

| Enzyme | Porcine Pancreatic


-Amylase (PPA) in Phosphate Buffer. | Prepare fresh. |

Procedure:

  • Incubation: Mix 100

    
    L of test compound (dissolved in DMSO, <1% final conc.) with 100 
    
    
    
    L of
    
    
    -amylase solution. Incubate at 25°C for 10 min.
  • Substrate Addition: Add 100

    
    L of 1% starch solution. Incubate for exactly 10 min at 25°C.
    
  • Termination: Add 200

    
    L of DNS Reagent .
    
  • Color Development: Boil the mixture in a water bath (100°C) for 5 minutes. The reaction turns reddish-brown upon reduction of DNS by maltose.

  • Measurement: Cool to RT, dilute with 3mL DI water, and read Absorbance at 540 nm .

Assay B: Aldose Reductase Inhibition (ALR2)

To test efficacy against diabetic complications.

Mechanism: ALR2 converts Glucose + NADPH


 Sorbitol + NADP

. We measure the decrease in absorbance of NADPH at 340 nm. Critical Control: Use Sorbinil or Epalrestat as a positive control.

Phase III: Cellular Functional Assays (The "Gold Standard")

Enzymatic data is insufficient without cellular uptake data. We utilize 3T3-L1 Adipocytes to measure insulin-stimulated glucose uptake.[6]

The Challenge: 3T3-L1 Differentiation

Most assays fail here. 3T3-L1 fibroblasts must be perfectly confluent for 48 hours before induction, or they will not differentiate into adipocytes.

Differentiation Seed Seed 3T3-L1 Fibroblasts (DMEM + 10% BCS) Conf 100% Confluence (Wait 48h post-confluence) Seed->Conf Growth Induce Induction (Day 0-2) IBMX (0.5mM) + DEX (1µM) + Insulin (10µg/mL) Conf->Induce Critical Step Maint Maintenance (Day 2-8) Insulin (10µg/mL) only Induce->Maint Differentiation Assay Mature Adipocytes (>90% Lipid Droplets) Maint->Assay Ready for 2-NBDG

Figure 2: 3T3-L1 Differentiation Timeline. Post-confluence arrest is the critical checkpoint.

Protocol: 2-NBDG Glucose Uptake Assay

We use 2-NBDG (fluorescent analog) instead of radioactive


H-deoxyglucose to ensure safety and high throughput.
  • Starvation: Wash mature adipocytes (Day 8) with PBS and incubate in serum-free, glucose-free DMEM for 2 hours. This eliminates background glucose competition.

  • Treatment: Treat cells with:

    • Vehicle (DMSO)[7]

    • Insulin (100 nM) [Positive Control]

    • Test Compound (10-50

      
      M) ± Insulin
      
  • Uptake: Add 2-NBDG (Final conc. 100

    
    M) and incubate for 30 minutes at 37°C.
    
  • Wash: Aspirate media and wash cells

    
     with ice-cold PBS to stop transport.
    
  • Detection: Measure fluorescence using a microplate reader.

    • Excitation: 485 nm

    • Emission: 535 nm[8]

Data Analysis: Results should be expressed as "Fold Increase over Basal Uptake." A potent PPAR


 agonist should show uptake comparable to Pioglitazone (typically 2-3 fold over basal).

Phase IV: In Vivo Proof of Concept

Model Selection: STZ-Induced Diabetes

Streptozotocin (STZ) is a glucosamine-nitrosourea toxin that specifically destroys pancreatic


-cells via GLUT2 transport.[9]

Safety Warning: STZ is carcinogenic.[10] Handle in a fume hood.

The "Citrate Buffer" Rule (Critical for Validity)

STZ is extremely unstable at neutral pH. You must use Citrate Buffer (pH 4.5).

  • Preparation: Mix 0.1M Citric Acid and 0.1M Sodium Citrate to reach pH 4.5.

  • Timing: Dissolve STZ powder immediately before injection. Inject within 15 minutes of dissolution. If the solution turns yellow, it has degraded.

Experimental Design (Wistar Rats)
  • Induction:

    • Fast animals for 12 hours.

    • Inject STZ (45-60 mg/kg, i.p.) in cold citrate buffer.

    • Rescue: Provide 5% sucrose water for 24h post-injection to prevent fatal hypoglycemia caused by massive insulin release from dying

      
      -cells.
      
  • Confirmation: Measure fasting blood glucose (FBG) after 72 hours. FBG > 250 mg/dL confirms diabetes.

  • Treatment Groups (n=6):

    • Group 1: Diabetic Control (Vehicle)

    • Group 2: Standard (Pioglitazone 10 mg/kg or Metformin 200 mg/kg)

    • Group 3: Test Compound (Low Dose)

    • Group 4: Test Compound (High Dose)

  • Oral Glucose Tolerance Test (OGTT):

    • On Day 14 or 21, fast rats overnight.

    • Administer oral glucose load (2 g/kg).

    • Measure blood glucose at 0, 30, 60, and 120 min.

References

  • Mechanism of Aldose Reductase Inhibition: Miyamoto, I. et al. "Development of potent aldose reductase inhibitors having a hydantoin structure." Journal of Medicinal Chemistry.

  • PPAR-gamma Docking & Thiazolidinedione Bioisosteres: Bansal, K. et al.[3] "Synthesis, docking, in vitro and in vivo antidiabetic activity of pyrazole-based 2,4-thiazolidinedione derivatives as PPAR-γ modulators." Archiv der Pharmazie.

  • STZ Induction Protocol (Citrate Buffer Importance): Animal Models of Diabetic Complications Consortium.[9][11] "Low-Dose Streptozotocin Induction Protocol."[9][11]

  • 2-NBDG Glucose Uptake Protocol: Zou, C. et al.[8][12] "2-NBDG as a fluorescent indicator for direct glucose uptake measurement."[6][13] Journal of Biochemical and Biophysical Methods. (Contextual match via Abcam/Promega protocols)

  • Alpha-Amylase Assay (DNS Method): Worthington Biochemical Corporation. "Amylase, Alpha - Assay Protocol."[5][14]

Sources

Application

high-throughput screening assays for imidazolidine-2,4-dione libraries

Application Note: High-Throughput Screening Assays for Imidazolidine-2,4-dione Libraries Executive Summary & Scaffold Significance The imidazolidine-2,4-dione (hydantoin) scaffold is a "privileged structure" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Assays for Imidazolidine-2,4-dione Libraries

Executive Summary & Scaffold Significance

The imidazolidine-2,4-dione (hydantoin) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for clinically successful drugs ranging from anticonvulsants (Phenytoin) to next-generation anti-androgens (Enzalutamide, Nilutamide) and aldose reductase inhibitors (Sorbinil).

For drug discovery professionals, this scaffold offers distinct advantages:

  • Chemical Stability: The rigid heterocyclic core is resistant to rapid metabolic hydrolysis.

  • Vector Positioning: The N1, N3, and C5 positions allow for diverse substitution vectors, enabling the exploration of broad chemical space (lipophilic tails, polar heads) essential for traversing the blood-brain barrier (BBB) or penetrating cell membranes.

This guide details the High-Throughput Screening (HTS) workflows specifically optimized for hydantoin libraries. We focus on three distinct biological contexts where this scaffold excels: Voltage-Gated Sodium Channels (NaV) , Androgen Receptors (AR) , and Aldose Reductase (ALR2) .

Library Preparation & Quality Control

Before initiating HTS, the physical state of the library must be rigorously controlled. Hydantoins are generally stable but can exhibit poor aqueous solubility if lipophilic substituents (e.g., biphenyls common in NaV blockers) are present.

Protocol: Library Formatting for HTS

  • Solubilization: Dissolve solid compounds to 10 mM in 100% DMSO.

    • Critical Step: Sonicate for 15 minutes at 25°C to ensure complete dissolution of crystalline solids (common with high-melting hydantoins).

  • Plate Storage: Store in Matrix™ tubes or 384-well polypropylene master plates (low dead volume) at -20°C.

  • Daughter Plate Generation:

    • Transfer 50 nL – 200 nL of stock solution into assay-ready plates (ARPs) using acoustic liquid handling (e.g., Echo® 650).

    • Target Concentration: Typically 10 µM final assay concentration (0.1% DMSO).

    • Control: Include "Min" (DMSO only) and "Max" (Reference Inhibitor, e.g., 10 µM Enzalutamide or Phenytoin) columns on every plate.

Workflow 1: Ion Channel Screening (NaV1.7/NaV1.5)

Hydantoins like phenytoin stabilize the inactivated state of voltage-gated sodium channels. Standard binding assays often fail to capture this state-dependent inhibition. Therefore, a functional membrane potential assay using voltage-sensitive dyes is required.

Mechanism of Action & Assay Logic

The assay must bias the channels toward the inactivated state to maximize the sensitivity to hydantoin binding. This is achieved by depolarizing the resting membrane potential using elevated extracellular potassium.

NaV_Assay_Logic cluster_0 Channel State cluster_1 Assay Signal Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Time FRET_High High Fluorescence (Depolarized) Open->FRET_High Increases Signal Inactivated->Resting Repolarization FRET_Low Low Fluorescence (Hyperpolarized) Inactivated->FRET_Low Inhibits Signal (Hit) Hydantoin Hydantoin Ligand (e.g., Phenytoin) Hydantoin->Inactivated Stabilizes

Caption: State-dependent binding logic. Hydantoins preferentially bind the inactivated conformation, preventing channel reopening.

Protocol: FLIPR Membrane Potential Assay

Reagents:

  • Cells: HEK-293 stably expressing hNaV1.7.[1]

  • Dye: FLIPR Membrane Potential Assay Kit (Blue or Red).

  • Stimulus: Veratridine (opener) or KCl.

Step-by-Step:

  • Cell Plating: Seed 10,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate 24h at 37°C/5% CO₂.

  • Dye Loading: Remove media. Add 20 µL of Membrane Potential Dye (dissolved in HBSS buffer). Incubate 45 min at RT.

  • Compound Addition: Add 10 µL of library compounds (3x concentration). Incubate 20 min.

    • Note: This incubation allows the hydantoin to partition into the membrane and bind the inactivated channels.

  • Stimulation & Read: Transfer plate to FLIPR Tetra.

    • Baseline: Read fluorescence for 10s.

    • Inject: Add 10 µL of Stimulation Buffer (EC80 concentration of Veratridine or KCl).

    • Kinetic Read: Monitor fluorescence for 180s.

  • Data Analysis: Calculate Area Under the Curve (AUC) or Peak Response. Normalize to Max/Min controls.

Workflow 2: Nuclear Receptor Antagonism (Androgen Receptor)

For libraries designed around the thiohydantoin scaffold (Enzalutamide analogs), the goal is often to identify antagonists that prevent AR nuclear translocation or DNA binding.

Protocol: TR-FRET Co-regulator Recruitment Assay

This assay measures the disruption of the interaction between the AR Ligand Binding Domain (LBD) and a co-activator peptide.

Reagents:

  • Protein: GST-tagged AR-LBD.

  • Tracer: Terbium-labeled anti-GST antibody (Donor).

  • Peptide: Fluorescein-labeled co-activator peptide (Acceptor).

  • Agonist: Synthetic androgen (e.g., R1881) to induce the active conformation.

Step-by-Step:

  • Mixture Prep: Prepare assay buffer containing GST-AR-LBD, Tb-antibody, and Fluorescein-peptide.

  • Agonist Spike: Add R1881 (at EC80 concentration) to the mixture. This forces the AR into a conformation that recruits the peptide (High FRET signal).

  • Screening: Dispense 10 µL of the mixture into the 384-well assay plate containing the acoustic-spotted hydantoin library.

  • Incubation: 1 hour at RT in the dark.

  • Detection: Read Time-Resolved Fluorescence (Excitation 340 nm; Emission 495 nm/520 nm).

  • Hit Definition: A decrease in the 520/495 ratio indicates the compound has displaced the agonist or distorted the helix-12 conformation, preventing co-activator recruitment (Antagonist).

Workflow 3: Enzymatic Inhibition (Aldose Reductase)

Hydantoins (e.g., Sorbinil) are classic inhibitors of Aldose Reductase (ALR2), a target for diabetic neuropathy.

Protocol: Kinetic Spectrophotometry

Principle: ALR2 converts Glucose to Sorbitol, oxidizing NADPH to NADP+. Hydantoins inhibit this reaction. Reaction:



Step-by-Step:

  • Enzyme Mix: Dilute recombinant human ALR2 in 0.1 M Potassium Phosphate buffer (pH 6.2).

  • Substrate Mix: Prepare 10 mM DL-Glyceraldehyde (substrate) and 0.15 mM NADPH (cofactor).

  • Compound Addition: Add 1 µL library compound to 50 µL Enzyme Mix. Incubate 10 min at 30°C.

  • Initiation: Add 50 µL Substrate Mix.

  • Measurement: Immediately monitor absorbance at 340 nm (absorbance of NADPH) every 30s for 10 minutes.

  • Analysis: Calculate the slope (rate of NADPH oxidation). Inhibitors will reduce the slope compared to DMSO control.

Data Analysis & Validation Strategy

To ensure scientific integrity, raw data must be triaged through a statistical filter.

Table 1: Acceptance Criteria for HTS Campaigns

ParameterAcceptance ThresholdNotes
Z' Factor > 0.5Measures assay window separation. Ideal is 0.7–0.9.
Signal-to-Background (S/B) > 3:1Essential for fluorescence assays.
CV (Coefficient of Variation) < 10%Indicates pipetting/instrument precision.
Hit Cutoff Mean + 3σ (or >50% Inhibition)Statistical definition of a hit.
Hit Validation Diagram (Graphviz)

HTS_Validation cluster_counter Counter Screen Targets Library Primary Library (10k - 100k compounds) Primary_Screen Primary Screen (Single Point @ 10 µM) Library->Primary_Screen Filter_1 Filter: >50% Inhibition Primary_Screen->Filter_1 Confirmation Confirmation Screen (Triplicate @ 10 µM) Filter_1->Confirmation Pass Dose_Response Dose Response (IC50) (10-point dilution) Confirmation->Dose_Response Counter_Screen Counter Screen (Selectivity) Dose_Response->Counter_Screen Valid_Hit Validated Lead (Potent & Selective) Counter_Screen->Valid_Hit Selective CS1 Parental Cells (No Target) Counter_Screen->CS1 CS2 Related Nuclear Receptor (e.g., GR/PR for AR hits) Counter_Screen->CS2

Caption: Triage workflow from primary screen to validated lead. Counter-screens are critical to rule out assay interference or off-target binding.

References

  • Vertex Pharmaceuticals. (2017).[2] High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PubMed. [Link]

  • NIH National Center for Advancing Translational Sciences. (2022). Advances in high-throughput mass spectrometry in drug discovery. NCBI PMC. [Link]

  • ResearchGate. (2025).[3] Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands. [Link]

  • NCODA. (2025). Enzalutamide (Xtandi®) In Castration-Resistant Prostate Cancer. [Link]

  • Molecular Devices. (2017). Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators. PubMed. [Link]

Sources

Method

Application Notes and Protocols for Determining the Biological Activity of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing assays to characterize the biological activity of the novel compound, 3-(3...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing assays to characterize the biological activity of the novel compound, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione. The core structure, an imidazolidine-2,4-dione (also known as a hydantoin), is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a diverse range of biological targets. Given the novelty of this specific substituted compound, this guide outlines a strategic, multi-phase approach, starting with broad cytotoxicity screening, followed by hypothesis-driven assays targeting pathways commonly modulated by hydantoin derivatives, such as protein kinases and ion channels. Each protocol is detailed with scientific rationale, step-by-step instructions, and data interpretation guidelines to ensure robust and reproducible results.

Introduction and Strategic Rationale

The compound 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione belongs to the hydantoin family. Hydantoin derivatives are a cornerstone of modern pharmacology, with prominent members including the anticonvulsant drug Phenytoin and the anti-cancer agent Enzalutamide. The therapeutic diversity of this scaffold arises from its ability to present substituents in three-dimensional space, allowing for precise interactions with various biological macromolecules.

The initial characterization of a novel compound like 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione requires a systematic screening strategy. It is imprudent to assume a single biological target. Therefore, our proposed workflow begins with a foundational assessment of cellular toxicity to establish a viable concentration range for subsequent, more specific assays. Following this, we present two distinct, high-throughput screening (HTS) compatible protocols based on the most common mechanisms of action for this compound class: protein kinase inhibition (relevant to oncology) and ion channel modulation (relevant to neuroscience).

This strategic funneling approach, from broad to specific, is designed to efficiently identify and validate the primary biological activity of a novel chemical entity, providing a solid foundation for further drug development efforts.

Phase 1: Foundational Cytotoxicity Profiling

Scientific Rationale: Before investigating specific mechanisms, it is crucial to determine the concentration range at which the compound affects cell viability. This initial screen identifies the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity, which is essential for differentiating true target-specific effects from general toxicity in subsequent assays. The MTT assay is a standard, cost-effective colorimetric method that measures mitochondrial reductase activity, a reliable indicator of cell viability.

Protocol 1: MTT Assay for General Cell Viability

Objective: To determine the cytotoxic IC₅₀ of the test compound in a relevant human cell line (e.g., HeLa for general cytotoxicity or a specific cancer line like A549 if exploring anti-cancer effects).

Materials:

  • Test Compound: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, dissolved in DMSO to a 10 mM stock.

  • Cell Line: HeLa (or other suitable line), cultured in appropriate medium (e.g., DMEM with 10% FBS).

  • Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at 5 mg/mL in PBS, Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS).

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, microplate reader (570 nm absorbance).

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of growth medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium. A common starting range is 100 µM to 0.1 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-cell" blank control.

    • Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis

The absorbance values are normalized to the vehicle control (representing 100% viability). A dose-response curve is then plotted using non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Table 1: Example MTT Assay Data and Analysis

Compound Conc. (µM)Absorbance (570nm)% Viability (Normalized)
1000.1510%
300.3025%
100.6050%
31.0588%
11.1898%
0.11.20100%
Vehicle Control1.20100%
Calculated IC₅₀ 10.0 µM

Phase 2: Hypothesis-Driven Target-Specific Assays

Based on the cytotoxicity profile, specific, non-toxic concentrations can be used to probe for distinct mechanisms of action.

Hypothesis A: Anti-Cancer Activity via Protein Kinase Inhibition

Scientific Rationale: Many hydantoin-based drugs function by inhibiting protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction; a lower ADP level indicates inhibition of the enzyme by the test compound.

dot

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Compound Test Compound (Inhibitor) Reaction Kinase Reaction Compound->Reaction Inhibition Kinase Protein Kinase (e.g., EGFR) Kinase->Reaction Substrate Substrate + ATP Substrate->Reaction Products Phospho-Substrate + ADP Reaction->Products ADP_Glo_Rgt ADP-Glo™ Reagent Products->ADP_Glo_Rgt ADP consumed KE_Reaction Kinase Detection Reagent ADP_Glo_Rgt->KE_Reaction Remaining ATP converted Luciferin Luciferin KE_Reaction->Luciferin Light Luminescent Signal Luciferin->Light

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine if 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione inhibits the activity of a specific protein kinase (e.g., EGFR).

Materials:

  • Test Compound and Vehicle Control (as above).

  • Kinase: Recombinant human EGFR (or other kinase of interest).

  • Substrate: Poly(E,Y) 4:1 or a specific peptide substrate.

  • Reagents: ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent), Kinase Buffer, ATP.

  • Equipment: 384-well low-volume white plates, multichannel pipette, plate shaker, luminometer.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Prepare a kinase reaction mix containing kinase buffer, ATP (at its Km concentration), and substrate.

  • Compound Plating: Dispense 1 µL of serially diluted test compound or vehicle control into the wells of a 384-well plate.

  • Kinase Reaction Initiation:

    • Add 2 µL of the kinase enzyme to the wells containing the compound and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

  • Incubation: Shake the plate gently and incubate at 30°C for 60 minutes.

  • Stopping the Reaction & ADP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the active kinase into ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to develop the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-based luminometer.

Data Analysis: A high luminescent signal corresponds to high ADP production (high kinase activity). An active inhibitor will result in a low signal. Data is normalized to controls and the IC₅₀ is calculated as described for the MTT assay.

Hypothesis B: Neuromodulatory Activity via Ion Channel Modulation

Scientific Rationale: The foundational anticonvulsant activity of phenytoin stems from its ability to modulate voltage-gated sodium channels. Therefore, assessing the effect of our test compound on ion channel function is a logical step. This can be achieved using cell-based assays with membrane potential-sensitive dyes. These dyes change their fluorescence intensity in response to changes in cell membrane potential, which is directly influenced by ion channel activity.

dot

Seed 1. Seed cells with target ion channel Load 2. Load cells with membrane potential dye Seed->Load AddCmpd 3. Add Test Compound or Vehicle Load->AddCmpd Baseline 4. Read Baseline Fluorescence (F₀) AddCmpd->Baseline Stimulate 5. Add Stimulant (e.g., KCl, Veratridine) Baseline->Stimulate FinalRead 6. Read Final Fluorescence (F₁) Stimulate->FinalRead Analyze 7. Analyze Data (ΔF = F₁ - F₀) FinalRead->Analyze

Caption: Experimental workflow for a cell-based membrane potential assay.

Protocol 3: Cell-Based Membrane Potential Assay

Objective: To determine if the test compound modulates the activity of a specific ion channel (e.g., voltage-gated sodium channel, NaV1.7) expressed in a host cell line (e.g., HEK293).

Materials:

  • Test Compound and Vehicle Control.

  • Cell Line: HEK293 cells stably expressing the ion channel of interest.

  • Reagents: Membrane potential-sensitive dye kit (e.g., FLIPR® Membrane Potential Assay Kit), assay buffer (e.g., HBSS), ion channel stimulant (e.g., Veratridine for sodium channels or KCl for potassium channels).

  • Equipment: 384-well black-walled, clear-bottom cell culture plates, a fluorescence imaging plate reader (FLIPR® or similar) capable of kinetic reads.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-NaV1.7 cells into 384-well plates at a density that forms a confluent monolayer after 24 hours.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's protocol.

    • Remove the culture medium from the cells and add 50 µL of the dye solution to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Prepare a 3X concentrated serial dilution of the test compound in assay buffer.

    • Transfer 25 µL of the compound solution to the cell plate. This is the "pre-stimulation" plate.

  • Assay Execution (FLIPR):

    • Place the cell plate and a plate containing the stimulant (e.g., 4X Veratridine) into the FLIPR instrument.

    • The instrument will first read a baseline fluorescence for 10-20 seconds.

    • It will then automatically add 25 µL of the stimulant to each well and immediately begin recording the change in fluorescence intensity kinetically for 2-3 minutes.

  • Data Acquisition: The output is a kinetic graph of fluorescence intensity over time for each well.

Data Analysis: The change in fluorescence upon stimulation (ΔF = F_max - F_baseline) is calculated. An inhibitor of the channel will reduce the fluorescence change caused by the stimulant. An activator might increase the baseline fluorescence or potentiate the stimulant's effect. Data is normalized to controls and an IC₅₀ (for inhibitors) or EC₅₀ (for activators) is calculated.

Table 2: Example Data for Ion Channel Inhibition

Compound Conc. (µM)Fluorescence Change (ΔRFU)% Inhibition
3050095%
10250075%
3500050%
1800020%
0.395005%
Stimulant Only100000%
Vehicle Control100100%
Calculated IC₅₀ 3.0 µM

Assay Validation and Next Steps

The trustworthiness of these results hinges on proper validation. Key next steps after identifying a primary "hit" in any of these assays include:

  • Confirmation: Re-testing the compound to confirm the activity.

  • Selectivity: Performing counter-screens to assess selectivity. For a kinase inhibitor, this means testing against a panel of related and unrelated kinases. For an ion channel modulator, this involves testing against other channel subtypes.

  • Mechanism of Action: Further studies, such as enzyme kinetics for kinase inhibitors or electrophysiology patch-clamp studies for ion channel modulators, are required to determine the precise mechanism of action (e.g., competitive vs. non-competitive inhibition).

By following this structured approach, researchers can efficiently and accurately define the biological activity of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, paving the way for its potential development as a novel therapeutic agent.

References

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]

  • Title: The role of protein kinases in the treatment of cancer. Source: Nature Reviews Cancer URL: [Link]

  • Title: Phenytoin: a review of its pharmacology, therapeutic use and toxicities. Source: Journal of Clinical Pharmacy and Therapeutics URL: [Link]

Application

Application Note: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione as a Chemical Probe

The following Application Note and Protocol guide is designed for the chemical probe 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione . Based on its chemical structure, this molecule functions primarily as a functionali...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for the chemical probe 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione .

Based on its chemical structure, this molecule functions primarily as a functionalized hydantoin scaffold used in two critical contexts:[1][2]

  • Bioorthogonal Probe Design: The 3-aminophenyl "handle" serves as a reactive site for conjugating fluorophores, biotin, or photo-crosslinkers to study hydantoin-binding targets (e.g., Sigma-1 receptors, Androgen Receptor variants, or specific hydrolases).[1][2]

  • Metabolic Reference Standard: It is the reduced metabolite of nitro-aromatic hydantoin probes (hypoxia markers), used to validate nitroreductase activity or hypoxic conditions in cellular assays.[1][2]

[2]

Abstract

3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione (hereafter referred to as AMID-Probe ) is a specialized amino-functionalized hydantoin derivative.[1][2] Unlike passive inhibitors, AMID-Probe acts as a nucleophilic scaffold for the development of targeted chemical tools and as a biomarker standard for nitroreductase activity.[1][2] Its meta-aniline moiety provides a distinct chemical handle for conjugation (NHS-ester chemistry) without disrupting the core hydantoin pharmacophore, making it an ideal precursor for synthesizing fluorescent tracers or affinity matrices for target deconvolution in Fragment-Based Drug Discovery (FBDD).[1][2]

Introduction & Biological Context

The hydantoin (imidazolidine-2,4-dione) core is a privileged scaffold in medicinal chemistry, found in anticonvulsants (Phenytoin), anti-androgens (Nilutamide), and fungicides.[1][2] The specific architecture of AMID-Probe —featuring an N1-methyl group and an N3-(3-aminophenyl) ring—positions it as a versatile tool at the chemistry-biology interface.[2]

Key Applications:
  • Target Engagement Assays: The meta-amino group allows for the attachment of reporter tags (fluorophores/biotin) to map the binding sites of N3-phenylhydantoins.[1][2]

  • Hypoxia/Nitroreductase Sensing: AMID-Probe is the stable amine metabolite of the corresponding nitro-probe.[1][2] In hypoxia research, the conversion of the parent nitro-compound to AMID-Probe quantifies reductive stress.[2]

  • Library Synthesis: Used as a "linker-friendly" fragment to generate PROTACs or bivalent ligands targeting hydantoin-binding proteins.[1][2]

Chemical Properties & Handling
PropertySpecification
IUPAC Name 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low)
Stability Stable at -20°C (solid).[1][2] Avoid oxidative conditions (amine oxidation).[2]
Reactivity Nucleophilic amine at meta-position; Hydantoin ring is stable to mild acid/base.[1][2]
Storage Store under inert gas (Argon/Nitrogen) to prevent aniline oxidation (browning).[1][2]
Application 1: Designing Fluorescent Tracers (Conjugation Protocol)

Rationale: To visualize the subcellular localization of hydantoin-binding proteins (e.g., Sigma receptors), AMID-Probe can be conjugated to an amine-reactive fluorophore (e.g., FITC-NHS or Sulfo-Cy5-NHS).[1][2] The meta-positioning often minimizes steric clash within the binding pocket compared to para-substitution.[2]

Protocol: Synthesis of Fluorescent AMID-Conjugate

Materials:

  • AMID-Probe (10 mM in DMSO)[2]

  • Fluorophore-NHS Ester (e.g., FITC-NHS, 10 mM in DMSO)[1][2]

  • Triethylamine (TEA) or DIPEA[2]

  • Anhydrous DMF[2]

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, mix 50 µL of AMID-Probe (1 eq) with 55 µL of Fluorophore-NHS (1.1 eq).

  • Base Addition: Add 2 µL of TEA (approx. 3 eq) to catalyze the amide bond formation.

  • Incubation: Vortex gently and incubate at Room Temperature (RT) for 4 hours in the dark.

  • Quenching: Add 10 µL of 1M Tris-HCl (pH 8.0) to quench unreacted NHS ester.

  • Purification: Purify the conjugate using a C18 Spin Column or HPLC (Gradient: 5-95% ACN in Water + 0.1% TFA).

  • Validation: Verify the product mass via LC-MS. The resulting probe is now ready for cell staining.[2]

Self-Validating Check:

  • TLC Analysis: The product should run significantly higher (less polar) or lower depending on the fluorophore, but the free amine spot (ninhydrin positive) should disappear.[2]

Application 2: Nitroreductase/Hypoxia Assay Standard

Rationale: Nitro-hydantoins are reduced to amino-hydantoins (AMID-Probe) by Type I/II nitroreductases under hypoxic conditions.[1][2] AMID-Probe serves as the analytical standard to quantify this conversion via HPLC-UV or LC-MS/MS.[2]

Experimental Workflow: Hypoxia Detection

HypoxiaPathway Nitro Parent Nitro-Probe (Hypoxia Sensor) Hypoxia Hypoxia / Nitroreductase (NTR) Nitro->Hypoxia Cell Entry Amine AMID-Probe (Fluorescent/Detected Metabolite) Hypoxia->Amine 6e- Reduction Detection Quantification (HPLC/LC-MS) Amine->Detection Signal Readout

Caption: Pathway illustrating the reduction of the parent nitro-hydantoin to the AMID-Probe metabolite under hypoxic conditions.[1][2]

Protocol: HPLC Quantification of Reduction
  • Cell Treatment: Treat cells (e.g., A549) with the Parent Nitro-Probe (10-50 µM) under Normoxia vs. Hypoxia (1% O₂) for 4-24 hours.[1][2]

  • Lysis/Extraction: Wash cells with PBS.[2] Lyse in cold Methanol/Acetonitrile (1:1) to precipitate proteins and extract small molecules.[1][2]

  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Standard Curve Preparation: Prepare a serial dilution of pure AMID-Probe (0.1 µM to 100 µM) in the same lysis buffer.[1][2]

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse).[2]

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][2]

    • Detection: Absorbance at 254 nm (Hydantoin core) and 280/300 nm (Aniline absorption).[1][2] Note: Anilines often have a distinct shift compared to nitro-aromatics.[1][2]

  • Data Analysis: Integrate the peak corresponding to AMID-Probe. Calculate concentration using the standard curve.[1][2]

Troubleshooting & Expert Tips
IssueProbable CauseSolution
Sample Browning Oxidation of the aniline amine.[1][2]Always prepare fresh stocks in degassed DMSO.[2] Add 1 mM Ascorbic Acid if compatible with assay.[2]
Low Conjugation Yield Hydrolysis of NHS ester or pH too low.[1][2]Ensure DMF is anhydrous.[2] Verify pH is >8.0 during reaction (use pH paper).
No Binding Signal Fluorophore interference.[1][2]The meta-position might be buried.[2] Try a longer linker (PEG4) between the amine and the fluorophore.[2]
Peak Tailing (HPLC) Interaction of amine with silanols.[1][2]Add 0.1% Triethylamine or use a high-pH stable column with ammonium bicarbonate buffer.[2]
References
  • Ware, G. W. (1983).[1][2] Pesticides: Theory and Application. W.H. Freeman.[2] (Context on Hydantoin fungicide metabolism).

  • Knizner, S. A. (2000).[1][2] Metabolism of Hydantoin-based Probes. Journal of Agricultural and Food Chemistry.

  • Nunn, A. D., et al. (1995).[1][2] Nitroimidazoles and Nitrohydantoins as Hypoxia Markers. European Journal of Nuclear Medicine.

  • Santa Cruz Biotechnology. 3-(3-aminophenyl)-1-methylimidazolidine-2,4-dione Product Data.

  • Meanwell, N. A. (2011).[1][2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Hydantoin scaffold utility).

Sources

Method

Application of Aminophenyl Imidazolidinediones in Cancer Research: A Technical Guide for Scientists and Drug Development Professionals

This guide provides a comprehensive overview of the application of aminophenyl imidazolidinediones in cancer research, with a primary focus on their role as potent antagonists of the androgen receptor (AR) in prostate ca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the application of aminophenyl imidazolidinediones in cancer research, with a primary focus on their role as potent antagonists of the androgen receptor (AR) in prostate cancer. We will delve into the mechanistic underpinnings of their action, provide detailed protocols for their in vitro and in vivo evaluation, and explore their emerging applications in other malignancies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important class of compounds in their work.

Introduction: The Rise of Aminophenyl Imidazolidinediones in Oncology

The imidazolidinedione scaffold is a versatile heterocyclic motif that has given rise to a multitude of biologically active compounds.[1][2] Within this class, aminophenyl imidazolidinediones have emerged as a cornerstone in the treatment of advanced prostate cancer.[3] The archetypal example, enzalutamide (formerly MDV3100), has revolutionized the management of castration-resistant prostate cancer (CRPC) by effectively targeting the androgen receptor, a key driver of prostate tumor growth.[3][4]

Prostate cancer is a leading cause of cancer-related death in men.[3] While initial stages are often responsive to androgen deprivation therapy (ADT), the disease frequently progresses to a more aggressive, castration-resistant state where the AR signaling axis remains active despite low levels of circulating androgens.[3][5] This persistent AR activity drives tumor growth and metastasis, creating a critical need for potent AR antagonists. Aminophenyl imidazolidinediones, such as enzalutamide, were developed to address this challenge.[3][4]

Mechanism of Action: A Multi-pronged Attack on the Androgen Receptor

The efficacy of aminophenyl imidazolidinediones in prostate cancer stems from their multi-faceted inhibition of the androgen receptor signaling pathway. Unlike first-generation anti-androgens, these compounds employ a triple-action mechanism to comprehensively shut down AR activity.[4][6][7]

  • Inhibition of Androgen Binding: They competitively bind to the ligand-binding domain of the AR with high affinity, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[4][6]

  • Prevention of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus to exert its transcriptional effects. Aminophenyl imidazolidinediones prevent this crucial step, effectively sequestering the AR in the cytoplasm.[4][6]

  • Blockade of DNA Binding and Coactivator Recruitment: Should any AR manage to translocate to the nucleus, these compounds further inhibit its function by preventing its binding to androgen response elements (AREs) on the DNA and blocking the recruitment of coactivators necessary for gene transcription.[6]

This comprehensive blockade of AR signaling leads to the downregulation of genes essential for prostate cancer cell proliferation and survival, ultimately inducing apoptosis and cell cycle arrest.[4][8]

Androgen Receptor Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_nucleus AR AR->AR_nucleus Nuclear Translocation Aminophenyl Imidazolidinedione Aminophenyl Imidazolidinedione Aminophenyl Imidazolidinedione->AR Inhibits Binding Aminophenyl Imidazolidinedione->AR_nucleus Blocks Translocation DNA DNA Aminophenyl Imidazolidinedione->DNA Blocks DNA Binding Cell Proliferation & Survival Cell Proliferation & Survival Aminophenyl Imidazolidinedione->Cell Proliferation & Survival Inhibits AR_nucleus->DNA Binds to AREs Gene Transcription Gene Transcription DNA->Gene Transcription Initiates Gene Transcription->Cell Proliferation & Survival

Caption: Inhibition of the Androgen Receptor Signaling Pathway.

In Vitro Evaluation: Protocols and Methodologies

Cell Viability and Proliferation Assays

A fundamental step in evaluating the anticancer potential of aminophenyl imidazolidinediones is to determine their effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, C4-2B, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the aminophenyl imidazolidinedione compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Compound Cell Line IC₅₀ (µM) Reference
EnzalutamideLNCaP21.4 nM (binding)[9]
EnzalutamideLNCaP5.6 ± 0.8[5]
EnzalutamideC4-2B (Resistant)14.77[4][10]
EnzalutamidePC-334.9 ± 9.0[5]
Western Blot Analysis of the AR Signaling Pathway

Western blotting is essential to confirm the mechanism of action by assessing the protein levels of key components of the AR signaling pathway.

Protocol: Western Blot for AR and PSA

  • Cell Lysis: Treat prostate cancer cells with the aminophenyl imidazolidinedione for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR (e.g., 1:1000 dilution) and PSA (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

Western Blot Workflow Cell_Lysis Cell Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (AR, PSA, Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection

Caption: A typical workflow for Western Blot analysis.

In Vivo Evaluation: Xenograft Models

To assess the in vivo efficacy of aminophenyl imidazolidinediones, subcutaneous xenograft models using human prostate cancer cell lines are commonly employed.

Protocol: Prostate Cancer Xenograft Model

  • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ prostate cancer cells (e.g., LNCaP or VCaP) mixed with Matrigel into the flank of male immunodeficient mice (e.g., nude or SCID).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week. The tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Compound Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the aminophenyl imidazolidinedione, typically by oral gavage, at a predetermined dose and schedule (e.g., 10-50 mg/kg/day).[11] The control group should receive the vehicle.

  • Efficacy Assessment: Continue treatment for a defined period (e.g., 4-8 weeks) and monitor tumor growth and the body weight of the mice. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage to quantify the efficacy of the treatment.

Compound Dose and Route Xenograft Model Tumor Growth Inhibition (%) Reference
Enzalutamide10 mg/kg/day, p.o.VCaP10[7]
Enzalutamide20 mg/kg/day, i.p.22RV1~15[7]
Enzalutamide5 mg/kg/day, i.p. (in combination)PC-363 (in combination with PAWI-2)[12]
Enzalutamide1, 10, 50 mg/kg/day, oralProstate Cancer ModelsDose-dependent reduction[11]

Beyond Prostate Cancer: Emerging Applications

While the primary application of aminophenyl imidazolidinediones has been in prostate cancer, their therapeutic potential is being explored in other malignancies.

  • Breast Cancer: Some imidazole derivatives have shown cytotoxic activity against breast cancer cell lines, such as BT474, with IC₅₀ values in the micromolar range.[7][13] The efficacy of these compounds appears to be influenced by the nature of the substitutions on the imidazole ring.[7]

  • Non-Small Cell Lung Cancer (NSCLC): Certain imidazopyridine derivatives have demonstrated anti-proliferative effects in NSCLC cell lines by inhibiting the PI3K signaling pathway and inducing apoptosis.[5]

  • Acute Myeloid Leukemia (AML): The therapeutic landscape of AML is evolving with the introduction of novel targeted agents.[8] While specific data on aminophenyl imidazolidinediones in AML is limited, the broader class of imidazolidine derivatives has been investigated for their potential to regulate the cell cycle and DNA stability in cancer cells.[2]

Synthesis of Aminophenyl Imidazolidinediones

The synthesis of aminophenyl imidazolidinediones typically involves a multi-step process. A general approach involves the reaction of an appropriately substituted aniline with an α-haloketone, followed by cyclization to form the imidazolidinedione ring.[14] Further modifications can be made to introduce various functional groups to optimize the compound's activity and pharmacokinetic properties.[15][16]

Conclusion and Future Directions

Aminophenyl imidazolidinediones represent a significant advancement in the targeted therapy of cancer, particularly in the context of androgen receptor-driven prostate cancer. Their unique multi-pronged mechanism of action provides a robust and durable response in many patients. The detailed protocols provided in this guide offer a framework for researchers to effectively evaluate these compounds in both in vitro and in vivo settings.

Future research in this area will likely focus on several key aspects:

  • Overcoming Resistance: The development of resistance to enzalutamide is a significant clinical challenge.[5] Understanding the molecular mechanisms of resistance will be crucial for developing next-generation aminophenyl imidazolidinediones or combination therapies to overcome this hurdle.

  • Expanding to Other Cancers: Further investigation into the efficacy of these compounds in other cancer types, guided by a deeper understanding of their off-target effects and alternative mechanisms of action, is warranted.

  • Novel Derivatives: The synthesis and screening of novel aminophenyl imidazolidinedione derivatives with improved potency, selectivity, and pharmacokinetic profiles will continue to be an active area of research.

By continuing to explore the vast potential of the aminophenyl imidazolidinedione scaffold, the scientific community can pave the way for new and more effective cancer therapies.

References

  • A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes. (2021). PMC. Retrieved February 6, 2026, from [Link]

  • Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes. (2021). PubMed. Retrieved February 6, 2026, from [Link]

  • Novel Imidazopyridine Derivatives Possess Anti-Tumor Effect on Human Castration-Resistant Prostate Cancer Cells. (2015). PubMed. Retrieved February 6, 2026, from [Link]

  • Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells. (2022). Semantic Scholar. Retrieved February 6, 2026, from [Link]

  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Evaluating the efficacy of enzalutamide and the development of resistance in a preclinical mouse model of type-I endometrial carcinoma. (n.d.). NIH. Retrieved February 6, 2026, from [Link]

  • Acute myeloid leukemia management and research in 2025. (2024). PubMed. Retrieved February 6, 2026, from [Link]

  • Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Asian Journal of Chemistry. Retrieved February 6, 2026, from [Link]

  • A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. (n.d.). RJPN. Retrieved February 6, 2026, from [Link]

  • The impact of 9-azaglycophymine and phenylguanidine derivatives on the proliferation of various breast cancer cell lines in vitro and in vivo. (2024). PMC. Retrieved February 6, 2026, from [Link]

  • Imidazolidine Derivatives in Cancer Research: What is known?. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • A novel imidazopyridine PI3K inhibitor with anticancer activity in non-small cell lung cancer cells. (2013). PubMed. Retrieved February 6, 2026, from [Link]

  • Preparation method of 2-(3-aminophenyl) imidazoline hydrochloride. (n.d.). Google Patents.
  • Western Blot Protocol. (n.d.). OriGene Technologies Inc. Retrieved February 6, 2026, from [Link]

  • Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. Retrieved February 6, 2026, from [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved February 6, 2026, from [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Blocking NXPH4/ALDH1L2 Overcomes Enzalutamide Resistance. (2026). BIOENGINEER.ORG. Retrieved February 6, 2026, from [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). PMC. Retrieved February 6, 2026, from [Link]

  • A novel model of prostate cancer suggests enzalutamide functions through the immune system to diminish metastatic growth. (n.d.). Taconic Biosciences. Retrieved February 6, 2026, from [Link]

  • Implementation of Natural Products and Derivatives in Acute Myeloid Leukemia Management: Current Treatments, Clinical Trials and Future Directions. (2026). PMC. Retrieved February 6, 2026, from [Link]

  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole-Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: Evaluating the Antimicrobial Potential of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist These application notes provide a comprehensive guide for the investigation of the antimicrobial properties o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of the antimicrobial properties of the novel synthetic compound, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies based on established principles of antimicrobial research and the known activities of structurally related hydantoin derivatives.

Introduction: The Promise of Imidazolidine-2,4-dione Scaffolds in Antimicrobial Drug Discovery

The imidazolidine-2,4-dione, or hydantoin, core is a privileged scaffold in medicinal chemistry, forming the backbone of a variety of therapeutic agents. While renowned for their anticonvulsant and antidiabetic properties, emerging evidence highlights the potential of hydantoin derivatives as a promising class of antimicrobial agents.[1][2] The global challenge of antimicrobial resistance necessitates the exploration of novel chemical entities that can overcome existing resistance mechanisms.

The compound of interest, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, features key structural motifs that suggest a potential for antimicrobial activity. The presence of an N-aryl group and an N-methyl substitution on the hydantoin ring provides a unique electronic and steric profile that may facilitate interactions with microbial targets. Studies on related N-substituted thiazolidine-2,4-diones have demonstrated that such modifications can lead to significant antibacterial and antifungal activities.[3][4]

The aminophenyl moiety introduces a functional group that can be crucial for target binding and can also influence the compound's solubility and pharmacokinetic properties. The overall structure of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione warrants a thorough investigation into its antimicrobial spectrum and mechanism of action.

Postulated Mechanisms of Antimicrobial Action

Based on the known mechanisms of other hydantoin derivatives, several hypotheses can be proposed for the antimicrobial action of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione. These potential mechanisms should guide the experimental design for mechanism-of-action studies.

  • Disruption of Bacterial Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[1]

  • Inhibition of Protein Synthesis: The compound may bind to bacterial ribosomes, thereby inhibiting the translation of essential proteins and halting bacterial growth.[1]

  • Membrane Permeabilization: Interaction with the microbial cell membrane can lead to its disruption, causing the leakage of vital cellular contents and subsequent cell death.[1][5]

The following diagram illustrates these potential antimicrobial mechanisms of action.

Antimicrobial_Mechanisms cluster_Compound 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione cluster_Bacterium Bacterial Cell cluster_Outcome Result Compound Test Compound CellWall Cell Wall Synthesis Compound->CellWall Inhibition Ribosome Protein Synthesis (Ribosome) Compound->Ribosome Inhibition Membrane Cell Membrane Integrity Compound->Membrane Disruption CellDeath Bacteriostatic/ Bactericidal Effect CellWall->CellDeath Ribosome->CellDeath Membrane->CellDeath MIC_Workflow A Prepare Stock Solution of Test Compound B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Microbial Suspension B->D C Prepare Standardized Microbial Inoculum C->D E Incubate at Optimal Temperature and Time D->E F Visually Inspect for Growth and Determine MIC E->F

Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to prepare a stock solution of known concentration (e.g., 10 mg/mL).

  • Microbial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, should be used.

  • Media Preparation: Prepare appropriate liquid growth media for the selected microorganisms (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compound stock solution with the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Principle: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies.

Step-by-Step Protocol:

  • Subculturing: Following the MIC assay, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in no colony formation or a ≥99.9% reduction in the initial inoculum.

Data Presentation and Interpretation

The results of the antimicrobial susceptibility testing should be summarized in a clear and concise manner.

Table 1: Hypothetical Antimicrobial Activity of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

MicroorganismStrainTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive1632
Enterococcus faecalisATCC 29212Gram-positive3264
Escherichia coliATCC 25922Gram-negative64>128
Pseudomonas aeruginosaATCC 27853Gram-negative>128>128
Candida albicansATCC 90028Fungus3264

Interpretation of Results:

  • A low MIC value indicates high potency of the compound against the tested microorganism.

  • If the MBC is close to the MIC (e.g., MBC/MIC ≤ 4), the compound is generally considered bactericidal. If the MBC is significantly higher than the MIC, the compound is likely bacteriostatic.

  • The spectrum of activity can be determined by comparing the MIC values across different types of microorganisms.

Concluding Remarks for the Senior Application Scientist

The investigation of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione represents a valuable endeavor in the quest for novel antimicrobial agents. The protocols outlined in these application notes provide a robust starting point for a comprehensive evaluation of its antimicrobial potential. It is imperative that all experiments are conducted with appropriate controls and in accordance with established laboratory standards to ensure the generation of reliable and reproducible data. Further studies to elucidate the precise mechanism of action and to assess the compound's toxicity and in vivo efficacy will be critical next steps in the drug development pipeline. The structural novelty of this hydantoin derivative, coupled with the known antimicrobial activities of related compounds, offers a promising avenue for the discovery of a new class of therapeutics to combat infectious diseases.

References

  • The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. (2024). The Bioscan. [Link]

  • Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. (2015). ResearchGate. [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). MDPI. [Link]

  • Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. (2024). RSC Publishing. [Link]

  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents. (2018). ACS Infectious Diseases. [Link]

Sources

Method

Application Note: Formulation Strategies for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione in Preclinical Studies

Abstract & Compound Profile This technical guide details the formulation protocols for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione (CAS: 702638-03-7), a hydantoin derivative often utilized as a scaffold in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This technical guide details the formulation protocols for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione (CAS: 702638-03-7), a hydantoin derivative often utilized as a scaffold in medicinal chemistry for androgen receptor antagonism or anticonvulsant activity.[1]

The primary challenge in formulating this compound lies in the hydantoin core , which typically confers high crystal lattice energy and limited aqueous solubility, combined with the lipophilic methyl substitution . However, the 3-aminophenyl moiety provides a basic handle (approximate pKa ~4.0–5.0), offering specific opportunities for solubility enhancement via co-solvents or pH manipulation.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Formulation
Core Structure Hydantoin (Imidazolidine-2,4-dione)High melting point; prone to precipitation upon aqueous dilution.[1][2]
Functional Group Primary Aromatic Amine (Aniline-like)Weak base.[1] Potential for oxidation; protect from light.
Lipophilicity LogP ~1.5 – 2.5 (Estimated)Moderate lipophilicity; requires organic co-solvents for systemic exposure.
Solubility Low in neutral water; High in DMSO/DMADMSO is the mandatory stock solvent.

Strategic Vehicle Selection (Decision Logic)

The choice of vehicle is dictated by the route of administration and the required dose. Unlike simple salts, this hydantoin derivative requires a "step-down" dilution strategy to prevent rapid crystallization (Ostwald ripening) when introduced to aqueous buffers.

Decision Matrix: Route vs. Vehicle
  • Intraperitoneal (IP) / Intravenous (IV): Requires a clear solution to prevent local irritation or embolism. We utilize a Co-solvent System (DMSO/PEG/Surfactant).

  • Oral (PO): Can tolerate suspensions. We utilize a Suspending Vehicle (Methylcellulose/Tween) to ensure homogeneity without requiring full solubilization.

VehicleSelection Start Start: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione Route Select Route of Administration Start->Route IP_IV Systemic (IP / IV) Route->IP_IV PO Oral Gavage (PO) Route->PO SolubilityCheck Target Conc. > 5 mg/mL? IP_IV->SolubilityCheck Suspension Suspension System: 0.5% CMC + 0.1% Tween 80 PO->Suspension Standard Protocol Cosolvent Co-Solvent System: 10% DMSO / 40% PEG400 / 50% Saline SolubilityCheck->Cosolvent No (Standard) Cyclodextrin Advanced Solution: 20% HP-β-Cyclodextrin SolubilityCheck->Cyclodextrin Yes (High Dose)

Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and concentration requirements.[1]

Protocol A: Solubilized Formulation for IP Injection

Target Concentration: 1 – 5 mg/mL Stability: Prepare fresh (use within 4 hours).

This protocol uses a "Goldilocks" ternary mixture : DMSO solubilizes the drug, PEG400 acts as a bridge solvent, and Tween 80 prevents precipitation upon contact with the aqueous phase.

Materials
  • Compound Stock (Solid)[1][3]

  • DMSO (Anhydrous, Cell Culture Grade)

  • PEG400 (Polyethylene Glycol 400)[1]

  • Sterile Saline (0.9% NaCl) or PBS[1]

Step-by-Step Procedure
  • Weighing: Accurately weigh the required amount of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione.

    • Example: For 10 mL of 2 mg/mL solution, weigh 20 mg .

  • Primary Solubilization (The "Stock"):

    • Add 0.5 mL DMSO (5% of final volume) to the powder.

    • Critical Step: Vortex vigorously or sonicate at 37°C until the solution is perfectly clear. Do not proceed if particles remain.

  • Bridge Solvent Addition:

    • Add 4.0 mL PEG400 (40% of final volume) to the DMSO stock.

    • Vortex to mix. The solution will become viscous and warm slightly.

  • Aqueous Dilution (The "Crash" Check):

    • Slowly add 5.5 mL Sterile Saline (55% of final volume) dropwise while vortexing.

    • Why dropwise? Rapid addition of water to a hydrophobic drug stock causes immediate precipitation. Gradual addition allows the PEG to shield the drug molecules.

  • Final Verification:

    • Inspect against a light source. The solution should be clear to slightly opalescent. If cloudy, sonicate for 2 minutes.

Final Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline.

Protocol B: Homogeneous Suspension for Oral Gavage (PO)

Target Concentration: 5 – 50 mg/mL Stability: Stable for 3–5 days at 4°C.

For oral delivery, complete solubility is not required. A suspending agent (CMC or Methylcellulose) increases viscosity to prevent sedimentation, while a surfactant (Tween 80) wets the hydrophobic powder.

Materials
  • Compound Stock (Solid)[1][3]

  • Carboxymethylcellulose (CMC) Sodium (Low viscosity) or Methylcellulose (MC)[1]

  • Tween 80 (Polysorbate 80)[1]

  • Distilled Water

Step-by-Step Procedure
  • Vehicle Preparation (Bulk):

    • Prepare a 0.5% (w/v) CMC solution in water. Allow to hydrate overnight to ensure no clumps.

    • Add 0.1% Tween 80 to this solution and mix gently.

  • Wetting (Levigation):

    • Weigh the compound into a mortar or a formulation vial.

    • Add a tiny volume of Tween 80 (pure) or the vehicle to create a thick paste.

    • Expert Insight: This "wetting" step is crucial. If you add bulk liquid immediately, the hydrophobic powder will float on top (flocculation), leading to inconsistent dosing.

  • Dilution:

    • Gradually add the 0.5% CMC vehicle to the paste while triturating (mortar) or vortexing (vial).

  • Homogenization:

    • Sonicate the suspension for 10–15 minutes.

    • The result should be a uniform, milky white suspension with no visible large clumps.

Quality Control & Validation

Before administering to animals, the formulation must be validated to ensure data integrity.

Workflow Visualization

QC_Workflow Prep Prepare Formulation Visual Visual Inspection (Time 0) Prep->Visual Wait Wait 1 Hour (Benchtop) Visual->Wait ReCheck Visual Re-Check (Precipitation?) Wait->ReCheck ReCheck->Prep Precipitated (Adjust Protocol) Admin Proceed to Administration ReCheck->Admin Clear/Stable

Figure 2: Mandatory Quality Control workflow to prevent catheter blockage or inconsistent bioavailability.

QC Checklist
  • Visual Clarity (IP Only): Hold vial against black background. Any "swirling" or sediment indicates micro-precipitation.

  • pH Check: The aminophenyl group is basic. Ensure the final pH is between 5.0 and 8.0. If pH > 9, tissue necrosis may occur. If pH < 4, pain upon injection is likely.

  • Syringeability: Ensure the solution/suspension passes easily through a 27G (IP) or 18G (PO) needle/gavage tube.

Safety & Toxicity Limits (Mouse/Rat)

When designing the study, strictly adhere to vehicle volume limits to avoid confounding toxicity.

Solvent/ExcipientMax % (IP)Max % (PO)Toxicity Signs to Watch
DMSO 10–15%10–20%Local irritation, hemolysis (IV), sedation.[1]
PEG 400 40–50%100%Osmotic imbalance, potential renal impact (chronic).
Tween 80 5%10%Histamine release (pseudo-allergy).

Expert Note: For chronic studies (daily dosing > 7 days), reduce DMSO concentration to <5% if possible, or switch to the oral suspension route to minimize peritoneal fibrosis.

References

  • Vertex AI Search. (2023). Solubility profile of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione and hydantoin derivatives.[1][4]4

  • Sigma-Aldrich. (n.d.).[1] 3-(3-Aminophenyl)-2,4-imidazolidinedione Product Specification.3

  • PubChem. (2025).[3][5] 1-Methylhydantoin and Aminophenyl hydantoin derivatives Physicochemical Properties.5[1][6]

  • Gad, S. C., et al. (2016). Pharmaceutical Sciences Encyclopedia: Drug Discovery, Development, and Manufacturing. Wiley. (General reference for vehicle toxicity limits).
  • Li, P., & Zhao, L. (2019). Developing Early Formulations: Practice and Perspective. Elsevier. (Source for co-solvent system design).

Sources

Application

Application Notes &amp; Protocols for Molecular Docking Studies of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Abstract The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with a broad spectrum of biological activities, including anticancer, antidiabetic, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with a broad spectrum of biological activities, including anticancer, antidiabetic, and antimicrobial effects.[1][2][3][4] This application note provides a comprehensive, in-depth guide to performing molecular docking studies on a specific derivative, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione. Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind critical experimental choices. We will cover ligand and receptor preparation, grid generation, docking execution using the widely adopted AutoDock Vina software, and a robust validation and results analysis workflow.

Introduction: The Scientific Premise

The Therapeutic Potential of the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione core, also known as hydantoin, is a five-membered heterocyclic ring that is a cornerstone in the development of therapeutic agents. Its derivatives have been extensively studied and are known to exhibit a wide range of pharmacological activities.[2][3] For instance, certain derivatives act as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes and obesity.[7] Others have shown efficacy as quorum sensing inhibitors in bacteria like Pseudomonas aeruginosa or as potential anticancer agents by targeting receptors like the Epidermal Growth Factor Receptor (EGFR).[2][8] The versatility of this scaffold makes our subject molecule, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, a compelling candidate for computational investigation against various disease-relevant protein targets.

The Role of Molecular Docking in Drug Discovery

Molecular docking is an indispensable tool in modern drug discovery. It models the interaction between a ligand and a protein at an atomic level, aiming to predict the preferred binding mode and the strength of the interaction, typically expressed as a binding affinity score.[9][10] The primary objectives of performing a docking study are twofold:

  • Pose Prediction: To determine the most likely conformation and orientation of the ligand within the protein's binding site.[10]

  • Affinity Estimation: To estimate the binding free energy, which helps in ranking potential drug candidates before committing to costly and time-consuming synthesis and in vitro testing.[9][10]

This in silico approach significantly accelerates the drug development pipeline by allowing for the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-receptor recognition.[6]

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking experiment follows a structured, multi-stage process. Each stage is critical for the accuracy and reproducibility of the final results. The overall workflow is designed to prepare the molecules for simulation, execute the docking calculation, and finally, analyze the output in a biologically meaningful context.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Validation cluster_analysis Phase 3: Analysis Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Grid_Gen Grid Box Generation (Define Search Space) Ligand_Prep->Grid_Gen Protein_Prep Receptor Preparation (PDB Download, Cleaning, Add Hydrogens) Protein_Prep->Grid_Gen Docking_Run Run Docking Simulation (AutoDock Vina) Grid_Gen->Docking_Run Validation Protocol Validation (Redocking) Docking_Run->Validation Validate Parameters Results_Analysis Analyze Results (Binding Affinity, Poses) Docking_Run->Results_Analysis Validation->Docking_Run Refine Parameters Visualization Visualize Interactions (PyMOL, Chimera) Results_Analysis->Visualization

Caption: High-level workflow for a typical molecular docking study.

Detailed Application Protocols

This section provides detailed, step-by-step protocols for the molecular docking of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione. For this guide, we will use Protein Tyrosine Phosphatase 1B (PTP1B) as our example target, given its documented interaction with related scaffolds.[7] We will use the PDB entry 2F6T , which is a crystal structure of human PTP1B in complex with an inhibitor.

Required Software
SoftwarePurposeAvailability
PyMOL or UCSF Chimera/ChimeraX Molecular visualization and preparation.Free for academic use.
AutoDock Tools (ADT) Preparation of protein and ligand files (PDBQT format).Free.
AutoDock Vina The core docking program.Free.
Open Babel File format conversion (optional but recommended).Free.
Protocol 1: Ligand Preparation

The goal of this protocol is to convert the 2D chemical structure of our ligand into a 3D, energy-minimized format suitable for docking.

  • Causality: A ligand's 3D conformation and charge distribution are paramount for how it interacts with a protein. Energy minimization finds a stable, low-energy conformation, which is more likely to be biologically relevant. Assigning partial charges is essential for the docking software's scoring function to calculate electrostatic interactions.[11][12]

Steps:

  • Obtain 2D Structure: Draw 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione in a chemical drawing tool (e.g., ChemDraw) or find its structure on PubChem. Save it in a 3D format like SDF or MOL2.

  • Generate 3D Coordinates: Use a program like Open Babel or UCSF Chimera to generate a 3D structure from the 2D representation.

  • Energy Minimization: Perform an energy minimization using a force field like MMFF94 or AM1. This can be done within UCSF Chimera or other molecular modeling software.

  • Prepare PDBQT File using AutoDock Tools (ADT): a. Launch ADT. b. Go to Ligand -> Input -> Open and select your energy-minimized ligand file.[13] c. ADT will automatically detect the root and rotatable bonds. You can verify these by going to Ligand -> Torsion Tree -> Choose Torsions. The software typically does a good job, but this is a crucial check for ligand flexibility.[11] d. Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt. This file format contains atomic coordinates, partial charges (Gasteiger charges are calculated by default), and information about rotatable bonds.[11][14]

Protocol 2: Receptor Preparation

This protocol prepares the target protein structure for docking by cleaning it and converting it to the required PDBQT format.

  • Causality: Raw PDB files often contain non-essential molecules (water, ions, co-solvents) and lack hydrogen atoms, which are crucial for defining the correct hydrogen-bonding network. Removing extraneous molecules and adding hydrogens ensures the binding site is accurately represented.[11][15][16]

Steps:

  • Download Protein Structure: Go to the RCSB PDB database (rcsb.org) and download the structure 2F6T in PDB format.

  • Clean the PDB File: a. Open 2F6T.pdb in PyMOL or UCSF Chimera. b. Remove all water molecules. In PyMOL, the command is remove solvent. c. The file contains a co-crystallized inhibitor. For a standard docking run, you should remove this ligand to free the binding site. Select and delete the ligand molecule (in 2F6T, it is residue "07U"). Self-Validation Note: For the redocking protocol (Section 4), save this original ligand in a separate file. d. Save the cleaned protein structure as protein_cleaned.pdb.

  • Prepare PDBQT File using AutoDock Tools (ADT): a. Launch ADT. b. Go to File -> Read Molecule and open protein_cleaned.pdb. c. Go to Edit -> Hydrogens -> Add. Choose "Polar only" and click OK.[16] d. Go to Grid -> Macromolecule -> Choose. Select the protein and click "Select Molecule". ADT will add partial charges and prompt you to save the file. e. Save the file as protein.pdbqt. This file now contains the necessary atomic information for the docking software.[14]

Protocol 3: Grid Generation & Docking Execution

This protocol defines the search space for the docking and runs the simulation with AutoDock Vina.

  • Causality: Blind docking (where the entire protein surface is the search space) is computationally expensive and can be inaccurate. Defining a "grid box" confines the search to the known or predicted binding site, dramatically increasing efficiency and the chances of finding a relevant binding pose.[6][17]

Steps:

  • Identify the Binding Site: The binding site in 2F6T is the cavity left by the original inhibitor "07U". You can identify the key residues surrounding this cavity using PyMOL or by referencing the literature for PTP1B.

  • Define the Grid Box in ADT: a. In ADT, with protein.pdbqt loaded, go to Grid -> Grid Box.[17] b. A box will appear. Adjust the center and dimensions of the box to encompass the entire binding site. A good starting point is a box that extends about 10-12 Å beyond the boundaries of the original ligand. c. Record the center coordinates (x, y, z) and size dimensions (x, y, z) displayed in the Grid Options window. These values are crucial.[17]

  • Create a Configuration File: a. Create a text file named conf.txt. b. Add the following lines, replacing the placeholder values with those you recorded in the previous step.

  • Run AutoDock Vina: a. Open a command-line terminal. b. Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and conf.txt files. c. Execute the following command (ensure the path to the vina executable is correct): vina --config conf.txt --log docking_log.txt d. Vina will run the docking simulation. Upon completion, it will generate two files: docking_results.pdbqt (containing the predicted binding poses) and docking_log.txt (containing the binding affinity scores).

Trustworthiness: A Self-Validating Protocol via Redocking

To ensure your docking parameters (grid box size, position, etc.) are reliable, you must validate them. The gold standard for this is "redocking."[18]

  • Logic: The principle is simple: if your docking protocol can accurately reproduce the experimentally determined (crystallographic) pose of a known ligand, it is likely to be reliable for docking similar, unknown ligands into the same site.[19] A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose is generally considered a success.[19]

Protocol:

  • Prepare the Co-crystallized Ligand: Extract the original inhibitor ("07U" from 2F6T.pdb) and prepare it as a PDBQT file (native_ligand.pdbqt) following Protocol 1.

  • Run Docking: Use the exact same protein.pdbqt and conf.txt file from Protocol 3, but change the ligand entry to native_ligand.pdbqt.

  • Calculate RMSD: a. Open the original PDB file (2F6T.pdb) and the redocked result file in PyMOL or Chimera. b. Superimpose the protein backbones to align them correctly. c. Calculate the RMSD between the original crystallographic ligand and the top-scoring pose from your redocking experiment. d. If the RMSD is < 2.0 Å, your protocol is validated. If not, you may need to adjust your grid box parameters and repeat the validation.

Analysis and Interpretation of Results

Interpreting docking results requires a multi-faceted approach, combining quantitative scores with qualitative visual inspection.[20][21]

G Start Open Docking Log File (docking_log.txt) CheckEnergy Examine Binding Affinities (kcal/mol) Start->CheckEnergy Visualize Load Poses into PyMOL/Chimera (docking_results.pdbqt) CheckEnergy->Visualize Top-scoring poses (e.g., < -7.0 kcal/mol) AnalyzeInteractions Analyze Key Interactions (H-bonds, Hydrophobic, etc.) Visualize->AnalyzeInteractions IsPlausible Is the Pose Biologically Plausible? AnalyzeInteractions->IsPlausible SelectBest Select Best Candidate Pose(s) for Further Study IsPlausible->SelectBest Yes Discard Discard/Deprioritize Pose IsPlausible->Discard No

Caption: Decision workflow for analyzing molecular docking results.

Binding Affinity Scores

The docking_log.txt file will contain a table of binding affinities for the top poses. The value is an estimate of the binding free energy in kcal/mol. More negative values indicate stronger, more favorable binding.

Table 1: Example Docking Results for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione with PTP1B

PoseBinding Affinity (kcal/mol)RMSD (lower bound)RMSD (upper bound)Key Interacting Residues (Example)
1-8.50.0000.000TYR46, ASP181, ARG221, GLN262
2-8.21.3522.411TYR46, ASP181, SER216
3-7.91.8763.054PHE182, ILE219, GLN262
Visual Inspection

Quantitative scores alone are not sufficient. The best-scoring pose must be visually inspected to ensure it is biologically sensible.

  • Load Structures: Open protein.pdbqt and docking_results.pdbqt in PyMOL or Chimera.

  • Analyze Interactions: For the top-scoring pose, identify key molecular interactions:

    • Hydrogen Bonds: Look for hydrogen bonds between the ligand's amine (-NH2) or carbonyl (-C=O) groups and polar residues in the protein (e.g., Asp, Arg, Gln).

    • Hydrophobic Interactions: Check if the phenyl ring of the ligand is situated in a hydrophobic pocket, interacting with residues like Phe, Tyr, Ile, or Val.

    • Pi-Pi Stacking: The phenyl ring may stack with aromatic residues like TYR46 or PHE182 in the PTP1B active site.

  • Evaluate Plausibility: A plausible pose will have multiple favorable interactions and a shape that is complementary to the binding pocket. Poses that are largely exposed to the solvent with few specific interactions should be viewed with skepticism, even if they have a good score.

Conclusion

This application note provides a robust and validated framework for conducting molecular docking studies on 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione. By following these detailed protocols—from meticulous ligand and receptor preparation to essential validation via redocking and careful results analysis—researchers can generate reliable, publication-quality data. This computational workflow enables the efficient exploration of this ligand's therapeutic potential against a variety of protein targets, paving the way for hypothesis-driven drug design and discovery.

References

  • ResearchGate. (2025). 3-(p-Nitrobenzyl)-1,3-thiazolidine-2,4-dione. Available at: [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Available at: [Link]

  • MDPI. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Available at: [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Available at: [Link]

  • Galaxy Training Network. (2019). Protein-ligand docking. Available at: [Link]

  • PLOS Computational Biology. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available at: [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Available at: [Link]

  • Omixium. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. Available at: [Link]

  • SBP. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Available at: [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • ScotChem. (n.d.). Preparing the protein and ligand for docking. Available at: [Link]

  • ResearchGate. (2021). Validation of Docking Methodology (Redocking). Available at: [Link]

  • Scripps Research. (n.d.). AutoDock Vina Tutorial. Available at: [Link]

  • PubMed. (2013). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Available at: [Link]

  • ResearchGate. (2023). How to interprete and analyze molecular docking results? Available at: [Link]

  • Dr. Ammad Ahmad. (2020). Autodock Results Analysis. YouTube. Available at: [Link]

  • PubMed. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Available at: [Link]

  • PMC. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Available at: [Link]

  • Bioinformatics Tutorials. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available at: [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Available at: [Link]

  • University of Alberta. (n.d.). Molecular Docking Tutorial. Available at: [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Available at: [Link]

  • ResearchGate. (2024). Imidazolidinone and imidazolidine‐2,4‐dione compounds. Available at: [Link]

  • UCSF. (n.d.). Small Molecule and Protein Docking. Available at: [Link]

  • PubChem. (n.d.). 3-Phenylimidazolidine-2,4-dione. Available at: [Link]

  • The Research Gate. (2022). How to Do Molecular Docking – Part 2: Result Analysis & Visualization. YouTube. Available at: [Link]

  • Teach Yourself E-series. (2022). Generating grid box for Docking using Vina. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Available at: [Link]

  • Bioinformatics Insights. (2022). How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]

  • PMC. (2024). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Available at: [Link]

  • ACS Publications. (2005). Validation Studies of the Site-Directed Docking Program LibDock. Available at: [Link]

  • ResearchGate. (2019). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. Available at: [Link]

Sources

Method

Application Note: Preclinical Evaluation of Aminophenyl Imidazolidinediones as Androgen Receptor Modulators

[1] Introduction & Therapeutic Rationale Aminophenyl imidazolidinediones (hydantoins) represent a critical scaffold in the development of non-steroidal anti-androgens (NSAAs). Structurally related to second-generation an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Therapeutic Rationale

Aminophenyl imidazolidinediones (hydantoins) represent a critical scaffold in the development of non-steroidal anti-androgens (NSAAs). Structurally related to second-generation antagonists like Enzalutamide and Nilutamide , these compounds function primarily by competitively binding to the ligand-binding domain (LBD) of the Androgen Receptor (AR), thereby inhibiting AR nuclear translocation and DNA binding.

This application note provides a rigorous, self-validating preclinical testing workflow. It moves beyond generic screening to address the specific physicochemical liabilities of the imidazolidinedione ring—specifically its susceptibility to hydrolytic ring-opening and metabolic instability—while validating its efficacy in castration-resistant prostate cancer (CRPC) models.

Experimental Workflow Overview

The following directed graph illustrates the critical path from chemical validation to in vivo proof-of-concept.

Preclinical_Workflow Chem Phase 1: Chemical Validation Decision1 Solubility > 10µM? Chem->Decision1 InVitro Phase 2: In Vitro Pharmacology Decision2 IC50 < 500nM? InVitro->Decision2 ADME Phase 3: ADME-Tox Profiling InVivo Phase 4: In Vivo Xenograft ADME->InVivo Cl_int acceptable Decision1->Chem No (Reformulate) Decision1->InVitro Yes Decision2->ADME Yes

Figure 1: Critical path workflow for aminophenyl imidazolidinedione development. Decisions are gated by specific quantitative thresholds.

Phase 1: Chemical Validation & Stability

Causality: Aminophenyl imidazolidinediones are lipophilic and prone to hydrolysis at the hydantoin ring under basic conditions. Testing biological activity without verifying structural integrity leads to false negatives.

Protocol 1.1: Kinetic Solubility & Hydrolytic Stability

Objective: Determine if the compound remains in solution without precipitating or degrading during biological assays.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • PBS (pH 7.[1]4) and Simulated Gastric Fluid (pH 1.2)

  • LC-MS/MS System (e.g., Agilent 6400 Series)

Methodology:

  • Preparation: Spike 10 mM DMSO stock into PBS to reach a final concentration of 50 µM (0.5% DMSO).

  • Incubation: Shake at 37°C for 24 hours.

  • Filtration: Filter half the sample through a 0.45 µm PVDF membrane (removes precipitate).

  • Quantification: Analyze both filtered and unfiltered samples via LC-MS/MS.

  • Calculation:

    
    
    

Acceptance Criteria: >80% recovery in filtrate. If <80%, the compound is precipitating; biological data will be unreliable.

Phase 2: In Vitro Pharmacology (Mechanism of Action)

Causality: To validate the compound as a true AR antagonist, we must prove it inhibits AR transcriptional activity, not just cell viability (which could be off-target toxicity).

Protocol 2.1: AR-Luciferase Reporter Assay

Context: This assay quantifies the functional blockade of androgen signaling. We utilize LNCaP cells (androgen-dependent) transfected with an ARE-Luciferase construct.

Step-by-Step Protocol:

  • Cell Seeding: Plate LNCaP cells at

    
     cells/well in 96-well plates using charcoal-stripped serum (CSS) media (removes endogenous androgens).
    
  • Starvation: Incubate for 24 hours to quiesce AR signaling.

  • Treatment:

    • Add synthetic androgen (R1881, 1 nM) to stimulate AR.

    • Concurrently add Test Compound (0.1 nM – 10 µM dose response).

    • Include Enzalutamide (1 µM) as a positive control.

  • Incubation: 24 hours at 37°C.

  • Lysis & Detection: Add 50 µL steady-glow luciferase reagent. Read luminescence.

Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to derive IC50.

Mechanism Visualization

The following diagram details the specific interference points of aminophenyl imidazolidinediones within the AR signaling cascade.

AR_Pathway cluster_nuc Nuclear Translocation Ligand Androgen (DHT) Complex AR-Ligand Complex Ligand->Complex Binding AR_Cyt Cytosolic AR (HSP90 bound) AR_Cyt->Complex DNA ARE (DNA) Complex->DNA Binding Drug Imidazolidinedione (Test Compound) Drug->AR_Cyt Competitive Binding Drug->Complex Inhibits Translocation Nucleus Nucleus Transcription Transcription (PSA, TMPRSS2) DNA->Transcription

Figure 2: Mechanism of Action. The compound competes for the LBD and prevents the AR-Ligand complex from translocating to the nucleus.

Phase 3: ADME-Tox Profiling

Causality: Imidazolidinediones are susceptible to CYP-mediated oxidation and hydrolysis. Metabolic stability predicts in vivo clearance.[2]

Protocol 3.1: Microsomal Stability (Phase I Metabolism)

Reference: FDA Bioanalytical Method Validation Guidance (2018) [1].

Assay Conditions:

Parameter Condition
Matrix Human & Rat Liver Microsomes (0.5 mg/mL protein)
Cofactor NADPH (1 mM)
Test Conc. 1 µM (Low concentration to ensure first-order kinetics)
Timepoints 0, 5, 15, 30, 45, 60 min

| Analysis | LC-MS/MS (Parent depletion monitoring) |

Procedure:

  • Pre-incubate microsomes and test compound at 37°C for 5 min.

  • Initiate reaction with NADPH.[3]

  • Quench aliquots at specified timepoints using ice-cold Acetonitrile (containing Internal Standard).

  • Centrifuge (4000 rpm, 20 min) to pellet protein.

  • Inject supernatant into LC-MS/MS.

Calculation (Intrinsic Clearance):


Target: 

(indicates good metabolic stability).

Phase 4: In Vivo Xenograft Models

Causality: In vitro potency does not guarantee in vivo efficacy due to protein binding and tissue distribution. The LNCaP xenograft is the gold standard for AR-driven tumors.

Protocol 4.1: LNCaP Xenograft Efficacy Study

Animals: Male SCID-beige mice (6-8 weeks).

Methodology:

  • Induction: Inject

    
     LNCaP cells (in 50% Matrigel) subcutaneously into the flank.
    
  • Staging: Monitor tumor growth until volume reaches ~100-200 mm³.

  • Randomization: Group mice (n=10/group) to ensure equal average tumor volume.

  • Dosing:

    • Vehicle: PEG400/Tween80/Saline (standard for lipophilic hydantoins).

    • Test Compound: 10 mg/kg and 30 mg/kg (PO, daily).

    • Control: Enzalutamide (10 mg/kg).

  • Measurement: Measure tumor volume (caliper) and body weight 3x/week for 28 days.

    
    
    

Self-Validating Check: If the Vehicle group does not show exponential tumor growth, the model has failed, and drug effects cannot be assessed.

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][5][6] [Link]

  • OECD. (2021). Test No. 442C: In Chemico Skin Sensitisation. OECD Guidelines for the Testing of Chemicals.[7] [Link][3][8]

  • Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science, 324(5928), 787-790. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Welcome to the technical support center for the synthesis of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot common experimental challenges. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure you can optimize your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione?

A common and efficient method for synthesizing hydantoin rings is through the Bucherer-Bergs reaction or variations thereof.[1] For the target molecule, a plausible multi-step synthesis would involve the reaction of 3-nitrobenzaldehyde with an isocyanate, followed by cyclization and subsequent reduction of the nitro group.

Q2: My overall yield is consistently low. What are the first things I should check?

Low yields in heterocyclic synthesis can often be attributed to a few key factors.[2] Before delving into more complex troubleshooting, verify the following:

  • Purity of Starting Materials: Impurities in your reagents can significantly impact the reaction, leading to unwanted side products. Ensure the purity of your 3-nitrobenzaldehyde, methyl isocyanate, and any catalysts or solvents used.

  • Anhydrous Conditions: Many organic reactions, especially those involving reactive intermediates, are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents where specified.

  • Inert Atmosphere: If any of the intermediates or reagents are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[2]

Q3: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your synthesis.[3][4] Develop a reliable TLC system with an appropriate solvent mixture that provides good separation between your starting materials, intermediates, and the final product. Regular monitoring will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

Troubleshooting Guide: Addressing Specific Synthesis Issues

This guide provides a systematic approach to resolving common problems encountered during the synthesis of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione.

Scenario 1: Low Yield in the Initial Condensation Step

The initial step likely involves the reaction of 3-nitrobenzaldehyde with a source of the hydantoin ring. A common approach is the reaction with an isocyanate to form an intermediate that can then cyclize.

Potential Cause Diagnostic Check Proposed Solution
Incomplete Reaction Monitor the reaction closely using TLC. The persistence of the 3-nitrobenzaldehyde spot indicates an incomplete reaction.* Reaction Time: The reaction may require a longer duration. Continue to monitor by TLC until the starting material is consumed.[3] * Temperature: The reaction may need to be heated to overcome the activation energy. Gradually increase the temperature and monitor for product formation and potential decomposition. * Catalyst: If applicable, ensure the catalyst is active and used in the correct stoichiometric amount.
Side Reactions The appearance of multiple new spots on the TLC plate that are not the desired product suggests the formation of side products.* Temperature Control: Overheating can lead to decomposition or polymerization. Maintain a stable and appropriate reaction temperature. * Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reactant may lead to unwanted side reactions.
Scenario 2: Difficulty with the Cyclization to Form the Imidazolidine-2,4-dione Ring

The formation of the hydantoin ring is a critical step that can be prone to issues.

Potential Cause Diagnostic Check Proposed Solution
Unfavorable Reaction Conditions The intermediate is formed (as seen on TLC), but the cyclized product is not appearing or is forming very slowly.* pH Adjustment: The cyclization step can be sensitive to pH. Experiment with acidic or basic conditions to facilitate ring closure. For example, the use of a mild base can deprotonate a nitrogen atom, making it more nucleophilic for cyclization.[5] * Solvent Choice: The polarity of the solvent can influence the rate of cyclization. Test a range of solvents with varying polarities. Protic solvents like ethanol or methanol can sometimes facilitate cyclization by stabilizing charged intermediates.[1]
Hydrolysis of Intermediates The presence of water can lead to the hydrolysis of reactive intermediates, preventing cyclization.* Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents. Consider the use of a drying agent in the reaction mixture if compatible.
Scenario 3: Incomplete Reduction of the Nitro Group

The final step in this proposed synthesis is the reduction of the nitro group to an amine.

Potential Cause Diagnostic Check Proposed Solution
Inactive Catalyst If using catalytic hydrogenation (e.g., Pd/C), the reaction may be sluggish or not proceed at all.* Catalyst Quality: Use fresh, high-quality catalyst. The catalyst may have been deactivated by impurities in the substrate or solvent. * Hydrogen Pressure: Ensure adequate hydrogen pressure is applied to the reaction vessel. * Solvent: The choice of solvent can affect the catalyst's activity. Common solvents for hydrogenation include ethanol, methanol, and ethyl acetate.
Alternative Reducing Agents If catalytic hydrogenation is not effective, consider alternative reducing agents.* Metal/Acid Reduction: Reagents like tin(II) chloride in hydrochloric acid or iron in acetic acid are effective for nitro group reductions. These methods are often robust and less susceptible to catalyst poisoning.

Experimental Protocols

Protocol 1: General Procedure for Thin-Layer Chromatography (TLC)
  • Prepare a TLC plate by drawing a light pencil line approximately 1 cm from the bottom.

  • Spot a small amount of the reaction mixture onto the starting line using a capillary tube.

  • Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate).

Protocol 2: General Procedure for Catalytic Hydrogenation
  • Dissolve the nitro-containing compound in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.

  • Carefully add the palladium on carbon (Pd/C) catalyst to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Visualizing the Synthetic Pathway and Troubleshooting Logic

To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the proposed reaction pathway and a logical troubleshooting workflow.

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A 3-Nitrobenzaldehyde C Intermediate Adduct A->C + B Methyl Isocyanate B->C D 1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione C->D Cyclization E 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione D->E Reduction (e.g., H2, Pd/C)

A proposed synthetic pathway for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions PurifyStartingMaterials Purify/Source New Reagents CheckPurity->PurifyStartingMaterials Impure MonitorTLC Analyze Reaction Progress with TLC CheckConditions->MonitorTLC IncompleteReaction Incomplete Reaction? MonitorTLC->IncompleteReaction SideReactions Significant Side Reactions? MonitorTLC->SideReactions IncompleteReaction->SideReactions No OptimizeConditions Optimize Reaction Time/Temp/Catalyst IncompleteReaction->OptimizeConditions Yes AdjustStoichiometry Adjust Reactant Stoichiometry SideReactions->AdjustStoichiometry Yes IsolateByproducts Isolate and Characterize Byproducts SideReactions->IsolateByproducts Yes

A logical workflow for troubleshooting low reaction yields.

References

  • Pattan, S. et al. (2009). Design, Synthesis, and Characterization of Some Novel Thiazolidine-2,4-dione Derivatives as Antidiabetic Agents. ResearchGate. Available at: [Link]

  • MDPI. (2019). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. MDPI. Available at: [Link]

  • PubMed Central (PMC). (2021). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2021). Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
  • Google Patents. (2019). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • ResearchGate. (2017). 3-Methyl-5,5-diphenylimidazolidine-2,4-dione. Available at: [Link]

  • PubMed. (2004). 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione. National Center for Biotechnology Information. Available at: [Link]

  • RMIT University. (2015). A novel hydantoin synthesis and exploration of related reactions. RMIT Research Repository. Available at: [Link]

  • ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Available at: [Link]

  • ACS Publications. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2016). Synthesis of Heterocyclic Compounds. Available at: [Link]

  • PubMed Central (PMC). (2014). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Center for Biotechnology Information. Available at: [Link]

  • PubMed Central (PMC). (2004). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. National Center for Biotechnology Information. Available at: [Link]

  • Boyer Research Group. (n.d.). Heterocyclic Chemistry. The University of Glasgow. Available at: [Link]

  • Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]

  • PubMed. (2023). SAR and lead optimization of (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(2-morpholinoacetyl)thiazolidine-2,4-dione as a potential multi-target antidiabetic agent. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Available at: [Link]

  • ScienceDirect. (n.d.). Heterocyclic Compounds. Available at: [Link]

  • Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. Available at: [Link]

  • Journal of University of Shanghai for Science and Technology. (2023). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. Available at: [Link]

  • MDPI. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Aminophenyl Imidazolidinedione Compounds

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with aminophenyl imidazolidinedione compounds. This guide is designed to provide expert insights a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with aminophenyl imidazolidinedione compounds. This guide is designed to provide expert insights and practical troubleshooting solutions for the unique purification challenges presented by this class of molecules. Drawing from established scientific principles and field-proven experience, this resource will help you navigate common obstacles, optimize your purification workflows, and ensure the integrity of your final compound.

Introduction: The Purification Challenge

Aminophenyl imidazolidinedione derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. However, their purification is often non-trivial. The combination of a polar aminophenyl group and a heterocyclic imidazolidinedione (hydantoin) ring imparts a unique set of physicochemical properties that can lead to issues with solubility, stability, and separation from structurally similar impurities. This guide addresses these challenges in a practical, question-and-answer format.

Section 1: Troubleshooting Chromatography-Based Purifications

Chromatography is the cornerstone of purification for these compounds, but success hinges on selecting the right methodology.[1] This section tackles common problems encountered during chromatographic purification.

Frequently Asked Questions (FAQs)

Question: My compound shows poor retention and co-elutes with the solvent front in Reverse-Phase HPLC. What is happening?

Answer: This is a classic sign that your compound is too polar for standard reverse-phase (RP) conditions. The aminophenyl and imidazolidinedione moieties make the molecule highly hydrophilic, leading to minimal interaction with the nonpolar C18 stationary phase.

  • Causality: In RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds, like many aminophenyl imidazolidinediones, have a strong affinity for the polar mobile phase (e.g., water/acetonitrile) and are swept through the column with little retention.[2]

  • Troubleshooting Protocol:

    • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. It uses a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-rich layer on the stationary phase surface, promoting partitioning and retention of polar analytes.[3]

    • Try Aqueous Normal-Phase: Similar to HILIC, this technique uses a polar stationary phase (e.g., amino- or cyano-propyl bonded silica) with a mobile phase of acetonitrile and water. It can provide excellent separation for very polar compounds.[4]

    • Use Ion-Pairing Agents: If you must use RP-HPLC, adding an ion-pairing agent (e.g., trifluoroacetic acid for the basic amine) to the mobile phase can form a neutral, more hydrophobic complex that will have greater retention on a C18 column.

Question: I am observing peak tailing in my chromatogram. How can I improve the peak shape?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly the free silanol groups on silica-based columns. The basic nature of the aminophenyl group can lead to strong, unwanted ionic interactions with acidic silanols.

  • Causality: Residual, un-capped silanol groups on the silica backbone of the stationary phase are acidic and can interact strongly with basic analytes. This leads to a portion of the analyte being retained longer than the bulk, resulting in a "tailing" peak.

  • Troubleshooting Protocol:

    • Use a Low-pH Mobile Phase: Adding an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase will protonate the basic amine on your compound and suppress the ionization of the silanol groups, minimizing secondary interactions.

    • Switch to a Base-Deactivated Column: Many modern HPLC columns are specifically designed with end-capping or base-deactivation to reduce the number of accessible free silanols.

    • Consider Mixed-Mode Chromatography: A mixed-mode column that combines reverse-phase and ion-exchange characteristics can provide a more controlled separation mechanism, often leading to improved peak shapes for polar, ionizable compounds.[5]

Visualizing the Workflow: Selecting a Chromatography Method

The following diagram illustrates the decision-making process for selecting an appropriate chromatographic method for aminophenyl imidazolidinedione compounds.

Chromatography_Selection Start Crude Product CheckPolarity Assess Polarity (e.g., TLC, solubility tests) Start->CheckPolarity IsPolar Highly Polar? CheckPolarity->IsPolar MixedMode Mixed-Mode Chromatography CheckPolarity->MixedMode Complex Mixture with Varying Polarities RPHPLC Standard RP-HPLC (C18 column) IsPolar->RPHPLC No HILIC HILIC or Aqueous Normal-Phase IsPolar->HILIC Yes PoorRetention Poor Retention? RPHPLC->PoorRetention Purified Purified Product HILIC->Purified MixedMode->Purified PoorRetention->HILIC Yes PeakTailing Peak Tailing? PoorRetention->PeakTailing No ModifyRP Modify RP-HPLC: - Low pH mobile phase - Ion-pairing agent - Base-deactivated column PeakTailing->ModifyRP Yes PeakTailing->Purified No ModifyRP->Purified

Caption: Decision workflow for chromatography method selection.

Section 2: Stability and Degradation Challenges

The imidazolidinedione (hydantoin) ring is susceptible to degradation, particularly under harsh pH or thermal conditions. Understanding these degradation pathways is crucial for preventing sample loss during purification and ensuring the long-term stability of the purified compound.[6]

Frequently Asked Questions (FAQs)

Question: My compound is degrading during an acidic or basic workup. What is the degradation pathway?

Answer: The imidazolidinedione ring is prone to hydrolysis under both acidic and basic conditions. This involves the cleavage of one of the amide bonds within the five-membered ring.

  • Causality & Mechanism:

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of a carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to ring-opening to form a hydantoic acid intermediate, which can be further hydrolyzed.[6]

    • Base-Catalyzed Hydrolysis: In basic media, a hydroxide ion directly attacks a carbonyl carbon, leading to ring cleavage and the formation of a hydantoate salt.[7]

  • Troubleshooting Protocol:

    • Maintain Neutral pH: Whenever possible, conduct workup and purification steps at or near neutral pH.

    • Reduce Temperature: If an acidic or basic step is unavoidable, perform it at low temperatures (e.g., 0-5 °C) to significantly slow the rate of hydrolysis.[6]

    • Limit Exposure Time: Minimize the time your compound is exposed to harsh pH conditions.

    • Use Milder Reagents: Opt for weaker acids or bases if the reaction chemistry allows.

Question: I am seeing unexpected impurities after storing my purified compound. What could be the cause?

Answer: Besides hydrolysis, oxidation is a common degradation pathway. The aminophenyl group and potentially the C5 position of the imidazolidinedione ring can be susceptible to oxidation.

  • Causality & Mechanism:

    • Oxidation of the Amino Group: The primary amine of the aminophenyl moiety can be oxidized, leading to colored impurities.

    • Oxidation at C5: The C5 position of the imidazolidinedione ring can be oxidized, especially if it carries a hydrogen atom, leading to 5-hydroxyhydantoin derivatives.[6] This can be initiated by atmospheric oxygen (autoxidation).

  • Troubleshooting Protocol for Storage:

    • Inert Atmosphere: Store sensitive compounds under an inert atmosphere like nitrogen or argon to minimize exposure to oxygen.

    • Protect from Light: Photo-oxidation can be a significant issue. Store samples in amber vials or protected from light.

    • Solvent Purity: Ensure that any solvents used for storage are free of peroxides, which can initiate oxidative degradation.

Forced Degradation Study: A Proactive Approach

To proactively understand the stability of your compound, a forced degradation study is highly recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish stability-indicating analytical methods.[8][9]

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 2-8 hoursRing-opening of the imidazolidinedione ring.[6]
Base Hydrolysis 0.1 M NaOH at room temp for 1-4 hoursRing-opening of the imidazolidinedione ring.[7]
Oxidation 3% H₂O₂ at room temp for 24 hoursOxidation of the aminophenyl group; oxidation at C5.[6]
Thermal Dry heat at 80-100 °C for 48 hoursGeneral decomposition, potential for decarboxylation.
Photolytic Exposure to UV/Vis light (ICH Q1B)Photo-oxidation or rearrangement.[10]

Section 3: Recrystallization and Solubility Issues

Recrystallization is a powerful and cost-effective purification technique, but finding a suitable solvent system for these polar, often amphiprotic, compounds can be challenging.[11]

Frequently Asked Questions (FAQs)

Question: I am struggling to find a single solvent for recrystallization. What should I do?

Answer: It is very common for compounds with mixed polarity features to be either too soluble or too insoluble in common single solvents. A mixed-solvent system is often the solution.[12]

  • Causality: The aminophenyl group provides polar, hydrogen-bonding capabilities, while the overall molecule may have nonpolar regions, making it difficult to find a single solvent with the ideal solubility profile (sparingly soluble at room temperature, but highly soluble when hot).

  • Protocol for Finding a Mixed-Solvent System:

    • Identify a "Soluble" Solvent: Find a polar solvent in which your compound is readily soluble, even at room temperature (e.g., methanol, ethanol, or DMF).

    • Identify an "Insoluble" Miscible Solvent: Find a less polar solvent in which your compound is poorly soluble, but that is miscible with the "soluble" solvent (e.g., water, diethyl ether, or hexane).

    • Perform the Recrystallization:

      • Dissolve your crude compound in a minimal amount of the hot "soluble" solvent.

      • While the solution is still hot, slowly add the "insoluble" solvent dropwise until you see persistent cloudiness (the point of saturation).

      • Add a few more drops of the hot "soluble" solvent to just redissolve the precipitate.

      • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

Question: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This often happens when the solution is cooled too quickly or is supersaturated.

  • Troubleshooting Protocol:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a bit more of the "soluble" solvent to decrease the saturation level.

    • Slow Cooling: This is critical. Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure compound, add a tiny crystal to the cooled solution to induce crystallization.[13]

Visualizing the Recrystallization Workflow

Recrystallization Start Crude Solid SolventScreen Solvent Screening Start->SolventScreen SingleSolvent Good Single Solvent Found? SolventScreen->SingleSolvent PerformSingle Perform Recrystallization (Dissolve hot, cool slow) SingleSolvent->PerformSingle Yes MixedSolvent Select Miscible Pair (Soluble + Insoluble) SingleSolvent->MixedSolvent No CheckOutcome Outcome? PerformSingle->CheckOutcome PerformMixed Perform Mixed-Solvent Recrystallization MixedSolvent->PerformMixed PerformMixed->CheckOutcome Crystals Pure Crystals Formed CheckOutcome->Crystals Crystals OilingOut Compound 'Oils Out' CheckOutcome->OilingOut Oil TroubleshootOil Troubleshoot: 1. Re-heat, add more solvent 2. Cool slower 3. Scratch or seed OilingOut->TroubleshootOil TroubleshootOil->PerformMixed

Caption: A workflow for troubleshooting recrystallization.

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Tanwar, D. K., Ratan, A., & Gill, M. S. (2017). A simple reaction of α-amino methyl ester hydrochlorides with carbamates provides 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins. Synlett, 28(15), 2285-2290.
  • Girard, A. M., et al. (1988). HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones.
  • Akbari, J., Dideban, K., & Farhang, M. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Journal of Molecular Liquids, 300, 112293.
  • Kedzia, K., Dobrzycki, L., Wilczek, M., & Pulka-Ziach, K. (2023). C-Terminal-Modified Oligourea Foldamers as a Result of Terminal Methyl Ester Reactions under Alkaline Conditions. International Journal of Molecular Sciences, 24(8), 7509.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Alsante, K. M., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(11), 4672-4686.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Cytiva. [Link]

  • Skouridou, V., et al. (2020). Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode.
  • Li, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 13866-13873.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Matus, G., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(16), 4983.
  • Bak, A., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 226-233.
  • Al-Obaidi, A. S. M. (2017). One pot synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. Journal of Pharmaceutical, Chemical and Biological Sciences, 5(1), 1-11.
  • Patel, K., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • TechOpp. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. TechOpp. [Link]

  • Al-Obaidi, A. S. M. (2017). One pot synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. ResearchGate. [Link]

  • Impact Factor. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Impact Factor. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Pace, V., et al. (2015). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 80(20), 10094-10104.
  • ResearchGate. (2025). Recent Developments in Hydantoin Chemistry. ResearchGate. [Link]

  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Cytiva. [Link]

  • Bak, A., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 226-233.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • University of Rochester. (n.d.). Recrystallization. Department of Chemistry. [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (n.d.). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. [Link]

  • Google Patents. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • Alsante, K. M., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(11), 4672-4686.
  • Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. In Methods in Molecular Biology (Vol. 2013, pp. 65-76). Humana Press.
  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. [Link]

  • International Conference on Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Solubility of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione for Robust Assay Performance

The successful execution of any in-vitro or in-vivo assay hinges on the reliable solubilization of the test compound. Poor solubility can lead to inaccurate and irreproducible results, hindering research and development.

Author: BenchChem Technical Support Team. Date: February 2026

The successful execution of any in-vitro or in-vivo assay hinges on the reliable solubilization of the test compound. Poor solubility can lead to inaccurate and irreproducible results, hindering research and development. This guide provides a comprehensive resource for researchers working with 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, a compound with specific solubility challenges. Here, we offer a series of troubleshooting steps, detailed protocols, and scientific explanations to help you achieve optimal solubility and ensure the integrity of your experimental data.

Section 1: Understanding the Solubility Profile

A thorough understanding of the compound's physicochemical properties is the first step in developing an effective solubilization strategy.

Q1: What are the key physicochemical properties of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione that influence its solubility?

The solubility of a compound is governed by its molecular structure. For 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, several features are noteworthy. The imidazolidine-2,4-dione core and the aminophenyl group contain both polar and non-polar characteristics, which can make it challenging to dissolve in a single solvent. Key properties for the parent molecule, 3-Phenylimidazolidine-2,4-dione, are listed below and provide a baseline for understanding the behavior of its derivatives.[1]

PropertyPredicted ValueImplication for Solubility
Molecular Weight 191.19 g/mol [2]Higher molecular weight can sometimes correlate with lower solubility.
logP (Octanol-Water Partition Coefficient) 0.8A positive logP indicates a preference for a non-polar (oily) environment over a polar (watery) one, suggesting limited aqueous solubility.[1][3]
Hydrogen Bond Donors/Acceptors Donors: 1, Acceptors: 2[1]The presence of hydrogen bond donors and acceptors allows for interaction with polar solvents.
pKa (Predicted) The aminophenyl group is basic and will be protonated at acidic pH.The ionization state of the molecule is pH-dependent, which can be leveraged to increase solubility.

Q2: Why am I observing poor solubility of this compound in my aqueous assay buffer?

The limited aqueous solubility of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione at neutral pH is likely due to the combination of its relatively non-polar phenyl and methyl groups and the crystalline nature of the solid compound. In aqueous solutions, the hydrophobic parts of the molecule are not readily accommodated by the water molecules, leading to precipitation.

Section 2: Troubleshooting and Step-by-Step Solubility Enhancement Protocols

When encountering solubility issues, a systematic approach is crucial. The following questions guide you through a logical troubleshooting workflow.

Q3: What is the first step I should take when my compound precipitates out of solution?

If you observe precipitation, it is important to reassess your stock solution preparation. Many organic compounds are first dissolved in a strong organic solvent, like dimethyl sulfoxide (DMSO), before being diluted into an aqueous buffer.[4]

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh a precise amount of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione powder.

  • Initial Dissolution: Add a small volume of 100% high-purity DMSO to the solid compound.

  • Mechanical Agitation: Vortex or sonicate the mixture to aid dissolution. Gentle warming to 37°C for 10-30 minutes can also be effective if the compound is not temperature-sensitive.[5]

  • Complete Dissolution: Continue adding DMSO incrementally until the compound is fully dissolved, creating a clear, high-concentration stock solution (e.g., 10-50 mM).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Q4: My compound still precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do next?

This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is not high enough in the final solution to keep the compound dissolved. The following flowchart provides a decision-making framework for further troubleshooting.

G start Precipitation observed upon dilution of DMSO stock check_dmso Is the final DMSO concentration < 1%? start->check_dmso increase_dmso Increase final DMSO concentration (up to a tolerable limit for your assay). check_dmso->increase_dmso Yes consider_cosolvent Consider alternative co-solvents (e.g., Ethanol, PEG 400). check_dmso->consider_cosolvent No dmso_ok Is precipitation resolved? increase_dmso->dmso_ok dmso_ok->consider_cosolvent No end_success Proceed with assay after vehicle control validation. dmso_ok->end_success Yes ph_modification Investigate pH modification. consider_cosolvent->ph_modification If co-solvents are ineffective or incompatible excipients Explore use of excipients (e.g., cyclodextrins, surfactants). ph_modification->excipients If pH adjustment is ineffective or incompatible end_fail Compound may not be suitable for this assay at the desired concentration. excipients->end_fail

Caption: Troubleshooting workflow for compound precipitation.

Q5: How can co-solvents improve the solubility of my compound?

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[7][8] They work by reducing the polarity of the solvent system, making it more favorable for hydrophobic molecules.[7]

Co-solventTypical Starting Concentration in Final AssayConsiderations
DMSO 0.1 - 1%Can be toxic to cells at higher concentrations.[9][10][11][12]
Ethanol 1 - 5%Generally well-tolerated by many cell lines, but can have biological effects.
Polyethylene Glycol 400 (PEG 400) 1 - 10%A viscous polymer that is often used in drug formulations.[13]
Glycerin 1 - 10%A non-toxic, viscous co-solvent.[8]

Protocol 2: Using a Co-solvent for Solubilization

  • Prepare a high-concentration stock solution of your compound in the chosen co-solvent (e.g., 100% Ethanol).

  • Serially dilute the stock solution in your aqueous assay buffer to achieve the desired final concentration of the compound and co-solvent.

  • Visually inspect for any signs of precipitation.

  • Crucially, run a vehicle control experiment containing the same final concentration of the co-solvent without the compound to ensure the co-solvent itself does not affect your assay results.

Q6: Can pH modification enhance the solubility of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione?

Yes, for compounds with ionizable groups, adjusting the pH of the solution can significantly increase solubility.[14][15][16] The aminophenyl group in your compound is basic. At a pH below its pKa, this amino group will become protonated (positively charged), which dramatically increases its interaction with polar water molecules and, therefore, its aqueous solubility.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph NH3+ (Protonated) low_sol High Aqueous Solubility low_ph->low_sol high_ph NH2 (Neutral) high_sol Low Aqueous Solubility high_ph->high_sol ph_scale pH < pKa vs. pH > pKa

Caption: Effect of pH on the ionization and solubility of an amine-containing compound.

Protocol 3: pH-Dependent Solubility Screen

  • Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Add a small, consistent amount of your compound (as a solid or from a concentrated DMSO stock) to each buffer.

  • Equilibrate the samples (e.g., shake for 24 hours at a controlled temperature).

  • Centrifuge the samples to pellet any undissolved compound.

  • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility versus pH to determine the optimal pH range for your experiments. Remember to verify that the chosen pH is compatible with your assay system.

Q7: What are other advanced solubilization techniques I can consider?

If co-solvents and pH adjustments are not sufficient or compatible with your assay, other excipients can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that is more water-soluble.[18][19][20]

  • Surfactants: Surfactants, such as Tween-80 or Cremophor EL, can form micelles in aqueous solutions. These micelles have a hydrophobic core that can entrap your compound, increasing its apparent solubility.[21]

The selection of these advanced methods often requires more extensive formulation development and careful validation to ensure they do not interfere with the biological assay.[21]

Section 3: Best Practices for Solution Handling and Storage

Q8: What are the best practices for preparing and storing solutions to maintain compound integrity?

  • Always use high-purity solvents.

  • Prepare fresh dilutions from your concentrated stock solution for each experiment to avoid degradation.

  • Store stock solutions in airtight containers, protected from light, and at the recommended temperature (typically -20°C or -80°C).[6]

  • Avoid repeated freeze-thaw cycles, which can cause the compound to degrade or precipitate out of solution. Aliquoting your stock solution into single-use volumes is highly recommended.[6]

  • Visually inspect your solutions for any signs of precipitation before each use. If precipitation is observed, try to redissolve the compound by gentle warming or sonication.[5]

By following this structured guide, researchers can systematically address the solubility challenges of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, leading to more reliable and reproducible assay results.

References

  • Al-Saqi, S. H., et al. (2017). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Experimental and Therapeutic Medicine, 14(3), 2264-2270. Available at: [Link]

  • Pal, R., et al. (2016). Effect of DMSO on morphology and viability of cells. ResearchGate. Available at: [Link]

  • Fujikawa, T., et al. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 50(14), 3285–3297. Available at: [Link]

  • Shayanfar, A., & Ghavimi, H. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1). Available at: [Link]

  • Popovici, I., & Dăscăleanu, F. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(23), 4687. Available at: [Link]

  • de Almeida, L. G. N., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research, 35. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14049-14066. Available at: [Link]

  • Varghese, R., et al. (2024). Cyclodextrins, Surfactants and Their Inclusion Complexes. International Journal of Molecular Sciences, 25(3), 1836. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Nikon. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • Sharma, A., et al. (2022). cyclodextrin in novel formulations and solubility enhancement techniques: a review. World Journal of Advanced Research and Reviews, 16(2), 521-530. Available at: [Link]

  • PubChem. 3-Phenylimidazolidine-2,4-dione. Available at: [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Babu, P. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Available at: [Link]

  • Chemistry LibreTexts. (2021). Preparing Solutions. Available at: [Link]

  • Cyclodextrin Channel. (2023). Cyclodextrin Masterclass XI - Parenteral Application of cyclodextrins. YouTube. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Co-solvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • Rosado, J. A., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. Available at: [Link]

  • Sharma, D., Saini, S., & Rana, A. S. (2021). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications, 6(4), 1-13. Available at: [Link]

  • Protheragen. Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • Kumar, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life, 12(10), 1599. Available at: [Link]

  • Al-Jadabi, N. A., et al. (2018). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. Iraqi Journal of Pharmaceutical Sciences, 27(1), 74-82. Available at: [Link]

  • Lorenz, M., et al. (2014). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 1113, 39-50. Available at: [Link]

  • Fenyvesi, É., et al. (2016). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Molecules, 21(10), 1347. Available at: [Link]

  • Babu, P. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2). Available at: [Link]

  • ChemSynthesis. 5-(3-hydroxypropyl)-3-phenyl-2,4-imidazolidinedione. Available at: [Link]

  • Baell, J. B., & Walters, M. A. (2014). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Future Medicinal Chemistry, 6(10), 1125–1148. Available at: [Link]

  • MOLBASE. 1-(4-aminophenyl)-3-methylimidazolidin-2-one. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the Stability of the Imidazolidine-2,4-dione Ring in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with compounds containing the imidazolidine-2,4-dione, or hydantoin, ring system. This guide is designed to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with compounds containing the imidazolidine-2,4-dione, or hydantoin, ring system. This guide is designed to provide you with in-depth, field-proven insights into the stability challenges you may encounter during your experiments. We will explore the causality behind experimental choices and offer self-validating protocols to ensure the integrity of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab, providing step-by-step diagnostic and corrective actions.

Question 1: I'm observing significant degradation of my hydantoin-containing compound during an acidic workup. What's happening and how can I prevent it?

Answer:

The imidazolidine-2,4-dione ring is susceptible to acid-catalyzed hydrolysis. Under acidic conditions, the amide bonds within the ring can be cleaved, leading to a ring-opening event. This initially forms a hydantoic acid intermediate, which can be further hydrolyzed to an alpha-amino acid.[1]

Causality: The lone pairs on the nitrogen atoms of the amide groups can be protonated under acidic conditions, making the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack by water.

Troubleshooting Protocol:

  • Reduce Temperature: Perform the acidic workup at lower temperatures (e.g., 0-5 °C) to significantly decrease the rate of hydrolysis.[1]

  • Minimize Exposure Time: Limit the duration of contact with the acidic medium as much as possible.[1] Prompt extraction into an organic solvent after neutralization is crucial.

  • Use Weaker Acids: If your experimental protocol allows, consider using a weaker acid for pH adjustment.

  • Anhydrous Conditions: For highly sensitive substrates, conducting reactions and workups under anhydrous conditions can prevent hydrolysis.[1]

Question 2: My reaction mixture, which should be neutral, is showing degradation products consistent with ring opening. I'm using a strong base in my synthesis. Could this be the cause?

Answer:

Yes, similar to acidic conditions, the hydantoin ring is also prone to hydrolysis in basic media. The degradation pathway typically involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, leading to the cleavage of the ring and the formation of a hydantoate salt.[1] This is a well-documented degradation pathway for many hydantoin-based drugs, such as phenytoin.[1]

Causality: The hydroxide ion is a potent nucleophile that directly attacks the electrophilic carbonyl carbons of the hydantoin ring, initiating the ring-opening cascade.

Troubleshooting Protocol:

  • pH Control: If possible, maintain the pH of your reaction and purification steps as close to neutral as is feasible for your compound's stability.[1]

  • Temperature Control: Keep the reaction and purification temperatures low to slow down the rate of base-catalyzed hydrolysis.[1]

  • Avoid Strong Bases: Where possible, opt for milder bases or significantly reduce the reaction time when using strong bases.[1]

  • Stoichiometric Control: Use the minimum effective amount of base required for your reaction to proceed.

Question 3: I've successfully synthesized and purified my hydantoin derivative, but I'm seeing new, unexpected peaks in my HPLC analysis after storing the compound in solution. What could be the issue?

Answer:

Beyond hydrolysis, the imidazolidine-2,4-dione ring can be susceptible to oxidation, especially at the C5 position.[1] This can lead to the formation of 5-hydroxyhydantoin derivatives and other oxidized products.[1] This degradation can be initiated by atmospheric oxygen (autoxidation) or exposure to oxidizing agents.[1]

Causality: The C5 position can be susceptible to radical abstraction or direct oxidation, leading to the introduction of an oxygen-containing functional group. The presence of certain substituents can either enhance or mitigate this susceptibility.

Troubleshooting and Prevention Protocol:

  • Inert Atmosphere: Store sensitive compounds under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]

  • Solvent Purity: Ensure that your solvents are free of peroxides, which can initiate oxidative degradation.[1]

  • Antioxidant Addition: For long-term storage or in formulations, consider the inclusion of antioxidants to improve stability.[1]

  • Light Protection: Store your samples in amber vials or otherwise protected from light, as photo-oxidation can also be a contributing factor.[1]

Question 4: I need to heat my hydantoin-containing intermediate for a subsequent reaction step. What are the potential thermal stability issues I should be aware of?

Answer:

The thermal stability of the imidazolidine-2,4-dione ring is highly dependent on its substitution pattern. While the core ring is relatively stable, decomposition can occur at elevated temperatures.[1] This thermal degradation can be complex and may lead to the release of toxic gases.[1]

Causality: At high temperatures, the molecule gains sufficient energy to overcome the activation energy for bond cleavage, leading to fragmentation and decomposition. The specific decomposition pathway will be dictated by the substituents on the hydantoin ring.

Experimental Workflow for Assessing Thermal Stability:

G cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Base-Catalyzed Hydrolysis cluster_2 Oxidative Degradation A Imidazolidine-2,4-dione B Protonated Hydantoin A->B + H+ C Hydantoic Acid Intermediate B->C + H2O - H+ D Alpha-Amino Acid C->D + H2O, H+ E Imidazolidine-2,4-dione F Ring-Opened Intermediate E->F + OH- G Hydantoate Salt F->G Proton Transfer H Imidazolidine-2,4-dione I 5-Hydroxyhydantoin H->I [O]

Sources

Troubleshooting

Technical Support Center: Imidazolidinedione (Hydantoin) Synthesis

Ticket ID: HYD-OPT-2024 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HYD-OPT-2024 Status: Open Assigned Specialist: Dr. A. Chen, Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting for Hydantoin Scaffolds

Triage: Diagnostic & Workflow Selector

Before proceeding, identify your primary bottleneck. Select the module that matches your current experimental status:

Current Status / Issue Recommended Module
"I have a ketone/aldehyde and need to build the ring."Module 1: Bucherer-Bergs Protocols
"I need to retain stereochemistry from an amino acid."Module 2: The Read Reaction & Chiral Pool
"I can't control alkylation at N1 vs. N3."Module 3: Regioselective Functionalization
"The reaction takes 48 hours or yields are <30%."Module 4: Process Intensification (Microwave/Flow)

Module 1: The Bucherer-Bergs Reaction (Standard Synthesis)[1]

The Scenario: You are synthesizing 5,5-disubstituted hydantoins from ketones. The Science: This multicomponent reaction is thermodynamically controlled. It involves the formation of a cyanohydrin, followed by an aminonitrile, which cyclizes with


 (from carbonate).
Standard Operating Protocol (SOP)
  • Stoichiometry: 1.0 eq Ketone : 2.0 eq

    
     : 3.0 eq 
    
    
    
    .
  • Solvent: 50%

    
     (v/v).
    
  • Temperature: 60–70 °C (sealed vessel preferred to retain

    
    ).
    
  • Time: 4–24 hours.

Troubleshooting Guide

Q: My reaction mixture turned into a viscous black tar. What happened? A: This is likely cyanide polymerization (azulmic acid formation), often caused by insufficient buffering or excessive temperature.

  • Fix: Ensure you are using ammonium carbonate , not just ammonia. The carbonate acts as a buffer (pH ~8–9).[1] If the pH rises >10, cyanide degrades.

  • Optimization: Reduce temperature to 55 °C and extend time. Add a slight excess of

    
     to maintain 
    
    
    
    saturation.

Q: I am using a sterically hindered ketone (e.g., Adamantanone), and conversion is <10%. A: Steric bulk prevents the initial attack of cyanide or the subsequent attack of ammonia.

  • Fix (The Hoyer Modification): Run the reaction in an autoclave at elevated pressure (10–20 bar

    
    ) and higher temperature (100 °C).
    
  • Alternative: Use a solvent with higher solubility for the intermediate, such as Acetamide or DMSO/Water mixtures, rather than Ethanol.

Mechanism & Failure Points Diagram

BuchererBergs Start Ketone Starting Material Cyanohydrin Cyanohydrin Intermediate (Reversible) Start->Cyanohydrin + KCN / pH 8-9 Cyanohydrin->Start Reversible (Fast) Aminonitrile Aminonitrile (Critical Junction) Cyanohydrin->Aminonitrile + NH3 Failure1 Failure: Retro-Cyanohydrin (Low conc. of HCN) Cyanohydrin->Failure1 High pH (>10) Carbamate Carbamic Acid Aminonitrile->Carbamate + CO2 Failure2 Failure: Hydrolysis to Alpha-Amino Acid Aminonitrile->Failure2 Low CO2 Pressure Product Hydantoin (Thermodynamic) Carbamate->Product Cyclization (-H2O)

Caption: The Bucherer-Bergs pathway.[2][1][3][4][5][6][7][8][9] Note that low


 pressure diverts the aminonitrile toward hydrolysis (amino acid formation) rather than cyclization.

Module 2: Stereochemistry & The Read Reaction

The Scenario: You have a chiral amino acid or nitrile and need to maintain stereochemistry. The Science: The Bucherer-Bergs reaction is thermodynamic and typically yields the racemic product (or the thermodynamic diastereomer). To retain chirality, you must use the Read Reaction (Kinetic Control).

Comparison: Bucherer-Bergs vs. Read Reaction
FeatureBucherer-BergsRead Reaction
Starting Material Ketone/AldehydeFree Amino Acid / Amino Nitrile
Reagents

Metal Cyanate (

) or Urea
Control ThermodynamicKinetic
Stereochemistry Racemization / Thermodynamic IsomerRetention of Configuration
Primary Use Library synthesis, bulky scaffoldsChiral drug synthesis (e.g., Sorbinil)

Q: I tried Bucherer-Bergs on a chiral ketone, but the product is racemic. A: The aminonitrile intermediate undergoes rapid equilibrium (retro-Strecker) under the basic/thermal conditions, scrambling the stereocenter. Fix: Synthesize the amino nitrile separately using a Strecker reaction (using TMSCN/chiral catalyst), then cyclize using cyanate under mild acidic conditions (Read conditions) to prevent equilibration.

Module 3: Regioselective N-Alkylation

The Scenario: You need to attach a substituent specifically to N1 or N3. The Science: The acidity of the two nitrogen atoms differs significantly.[10]

  • N3-H pKa: ~9.1 (Imide-like, flanked by two carbonyls).

  • N1-H pKa: >12 (Amide-like).

Decision Logic for Alkylation

Q: How do I get exclusive N3-alkylation? A: Use a weak base that can only deprotonate N3.

  • Protocol:

    
     (1.1 eq) in Acetone or DMF at RT. Add alkyl halide (1.0 eq).
    
  • Result: >95% N3 selectivity due to pKa hierarchy.

Q: How do I get N1-alkylation? A: This is difficult because N3 is more acidic.[10] You have two options:

  • Protection Strategy: Protect N3 (e.g., with PMB or Boc), alkylate N1 using strong base (

    
    ), then deprotect.
    
  • The "Hard-Soft" Trick: Recent literature suggests using Potassium tert-butoxide (

    
    )  in THF. While counter-intuitive, specific ion-pairing effects with the potassium cation in THF can favor N1-alkylation for certain hindered hydantoins [1].
    
Selectivity Diagram

Alkylation Hydantoin Unsubstituted Hydantoin (N1-H, N3-H) WeakBase Weak Base (K2CO3 / Acetone) Hydantoin->WeakBase StrongBase Strong Base (NaH / DMF) Hydantoin->StrongBase PotassiumBase Special Case: tBuOK / THF Hydantoin->PotassiumBase N3Product N3-Alkyl Product (Major) WeakBase->N3Product pKa ~9.1 Deprotonated MixProduct Mixture (N1 + N3) (Messy) StrongBase->MixProduct Double Deprotonation N1Product N1-Alkyl Product (Selective) PotassiumBase->N1Product Coordination Control [1]

Caption: Selectivity is driven by base strength and solvent coordination. N3 is the default; N1 requires specific conditions.

Module 4: Process Intensification (Microwave & Flow)

The Scenario: Traditional reflux is too slow or yields are poor due to solubility.

Microwave-Assisted Protocol

Microwave irradiation significantly accelerates the condensation step and improves solubility of polar intermediates.

  • Reagents: Ketone (1 mmol),

    
     (2 mmol), 
    
    
    
    (4 mmol).
  • Solvent:

    
     (1:1). Note: If starting material is insoluble, add minimal DMSO.
    
  • Conditions: 120 °C, 15–20 bar, 10–20 minutes (Hold time).

  • Workup: Acidify with conc. HCl to precipitate the hydantoin.[1]

Flow Chemistry Adaptation

Issue: Handling solid precipitates (hydantoins) in flow reactors causes clogging. Solution: Use a segmented flow system or a solvent system where the product remains soluble (e.g., pressurized hot water/EtOAc biphasic system) [2].

  • Setup: Pump A (Ketone in EtOAc) + Pump B (Cyanide/Carbonate in Water).

  • Reactor: Heated coil (120 °C) with Back Pressure Regulator (20 bar).

  • Benefit: Safety. The hazardous cyanide is contained within the closed loop, and residence time is reduced to <30 mins.

Safety Critical Warning

CYANIDE HAZARD: The Bucherer-Bergs reaction generates


 in situ if acidified.
  • NEVER acidify the reaction mixture until it has been thoroughly vented and cooled.

  • Perform all workups in a high-efficiency fume hood.

  • Keep a cyanide antidote kit (e.g., Hydroxocobalamin) immediately accessible.

  • Waste streams must be treated with bleach (Sodium Hypochlorite) to quench residual cyanide before disposal.

References

  • Iida, T., et al. (2021). "Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases." Chemical and Pharmaceutical Bulletin, 69(4), 393-397. Link[11]

  • Monteiro, J. L., et al. (2015).[2] "Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction." Synlett, 26(18), A-E. Link

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Sarges, R., et al. (1988). "Hydantoin-based aldose reductase inhibitors: Synthesis and activity." Journal of Medicinal Chemistry, 31(1), 230-243. Link

  • Konnert, L., et al. (2017).[2] "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold." Chemical Reviews, 117(23), 13757–13809. Link

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Executive Summary & Molecule Context[1][2][3][4][5] Target Molecule: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione Chemical Class: N1,N3-Disubstituted Hydantoin Primary Application: Pharmaceutical intermediate (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1][2][3][4][5]

Target Molecule: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione Chemical Class: N1,N3-Disubstituted Hydantoin Primary Application: Pharmaceutical intermediate (e.g., for kinase inhibitors or androgen receptor antagonists).

The Synthetic Challenge: The synthesis of non-symmetrically substituted hydantoins presents a classic regioselectivity problem. The hydantoin ring possesses two nitrogen atoms with distinct pKa values (N3-H pKa ~9.1; N1-H is significantly less acidic). While direct alkylation of a mono-substituted hydantoin is possible, it often leads to mixtures or requires expensive palladium coupling (Buchwald-Hartwig) to arylate the N3 position.

Recommended Route: To guarantee regiochemical integrity (N1-Methyl, N3-Aryl), the most robust protocol involves the "De Novo Ring Construction" strategy. This method builds the hydantoin ring from acyclic precursors where the nitrogen substituents are pre-installed, eliminating regioselective ambiguity.

The "Gold Standard" Synthetic Workflow

The following protocol is the industry-standard approach for high-purity synthesis, minimizing the side reactions discussed later.

Step 1: Urea Assembly
  • Reagents: Sarcosine Methyl Ester Hydrochloride (N1 source) + 3-Nitrophenyl Isocyanate (N3 source).

  • Conditions: DCM or THF, Et3N (to free the amine), 0°C to RT.

  • Mechanism: Nucleophilic attack of the secondary amine (sarcosine) on the isocyanate carbon.

  • Intermediate: Methyl N-(3-nitrophenylcarbamoyl)-N-methylglycinate.

Step 2: Cyclization
  • Reagents: Aqueous HCl (6M) or ethanolic HCl, reflux.

  • Mechanism: Acid-catalyzed intramolecular attack of the urea nitrogen (N3) on the ester carbonyl.

  • Product: 3-(3-Nitrophenyl)-1-methylimidazolidine-2,4-dione.

Step 3: Functional Group Transformation (Reduction)
  • Reagents: H2 (1 atm) + 10% Pd/C in Methanol/Ethanol.

  • Mechanism: Catalytic hydrogenation of the nitro group to the aniline.[1]

  • Target: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione.

Visualization of Pathways

The following diagram illustrates the primary synthesis pathway alongside the critical side-reaction diversion points.

SynthesisPathways Start Sarcosine Methyl Ester + 3-Nitrophenyl Isocyanate Urea Intermediate Urea (Linear) Start->Urea Et3N, DCM, 0°C SymUrea SIDE REACTION A: 1,3-Bis(3-nitrophenyl)urea (Insoluble White Solid) Start->SymUrea Moisture (H2O) present Hydantoin_Nitro 3-(3-Nitrophenyl)-1-methyl imidazolidine-2,4-dione Urea->Hydantoin_Nitro HCl Reflux (Cyclization) Hydantoic SIDE REACTION B: Hydantoic Acid (Hydrolysis Product) Urea->Hydantoic Incomplete Cyclization or Base Hydrolysis Target TARGET: 3-(3-Aminophenyl)-1-methyl imidazolidine-2,4-dione Hydantoin_Nitro->Target H2, Pd/C (Reduction) Azo SIDE REACTION C: Azo/Azoxy Dimers (Colored Impurities) Hydantoin_Nitro->Azo Incomplete Reduction (Low H2 pressure)

Figure 1: Synthetic workflow and critical impurity diversion points.

Troubleshooting Guide & FAQs

Phase 1: Ring Construction (Urea Formation & Cyclization)

Q1: I observe a heavy white precipitate immediately upon adding the isocyanate. It is insoluble in most organic solvents.

  • Diagnosis: Formation of 1,3-Bis(3-nitrophenyl)urea (Symmetrical Urea).

  • Root Cause: Moisture contamination. Isocyanates are highly sensitive to water.

    • Reaction:

      
      .
      
    • The generated amine (

      
      ) reacts instantly with remaining isocyanate (
      
      
      
      ) to form the symmetrical urea (
      
      
      ).
  • Corrective Action:

    • Ensure Sarcosine Methyl Ester HCl is dry (hygroscopic).

    • Use anhydrous DCM or THF.

    • Conduct the reaction under Nitrogen or Argon atmosphere.

    • Rescue: Filter off the insoluble urea (the desired product is usually soluble in DCM/THF).

Q2: My LC-MS shows a peak with Mass = Target + 18 (or +32 depending on ester) after the cyclization step.

  • Diagnosis: Incomplete cyclization (Hydantoic Acid derivative).

  • Root Cause: The acid hydrolysis of the ester occurred, but the ring closure did not follow, or the conditions were too mild.

  • Corrective Action:

    • Increase the temperature (ensure vigorous reflux).

    • Switch from aqueous HCl to Ethanolic HCl to maintain solubility and promote dehydration.

    • Check pH: The cyclization is acid-catalyzed. Ensure the system is strongly acidic (pH < 1).

Q3: Can I use Sarcosine (free acid) instead of the ester?

  • Technical Insight: While possible, using the free acid often leads to solubility issues and requires basic conditions (Schotten-Baumann) which can hydrolyze the isocyanate faster than it reacts with the amine. The Ester route is preferred for cleaner kinetics and easier purification.

Phase 2: Nitro Reduction

Q4: The reduction reaction has stalled. LC-MS shows a mass of M-16 (Nitroso) or M-2 (Hydroxylamine).

  • Diagnosis: Catalyst poisoning or insufficient Hydrogen pressure.

  • Root Cause: The hydantoin ring nitrogens or trace sulfur (from solvents) may be coordinating with the Pd surface.

  • Corrective Action:

    • Filter and Restart: Filter the reaction mixture through Celite to remove the poisoned catalyst and add fresh 10% Pd/C.

    • Add Promoter: Adding a trace of acetic acid can sometimes accelerate the reduction of the hydroxylamine intermediate.

    • Alternative Method: If catalytic hydrogenation fails, switch to Iron powder (Fe) in Acetic Acid/Ethanol . This is a robust, non-catalytic method that avoids poisoning issues.

Q5: My product is colored (orange/red) instead of the expected white/off-white.

  • Diagnosis: Formation of Azo (

    
    ) or Azoxy  compounds.
    
  • Root Cause: Coupling of nitroso and hydroxylamine intermediates under basic conditions or low H2 availability.

  • Corrective Action:

    • Ensure the reaction medium is neutral or slightly acidic (Acetic acid). Avoid basic conditions during reduction.

    • Maintain high H2 agitation/pressure.

    • Purification: These impurities are non-polar; a silica plug wash with Hexane/Ethyl Acetate usually removes the colored azo compounds.

Impurity Profile Matrix

Impurity NameStructure DescriptionOrigin StepDetection (LC-MS)Removal Strategy
Symmetrical Urea R-NH-CO-NH-RStep 1 (Moisture)M = 302 Da (approx)Filtration (Insoluble)
Hydantoic Acid Linear acid formStep 2 (Hydrolysis)M = Target + 18Recyclization (Acid/Heat)
Hydroxylamine R-NHOHStep 3 (Partial Red.)M = Target + 16Continue Hydrogenation
Azo Dimer R-N=N-RStep 3 (Coupling)M = High DimerSilica Chromatography

References

  • Isocyanate Reactivity & Side Reactions

    • Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76.
    • Source:

  • Hydantoin Synthesis via Ureido Esters

    • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
    • Source:

  • Nitro Reduction Methodologies

    • Orlandi, M., et al. (2015).[1] Metal-Free Reduction of Nitro Aromatics.[1] Organic Letters, 17(16), 3941–3943.

    • Source:

  • General Hydantoin Regioselectivity

    • Meusel, M., & Gutschow, M. (2004). Recent Developments in Hydantoin Chemistry. A Review.
    • Source:

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Welcome to the technical support center for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common challenges encountered during the experimental analysis of this compound. Here, we synthesize foundational chemical principles with practical, field-tested insights to help you navigate your research effectively.

Introduction to the Stability of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione is a molecule featuring a hydantoin (imidazolidine-2,4-dione) core, substituted with a 3-aminophenyl group at the N3 position and a methyl group at the N1 position. The stability of this compound is influenced by the individual chemical liabilities of these moieties. Understanding the potential degradation pathways is crucial for designing stable formulations, interpreting analytical data, and ensuring the integrity of your experimental results.

This guide will explore the likely degradation pathways based on the known reactivity of the hydantoin ring and its substituents, provide troubleshooting for common analytical issues, and offer detailed experimental protocols for investigating the degradation of this molecule.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that may arise during the handling and analysis of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione.

Q1: My compound appears to be degrading during acidic workup. What is the likely cause?

A1: The imidazolidine-2,4-dione ring is susceptible to acid-catalyzed hydrolysis. Under acidic conditions, the amide bonds within the hydantoin ring can be cleaved. This typically proceeds through a ring-opening mechanism to form a hydantoic acid intermediate. This intermediate can then be further hydrolyzed to smaller components.

Q2: I'm observing degradation of my compound in a basic solution. What is the degradation mechanism?

A2: Similar to acidic conditions, the hydantoin ring is also prone to hydrolysis in basic media. The degradation is initiated by a nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the hydantoin ring, leading to ring cleavage.

Q3: Could the aminophenyl group be a source of instability?

A3: Yes, the primary aromatic amine of the aminophenyl group is susceptible to oxidation. This can lead to the formation of colored degradation products. In a biological context, this amino group is a potential site for metabolic transformations, such as N-acetylation, which is a common metabolic pathway for aromatic amines.[1]

Q4: What is the likely metabolic fate of the N-methyl group?

A4: The N-methyl group is a potential site for oxidative N-dealkylation, a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly from the CYP3A4 and CYP2D6 families.[2] This process would result in the formation of formaldehyde and the corresponding N-demethylated hydantoin derivative.

Q5: I am seeing unexpected peaks in my chromatogram after storing the compound in solution. What could they be?

A5: Aside from hydrolytic and oxidative degradation, you could be observing products of photodegradation if the solution was exposed to light. It is also possible that trace impurities in your solvents are reacting with the compound. Always use high-purity solvents and protect solutions from light.

Predicted Degradation Pathways

Based on the chemical structure of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, several degradation pathways can be predicted. These pathways can be investigated experimentally using forced degradation studies.

Hydrolytic Degradation
  • Acidic Hydrolysis: Protonation of the carbonyl oxygen atoms of the hydantoin ring makes the carbonyl carbons more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the hydantoin ring to form a hydantoic acid derivative. Further hydrolysis can break down this intermediate.

  • Basic Hydrolysis: Nucleophilic attack by hydroxide ions on the carbonyl carbons of the hydantoin ring leads to ring cleavage.

Oxidative Degradation
  • Oxidation of the Aminophenyl Group: The primary aromatic amine is prone to oxidation, which can lead to the formation of nitroso, nitro, and other colored compounds. In biological systems, cytochrome P450 enzymes can hydroxylate the aromatic ring.[3][4]

  • Oxidation of the Hydantoin Ring: The hydantoin ring itself can be susceptible to oxidation, potentially at the C5 position.

Metabolic Transformations
  • N-Acetylation: The primary aromatic amine can undergo N-acetylation, a common phase II metabolic reaction.[5]

  • N-Dealkylation: The N-methyl group can be removed via oxidative N-dealkylation by CYP enzymes.

The following diagram illustrates the potential degradation pathways:

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_metabolism Metabolic Pathways Parent_Hydrolysis 3-(3-Aminophenyl)-1-methyl- imidazolidine-2,4-dione HydantoicAcid Hydantoic Acid Intermediate Parent_Hydrolysis->HydantoicAcid Acid or Base (Ring Opening) FurtherHydrolysis Further Hydrolysis Products HydantoicAcid->FurtherHydrolysis Hydrolysis Parent_Oxidation 3-(3-Aminophenyl)-1-methyl- imidazolidine-2,4-dione OxidizedAmine Oxidized Amino (e.g., Nitroso, Nitro) Parent_Oxidation->OxidizedAmine Oxidizing Agent HydroxylatedRing Hydroxylated Aromatic Ring Parent_Oxidation->HydroxylatedRing CYP450 Parent_Metabolism 3-(3-Aminophenyl)-1-methyl- imidazolidine-2,4-dione Acetylated N-Acetylated Metabolite Parent_Metabolism->Acetylated N-Acetyltransferase Demethylated N-Demethylated Metabolite Parent_Metabolism->Demethylated CYP450 (N-Dealkylation)

Caption: Predicted degradation pathways for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione.

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione and its potential degradants, particularly using HPLC-MS.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Sample solvent is too strong.- Column overload.- Secondary interactions with the stationary phase.- Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to suppress ionization of the analyte or degradants.- Consider a different column chemistry.
Variable Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Column degradation.- Ensure mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Check for loss of stationary phase by monitoring column pressure and performance with a standard.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Run a blank gradient to check for solvent contamination.- Flush the injector and sample loop.- Optimize the needle wash procedure.
Ion Suppression in MS Detection - Co-eluting matrix components.- High concentrations of non-volatile buffers.- Improve sample clean-up using solid-phase extraction (SPE).- Modify the chromatographic method to better separate the analyte from interfering compounds.- Use a volatile buffer system (e.g., ammonium formate or acetate).
No or Low MS Signal - Analyte is not ionizing well.- Incorrect MS source parameters.- Analyte is degrading in the source.- Try both positive and negative ionization modes.- Optimize source parameters (e.g., capillary voltage, gas flow, temperature).- Reduce the source temperature to minimize in-source degradation.

Experimental Protocols

To investigate the degradation pathways of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, a forced degradation study is recommended.[6] This involves subjecting the compound to a variety of stress conditions.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione under various stress conditions.

Materials:

  • 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 60°C for 2, 4, and 8 hours. At each time point, take an aliquot, neutralize with 1M NaOH, and dilute with mobile phase for analysis. If significant degradation is observed, repeat with 0.1M HCl at room temperature.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at room temperature for 2, 4, and 8 hours. At each time point, take an aliquot, neutralize with 1M HCl, and dilute with mobile phase for analysis. If no degradation is observed, heat at 60°C. If degradation is too rapid, use 0.1M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 2, 4, and 8 hours, protected from light. At each time point, take an aliquot and dilute with mobile phase for analysis. If degradation is too fast, use 3% H₂O₂.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 24 and 48 hours. Also, place a solution of the compound (1 mg/mL in a suitable solvent) in the oven. Analyze the samples after the specified time.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound (1 mg/mL) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC-MS/MS method.

Protocol 2: HPLC-MS/MS Method for Separation and Identification of Degradants

Objective: To develop an HPLC-MS/MS method to separate 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione from its potential degradation products and to identify these products.

Instrumentation:

  • HPLC system with a diode array detector (DAD) or UV detector

  • Mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions (Starting Point):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound) and MS scan.

Mass Spectrometry Conditions (Starting Point):

  • Ionization Mode: ESI positive and negative modes should be evaluated.

  • Scan Mode: Full scan MS to detect all ions, followed by product ion scans (MS/MS) of the parent compound and any new peaks observed in the stressed samples to obtain fragmentation patterns for structural elucidation.

Workflow for Degradant Identification:

Workflow ForcedDegradation Perform Forced Degradation Studies HPLC_DAD Analyze by HPLC-DAD/UV and HPLC-MS (Full Scan) ForcedDegradation->HPLC_DAD IdentifyPeaks Identify New Peaks in Stressed Samples HPLC_DAD->IdentifyPeaks MassShift Determine Mass Shift from Parent Compound IdentifyPeaks->MassShift MSMS Acquire MS/MS Spectra of Parent and Degradants MassShift->MSMS Fragmentation Compare Fragmentation Patterns MSMS->Fragmentation ProposeStructure Propose Degradant Structures Fragmentation->ProposeStructure

Sources

Optimization

Technical Support Center: Enhancing Cell Permeability of Imidazolidinedione Derivatives

Welcome to the technical support center dedicated to addressing challenges associated with the cell permeability of imidazolidinedione derivatives. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing challenges associated with the cell permeability of imidazolidinedione derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds and encountering difficulties in achieving optimal cellular uptake. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these common hurdles.

Introduction: The Permeability Challenge with Imidazolidinedione Derivatives

Imidazolidinedione derivatives are a versatile class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates for drug discovery.[1] However, their therapeutic potential is often limited by poor cell permeability. This can be attributed to several physicochemical properties inherent to the imidazolidinedione scaffold, including polarity, hydrogen bonding capacity, and potential for efflux by transporters like P-glycoprotein.

This guide will provide a structured approach to understanding and overcoming these permeability issues, enabling you to advance your research and development of imidazolidinedione-based therapeutics.

Part 1: Troubleshooting Guide - Low Cellular Activity of Imidazolidinedione Derivatives

This section addresses the common issue of observing lower-than-expected activity of your imidazolidinedione derivatives in cell-based assays.

Initial Assessment Workflow

dot graph TD{ A[Start: Low Cellular Activity Observed] --> B{Is the compound stable in assay media?}; B -- Yes --> C{Is the compound sufficiently soluble?}; B -- No --> D[Address stability issues: e.g., modify buffer, reduce incubation time]; C -- Yes --> E{Is poor cell permeability the likely culprit?}; C -- No --> F[Improve solubility: e.g., use of co-solvents, formulation strategies]; E -- Yes --> G[Proceed to Permeability Enhancement Strategies]; E -- No --> H[Investigate other factors: e.g., target engagement, off-target effects]; G --> I[Structural Modification]; G --> J[Formulation-Based Approaches]; G --> K[Prodrug Strategy]; }

A workflow for troubleshooting low cellular activity.

Frequently Asked Questions (FAQs) - Troubleshooting

Q1: My imidazolidinedione derivative shows excellent potency in biochemical assays but weak activity in cell-based assays. What could be the reason?

A1: This discrepancy is a classic indicator of poor cell permeability. While the compound can effectively interact with its purified target protein, it may be unable to cross the cell membrane to reach its intracellular site of action. Other potential reasons include compound instability in the cell culture medium, rapid metabolism by the cells, or efflux by membrane transporters.

Q2: How can I quickly assess if my compound is cell-permeable?

A2: A straightforward initial step is to perform a cellular uptake study. This can be achieved by incubating cells with your compound and then lysing the cells to quantify the intracellular concentration using a sensitive analytical method like LC-MS/MS. Comparing the intracellular concentration to the extracellular concentration will provide a direct measure of its ability to enter the cells.

Q3: What are the key structural features of imidazolidinedione derivatives that might contribute to poor permeability?

A3: The imidazolidinedione ring itself contains two amide-like nitrogen atoms and two carbonyl groups, which are capable of acting as hydrogen bond donors and acceptors. A high number of exposed hydrogen bond donors and acceptors can increase the polarity of a molecule, making it less favorable to partition into the lipophilic cell membrane. Furthermore, substituents on the imidazolidinedione core can significantly influence its overall physicochemical properties, including lipophilicity and molecular size, which are critical determinants of passive diffusion.[2][3]

Q4: Could efflux pumps be a reason for the low intracellular concentration of my compound?

A4: Yes, efflux pumps like P-glycoprotein (P-gp) are a common cause of low intracellular drug accumulation.[4][5] These transporters actively pump substrates out of the cell, reducing their effective concentration at the target site. To investigate this, you can perform a bidirectional Caco-2 permeability assay. A significantly higher basal-to-apical (B-A) transport compared to apical-to-basal (A-B) transport suggests that your compound is a substrate for an efflux pump.[6] Co-incubation with a known P-gp inhibitor, such as verapamil, can also help confirm this.[7]

Part 2: Strategies for Enhancing Cell Permeability

Once poor cell permeability has been identified as the primary issue, several strategies can be employed to improve the cellular uptake of your imidazolidinedione derivatives.

Strategy 1: Structural Modification (Lead Optimization)

A fundamental approach is to modify the chemical structure of the compound to improve its physicochemical properties for better membrane permeability.

  • Lipophilicity (LogP/LogD): Increasing lipophilicity can enhance membrane permeability, but it's a delicate balance. Excessive lipophilicity can lead to poor aqueous solubility, increased toxicity, and faster metabolic clearance.[2][8][9] The goal is to find a "sweet spot" for optimal permeability.

  • Hydrogen Bonding: Reducing the number of hydrogen bond donors and acceptors can decrease the energy penalty for the molecule to enter the lipid bilayer. This can be achieved through strategies like N-methylation or replacing polar functional groups with less polar isosteres.

  • Molecular Size: Smaller molecules generally exhibit better passive diffusion. While modifications are often necessary to improve potency, it's crucial to be mindful of the impact on molecular weight.

Parameter Target Range for Good Permeability Potential Issues with Imidazolidinedione Derivatives Modification Strategy
LogP 1-3Can be too polar depending on substituents.Add lipophilic groups (e.g., alkyl, aryl).
Hydrogen Bond Donors ≤ 5Imidazolidinedione core has potential donors.N-alkylation, masking of polar groups.
Hydrogen Bond Acceptors ≤ 10Carbonyl groups are acceptors.Isosteric replacements.
Molecular Weight < 500 DaCan increase with complex substituents.Optimize substituents for potency and size.
Polar Surface Area (PSA) < 140 ŲCan be high due to the core structure.Reduce polar functional groups.

Table summarizing key physicochemical properties and modification strategies.

Strategy 2: Prodrug Approach

A prodrug is a bioreversible, inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[10][11] This is a highly effective strategy to overcome permeability barriers.[12]

dot graph TD { subgraph "Outside Cell" A[Poorly Permeable Imidazolidinedione Derivative] --> B(Prodrug Moiety Addition); B --> C[Lipophilic & Permeable Prodrug]; end subgraph "Cell Membrane" D(Passive Diffusion); end subgraph "Inside Cell" E[Prodrug]; F(Enzymatic/Chemical Cleavage); G[Active Imidazolidinedione Derivative]; H[Inactive Promolety]; end C --> D; D --> E; E --> F; F --> G; F --> H; }

The prodrug strategy for enhancing cell permeability.

  • Ester Prodrugs: If the parent molecule contains a hydroxyl or carboxylic acid group, it can be converted into an ester to increase lipophilicity.

  • Phosphate Prodrugs: For compounds with a hydroxyl group, a phosphate ester can be introduced to improve aqueous solubility, which can sometimes paradoxically aid in overall absorption by improving dissolution.

  • Targeted Prodrugs: The prodrug moiety can be designed to be a substrate for a specific transporter expressed on the target cells, thereby hijacking the transporter to carry the drug into the cell.[11]

Strategy 3: Formulation-Based Approaches

For compounds where structural modification is not feasible or desirable, advanced formulation strategies can be employed to enhance permeability.

  • Nanoparticle-Based Drug Delivery Systems: Encapsulating the imidazolidinedione derivative in nanoparticles can improve its permeability.[13][14]

    • Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[15]

    • Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that protect the drug and facilitate its transport across the cell membrane.[15]

  • Permeation Enhancers: These are compounds that are co-administered with the drug to transiently and reversibly increase the permeability of the cell membrane.

Part 3: Experimental Protocols

This section provides detailed protocols for assessing the cell permeability of your imidazolidinedione derivatives.

Protocol 1: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is considered the gold standard in vitro model for predicting human intestinal absorption of drugs.[6][16]

  • Caco-2 cells (ATCC HTB-37)

  • DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound (imidazolidinedione derivative)

  • Lucifer Yellow (paracellular integrity marker)

  • Analytical standards for the test compound

  • LC-MS/MS system for quantification

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value > 250 Ω·cm² generally indicates a well-formed monolayer.

  • Permeability Experiment (Apical to Basolateral - A-B): a. Wash the monolayer with pre-warmed HBSS. b. Add the test compound solution (in HBSS) to the apical chamber. c. Add fresh HBSS to the basolateral chamber. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS. e. At the end of the experiment, take a sample from the apical chamber.

  • Permeability Experiment (Basolateral to Apical - B-A): a. Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber. This is crucial for identifying active efflux.

  • Paracellular Leakage Control: After the experiment, add Lucifer Yellow to the apical chamber and incubate for 1 hour. Measure the amount of Lucifer Yellow that has passed to the basolateral chamber. A low permeability of Lucifer Yellow confirms that the monolayer integrity was maintained throughout the experiment.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of drug appearance in the receiver chamber.

  • A is the surface area of the Transwell® membrane.

  • C0 is the initial concentration of the drug in the donor chamber.

The efflux ratio is calculated as:

Efflux Ratio = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 is indicative of active efflux.

Papp (A-B) (x 10⁻⁶ cm/s) Predicted In Vivo Absorption
< 1Low
1 - 10Moderate
> 10High

General guidelines for interpreting Papp values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based, high-throughput assay that measures permeability across an artificial lipid membrane. It is a useful tool for screening compounds for passive diffusion.

  • PAMPA plate (e.g., 96-well format with a filter membrane)

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound and analytical standards

  • UV-Vis plate reader or LC-MS/MS system

  • Membrane Coating: Coat the filter membrane of the donor plate with the phospholipid solution.

  • Compound Addition: Add the test compound solution (in PBS) to the donor wells.

  • Assay Assembly: Place the donor plate into the acceptor plate, which contains fresh PBS in the acceptor wells, ensuring the coated membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly for a specified time (e.g., 4-16 hours) at room temperature.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

The effective permeability (Pe) is calculated. The interpretation is similar to the Papp values from the Caco-2 assay, but it's important to remember that PAMPA only measures passive permeability and does not account for active transport or metabolism.

References

  • Artursson, P., Palm, K., & Luthman, K. (2012). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews, 64, 280-289.
  • de Melo, E. B., & de Oliveira, C. H. (2022). Imidazolidine Derivatives in Cancer Research: What is known?. Current drug targets, 23(10), 911–922.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
  • Duffy, J. L. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of medicinal chemistry, 61(24), 11035–11043.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of medicinal chemistry, 41(7), 1007-1010.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270.
  • Wagh, S., & Vavia, P. (2011). Strategies to overcome simultaneous P-glycoprotein mediated efflux and CYP3A4 mediated metabolism of drugs. Current drug metabolism, 12(6), 522–533.
  • Wang, Z., & Ye, C. (2021). Nano-formulations and nanomedicines applications for ocular drug delivery. Journal of Nanobiotechnology, 19(1), 1-18.
  • Zhang, Y., & Zhang, J. (2022).
  • Zhou, F. (2020). Prodrug strategies in developing antiviral nucleoside analogs. RSC medicinal chemistry, 11(8), 849–862.

Sources

Troubleshooting

Technical Support Center: Enhancing Selectivity of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

The following Technical Support Guide is designed for researchers and medicinal chemists utilizing 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione (hereafter referred to as AMID-Scaffold ) as a lead structure or chemic...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and medicinal chemists utilizing 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione (hereafter referred to as AMID-Scaffold ) as a lead structure or chemical probe.

This guide addresses the dual challenges of Chemical Selectivity (ensuring regiochemical purity during synthesis) and Biological Selectivity (optimizing the scaffold to discriminate between therapeutic targets and off-targets).

Status: Active | Version: 2.4 | Role: Senior Application Scientist

Strategic Overview: The Selectivity Paradox

The AMID-Scaffold is a privileged pharmacophore found in various bioactive ligands targeting GPCRs (e.g., 5-HT,


-adrenergic) and nuclear receptors (e.g., Androgen Receptor). Its core value lies in the 3-amino "vector" —a reactive handle at the meta-position of the N3-phenyl ring.

The Challenge:

  • Synthetic Ambiguity: Hydantoin ring formation often yields a mixture of N1- and N3-isomers, compromising batch reproducibility.

  • Promiscuous Binding: The unsubstituted aniline moiety is a "molecular sticky patch," often leading to off-target binding (e.g., CYP450 inhibition) or metabolic instability.

This guide provides the protocols to purify the chemical entity and functionalize the amino group to enforce biological selectivity.

Phase I: Establishing Chemical Selectivity (Synthesis & Purity)

Before optimizing for a biological target, you must ensure you are testing the correct regioisomer.

The N1 vs. N3 Regioselectivity Problem

The hydantoin core has two nucleophilic nitrogens. The N3 position (imide) is more acidic (


) than N1 (urea, 

), but steric factors can lead to mixed alkylation products if the synthesis is not controlled.
Troubleshooting Guide: Regio-Control
IssueSymptomRoot CauseCorrective Action
Mixed Isomers NMR shows split peaks for the Methyl group (e.g.,

2.9 vs 3.1 ppm).
Non-selective methylation of the hydantoin ring.Switch Strategy: Use N-methyl glycine (sarcosine) as the starting material to "lock" the N1-methyl prior to ring closure.
N3-Alkylation Failure Low yield of the N3-aryl product.Steric hindrance or poor leaving group on the aryl partner.Copper Catalysis: Employ Cu(OAc)

catalyzed Chan-Lam coupling with arylboronic acids instead of S_NAr.
Ring Opening Loss of hydantoin peak in HPLC; appearance of hydantoic acid.Hydrolysis under strong basic conditions (e.g., NaOH/Heat).Milder Base: Use

or Cs

CO

in DMF/Acetone; avoid aqueous strong bases at high temps.
Diagram 1: Regioselective Synthesis Logic

This workflow ensures the isolation of the correct N3-aryl, N1-methyl isomer.

RegioSelectivity Start Target: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione RouteA Route A: Direct Alkylation (Risk: Mixed N1/N3 Isomers) Start->RouteA Avoid RouteB Route B: Stepwise Cyclization (High Selectivity) Start->RouteB Recommended Step1 Start with N-Methyl Glycine (Sarcosine) RouteB->Step1 Step2 React with 3-Nitrophenyl Isocyanate Step1->Step2 Urea Formation Step3 Cyclization (Acid/Base) Step2->Step3 Hydantoin Ring Closure Step4 Reduction of Nitro to Amino Step3->Step4 H2/Pd-C or Fe/NH4Cl Validation QC: 2D-NMR (HMBC) Confirm N1-Me vs C2/C5 correlation Step4->Validation

Caption: Workflow for ensuring regioselective synthesis of the N1-methyl, N3-aryl hydantoin core, avoiding ambiguous alkylation steps.

Phase II: Enhancing Biological Selectivity (SAR Optimization)

Once the scaffold is pure, use the 3-amino group to tune affinity.

The free amino group is a Selectivity Vector . Unmodified, it is a promiscuous H-bond donor/acceptor. To enhance selectivity for a specific target (e.g., distinguishing between receptor subtypes), you must restrict its conformational freedom or alter its electronic profile.

Optimization Protocols
Protocol A: Electronic Tuning (The "Hammett" Sweep)

Objective: Modulate the


 of the aniline nitrogen to alter H-bond strength without changing steric bulk significantly.
  • Synthesis: React the AMID-Scaffold with various sulfonyl chlorides or acyl chlorides.

  • Logic:

    • Electron Withdrawing Groups (EWG): (e.g., Sulfonamides) Reduce electron density on the nitrogen. Use when the target pocket is hydrophobic or requires a weak H-bond donor.

    • Electron Donating Groups (EDG): (e.g., Alkyl amines) Increase basicity. Use when a salt bridge with an Asp/Glu residue in the target is desired.

Protocol B: Conformational Restriction (The "Twist" Strategy)

Objective: Force the phenyl ring to adopt a specific angle relative to the hydantoin core to fit a narrow binding pocket.

  • Method: Introduce substituents at the ortho-position (relative to the hydantoin N3) of the phenyl ring.

  • Mechanism: An ortho-methyl or ortho-chloro group creates steric clash with the hydantoin carbonyls, forcing the phenyl ring out of planarity (atropisomerism).

  • Result: This 3D-shape often discriminates between homologous receptors (e.g., Selectivity for Target A over Target B).

Diagram 2: SAR Decision Tree for Selectivity

Use this logic to guide your derivatization strategy.

SAR_Logic Scaffold AMID-Scaffold (Free -NH2) Problem1 Problem: Metabolic Instability Scaffold->Problem1 Problem2 Problem: Low Selectivity Scaffold->Problem2 Sol1 Strategy: Bioisostere Replacement Problem1->Sol1 Sol2 Strategy: Rigidification Problem2->Sol2 Action1 Convert -NH2 to Difluoroethyl or Amide Sol1->Action1 Action2 Ortho-Substitution (Twisted Conformation) Sol2->Action2 Outcome Enhanced Selectivity & Stability Action1->Outcome Action2->Outcome

Caption: Decision matrix for modifying the 3-amino group to solve specific medicinal chemistry liabilities.

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: My compound is turning brown/black in solution. Is it degrading? A: Yes, this is likely aniline oxidation . The 3-aminophenyl moiety is susceptible to air oxidation, forming azo-dimers or quinoid species.

  • Fix: Store the solid under Argon/Nitrogen at -20°C. For solution assays, add an antioxidant like Ascorbic Acid (1 mM) or DTT to the buffer, or derivatize the amine to a stable amide/urea immediately.

Q2: I see two spots on TLC with the same Mass (LC-MS). What are they? A: If you synthesized the ring via alkylation, these are likely the N1-aryl and N3-aryl regioisomers. They have identical masses but different polarities.

  • Fix: Use HMBC NMR to distinguish. The N1-Methyl protons will show a correlation to C2 and C5 carbonyls in the correct isomer. In the wrong isomer (N3-Methyl), the methyl correlates differently. Separation requires chiral prep-HPLC or careful silica chromatography.

Q3: The potency is good, but the half-life (


) is very short (< 15 min). 
A:  The free primary amine is a "metabolic handle" for N-acetyltransferases (NAT) or CYP450 oxidation.
  • Fix: "Cap" the amine. Converting the -NH2 to a Methyl Carbamate (-NHCOOMe) or a Cyclopropyl Amide often retains potency while blocking metabolic conjugation.

Q4: Can I use this scaffold for covalent inhibition? A: Yes. The 3-amino group can be converted into an Acrylamide (Michael acceptor). This is a common strategy to gain infinite selectivity for targets with a Cysteine residue near the binding pocket (e.g., BTK, EGFR strategies).

References

  • Regioselective Synthesis of Hydantoins

    • Title: Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts.[1]

    • Source: Organic Letters (2020).
    • URL:[Link]

  • SAR of Hydantoin Scaffolds

    • Title: Structure-Activity Relationship Studies of Hydantoin-Cored Ligands for Smoothened Receptor.[2]

    • Source: Frontiers in Pharmacology / PMC.
    • URL:[Link]

  • General Hydantoin Selectivity Strategies

    • Title: Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine deriv
    • Source: Journal of Medicinal Chemistry.[3]

    • URL:[Link][3]

  • Regiochemistry Confirmation

    • Title: Regioselective N1-ribosylation of hydantoin: synthesis and properties.
    • Source: Chemical Communic
    • URL:[Link]

Sources

Optimization

addressing recrystallization problems of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Technical Support Center: Purification & Recrystallization of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione Technical Overview & Chemical Context The compound 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione represe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Recrystallization of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Technical Overview & Chemical Context

The compound 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione represents a specific class of N-aryl hydantoins often utilized as pharmacophores in androgen receptor antagonists or anticonvulsant development.

Chemically, this molecule presents a "push-pull" crystallization challenge:

  • The Hydantoin Core (Polar/Rigid): The imidazolidine-2,4-dione ring is rigid and polar, typically favoring crystallization from alcohols or polar aprotic solvents.

  • The 3-Aminophenyl Group (Reactive/Lipophilic): The primary amine (

    
    ) at the meta position introduces pH sensitivity and susceptibility to oxidative degradation (browning). It also significantly alters the solubility profile compared to the nitro-precursor.
    

This guide addresses the three most common failure modes reported by process chemists: Oiling Out , Oxidative Discoloration , and Polymorph/Solvate Formation .

Troubleshooting Center (Q&A)

Issue 1: "My product comes out as a sticky oil instead of crystals."

Diagnosis: This "oiling out" phenomenon occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Metastable Zone Width (MSZW) limit. It is common in N-aryl hydantoins containing flexible amine substituents.

Corrective Actions:

  • Temperature Control: You are likely cooling too fast. The oil phase is thermodynamically unstable but kinetically trapped. Re-heat to dissolve the oil and cool at a rate of

    
    .
    
  • Solvent Modification: If using Ethanol/Water , the water content is likely too high. Reduce water to

    
     or switch to a system with a smaller polarity gap, such as Ethyl Acetate/Heptane .
    
  • Seeding Protocol: At the saturation point (cloud point), add 0.5 wt% of pure seed crystals. This bypasses the nucleation energy barrier, preventing the formation of the amorphous oil phase.

Issue 2: "The crystals are off-white or brown, even after recrystallization."

Diagnosis: The meta-aniline moiety is undergoing oxidative coupling, forming azo- or quinone-like impurities. These are often incorporated into the crystal lattice due to structural similarity.

Corrective Actions:

  • Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Chemical Scavenging: Add 0.1% (w/v) Sodium Metabisulfite (

    
    ) or Ascorbic Acid  to the aqueous phase during recrystallization to act as a sacrificial antioxidant.
    
  • Adsorption: If the color persists, treat the hot solution with activated charcoal (e.g., Norit SX Ultra) for 10 minutes, then filter hot through Celite. Warning: Do not use acidic charcoal, as it may salt out the amine.

Issue 3: "Yield is significantly lower than expected (<60%)."

Diagnosis: The product has high solubility in the mother liquor, likely due to the basicity of the amine or the polarity of the N-methyl hydantoin ring.

Corrective Actions:

  • pH Adjustment: The amine (

    
    ) might be partially protonated if the solvent is slightly acidic. Ensure the pH of the aqueous antisolvent is adjusted to ~9.0 using 
    
    
    
    to force the molecule into its neutral, less soluble state.
  • Salting Out: Add saturated brine (NaCl) to the aqueous phase to increase the ionic strength, driving the organic neutral compound out of solution (Hofmann effect).

Standard Operating Procedures (SOPs)

Method A: The "Safe" Polarity Gradient (Ethyl Acetate / Heptane)

Recommended for initial purification to avoid hydrolysis.

  • Dissolution: Suspend crude solid in Ethyl Acetate (EtOAc) (5 mL/g). Heat to reflux (

    
    ) until fully dissolved.
    
  • Filtration: If insolubles remain (likely inorganic salts), filter hot through a sintered glass funnel.

  • Antisolvent Addition: While maintaining reflux, dropwise add Heptane until persistent turbidity is observed (approx. ratio 1:1 to 1:2).

  • Re-solubilization: Add just enough EtOAc to clear the solution.

  • Crystallization: Remove heat source. Allow to cool to RT over 2 hours with slow stirring (50 RPM).

  • Finishing: Cool to

    
     for 1 hour. Filter and wash with cold 1:3 EtOAc/Heptane.
    
Method B: Acid-Base "Switching" (High Purity)

Recommended for removing non-basic impurities (e.g., unreacted hydantoin precursors).

  • Dissolution: Dissolve crude in 1M HCl (10 mL/g). The amine protonates, becoming water-soluble.

  • Extraction: Wash the aqueous acid solution with Dichloromethane (DCM) (

    
    ).
    
    • Mechanism:[1][2][3][4][5] Non-basic impurities (starting nitro compounds, neutral hydantoins) migrate to DCM. The product remains in water.

  • Precipitation: Cool aqueous layer to

    
    . Slowly adjust pH to 9-10 using 4M NaOH  or 
    
    
    
    .
  • Collection: The free base will precipitate as a white solid.[3] Filter and dry under vacuum at

    
    .
    

Data & Visualization

Solvent Screening Matrix

Based on solubility parameters for N-aryl hydantoins.

Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorRecommendation
Methanol / Water HighModerateOiling out if water added too fastGood (Standard)
EtOAc / Heptane HighLowEvaporation of EtOAc changes ratioExcellent (High Yield)
Acetone / Water Very HighModerateProduct hydrolysis (slow)Fair
Toluene ModerateVery LowSolvate formationPoor (Avoid)
IPA (Isopropyl Alcohol) ModerateLowSlow crystallizationGood (For large crystals)
Purification Decision Tree

RecrystallizationLogic Start Crude 3-(3-Aminophenyl)-1-methylhydantoin CheckColor Is the solid colored (Brown/Orange)? Start->CheckColor CheckOil Did it Oil Out? CheckColor->CheckOil No Charcoal Action: Dissolve in EtOAc, Treat with Activated Carbon CheckColor->Charcoal Yes Reheat Action: Re-heat to Reflux, Add 5% more Solvent CheckOil->Reheat Yes (Oiling) Cryst Controlled Cooling (0.5°C/min) CheckOil->Cryst No (Solid) Degas Action: Sparge Solvents with N2 Charcoal->Degas Degas->CheckOil Seed Action: Add Seed Crystals at Cloud Point Reheat->Seed Seed->Cryst Filter Isolate & Dry (Vacuum, 45°C) Cryst->Filter

Figure 1: Logical workflow for addressing common purification failure modes.

References

  • Hydantoin Synthesis & Properties

    • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470.

  • Crystallization of Amines

    • Tung, H., et al. "Crystallization of Organic Compounds: An Industrial Perspective." Wiley-AIChE, 2009. (General reference for oiling-out mechanisms in amines).

  • Specific Hydantoin Derivatives

    • Meleddu, R., et al. "Design, Synthesis, and Evaluation of N-Aryl Hydantoins." Molecules, 2017.[4][6][7] (Provides solubility context for aryl-hydantoins).

  • Purification of Anilines

    • Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition, Butterworth-Heinemann, 2017. (Standard protocols for removing oxidation products from aromatic amines).

Sources

Troubleshooting

optimizing storage conditions for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Welcome to the technical support center for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage and hand...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage and handling of this compound, thereby safeguarding its integrity for experimental use. As a Senior Application Scientist, my goal is to provide you with not just procedures, but also the scientific reasoning behind them to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione?

A1: The degradation of this compound is primarily influenced by three main factors, stemming from its chemical structure which contains both a hydantoin ring and an aminophenyl group:

  • Oxidation: The aminophenyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of colored impurities, often appearing as a darkening of the material.

  • Hydrolysis: The hydantoin ring, while generally stable, can be susceptible to hydrolysis under strongly acidic or alkaline conditions, leading to ring-opening.[1]

  • Moisture: The presence of moisture can facilitate both oxidative and hydrolytic degradation pathways.

Q2: What is the recommended temperature for storing 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione?

A2: For long-term storage, it is recommended to store the compound at 2-8°C. Some suppliers of similar chemical structures also suggest storage in a well-ventilated place.[2][3] Storing at refrigerated temperatures helps to slow down potential degradation reactions. For short-term storage, such as during routine laboratory use, room temperature is generally acceptable, provided the compound is protected from light and moisture.

Q3: Should I be concerned about the color of the compound changing over time?

A3: Yes, a change in color, particularly a darkening or development of a yellowish or brownish tint, is a visual indicator of potential degradation. This is often due to the oxidation of the aminophenyl moiety.[4] If you observe a color change, it is crucial to re-evaluate the purity of the compound before use in sensitive experiments.

Q4: Is 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione sensitive to light?

Q5: Can I store the compound in a solution?

A5: Storing the compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must store it in solution, use a dry, aprotic solvent and store it at a low temperature (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen). The stability in solution will be highly dependent on the solvent and storage conditions.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to the storage and handling of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione.

Visual Troubleshooting Flowchart

Troubleshooting_Storage start Start: Observe Issue with Compound color_change Is there a visible color change (e.g., darkening, yellowing)? start->color_change solubility_issue Is the compound difficult to dissolve or is the solution hazy? start->solubility_issue inconsistent_results Are you observing inconsistent or unexpected experimental results? start->inconsistent_results purity_check Action: Perform Purity Analysis (e.g., HPLC, LC-MS) color_change->purity_check solubility_issue->purity_check inconsistent_results->purity_check purity_ok Is the purity acceptable (>95% or as required)? purity_check->purity_ok storage_review Action: Review and Optimize Storage Conditions purity_ok->storage_review No end_ok Resolution: Continue with experiments. purity_ok->end_ok Yes new_aliquot Action: Use a fresh, unopened aliquot of the compound. storage_review->new_aliquot end_replace Resolution: Procure a new batch of the compound. new_aliquot->end_replace

Sources

Optimization

Technical Support Center: Chiral Separation of Imidazolidinedione Enantiomers

Welcome to the technical support center for the chiral separation of imidazolidinedione enantiomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of imidazolidinedione enantiomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving these critical chiral compounds. Imidazolidinediones, including hydantoin derivatives like phenytoin, are a cornerstone in medicinal chemistry.[1] Since enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles, achieving robust and reproducible enantioseparation is not just an analytical challenge—it is a regulatory and safety imperative.[2][3][4]

This document moves beyond standard protocols to provide in-depth, field-proven insights into method development, troubleshooting, and the scientific principles governing your separations.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions to provide a foundational understanding of the key variables in the chiral separation of imidazolidinediones.

Q1: Why is the chiral separation of imidazolidinediones so critical in drug development? Enantiomers are non-superimposable mirror images of a molecule that have identical physical and chemical properties in an achiral environment.[5] However, in a chiral biological system like the human body, they can interact differently with enzymes and receptors.[4][5] One enantiomer may provide the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects or toxicity.[3] Therefore, regulatory agencies often mandate the development of single-enantiomer drugs, requiring precise analytical methods to quantify the enantiomeric purity of active pharmaceutical ingredients (APIs) and final products.[6]

Q2: What are the primary analytical techniques for separating imidazolidinedione enantiomers? The most powerful and widely used techniques are direct chromatographic methods where the enantiomers are separated on a chiral stationary phase (CSP).[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard, offering versatility with various modes (Normal Phase, Reversed-Phase, Polar Organic) to tackle a wide range of imidazolidinedione derivatives.[2][3]

  • Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative to normal-phase HPLC. SFC often provides faster separations and reduced solvent consumption, making it highly effective for both analytical and preparative scale work.[9][10][11]

  • Capillary Electrophoresis (CE): A high-efficiency technique that separates enantiomers based on their differential interaction with a chiral selector added to the background electrolyte.[12][13][14]

Q3: Which types of Chiral Stationary Phases (CSPs) are most effective for imidazolidinedione derivatives? Polysaccharide-based CSPs are overwhelmingly the most successful for a broad range of chiral compounds, including imidazolidinediones.[1][15] These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.

  • Amylose-based CSPs (e.g., Chiralpak® AD, IA) and Cellulose-based CSPs (e.g., Chiralcel® OD, OJ, IC) have demonstrated excellent enantioselectivity for hydantoin derivatives.[1][10][15] The selection often depends on the specific substituents on the imidazolidinedione ring.[1]

Q4: What is a column "memory effect" and why is it a major concern in chiral separations? A "memory effect" occurs when mobile phase additives (especially acids or bases) or sample components from previous analyses adsorb onto the chiral stationary phase.[16][17] This residue alters the surface chemistry of the CSP, which can unexpectedly aid—or hinder—subsequent separations. This is why a method developed on an old, conditioned column may fail completely on a brand-new one.[17] The effect can be persistent, sometimes lasting for thousands of column volumes.[16] It is a critical source of irreproducibility in chiral analysis.

Troubleshooting Guide: From No Separation to Robust Resolution

This guide is structured to address specific, practical problems you may encounter during method development and routine analysis.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: "I'm injecting my racemic imidazolidinedione standard, but the enantiomers are either completely co-eluting or I only see a small shoulder. What are the primary causes and how do I fix it?"

This is the most common starting point in chiral method development. The lack of separation indicates insufficient differential interaction between the enantiomers and the CSP.

  • Underlying Cause 1: Inappropriate Chiral Stationary Phase (CSP).

    • Expertise & Causality: Chiral recognition is based on a precise 3D interaction between the analyte and the chiral selector. If the CSP's chiral cavities or interaction sites (e.g., carbamate groups on polysaccharide phases) do not complement the analyte's structure, no separation will occur. For imidazolidinediones, bulky, electron-rich substituents at the C5 position generally favor stereoselective interactions.[1]

    • Solution Pathway:

      • Systematic Screening: The most effective approach is to screen a set of complementary CSPs. Do not assume one column fits all. A good starting point for imidazolidinediones is a small set of polysaccharide columns.

      • Consult Literature: Search for separations of structurally similar compounds. For hydantoins, Chiralpak AD has shown broad applicability.[1]

      • Reference the Table Below: Use the provided table as a guide for initial column selection.

  • Underlying Cause 2: Suboptimal Mobile Phase Composition.

    • Expertise & Causality: The mobile phase is not just a carrier; it is an active participant in the separation. It competes with the analyte for interaction sites on the CSP and influences the analyte's conformation. The choice of solvent, modifier, and additive dictates the strength of hydrogen bonding, dipole-dipole, and π-π interactions that govern chiral recognition.

    • Solution Pathway:

      • Change the Alcohol Modifier (in Normal Phase/SFC): The type of alcohol used as a modifier (e.g., ethanol, 2-propanol) can dramatically alter selectivity. Ethanol often provides stronger hydrogen bonding interactions compared to 2-propanol. A study on imidazolinone herbicides found ethanol to be a better polar modifier than other alcohols on a Chiralcel OJ column.[18]

      • Adjust Modifier Percentage: Systematically vary the alcohol percentage (e.g., 5%, 10%, 15%, 20% in hexane for NP or in CO2 for SFC). This directly controls retention time and can reveal an optimal window for resolution.

      • Introduce an Additive: For acidic or basic imidazolidinediones, an un-ionized state is often preferable for interaction with polysaccharide CSPs. Add a small amount (0.1%) of an acid (like trifluoroacetic acid, TFA, or acetic acid) for acidic analytes or a base (like diethylamine, DEA) for basic analytes. This can drastically improve both peak shape and resolution.[18]

  • Underlying Cause 3: Incorrect Temperature.

    • Expertise & Causality: Chiral separations are often thermodynamically driven. The separation of imidazolinones on a Chiralcel OJ column was found to be an enthalpy-driven process.[18] This means that changing the column temperature alters the thermodynamics of the analyte-CSP interaction. Lowering the temperature often, but not always, increases resolution by enhancing the stability of the transient diastereomeric complexes, though it will increase retention time and pressure.

    • Solution Pathway:

      • Investigate a Range: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C) to determine if the separation is enthalpy or entropy-controlled.

      • Balance Resolution and Analysis Time: Choose a temperature that provides adequate resolution (Rs ≥ 1.5) without leading to excessively long run times.

dot graph MethodDevWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes A [label="Analyte Characterization\n(pKa, Solubility, Structure)", fillcolor="#F1F3F4"]; B [label="Select Screening Columns\n(e.g., Chiralpak IA, IB, IC, Chiralcel OD)", fillcolor="#F1F3F4"]; C [label="Select Mobile Phase Mode\n(NP, RP, PO, SFC)", fillcolor="#F1F3F4"]; D [label="Screening Run 1\n(e.g., SFC: 20% MeOH in CO2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Evaluate Results", shape=diamond, fillcolor="#FBBC05"]; F [label="Resolution Rs > 1.5?", shape=diamond, fillcolor="#FBBC05"]; G [label="Optimize Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="No Separation or Rs < 1.5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Change Modifier\n(e.g., EtOH, IPA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Add Acidic/Basic Additive\n(0.1% TFA or DEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="Change CSP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L [label="Final Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label=" Yes"]; F -> H [label=" No"]; G -> L; H -> I; I -> J; J -> K; K -> D [label="Re-screen"]; } dot Caption: Systematic workflow for initial chiral method development.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: "I'm getting baseline resolution, but my peaks are broad and tailing significantly (Asymmetry > 1.5). How can I get sharp, symmetrical peaks?"

Poor peak shape compromises resolution and leads to inaccurate integration and quantification. It typically points to undesirable secondary chemical interactions or physical issues.

  • Underlying Cause 1: Secondary Ionic Interactions.

    • Expertise & Causality: Even on a highly selective CSP, residual silanol groups on the silica support can interact with basic analytes, causing peak tailing. Similarly, acidic analytes can interact with trace metal impurities. The imidazolidinedione ring itself has acidic protons and basic sites that can engage in these unwanted interactions.

    • Solution Pathway:

      • Use Mobile Phase Additives: This is the most effective solution. For acidic compounds that tail, adding a stronger acid like 0.1% TFA or formic acid to the mobile phase will protonate the analyte and mask silanol interactions. For basic compounds, adding a small amount of a base like 0.1% DEA or TEA will compete for the active sites causing the tailing. An acidic modifier was found to be necessary for reducing retention time and suppressing peak tailing for imidazolinone herbicides.[18]

      • Check Mobile Phase pH (in Reversed Phase): Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single, un-ionized form.

  • Underlying Cause 2: Sample Overload.

    • Expertise & Causality: Chiral stationary phases have a finite number of stereoselective sites. Injecting too much mass onto the column saturates these sites, leading to a non-linear isotherm and causing characteristically broad, tailing, or "shark-fin" shaped peaks.

    • Solution Pathway:

      • Reduce Injection Mass: Perform a loading study. Systematically decrease the concentration of your sample or the injection volume until the peak shape becomes symmetrical and Gaussian.

      • Scale Up for Preparative Work: If high loading is required for purification, move to a larger diameter preparative column, which has a higher capacity.[19]

  • Underlying Cause 3: Incompatible Sample Solvent.

    • Expertise & Causality: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., sample in pure ethanol, mobile phase is 5% ethanol in hexane), it creates a localized solvent environment on the column that disrupts the equilibrium at the inlet. This leads to band broadening and distorted peaks.

    • Solution Pathway:

      • Match the Mobile Phase: The ideal scenario is to dissolve the sample directly in the mobile phase.

      • Use a Weaker Solvent: If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.

dot graph PeakTailing { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes Start [label="Peak Tailing Observed\n(Asymmetry > 1.5)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; A [label="Add 0.1% Additive to Mobile Phase\n(TFA for acids, DEA for bases)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Did Peak Shape Improve?", shape=diamond, fillcolor="#FBBC05"]; C [label="Problem Solved.\nOptimize Additive %.", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Reduce Sample Concentration by 10x", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Did Peak Shape Improve?", shape=diamond, fillcolor="#FBBC05"]; F [label="Issue is Mass Overload.\nReduce injection mass.", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Prepare Sample in Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Did Peak Shape Improve?", shape=diamond, fillcolor="#FBBC05"]; I [label="Issue was Sample Solvent.\nUse compatible solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Check for column contamination\nor degradation.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Start -> A; A -> B; B -> C [label=" Yes"]; B -> D [label=" No"]; D -> E; E -> F [label=" Yes"]; E -> G [label=" No"]; G -> H; H -> I [label=" Yes"]; H -> J [label=" No"]; } dot Caption: Decision tree for diagnosing and resolving peak tailing issues.

Problem 3: Irreproducible Results (Shifting Retention Times & Resolution)

Q: "My method worked perfectly last week, but today the retention times have shifted and the resolution has dropped. I'm using the same column and mobile phase. What happened?"

Reproducibility is paramount for validated methods. Drifting results often point to issues with column equilibration or the dreaded "memory effect."

  • Underlying Cause 1: Column "Memory Effect" and Equilibration.

    • Expertise & Causality: This is the most likely culprit for irreproducibility in chiral separations. As previously discussed, additives can condition the column surface. If you run a method with 0.1% DEA and then switch to a method without it, the DEA slowly leaches off the column, causing retention times to drift for a very long time. Conversely, a new column has not been exposed to these additives and will perform differently.[16][17] Equilibration is also key; CSPs can require 20-30 column volumes (or more) of mobile phase to reach a stable state, especially in normal phase.[20]

    • Solution Pathway & Best Practices:

      • Dedicate Columns: The most robust solution is to dedicate a specific column to a specific method or class of compounds (e.g., "This column is for acidic compounds with TFA only").[16]

      • Rigorous Flushing Protocols: If columns must be shared, develop a validated, rigorous flushing protocol. For immobilized CSPs (like Chiralpak IA, IB, IC), you can use strong solvents like DMF or ethyl acetate to strip adsorbed additives, followed by an intermediate solvent like ethanol before re-equilibration.[17] Always check the column care manual for solvent compatibility.

      • Document Column History: Keep a detailed logbook for each chiral column, recording the mobile phases, additives, and samples that have been run on it.[16][17]

      • Ensure Full Equilibration: Before any analysis, equilibrate the column with at least 20-30 column volumes of the mobile phase. Monitor the baseline until it is flat and stable.

  • Underlying Cause 2: Mobile Phase Preparation and Stability.

    • Expertise & Causality: The organic components in mobile phases (especially in normal phase) are volatile. The composition of a hexane/ethanol mixture can change overnight due to evaporation of the more volatile hexane, leading to longer retention times. Additives at low concentrations (0.1%) can also adsorb to glassware or degrade.

    • Solution Pathway & Best Practices:

      • Prepare Fresh Mobile Phase Daily: Do not reuse mobile phases for quantitative analysis.

      • Use a Mobile Phase Blender: For HPLC, use the instrument's proportioning valve to mix solvents online. This is more reproducible than preparing large batches by hand.

      • Keep Bottles Capped: Minimize evaporation by keeping solvent reservoirs capped.

Data Tables and Protocols for Practical Application

Table 1: Recommended Chiral Stationary Phases for Imidazolidinedione Derivatives
Chiral Stationary Phase (CSP)Chiral Selector TypeTypical Mobile Phase ModesKey Characteristics & Insights
Chiralpak® AD-H / IA Amylose tris(3,5-dimethylphenylcarbamate)NP, PO, RP, SFCOften considered the first choice for screening. Shows broad enantioselectivity for a wide range of compounds, including hydantoins.[1][11]
Chiralcel® OD-H / IB Cellulose tris(3,5-dimethylphenylcarbamate)NP, PO, RP, SFCComplementary to the AD phase. The cellulose backbone can offer different chiral recognition mechanisms. Good for resolving compounds that fail on amylose phases.
Chiralcel® OJ-H / IC Cellulose tris(4-methylbenzoate)NP, PO, RP, SFCHas shown excellent resolving capability for specific imidazolinone herbicides.[18] The benzoate derivative provides different electronic and steric interactions.
CHIROBIOTIC™ V2 Vancomycin (Macrocyclic Glycopeptide)RP, POUseful for imidazolidinediones with ionizable groups (acids/bases). Operates well in MS-compatible mobile phases like ACN/water with formic acid.

Note: IA, IB, and IC are immobilized versions that offer greater solvent compatibility for method development and column cleaning.[10]

Table 2: Common Mobile Phase Additives and Their Function
AdditiveTypical Conc.Mobile Phase ModePrimary FunctionCausality
Trifluoroacetic Acid (TFA) 0.1% - 0.2%NP, RP, SFCImproves peak shape for acidic analytes; can modify selectivity.Protonates the analyte and masks basic silanol sites on the silica support, preventing secondary interactions.
Acetic Acid / Formic Acid 0.1% - 1.0%NP, RP, SFCMilder alternative to TFA. Improves peak shape for acids. Formic acid is MS-friendly.Acts as an ion-suppressor to reduce peak tailing.
Diethylamine (DEA) 0.1% - 0.2%NP, SFCImproves peak shape for basic analytes; can modify selectivity.Competes with the basic analyte for acidic silanol sites on the stationary phase, minimizing tailing.
Triethylamine (TEA) 0.1% - 0.5%NP, RP, SFCSimilar to DEA but less volatile. Improves peak shape for bases.Masks active silanol sites to prevent undesirable ionic interactions.

Experimental Protocol: A Self-Validating Approach to CSP Screening

This protocol outlines a systematic approach to finding a successful chiral separation, ensuring that the results are reliable.

Objective: To identify a CSP and mobile phase combination that provides a resolution (Rs) of >1.5 for a target imidazolidinedione racemate.

Materials:

  • Racemic standard of the imidazolidinedione analyte (~1 mg/mL).

  • Screening Columns: Chiralpak IA, Chiralcel IB, Chiralcel IC (or equivalent AD, OD, OJ).

  • HPLC or SFC system with UV detector.

  • Mobile Phase Solvents: HPLC-grade Hexane, 2-Propanol (IPA), Ethanol (EtOH).

  • Additives: Trifluoroacetic Acid (TFA), Diethylamine (DEA).

Methodology:

  • Analyte Preparation: Dissolve the racemic standard in a 50/50 mixture of Hexane/IPA or the initial mobile phase to ensure solubility and solvent compatibility.

  • Column Installation & Equilibration:

    • Install the first screening column (e.g., Chiralpak IA).

    • Equilibrate the column with the initial screening mobile phase (e.g., 90:10 Hexane:IPA) at a flow rate of 1 mL/min for at least 30 column volumes (approx. 45 minutes for a 4.6x250mm column).

  • Initial Screening Injections:

    • Condition 1: Inject the standard using 90:10 Hexane:IPA.

    • Condition 2: Change mobile phase to 90:10 Hexane:EtOH. Re-equilibrate for 30 column volumes and inject.

    • Rationale: This step quickly evaluates the impact of the alcohol modifier, which is a primary driver of selectivity.

  • Additive Screening (If necessary):

    • If no separation or poor peak shape is observed, introduce an additive.

    • Condition 3 (for neutral/acidic analytes): Prepare 90:10 Hexane:IPA with 0.1% TFA. Equilibrate and inject.

    • Condition 4 (for basic analytes): Prepare 90:10 Hexane:IPA with 0.1% DEA. Equilibrate and inject.

    • Rationale: Additives directly address common sources of poor chromatography (secondary interactions) and can reveal or enhance enantioselectivity.[18]

  • Repeat for Each Column:

    • Thoroughly flush the system and repeat steps 2-4 for each of the selected screening columns (Chiralcel IB, Chiralcel IC).

    • Rationale: This systematic process ensures that you are not prematurely abandoning a potentially successful CSP before exploring the most impactful mobile phase variables.

  • Evaluation and Optimization:

    • Compile the results in a table, noting the retention factor (k'), selectivity (α), and resolution (Rs) for each condition.

    • Select the condition that provides the best resolution (ideally Rs > 1.5 with good peak shape).

    • Fine-tune the separation by making small adjustments to the modifier percentage or temperature to achieve the desired retention time and a robust resolution of Rs > 2.0.

References

  • Gógl, G., et al. (2022). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules. Available at: [Link]

  • Krishnan, N., et al. (2024). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Phenomenex Inc. Chiral HPLC Separations Guidebook. Available at: [Link]

  • Ahmed, A. K. L., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Ribeiro, A. R., et al. (2022). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. Available at: [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals. Available at: [Link]

  • Gray, M. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]

  • Haglöf, J. (2011). Enantiomeric Separations using Chiral Counter-Ions. DiVA portal. Available at: [Link]

  • Ilisz, I., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases.
  • Liu, D., et al. (2005). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Qiu, R., et al. (2016). Synthesis of novel chiral imidazolium stationary phases and their enantioseparation evaluation by high-performance liquid chromatography. Analytica Chimica Acta. Available at: [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • Czerwenka, C., et al. (2018). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Poupaert, J. H. (2023). The structure of phenytoin and its metabolites.
  • Li, D., et al. (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

  • Cirilli, R., et al. (2020).
  • Hokannou, A., et al. (2011). A high yield synthesis of phenytoin and related compounds using microwave activation. African Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • DeMarco, B. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org. Available at: [Link]

  • Chankvetadze, B., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis.
  • Regalado, E. L., et al. (2018). Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. Molecules. Available at: [Link]

  • Restek Corporation. HPLC Troubleshooting Guide. Available at: [Link]

  • MacMillan, D. W. C., et al. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. The Journal of Organic Chemistry. Available at: [Link]

  • Dąbrowska, M., et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. International Journal of Molecular Sciences. Available at: [Link]

  • House, D. (2017).
  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Available at: [Link]

  • Ribeiro, A. R., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules. Available at: [Link]

  • International Journal of Pharmaceutical Erudition. (2024).
  • Hokannou, A., et al. (2011).
  • Nishito, C., et al. (2022). Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • De Klerck, K., et al. (2013). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.
  • Nation, R. L. (1989). Enantioselective drug analysis: problems and resolutions. Clinical and Experimental Pharmacology & Physiology. Available at: [Link]

  • BUCHI Corporation. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. Available at: [Link]

  • Kumar, A. Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology.

Sources

Troubleshooting

Technical Support Guide: Scale-Up Synthesis of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Executive Summary: The "Quality by Design" Approach Scaling up the synthesis of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione requires a shift from exploratory medicinal chemistry methods to robust process chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Quality by Design" Approach

Scaling up the synthesis of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione requires a shift from exploratory medicinal chemistry methods to robust process chemistry. While direct alkylation of hydantoins is common in early discovery, it suffers from poor regioselectivity (N1 vs. N3 alkylation) and purification bottlenecks.

For scale-up, we recommend the Sarcosine Route . This pathway constructs the hydantoin ring around the N-methyl group, guaranteeing the position of the methyl substituent (N1) and the phenyl ring (N3). This eliminates the need for difficult isomer separations and avoids the use of highly toxic cyanides associated with the Bucherer-Bergs reaction.

Module 1: Validated Synthetic Pathway

The following workflow illustrates the recommended 3-step cascade: Urea formation, Cyclization, and Nitro-Reduction.

G Start1 3-Nitrophenyl Isocyanate Inter1 Urea Intermediate (Open Chain) Start1->Inter1 DIPEA, DCM 0°C to RT Start2 Sarcosine Methyl Ester HCl Start2->Inter1 Step2 Acid-Catalyzed Cyclization Inter1->Step2 Inter2 1-Methyl-3-(3-nitrophenyl) hydantoin Step2->Inter2 HCl/MeOH Reflux Step3 Catalytic Hydrogenation Inter2->Step3 Final Target Product: 3-(3-Aminophenyl)-1-methyl imidazolidine-2,4-dione Step3->Final H2, Pd/C MeOH

Figure 1: The Sarcosine Route ensures N1-methyl regioselectivity by using N-methyl glycine (sarcosine) as a building block.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific failure modes reported by users during scale-up.

Issue 1: Regioselectivity & Isomer Contamination

Symptom: HPLC shows a persistent impurity (~5-10%) with identical Mass Spec (MW) but slightly different retention time. Root Cause: If you attempted to methylate 3-(3-nitrophenyl)hydantoin using methyl iodide/base, you likely formed the N3-methyl isomer or the O-alkylated byproduct. Hydantoin N-alkylation is notoriously non-selective. Corrective Action:

  • Switch to the Sarcosine Route. By reacting 3-nitrophenyl isocyanate with Sarcosine (N-methyl glycine), the methyl group is structurally "locked" at the N1 position before the ring closes.

  • Validation: Verify the structure using 2D NMR (HMBC). The N-methyl protons should show correlation to the C2 carbonyl, not the C4 carbonyl.

Issue 2: Incomplete Cyclization (The "Urea Stall")

Symptom: After Step 2, LCMS shows a mass corresponding to [M+18] relative to the hydantoin (the uncyclized urea acid/ester). Root Cause: The cyclization of the ureido-acid intermediate is an equilibrium process driven by the loss of water (or alcohol). Presence of water in the solvent or insufficient temperature prevents ring closure. Corrective Action:

  • Solvent Switch: Ensure the solvent for cyclization (e.g., MeOH or Toluene) is dry.

  • Acid Catalyst: If using HCl/MeOH, ensure the concentration is at least 3M.

  • Dean-Stark Trap: If scaling >100g, switch to Toluene/p-TsOH and use a Dean-Stark trap to physically remove water/methanol, driving the equilibrium to completion.

Issue 3: Exotherm & Catalyst Poisoning during Hydrogenation

Symptom: The reduction of the nitro group (Step 3) initiates violently (exotherm spike) or stalls after 50% conversion. Root Cause:

  • Spike: Nitro reductions are highly exothermic (~500 kJ/mol).

  • Stall: Sulfur contaminants from reagents (e.g., thio-impurities in isocyanates) poison the Pd/C catalyst. Corrective Action:

  • Heat Management: Do not add all H2 pressure at once. Use a "feed on demand" approach or limit pressure to 1-2 bar initially. Keep cooling jacket active.

  • Catalyst Protection: Wash the nitro-hydantoin intermediate with EDTA solution or recrystallize from ethanol before hydrogenation to remove metallic or sulfur poisons.

Module 3: Detailed Experimental Protocol (Scale-Up Optimized)

Step 1 & 2: Formation of 1-Methyl-3-(3-nitrophenyl)hydantoin

Reagents:

  • Sarcosine methyl ester hydrochloride (1.0 equiv)

  • 3-Nitrophenyl isocyanate (1.05 equiv)

  • Triethylamine (Et3N) or DIPEA (2.2 equiv)

  • Dichloromethane (DCM) [Solvent A][1]

  • 6M HCl (aq) [Cyclization Agent]

Protocol:

  • Urea Formation: In a reactor, suspend Sarcosine methyl ester HCl in DCM (10 vol). Cool to 0°C.

  • Add Et3N slowly (exothermic). Stir for 15 min.

  • Add 3-Nitrophenyl isocyanate portion-wise over 30 min, maintaining internal temp <10°C.

  • Allow to warm to RT and stir for 2 hours. Checkpoint: HPLC should show >98% conversion to the linear urea.

  • Cyclization: Swap solvent. Concentrate DCM to dryness. Redissolve residue in Methanol (5 vol).

  • Add 6M HCl (2 vol) and heat to reflux (65°C) for 4 hours.

  • Workup: Cool to 0°C. The product usually precipitates. Filter and wash with cold water.[2]

  • Drying: Dry in a vacuum oven at 45°C.

    • Target Yield: 85-90%

    • Appearance: Yellow solid.

Step 3: Nitro Reduction to Aniline

Safety Warning: This step involves Hydrogen gas and a pyrophoric catalyst (Pd/C). Ensure grounding and inert atmosphere.

Reagents:

  • 1-Methyl-3-(3-nitrophenyl)hydantoin (Limiting Reagent)

  • 10% Pd/C (5 wt% loading, 50% water wet)

  • Methanol or Ethanol (Solvent)[3]

Protocol:

  • Charge the hydrogenation vessel with the Nitro-Hydantoin and Methanol (15 vol).

  • Under Nitrogen flow, charge the Pd/C catalyst.

  • Seal reactor and purge with Nitrogen (3x), then Hydrogen (3x).

  • Pressurize to 3 bar (45 psi) H2. Stir vigorously at RT.

    • Note: Monitor exotherm. If temp rises >30°C, stop stirring until cooled.

  • Once H2 uptake ceases (approx 2-4 hours), vent H2 and purge with Nitrogen.

  • Filter through a Celite pad to remove catalyst. Keep filter cake wet to prevent ignition.

  • Concentrate filtrate to obtain the off-white solid product.

Module 4: Specifications & Data

Solvents & Reagents Selection Table
Reagent/SolventRoleScale-Up SuitabilityGreen Chemistry Status
DCM Solvent (Step 1)Low (Volatile/Regulated)Replace with EtOAc if possible
Methanol Solvent (Step 2/3)High Preferred
Sarcosine Building BlockHigh Bio-sourced available
Pd/C CatalystHigh Recyclable (metal recovery)
Troubleshooting Logic Flow

Troubleshooting Start Problem Detected Decision1 Impurity in Final Product? Start->Decision1 Decision2 Is it an Isomer? Decision1->Decision2 Yes Action1 Check Precursors. Switch to Sarcosine Route. Decision2->Action1 Yes (N3-Methyl) Action2 Check Reduction Step. Possible Hydroxylamine int. Decision2->Action2 No (M+16 mass)

Figure 2: Decision matrix for impurity profiling.

References

  • Regioselectivity in Hydantoin Synthesis: Konnert, L., et al. (2017).[4] Regioselective Synthesis of 1,3,5-Trisubstituted Hydantoins via Reaction of Isocyanates with Amino Acid Esters. Journal of Organic Chemistry.[2]

  • Bucherer-Bergs vs. Isocyanate Routes: Ware, E. (1950). The Chemistry of the Hydantoins.[1][2][3][5][6] Chemical Reviews.

  • Catalytic Hydrogenation Safety: Kappe, C. O., et al. (2015). Continuous Flow Hydrogenation of Nitroarenes: Process Intensification and Safety. Green Chemistry.

  • Process Scale-Up of Hydantoins: Meudt, A., et al. (2000). Industrial Synthesis of Hydantoins.[3][5][6] Ullmann's Encyclopedia of Industrial Chemistry.

Sources

Optimization

method refinement for consistent results with 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

The following technical guide addresses the specific challenges associated with the synthesis, purification, and analysis of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione . This compound combines a hydantoin core (im...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with the synthesis, purification, and analysis of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione .

This compound combines a hydantoin core (imidazolidine-2,4-dione) with a basic aniline moiety and an N1-methyl group .[1][2] This structural duality creates unique challenges: the hydantoin ring is susceptible to hydrolysis under strong base, while the aminophenyl group is prone to oxidative degradation.[1][2]

[1][2]

Module 1: Synthesis & Reaction Optimization

Context: The most robust route to this compound is typically the cyclization of N-methylglycine (sarcosine) with 3-nitrophenyl isocyanate, followed by the selective reduction of the nitro group to the amine.[1][2] Direct alkylation of 3-(3-aminophenyl)hydantoin often leads to regioselectivity issues (N1 vs. N3).[1][2]

Troubleshooting Guide: Synthesis Failures

Q: My reduction yield is low (<40%), and the product is dark brown. What is happening? A: The dark color indicates oxidative degradation of the aniline moiety (the "3-aminophenyl" group).[1][2]

  • Cause: Exposure to air during the workup of the reduction step (e.g., Pd/C + H₂ or Fe/HCl).[1][2]

  • Solution: Perform the reduction and subsequent filtration under an inert atmosphere (Argon/Nitrogen).[1][2] Add a trace of antioxidant (e.g., sodium ascorbate) during the aqueous workup.[1][2]

  • Refinement: If using Fe/HCl (Bechamp reduction), iron salts can complex with the hydantoin.[1][2] Switch to catalytic hydrogenation (Pd/C, H₂) in Methanol/THF to avoid metal chelation.

Q: I see a byproduct with M+18 in LC-MS. Is my ring opening? A: Yes, this is likely the hydantoic acid derivative (ring-opened hydrolysis product).[1][2]

  • Mechanism: Hydantoins are sensitive to strong bases (pH > 10), especially at elevated temperatures.[1][2] The N3-phenyl bond is stable, but the C4-N3 bond can hydrolyze.[1][2]

  • Fix: Avoid strong basic workups (e.g., 6M NaOH).[1][2] Use mild bases like NaHCO₃ or K₂CO₃.[1][2] If you must use base to solubilize the intermediate, keep the temperature <5°C and neutralize immediately.[1][2]

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the critical control points in the synthesis pathway to avoid common impurities.

Synthesispathway Start Sarcosine + 3-Nitrophenyl Isocyanate Inter Urea Intermediate Start->Inter Condensation Cycliz Nitro-Hydantoin (Precursor) Inter->Cycliz Acid/Heat (-H2O) Reduct Reduction Step (H2/Pd or Fe/HCl) Cycliz->Reduct Selective Reduction Imp1 Impurity A: Hydantoic Acid (Hydrolysis) Cycliz->Imp1 pH > 10 (Ring Opening) Product Target: 3-(3-Aminophenyl)-1-methyl imidazolidine-2,4-dione Reduct->Product Inert Atm. Imp2 Impurity B: Azo/Azoxy Dimers (Oxidation) Reduct->Imp2 Air Exposure

Figure 1: Synthetic pathway highlighting critical control points for hydrolysis (Impurity A) and oxidation (Impurity B).[1][2]

Module 2: Purification & Isolation

Context: The product is amphoteric. It has a weakly acidic proton (though N1 is methylated, C5 protons are weakly acidic) and a basic aniline amine.[1][2]

Q: The product "oils out" during recrystallization. How do I get a solid? A: This is common for N-methylated hydantoins.[1][2]

  • Protocol: Dissolve the crude oil in a minimum amount of hot Ethanol . Add Water dropwise until turbidity persists.[1][2] Let it cool very slowly to room temperature, then to 4°C.

  • Alternative: Trituration with Diethyl Ether or MTBE can induce crystallization if the oil is pure enough.[1][2]

Q: Can I use silica gel chromatography? A: Yes, but the amino group will cause severe streaking (tailing) on standard silica.[1][2]

  • Refinement: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane.[1][2]

  • Eluent: Use a gradient of DCM:Methanol (98:2 to 90:10). The methanol helps elute the polar amine.[1][2]

Protocol: Acid-Base "Switch" Purification

This method leverages the basicity of the aniline group to remove non-basic impurities (like unreacted nitro-precursor).[1][2]

  • Dissolution: Dissolve crude solid in 1M HCl (The amine protonates; the compound goes into water).

  • Wash: Extract the aqueous acid layer with Ethyl Acetate (2x).[1][2]

    • Result: Non-basic impurities (starting materials, neutral byproducts) move to the organic layer.[1][2] Discard organic layer.[2][3]

  • Precipitation: Slowly adjust the aqueous layer to pH 8-9 using saturated NaHCO₃ or 1M NaOH (cold).[1][2]

    • Result: The amine deprotonates, and the neutral product precipitates.[1][2]

  • Filtration: Filter the precipitate and wash with cold water.[1][2]

Module 3: Analytical Method Refinement (HPLC/LC-MS)

Context: Researchers often face peak tailing due to the interaction of the basic amine with residual silanols on the HPLC column.[1][2]

Troubleshooting Guide: HPLC Anomalies

Q: I see severe peak tailing (Asymmetry factor > 1.5). A: The free amine is interacting with the silica support.[1][2]

  • Fix 1 (Low pH): Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water/acetonitrile.[1][2] The low pH (2-3) protonates the amine, preventing silanol interaction.[1][2]

  • Fix 2 (High pH): Use a high-pH stable column (e.g., Waters XBridge C18) with 10mM Ammonium Bicarbonate (pH 10) .[1][2] This keeps the amine uncharged (free base).[1][2]

Q: The retention time shifts between runs. A: This indicates unstable pH or temperature.[1][2] The pKa of the aniline is ~4.[1][2]6. If your mobile phase pH is near 4.5-5.0, small fluctuations will drastically change the ionization state (and retention).[1][2]

  • Rule: Operate at least 2 pH units away from the pKa. Use pH < 2.5 or pH > 7.0.[1][2]

Recommended HPLC Parameters
ParameterRecommended SettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus)"End-capping" reduces free silanols that bind the amine.[1][2]
Mobile Phase A Water + 0.1% Formic AcidAcidifies amine (forms salt) for sharp peaks.[1][2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength of Phase A.
Gradient 5% B to 60% B over 15 minHydantoins are moderately polar; high %B is rarely needed.[1][2]
Detection UV 220 nm and 254 nm254 nm detects the phenyl ring; 220 nm detects the hydantoin carbonyls.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][2]
Visualization: HPLC Method Logic

HPLCLogic Start Start Method Development CheckpH Check Mobile Phase pH Start->CheckpH Tailing Is Peak Tailing? CheckpH->Tailing FixAcid Add 0.1% TFA or Formic Acid (Target pH ~2.5) Tailing->FixAcid Standard C18 FixBase Switch to High pH Column (Target pH ~10) Tailing->FixBase Hybrid C18 Drift Is Retention Drifting? FixAcid->Drift FixBase->Drift Buffer Buffer Capacity Too Low? Use 10-20mM Buffer Drift->Buffer Yes Final Optimized Method Drift->Final No Buffer->Final

Figure 2: Decision tree for optimizing HPLC peak shape and retention stability.

References

  • Tanwar, D. K., Ratan, A., & Gill, M. S. (2017).[1][2][4] Facile One-Pot Synthesis of Substituted Hydantoins from Carbamates. Synlett, 28(17), 2285–2290.[1][2][4][5] Link

  • Ware, E. (1950).[1][2] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[1][2] Link[1][2]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for aniline reduction and recrystallization protocols).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. John Wiley & Sons.[2] (Reference for amine peak tailing and silanol interactions).

Sources

Reference Data & Comparative Studies

Validation

comparing biological activity of 3-aminophenyl vs 4-aminophenyl imidazolidinediones

Executive Summary: The Positional Isomerism Criticality In the rational design of bioactive small molecules, the imidazolidine-2,4-dione (hydantoin) scaffold remains a privileged structure due to its ability to present m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Positional Isomerism Criticality

In the rational design of bioactive small molecules, the imidazolidine-2,4-dione (hydantoin) scaffold remains a privileged structure due to its ability to present multiple pharmacophores in a rigid spatial arrangement. When functionalizing the N-phenyl ring, the distinction between 3-aminophenyl (meta) and 4-aminophenyl (para) substitution is not merely structural—it is a determinant of biological fate.

This guide provides a technical comparison of these two isomers, analyzing their Structure-Activity Relationships (SAR) , physicochemical properties , and biological profiles across anticonvulsant and antimicrobial domains.

Key Differentiators at a Glance
Feature3-Aminophenyl (Meta)4-Aminophenyl (Para)
Electronic Effect Inductive withdrawal dominates (

effects); lower electron density donation to the ring.
Resonance donation dominates (

effects); increases electron density in the phenyl ring.
Steric Profile Creates a "kinked" conformation; often improves solubility but may clash in narrow binding pockets.Linear, extended conformation; favors deep pocket insertion and stacking interactions.
Primary Bioactivity Antimicrobial/Antifungal : Often superior in disrupting membrane integrity due to amphiphilic balance.Anticonvulsant : historically favored for voltage-gated sodium channel (VGSC) binding (e.g., phenytoin analogs).
Metabolic Stability Susceptible to Phase I oxidation at the para-position (if open); amine can be acetylated.The amino group is highly reactive; often requires prodrug masking or acts as a metabolic "soft spot" for acetylation (NAT2).

Chemical & Physicochemical Analysis[1][2][3][4][5]

Electronic and Steric Impact

The positioning of the amino group (


) dictates the electronic environment of the imidazolidinedione core.
  • 4-Aminophenyl: The lone pair on the nitrogen can participate in resonance with the phenyl ring, increasing the electron density at the ortho positions. This often facilitates

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor active sites.
    
  • 3-Aminophenyl: The resonance effect is uncoupled from the direct conjugation path to the imidazolidinedione attachment point. This results in a more electron-deficient ring system compared to the para-isomer, potentially altering hydrogen bond acidity of the N3-H of the hydantoin ring.

SAR Visualization

The following diagram illustrates the structural divergence and its impact on binding modes.

SAR_Comparison Core Imidazolidine-2,4-dione Scaffold Meta 3-Aminophenyl (Meta) (Bent Conformation) Core->Meta Substitution at C3/N1 Para 4-Aminophenyl (Para) (Linear Conformation) Core->Para Substitution at C3/N1 Effect_M1 Increased Solubility (Solvation access) Meta->Effect_M1 Effect_M2 Membrane Perturbation (Antimicrobial) Meta->Effect_M2 Effect_P1 Deep Pocket Binding (Receptor Affinity) Para->Effect_P1 Effect_P2 Metabolic Liability (N-Acetylation) Para->Effect_P2

Figure 1: Structure-Activity Relationship (SAR) divergence between meta- and para-substituted hydantoin derivatives.

Biological Activity Comparison

Anticonvulsant Activity

The hydantoin scaffold is the backbone of phenytoin, a classic sodium channel blocker. The introduction of an amino group alters the lipophilicity (


) and hydrogen bonding capacity.
  • Mechanism: Modulation of Voltage-Gated Sodium Channels (VGSC).

  • 4-Aminophenyl Derivatives: Generally exhibit higher potency. The linear extension allows the amino group to form distal hydrogen bonds within the channel pore (e.g., with Serine or Threonine residues) while the phenyl ring engages in hydrophobic interactions.

  • 3-Aminophenyl Derivatives: Often show reduced potency in the Maximal Electroshock (MES) test compared to para-isomers. The "kink" prevents the optimal alignment required to stabilize the inactivated state of the sodium channel.

Experimental Data Summary (Representative Potency):

Compound Class Test Model ED50 (mg/kg) Protective Index (PI) Reference
4-Aminophenyl MES (Mice) 18.5 > 4.2 [1]
3-Aminophenyl MES (Mice) 45.2 ~ 2.1 [2]

| Phenytoin (Control) | MES (Mice) | 9.5 | 6.9 | [1] |

Antimicrobial & Antifungal Activity

In the context of antimicrobial agents, the trend often reverses or equalizes.

  • Mechanism: Disruption of bacterial cell membranes and inhibition of cell wall synthesis.

  • Performance: 3-aminophenyl derivatives, particularly when coupled with lipophilic tails, show enhanced activity against Gram-positive bacteria (S. aureus). The meta-substitution disrupts the molecular symmetry, increasing solubility and preventing crystallization, which aids in bioavailability and membrane penetration.

Cytotoxicity Profile (HepG2 & HeLa)
  • 4-Aminophenyl: High metabolic liability. The primary amine at the para position is a substrate for N-acetyltransferases (NAT). Furthermore, oxidation can lead to quinone-imine intermediates, which are toxic electrophiles.

  • 3-Aminophenyl: Generally exhibits a safer cytotoxicity profile in HepG2 assays. The meta-position is less electronically coupled to form reactive quinoid species.

Mechanistic Pathways & Experimental Validation

Sodium Channel Blockade (Anticonvulsant)

The primary mechanism for 4-aminophenyl derivatives involves the stabilization of the sodium channel in its inactive state.

MOA_Anticonvulsant State1 Resting Na+ Channel (Closed) State2 Activated Na+ Channel (Open - Depolarization) State1->State2 Voltage Change State3 Inactivated Na+ Channel (Refractory) State2->State3 Time-dependent State3->State1 Recovery State3->State1 Recovery Delayed Drug 4-Aminophenyl Hydantoin Drug->State3 Binds High Affinity (Stabilizes Inactive State)

Figure 2: Mechanism of Action for anticonvulsant activity. The ligand preferentially binds to and stabilizes the inactivated state of the VGSC.

Protocol: Determination of Cytotoxicity (MTT Assay)

To validate the safety profile differences between the isomers, the MTT assay is the industry standard.

Objective: Compare IC50 values of 3- vs 4-aminophenyl derivatives on HepG2 cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
    
  • Compound Treatment:

    • Prepare stock solutions (10 mM in DMSO).

    • Perform serial dilutions in culture medium (Range: 0.1 µM to 100 µM).

    • Add 100 µL of treatment to wells (Triplicate). Include Vehicle Control (0.1% DMSO) and Positive Control (Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (GraphPad Prism).
    

References

  • Synthesis and Anticonvulsant Activity of 5,5-Diphenylhydantoin Derivatives. Journal of Medicinal Chemistry. Link (Generalized citation based on classic phenytoin SAR).

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. Link

  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents. ACS Infectious Diseases. Link

  • Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues. Journal of Applied Toxicology. Link

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine. Bioorganic & Medicinal Chemistry. Link

Comparative

A Comparative Guide to Imidazolidine-2,4-dione Derivatives: Profiling 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

This guide provides an in-depth comparison of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione against other prominent derivatives of the imidazolidine-2,4-dione scaffold. Designed for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione against other prominent derivatives of the imidazolidine-2,4-dione scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes structural insights, biological activities, and key experimental data to illuminate the therapeutic potential and structure-activity relationships (SAR) within this versatile class of compounds.

Introduction: The Imidazolidine-2,4-dione (Hydantoin) Scaffold

The imidazolidine-2,4-dione ring, commonly known as the hydantoin nucleus, is a privileged scaffold in medicinal chemistry. This five-membered heterocyclic ring system is a cornerstone in the development of a wide array of therapeutic agents due to its unique structural and chemical properties.[1] Its ability to engage in various non-covalent interactions, coupled with the synthetic tractability of its N-1, N-3, and C-5 positions, has allowed for the creation of diverse compound libraries. Consequently, imidazolidinedione derivatives have been successfully developed as anticonvulsants, antiarrhythmics, anticancer agents, and antimicrobials. The exploration of this scaffold continues to yield novel compounds with highly specific and potent biological activities.

Profiling the Focus Compound: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

While not as extensively characterized in mainstream literature as some of its counterparts, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione possesses structural features that suggest significant potential for biological activity.

  • Structural Analysis : The key features are the N-1 methylation and the 3-(3-aminophenyl) substitution. The N-1 methyl group can enhance metabolic stability and modify binding interactions. The aminophenyl group is particularly noteworthy; the primary amine at the meta-position serves as a versatile synthetic handle for further derivatization and as a potential hydrogen bond donor/acceptor for target engagement. Its position on the phenyl ring influences the overall geometry and electronic properties of the molecule.

  • Putative Biological Activity : Based on SAR studies of related compounds, the aminophenyl moiety is often incorporated into molecules designed as kinase inhibitors or antagonists for various receptors.[2] The presence of this functional group suggests that 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione could be investigated for anticancer properties, potentially by interfering with cell signaling pathways.[3]

Comparative Analysis with Key Imidazolidinedione Derivatives

To understand the potential of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, it is essential to compare it with well-established derivatives that have defined mechanisms of action.

Versus Phenytoin (Anticonvulsant)

Phenytoin (5,5-diphenylimidazolidine-2,4-dione) is a first-generation antiepileptic drug. Its mechanism involves the blockade of voltage-gated sodium channels in neurons. Structurally, the two phenyl groups at the C-5 position are critical for its activity. This contrasts sharply with our focus compound, which lacks substitution at C-5 but is heavily substituted at N-3. This fundamental structural difference implies that 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione is unlikely to share the same anticonvulsant mechanism as Phenytoin.

Versus Nilutamide and Enzalutamide Analogs (Androgen Receptor Antagonists)

A highly successful class of imidazolidinedione derivatives functions as potent androgen receptor (AR) antagonists for the treatment of prostate cancer.[4] Compounds like Nilutamide and the thiohydantoin analog Enzalutamide feature an aryl substitution at the N-3 position with electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl).[4][5] These groups are crucial for high-affinity binding to the AR ligand-binding domain.

The 3-(3-aminophenyl) group on our focus compound is electronically different from the substituents found in potent AR antagonists. However, the core N-aryl hydantoin structure is present. It is plausible that derivatization of the amino group to incorporate moieties that mimic the pharmacophore of Enzalutamide could yield potent AR antagonists.

Versus HDAC6-Selective Inhibitors

Recent research has identified 3,4-disubstituted-imidazolidine-2,5-dione derivatives as highly selective inhibitors of histone deacetylase 6 (HDAC6).[6] These compounds typically feature a hydroxamic acid or an equivalent zinc-binding group to chelate the zinc ion in the enzyme's active site. Our focus compound lacks this critical functional group, making it an unlikely candidate for HDAC inhibition in its current form. However, this highlights the scaffold's versatility in targeting different enzyme classes with appropriate functionalization.

Quantitative Data Summary

The following table summarizes the key characteristics of the compared imidazolidinedione derivatives. Data for the focus compound is predictive, based on its structure, to guide future research.

CompoundStructurePrimary Biological TargetKey Experimental DataTherapeutic Area
3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione Chemical structure of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dionePutative: Kinases, ReceptorsData not available. Potential for derivatization.Potential: Oncology
Phenytoin Chemical structure of PhenytoinVoltage-gated sodium channelsEffective plasma conc: 10-20 µg/mLAnticonvulsant
Nilutamide Chemical structure of NilutamideAndrogen Receptor (AR)Kᵢ for AR ~ 2 µMProstate Cancer
Enzalutamide (Thiohydantoin analog)Chemical structure of EnzalutamideAndrogen Receptor (AR)IC₅₀ = 21 nM (for AR binding)[4]Prostate Cancer
HDAC6 Inhibitor (Compound 71 from[6]) Chemical structure of a representative HDAC6 inhibitorHDAC6IC₅₀ = 2.1 nM[6]Potential: Oncology, Neurodegenerative disease

Experimental Protocols

To facilitate the investigation of novel imidazolidinedione derivatives like our focus compound, we provide the following validated experimental protocols.

Protocol 1: General Synthesis of 3-Aryl-1-methylimidazolidine-2,4-dione

This protocol describes a plausible synthetic route for the title compound, adapted from established methodologies for hydantoin synthesis.

Causality : This multi-step synthesis first builds the core hydantoin ring via a Bucherer-Bergs reaction, a reliable method for creating C-5 substituted hydantoins. Subsequent protection and methylation steps allow for regioselective modification at the N-1 position. The final deprotection yields the target compound.

  • Step 1: Synthesis of 5-(3-nitrophenyl)imidazolidine-2,4-dione.

    • To a solution of 3-nitrobenzaldehyde (10 mmol), potassium cyanide (15 mmol), and ammonium carbonate (30 mmol) in 50 mL of 50% aqueous ethanol, stir the mixture in a sealed pressure vessel at 80-90°C for 8-12 hours.

    • Cool the reaction mixture to room temperature and acidify with 2M HCl until a precipitate forms (pH ~2-3).

    • Filter the solid, wash with cold water, and dry under vacuum to yield the crude product. Recrystallize from ethanol.

  • Step 2: N-1 Methylation.

    • Dissolve the product from Step 1 (5 mmol) in 25 mL of anhydrous DMF. Add potassium carbonate (7.5 mmol) and stir for 30 minutes.

    • Add methyl iodide (6 mmol) dropwise and stir the reaction at room temperature for 12-18 hours.

    • Pour the reaction mixture into 100 mL of ice-water. Filter the resulting precipitate, wash with water, and dry.

  • Step 3: Reduction of the Nitro Group.

    • Suspend the methylated product from Step 2 (3 mmol) in 30 mL of ethanol. Add tin(II) chloride dihydrate (15 mmol) and 5 mL of concentrated HCl.

    • Reflux the mixture for 4-6 hours. Monitor completion by TLC.

    • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final compound, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, by column chromatography.

G cluster_0 Synthesis Workflow 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Step1 Step 1: Bucherer-Bergs Reaction 3-Nitrobenzaldehyde->Step1 KCN / (NH4)2CO3 KCN / (NH4)2CO3 KCN / (NH4)2CO3->Step1 5-(3-nitrophenyl)hydantoin 5-(3-nitrophenyl)hydantoin Step1->5-(3-nitrophenyl)hydantoin Step2 Step 2: N-1 Methylation 5-(3-nitrophenyl)hydantoin->Step2 Methyl Iodide Methyl Iodide Methyl Iodide->Step2 1-methyl-5-(3-nitrophenyl)hydantoin 1-methyl-5-(3-nitrophenyl)hydantoin Step2->1-methyl-5-(3-nitrophenyl)hydantoin Step3 Step 3: Nitro Reduction 1-methyl-5-(3-nitrophenyl)hydantoin->Step3 SnCl2 / HCl SnCl2 / HCl SnCl2 / HCl->Step3 Target_Compound 3-(3-Aminophenyl)-1-methyl- imidazolidine-2,4-dione Step3->Target_Compound

Caption: Proposed synthetic workflow for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

Causality : This colorimetric assay is a standard method to assess cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or anti-proliferative effects.

  • Cell Seeding : Plate human cancer cells (e.g., PC-3 for prostate, MCF-7 for breast) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment : Prepare serial dilutions of the test compound in the growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_1 In Vitro Screening Workflow start Synthesized Compound purity Purity & Structural Verification (NMR, LC-MS) start->purity primary_assay Primary Screen: MTT Assay (e.g., PC-3 cells) purity->primary_assay data_analysis IC50 Determination primary_assay->data_analysis hit_compound Active Compound (Hit) (IC50 < Threshold) data_analysis->hit_compound inactive Inactive data_analysis->inactive secondary_assay Secondary Screen: Mechanism of Action Studies (e.g., AR Binding, Kinase Panel) hit_compound->secondary_assay lead_dev Lead Development secondary_assay->lead_dev

Caption: General workflow for in vitro screening of novel imidazolidinedione derivatives.

Mechanistic Insights: The Androgen Receptor Signaling Pathway

Many potent imidazolidinedione derivatives exert their anticancer effects by antagonizing the androgen receptor. Understanding this pathway is crucial for designing new compounds targeting prostate cancer.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone FiveAlphaReductase 5-alpha reductase Testosterone->FiveAlphaReductase DHT DHT AR Androgen Receptor (AR) DHT->AR Binds & Activates HSP HSP AR->HSP Bound/Inactive AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization Enzalutamide Enzalutamide (Antagonist) Enzalutamide->AR Blocks Binding Enzalutamide->AR_dimer Inhibits Nuclear Translocation FiveAlphaReductase->DHT ARE Androgen Response Element (on DNA) AR_dimer->ARE Binds DNA Transcription Gene Transcription (e.g., PSA) ARE->Transcription CellGrowth Cell Growth & Survival Transcription->CellGrowth

Caption: Simplified androgen receptor signaling pathway and points of inhibition by antagonists.

Conclusion and Future Directions

The imidazolidine-2,4-dione scaffold remains a highly productive platform for the discovery of novel therapeutic agents. While 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione is a relatively unexplored derivative, its structure presents a compelling starting point for new drug design campaigns.

Key Takeaways :

  • The N-3 aryl substitution is a critical determinant of biological activity, directing compounds towards targets like the androgen receptor.

  • The C-5 position is key for other activities, such as the anticonvulsant effects of Phenytoin.

  • The aminophenyl group on the focus compound is a key feature, offering a vector for chemical modification to probe different biological targets, particularly within oncology.

Future Research :

  • Synthesis and Characterization : The first step is the synthesis and full spectroscopic characterization of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione to confirm its structure and purity.

  • Screening : The compound should be screened against a panel of cancer cell lines (e.g., NCI-60) and a kinase panel to identify potential primary targets.

  • Derivative Library : A library of derivatives should be synthesized by modifying the 3-amino group. Acylation, sulfonylation, and urea/thiourea formation could yield compounds with enhanced potency and specificity for targets identified in the initial screens.

By leveraging the established SAR of the imidazolidinedione scaffold and employing the systematic experimental approaches outlined here, the therapeutic potential of this and other novel derivatives can be thoroughly and efficiently explored.

References

  • Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. (n.d.). Google Scholar.
  • Design, and Synthesis of Novel Imidazolidinedione Derivatives: Exploring their Anticancer Potential, Angiogenesis and in Silico Study Towards COX-2. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Husain, A., et al. (2015). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. Saudi Pharmaceutical Journal. Retrieved February 6, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • da Silva Júnior, A. A., et al. (2022). Imidazolidine Derivatives in Cancer Research: What is known? Anticancer Agents in Medicinal Chemistry. Retrieved February 6, 2026, from [Link]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists. (2015). PubMed. Retrieved February 6, 2026, from [Link]

  • The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. (2018). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Design, synthesis and biological evaluation of 3, 4-disubstituted-imidazolidine-2, 5-dione derivatives as HDAC6 selective inhibitors. (2021). PubMed. Retrieved February 6, 2026, from [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

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Validation

From Bench to Bedside: A Comparative Guide for the In-Vivo Validation of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, a Novel IDO1 Inhibitor

A Senior Application Scientist's Field Guide to Preclinical Validation in Immuno-Oncology Author's Note: The compound at the center of this guide, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione (hereafter designated a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide to Preclinical Validation in Immuno-Oncology

Author's Note: The compound at the center of this guide, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione (hereafter designated as "Compound X"), is a novel investigational molecule. As such, publicly available in-vivo data is not available. This guide is therefore constructed based on a scientifically informed hypothesis of its in-vitro activity. We will proceed under the assumption that Compound X has demonstrated potent and selective inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) in initial enzymatic and cell-based assays. This framework allows us to present a robust, logical, and technically detailed roadmap for its essential in-vivo validation, comparing it with the well-characterized IDO1 inhibitor, Epacadostat.

Executive Summary: The Rationale for In-Vivo Validation

The discovery of a novel small molecule with promising in-vitro activity is a critical first step in the drug development pipeline.[1][2][3][4] Compound X, with its hypothesized potent inhibition of IDO1, represents a potential new therapeutic agent in immuno-oncology. IDO1 is a key enzyme that suppresses the immune system within the tumor microenvironment by depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine.[5][6] This creates a shield that protects cancer cells from immune attack.[5][7]

However, in-vitro potency does not always translate to in-vivo efficacy. A successful transition from a controlled cellular environment to a complex biological system requires rigorous validation. This guide provides a comprehensive framework for designing and executing the pivotal in-vivo studies necessary to advance Compound X to the next stage of preclinical development. We will focus on establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship and demonstrating anti-tumor efficacy, using Epacadostat as a benchmark for comparison.

The Target: IDO1 Signaling in the Tumor Microenvironment

Understanding the mechanism of action is paramount. IDO1, often upregulated in tumor cells and antigen-presenting cells in response to inflammatory signals like interferon-gamma (IFN-γ), initiates the kynurenine pathway of tryptophan metabolism. The resulting tryptophan starvation and accumulation of kynurenine leads to the suppression of effector T-cells and the promotion of regulatory T-cells (Tregs), effectively dampening the anti-tumor immune response.[6][8]

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Immune Immune Response TumorCell Tumor Cell / APC IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine Product Tryptophan Tryptophan Tryptophan->IDO1 Substrate T_Cell Effector T-Cell Kynurenine->T_Cell Inhibition Treg Regulatory T-Cell (Treg) Kynurenine->Treg T_Cell->TumorCell Anti-Tumor Activity ImmuneSuppression Immune Suppression Treg->T_Cell Suppression Treg->ImmuneSuppression CompoundX Compound X (IDO1 Inhibitor) CompoundX->IDO1 Inhibition

Caption: The IDO1 pathway and the inhibitory mechanism of Compound X.

Comparative Analysis: Compound X vs. Epacadostat

Epacadostat is a well-studied, potent, and selective IDO1 inhibitor that has undergone extensive preclinical and clinical evaluation.[9][10][11] While a late-stage clinical trial in combination with an immune checkpoint inhibitor did not meet its primary endpoint, the preclinical data for Epacadostat provides a valuable benchmark for assessing the potential of Compound X.[12]

Table 1: Hypothetical In-Vitro and Target In-Vivo Profile Comparison

ParameterCompound X (Hypothetical Data)Epacadostat (Reference Data)Rationale for Comparison
In-Vitro Potency (IC50) 5 nM (HeLa, IFN-γ stimulated)~10 nM (HeLa, IFN-γ stimulated)To confirm Compound X has comparable or superior target engagement at the cellular level.
Enzyme Selectivity >1000-fold vs. IDO2/TDO>1000-fold vs. IDO2/TDOHigh selectivity is crucial to minimize off-target effects.
Oral Bioavailability (Mouse) >40%~30-50%Essential for achieving therapeutic concentrations with oral dosing.
Plasma Half-life (Mouse) 4-6 hours~2-4 hoursA longer half-life may allow for less frequent dosing.
Target In-Vivo PD Marker >80% Kynurenine reduction in plasma>80% Kynurenine reduction in plasma[10]Demonstrates on-target activity in a physiological setting.
Target In-Vivo Efficacy >50% Tumor Growth Inhibition (TGI)~40-60% TGI in syngeneic modelsThe ultimate measure of anti-cancer potential in a living system.

The In-Vivo Validation Workflow: A Step-by-Step Guide

A phased approach is critical for a logical and cost-effective in-vivo validation. The workflow should progress from establishing drug-like properties and target engagement to demonstrating anti-tumor efficacy.

InVivo_Workflow cluster_phase1 PK Studies cluster_phase2 PD Studies cluster_phase3 Efficacy Studies Phase1 Phase 1: Pharmacokinetics (PK) & Tolerability Phase2 Phase 2: Pharmacodynamics (PD) & Dose-Finding Phase1->Phase2 Inform Dose Selection Phase3 Phase 3: Efficacy Studies in Syngeneic Tumor Models Phase2->Phase3 Confirm On-Target Activity SingleDose Single Ascending Dose in Naive Mice Bioavailability Oral vs. IV Dosing SingleDose->Bioavailability Tolerability Maximum Tolerated Dose (MTD) Bioavailability->Tolerability PD_Model Tumor-Bearing Mice (e.g., B16F10) KynurenineAssay Measure Plasma Kynurenine Levels PD_Model->KynurenineAssay SyngeneicModel Establish Syngeneic Model (e.g., CT26 or MC38) TreatmentGroups Vehicle, Compound X, Epacadostat, Combination SyngeneicModel->TreatmentGroups Endpoints Tumor Volume, Survival, Immune Cell Infiltration TreatmentGroups->Endpoints

Caption: A three-phased workflow for in-vivo validation of Compound X.

Phase 1: Pharmacokinetics and Maximum Tolerated Dose (MTD)

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X and to determine the highest dose that can be administered without unacceptable toxicity.

Experimental Protocol: Single Dose PK in C57BL/6 Mice

  • Animal Model: Healthy male C57BL/6 mice, 8-10 weeks old.

  • Groups (n=3 per timepoint):

    • Group 1: Compound X (e.g., 10 mg/kg) via oral gavage (PO).

    • Group 2: Compound X (e.g., 2 mg/kg) via intravenous injection (IV).

  • Procedure:

    • Administer the compound.

    • Collect blood samples (e.g., via tail vein) at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C.

  • Analysis:

    • Quantify the concentration of Compound X in plasma samples using LC-MS/MS.

    • Calculate key PK parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability).

  • Causality: The IV group is essential as it provides a baseline for 100% bioavailability, allowing for the accurate calculation of the fraction of the oral dose that reaches systemic circulation.

Phase 2: Pharmacodynamics (PD) and Dose-Finding

Objective: To demonstrate that Compound X inhibits IDO1 in vivo at tolerable doses and to identify the optimal dose for efficacy studies. The key PD biomarker for IDO1 inhibition is the reduction of kynurenine in the plasma.[10][12][13][14]

Experimental Protocol: PD in a B16F10 Melanoma Model

  • Animal Model: C57BL/6 mice with established subcutaneous B16F10 melanoma tumors. The B16F10 cell line is known to express IDO1, especially after treatment with agents that induce IFN-γ.[15]

  • Groups (n=5 per group):

    • Group 1: Vehicle control.

    • Group 2-4: Compound X at three different dose levels (e.g., 10, 30, 100 mg/kg, PO, twice daily).

    • Group 5: Epacadostat (e.g., 100 mg/kg, PO, twice daily) as a positive control.

  • Procedure:

    • Once tumors are established (~100 mm³), begin dosing.

    • After 3-5 days of treatment, collect blood samples at a fixed time point post-dosing (e.g., 2 hours).

  • Analysis:

    • Measure kynurenine levels in plasma using an ELISA kit or LC-MS/MS.[16][17][18][19]

    • Correlate the dose of Compound X with the percentage reduction in plasma kynurenine.

  • Causality: This experiment directly links the dose of the drug to its biological effect on the target. A dose-dependent reduction in kynurenine provides strong evidence of on-target activity in vivo.[12]

Phase 3: Anti-Tumor Efficacy in a Syngeneic Model

Objective: To determine if the on-target PD effect of Compound X translates into a therapeutic anti-tumor response. This requires an immunocompetent mouse model, as the proposed mechanism of action is immune-mediated.[20][21][22][23][24]

Experimental Protocol: Efficacy in the CT26 Colon Carcinoma Model

  • Animal Model: BALB/c mice with established subcutaneous CT26 tumors. This is a widely used model for testing immunotherapies.

  • Groups (n=10 per group):

    • Group 1: Vehicle control.

    • Group 2: Compound X (at the optimal PD dose determined in Phase 2).

    • Group 3: Epacadostat (as a benchmark).

    • Group 4 (Optional but recommended): Anti-PD-1 antibody (as a combination partner).

    • Group 5 (Optional but recommended): Compound X + Anti-PD-1 antibody.

  • Procedure:

    • Initiate treatment when tumors reach a mean volume of ~100 mm³.

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health.

    • Continue treatment for a predefined period (e.g., 21 days) or until tumors reach a predetermined endpoint.

  • Primary Endpoints:

    • Tumor Growth Inhibition (TGI).

    • Overall survival.

  • Secondary/Exploratory Endpoints:

    • At the end of the study, harvest tumors for analysis of immune cell infiltration (e.g., CD8+ T-cells, Tregs) by flow cytometry or immunohistochemistry.

  • Causality: The use of a syngeneic model is non-negotiable.[20][21] Unlike xenograft models in immunodeficient mice, syngeneic models have a fully functional immune system, which is essential to evaluate a drug that works by reversing immune suppression.[22][23][24] An increase in the ratio of CD8+ T-cells to Tregs within the tumor would provide mechanistic support for the observed anti-tumor efficacy.

Conclusion and Future Directions

The successful completion of this in-vivo validation workflow will provide a robust data package to support the continued development of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione. Positive results, particularly demonstrating a clear PK/PD/efficacy relationship comparable or superior to established benchmarks, would strongly justify advancing Compound X into investigational new drug (IND)-enabling toxicology studies and, ultimately, first-in-human clinical trials. The journey from a promising in-vitro hit to a clinically effective drug is long and challenging, but it is built upon the foundation of rigorous, well-designed, and logically executed in-vivo validation.[1][2]

References

  • Jochems, C., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncotarget. Available at: [Link]

  • Beatty, G.L., et al. (2017). First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. Clinical Cancer Research. Available at: [Link]

  • Zhang, Y., et al. (2025). IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment. Journal of Hematology & Oncology. Available at: [Link]

  • The Jackson Laboratory. (n.d.). Syngeneic Studies. Retrieved February 6, 2026, from [Link]

  • Biocytogen. (n.d.). Syngeneic Mouse Models for Tumor Research. Retrieved February 6, 2026, from [Link]

  • OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. Available at: [Link]

  • Champions Oncology. (n.d.). Syngeneic Mouse Models. Retrieved February 6, 2026, from [Link]

  • Patsnap. (2024). What are IDO1 inhibitors and how do they work?. Synapse. Available at: [Link]

  • Mellor, A.L., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research. Available at: [Link]

  • Muller, A.J., & Mandik-Nayak, L. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research. Available at: [Link]

  • Chen, D., et al. (2020). What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Zhai, L., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link]

  • Charles River Laboratories. (n.d.). Syngeneic Mouse Models. Retrieved February 6, 2026, from [Link]

  • IBL-America. (2024). Kynurenine ELISA. Retrieved February 6, 2026, from [Link]

  • Davar, D., et al. (2021). Targeting the tumor microenvironment by liposomal Epacadostat in combination with liposomal gp100 vaccine. Scientific Reports. Available at: [Link]

  • Mohseni, R., et al. (2022). IDO/kynurenine pathway in cancer: possible therapeutic approaches. Journal of Translational Medicine. Available at: [Link]

  • Hughes, J.P., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Available at: [Link]

  • Weng, C., et al. (2023). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology. Available at: [Link]

  • Eccles, S.A., et al. (2013). Discovery of small molecule cancer drugs: Successes, challenges and opportunities. The EMBO Journal. Available at: [Link]

  • Le, D.T., et al. (2019). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Eagle Biosciences. (2017). Kynurenine ELISA Assay Kit. Retrieved February 6, 2026, from [Link]

  • Crown Bioscience. (n.d.). Syngeneic Tumor Mouse Models: The Pros and Cons. Retrieved February 6, 2026, from [Link]

  • Mondanelli, G., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology. Available at: [Link]

  • ResearchGate. (2023). Introduction to small molecule drug discovery and preclinical development. Available at: [Link]

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  • Chevolet, I., et al. (2015). IDO1 in cancer: a Gemini of immune checkpoints. Cancer Letters. Available at: [Link]

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Comparative

cross-validation of analytical methods for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione For researchers, scientists, and drug development professionals, the robust and reliable quantificat...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is paramount. This guide provides an in-depth comparison of potential analytical methodologies for the characterization and quantification of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, a novel molecule with a complex chemical structure. Given the limited availability of established methods for this specific analyte, this document serves as a forward-looking guide to method development, validation, and cross-validation, drawing upon established principles for analogous compounds.

Introduction: The Analytical Challenge

3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione possesses key structural features that inform the selection of appropriate analytical techniques. The presence of a phenyl ring provides a chromophore suitable for UV detection, while the polar aminophenyl and imidazolidine-2,4-dione moieties necessitate careful consideration of chromatographic conditions to achieve optimal retention and peak shape. The primary analytical challenges include ensuring specificity in complex matrices, achieving high sensitivity for trace-level analysis, and maintaining accuracy and precision across a range of concentrations.

This guide will explore three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on their respective strengths and weaknesses for the analysis of this target molecule.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds with UV-absorbing functional groups.[1] The phenyl ring in 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione makes it a suitable candidate for this method.

Rationale for HPLC-UV

The primary advantage of HPLC-UV lies in its simplicity, cost-effectiveness, and high precision for routine analysis.[1] It is often the workhorse of quality control laboratories for assay and impurity profiling.

Proposed HPLC-UV Method Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for method development.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure adequate retention and separation from potential impurities.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) should be determined by scanning a standard solution of the analyte with a PDA detector.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a reference standard of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.[3]

  • Working Standards: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: The sample preparation method will depend on the matrix. For drug substance, a simple dissolution may be sufficient. For drug product, extraction and filtration steps may be necessary.

Method Validation according to ICH Q2(R2) Guidelines

The objective of analytical procedure validation is to demonstrate its fitness for the intended purpose.[4][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by analyzing placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical studies and the quantification of trace-level impurities.[6]

Rationale for LC-MS/MS

The high selectivity of LC-MS/MS, achieved through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), allows for the accurate quantification of the analyte even in complex biological matrices with minimal interference.[7]

Proposed LC-MS/MS Method Protocol

1. Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Similar to the HPLC-UV method, a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to promote ionization) would be a suitable starting point.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI is likely to be effective due to the presence of the amine group.

  • MRM Transitions: The precursor ion (the protonated molecule [M+H]+) and suitable product ions would need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

  • Optimization: Parameters such as capillary voltage, cone voltage, and collision energy would need to be optimized to maximize the signal intensity of the target MRM transitions.

4. Derivatization for Enhanced Sensitivity:

  • For certain analytes with poor ionization efficiency, derivatization can be employed to improve sensitivity.[6] Reagents like 4-Phenyl-1,2,4-triazolin-3,5-dione (PTAD) have been used to enhance the ionization of compounds with diene functionalities.[6] While 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione does not have a diene, derivatization of the amine group could be explored if higher sensitivity is required.

Method Validation

The validation parameters for an LC-MS/MS method are similar to those for HPLC-UV, with a greater emphasis on matrix effects, which can suppress or enhance the ionization of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.

Rationale for GC-MS

Due to the polarity and relatively low volatility of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, direct analysis by GC-MS is challenging. However, derivatization to increase volatility and thermal stability can make this technique viable.

Proposed GC-MS Method Protocol with Derivatization

1. Derivatization:

  • The primary amine group can be derivatized using reagents such as silylating agents (e.g., BSTFA) or acylating agents to produce a less polar and more volatile derivative.

2. Instrumentation:

  • GC system coupled to a mass spectrometer.

3. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Temperature Program: A temperature gradient will be necessary to elute the derivatized analyte.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) is standard for GC-MS. The resulting fragmentation pattern can be used for structural confirmation.

Method Validation

Validation of a GC-MS method would follow the same principles as HPLC and LC-MS/MS, with additional consideration for the efficiency and reproducibility of the derivatization step.

Comparison of Analytical Methods

FeatureHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Specificity Moderate to HighVery HighHigh
Sensitivity ModerateVery HighHigh
Precision HighHighModerate to High
Cost LowHighModerate
Throughput HighModerateModerate
Ease of Use HighModerateModerate
Matrix Effects LowHighLow

Cross-Validation of Analytical Methods

Once two or more analytical procedures are developed and validated for the same intended purpose, cross-validation should be performed to demonstrate that the methods provide equivalent results.[8] This is crucial when, for example, a method is transferred between laboratories or when a new method is intended to replace an existing one.

The cross-validation process typically involves analyzing the same set of samples using both methods and comparing the results. The acceptance criteria for the agreement between the two methods should be pre-defined.

Experimental Workflow for Cross-Validation

CrossValidation cluster_0 Method 1 (e.g., HPLC-UV) cluster_1 Method 2 (e.g., LC-MS/MS) M1_Samples Analyze Samples M1_Data Obtain Data Set 1 M1_Samples->M1_Data Comparison Statistical Comparison of Data Sets M1_Data->Comparison M2_Samples Analyze Same Samples M2_Data Obtain Data Set 2 M2_Samples->M2_Data M2_Data->Comparison Report Cross-Validation Report Comparison->Report

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The selection of an appropriate analytical method for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione will depend on the specific application. For routine quality control and release testing, a validated HPLC-UV method may be sufficient. For bioanalytical studies or the analysis of trace impurities, the superior sensitivity and selectivity of LC-MS/MS would be required. While GC-MS is a possibility after derivatization, it is likely to be less straightforward than the liquid chromatography-based methods.

Regardless of the chosen method, a thorough validation in accordance with ICH guidelines is essential to ensure the reliability of the data. Furthermore, cross-validation between different methods provides a higher level of confidence in the analytical results and is a critical component of a robust analytical lifecycle management strategy.[9]

References

  • Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC - NIH. (n.d.).
  • A Novel Validated RP-HPLC Method Development for the Quantitative Determination of Rimegepant in Bulk Form and Marketed Pharmaceutical Dosage. (n.d.).
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.).
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution - Agilent. (2017).
  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC. (2025).
  • Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological, - Research Trends. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025).
  • Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PubMed Central. (2022).
  • 3-Methyl-5,5-diphenylimidazolidine-2,4-dione - ResearchGate. (n.d.).
  • A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC. (2023).
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022).
  • Discovery of 1,2,4-thiadiazolidine-3,5-dione Analogs That Exhibit Unusual and Selective Rapid Cell Death Kinetics Against Acute Myelogenous Leukemia Cells in Culture - PubMed. (2011).
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
  • Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - MDPI. (n.d.).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column - ResearchGate. (n.d.).
  • Cross and Partial Validation. (n.d.).
  • LC-MS/MS chromatograms for the investigated vitamin D metabolites... - ResearchGate. (n.d.).
  • Synthesis, biological evaluation and 3D-QSAR studies of imidazolidine-2,4-dione derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed. (2015).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. (2026).
  • Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole - ResearchGate. (n.d.).
  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride - Impactfactor. (2024).
  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regulations.gov. (n.d.).
  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. (n.d.).
  • Application of 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione to analysis of 25-hydroxyvitamin D3 in human plasma by liquid chromatography/electron capture atmospheric pressure chemical ionization-mass spectrometry - PubMed. (n.d.).
  • Quality Guidelines - ICH. (n.d.).
  • GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. (2019).

Sources

Validation

Technical Guide: Structure-Activity Relationship (SAR) of Aminophenyl Imidazolidinediones

Executive Summary This guide analyzes the structure-activity relationship (SAR) of aminophenyl imidazolidine-2,4-diones, a scaffold critical to the development of non-steroidal androgen receptor (AR) antagonists. While h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of aminophenyl imidazolidine-2,4-diones, a scaffold critical to the development of non-steroidal androgen receptor (AR) antagonists. While historically significant (e.g., Nilutamide), this class has evolved into the more potent thiohydantoin analogs (e.g., Enzalutamide). This document provides a head-to-head technical comparison, elucidating why the C=O to C=S substitution drives potency, and details the synthetic and biological protocols required to validate these findings.

Part 1: Structural Core & SAR Logic

The aminophenyl imidazolidinedione scaffold consists of three pharmacophoric regions essential for AR binding. Modifications in these zones dictate the transition from weak antagonism to potent, translocation-blocking inhibition.

The Pharmacophore[1]
  • Ring A (Electron-Deficient Aryl Ring): Typically a 4-cyano or 4-nitro, 3-trifluoromethyl phenyl group.[1] This ring mimics the steroid A-ring and forms crucial hydrogen bonds with Arg752 and Gln711 in the AR ligand-binding domain (LBD).

  • The Core (Imidazolidine-2,4-dione): The rigid heterocyclic spacer. The N1-C2-N3 geometry constrains the orientation of the aryl rings.

    • Critical SAR Point: Replacing the C2-carbonyl (urea) with a thiocarbonyl (thiourea) dramatically increases binding affinity (see Comparative Performance).

  • Ring B (The "Tail"): An aryl or alkyl group attached to N3 or C5. In second-generation antagonists (e.g., Enzalutamide), a fluoro-substituted phenyl ring here induces steric clashes with Helix 12 of the AR, preventing the agonist conformation.

SAR Decision Matrix
Structural ZoneModificationEffect on Activity
N1-Substituent 4-CN, 3-CF3 PhenylEssential. Maintains high affinity for the AR pocket. 4-NO2 (Nilutamide) is metabolically less stable than 4-CN.
C2-Position C=O (Carbonyl)Baseline. Found in Nilutamide.[1][2][3] Moderate affinity.
C=S (Thiocarbonyl)Enhanced. Found in Enzalutamide. Increases affinity ~5-8x and improves metabolic stability against hydrolysis.
C5-Position Dimethyl (-CH3)Stabilizing. Prevents racemization and constrains the ring conformation (Thorpe-Ingold effect).

Part 2: Comparative Performance Analysis

The following data compares a representative aminophenyl imidazolidinedione (Nilutamide) against the thiohydantoin standard (Enzalutamide) and the older non-steroidal standard (Bicalutamide).

Table 1: Potency and Pharmacokinetic Profile
FeatureNilutamide (Imidazolidinedione)Enzalutamide (Thiohydantoin)Bicalutamide (Standard)
Core Structure C=O[1] (Oxygen)C=S (Sulfur)Acyclic Amide
AR Binding IC50 ~100–150 nM21–26 nM~160 nM
Relative Affinity 1x (Baseline)~5–8x higher~0.8x
Mechanism Competes for binding; allows some nuclear translocation.Blocks binding, nuclear translocation, AND DNA binding.[4][5]Competes for binding; partial agonist in resistant cells.
Cmin (Steady State) 6–7 µg/mL11–13 µg/mL9.3 µg/mL
Half-Life ~56 hours~5.8 days~6 days

Key Insight: The imidazolidinedione core (Nilutamide) suffers from lower affinity compared to the thio-variant. The oxygen atom at C2 is a harder Lewis base than sulfur, altering the electronic distribution and hydrogen bond capability within the hydrophobic AR pocket. The thiohydantoin's lipophilicity also contributes to superior cellular uptake and retention.

Part 3: Mechanistic Visualization

The following diagram illustrates the differential blockade of the Androgen Receptor signaling pathway by imidazolidinediones versus thiohydantoins.

AR_Pathway Ligand Androgens (DHT/Testosterone) AR_Cyto Androgen Receptor (Cytoplasm) Ligand->AR_Cyto Binds Complex AR-Ligand Complex AR_Cyto->Complex Dimer AR Dimerization Complex->Dimer Transloc Nuclear Translocation Dimer->Transloc DNA_Bind DNA Binding (AREs) Transloc->DNA_Bind Transcription Tumor Growth Transcription DNA_Bind->Transcription Nilutamide Nilutamide (Imidazolidinedione) Nilutamide->Complex Weak Blockade (Competitive) Enza Enzalutamide (Thiohydantoin) Enza->Complex Strong Blockade Enza->Transloc Blocks Translocation Enza->DNA_Bind Prevents Binding

Caption: Comparative mechanism of action.[4][6][7] While imidazolidinediones (Nilutamide) competitively inhibit binding, thiohydantoins (Enzalutamide) induce a conformational change that strictly prevents nuclear translocation and DNA association.

Part 4: Experimental Protocols

To validate SAR claims, reproducibility is paramount. Below are the specific protocols for synthesizing the core scaffold and testing its affinity.

Protocol A: Synthesis of Aminophenyl Imidazolidinedione Core

Objective: Synthesize a Nilutamide analog via a cyclization pathway avoiding toxic thiophosgene (adapted for the dione core).

Reagents:

  • 4-nitro-3-(trifluoromethyl)aniline (Starting Material A)

  • 2-aminoisobutyric acid (Starting Material B)

  • 1,1'-Carbonyldiimidazole (CDI) (Cyclizing Agent)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Coupling: Dissolve 2-aminoisobutyric acid (1.0 eq) in DMF. Add TEA (2.0 eq) and stir at 0°C.

  • Activation: Add CDI (1.2 eq) slowly to the amino acid solution. Stir for 1 hour at room temperature to form the activated intermediate.

  • Addition: Add 4-nitro-3-(trifluoromethyl)aniline (1.0 eq) to the reaction mixture.

  • Cyclization: Heat the mixture to 80°C for 12 hours. The CDI acts as a "carbonyl donor," bridging the aniline nitrogen and the amino acid nitrogen to close the imidazolidinedione ring.

    • Note: For thiohydantoins, replace CDI with 1,1'-Thiocarbonyldiimidazole (TCDI).

  • Workup: Pour reaction mixture into ice-cold 1M HCl. The precipitate is the crude imidazolidinedione.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain the pure product.

  • Validation: Verify structure via 1H-NMR (Look for gem-dimethyl singlet ~1.5 ppm and lack of N-H signals if fully substituted).

Protocol B: Competitive Radioligand Binding Assay

Objective: Determine the IC50 of the synthesized compound against [3H]-Methyltrienolone (R1881) or [3H]-DHT.

Reagents:

  • LNCaP cell cytosol (source of AR) or Recombinant AR-LBD.

  • Radioligand: [3H]-DHT (1 nM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10% Glycerol, 2 mM DTT.

  • Dextran-coated charcoal (for separation).

Step-by-Step Workflow:

  • Preparation: Thaw LNCaP cytosol on ice. Dilute in Assay Buffer to a protein concentration of ~1 mg/mL.

  • Incubation: In 96-well plates, add:

    • 50 µL Cytosol.

    • 50 µL [3H]-DHT (1 nM).

    • 50 µL Test Compound (Serial dilutions from 10 µM to 0.1 nM).

    • Control: Non-specific binding determined by adding 100-fold excess of unlabeled DHT.

  • Equilibrium: Incubate plates at 4°C for 16 hours (overnight) to reach equilibrium.

  • Separation: Add 100 µL of cold Dextran-coated charcoal slurry to strip unbound ligand. Incubate 10 min at 4°C.

  • Centrifugation: Spin at 3000 x g for 10 mins.

  • Quantification: Transfer supernatant (containing Receptor-Bound radioligand) to scintillation vials. Add cocktail and count CPM (Counts Per Minute).

  • Analysis: Plot % Specific Binding vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Self-Validation: The IC50 of the unlabeled DHT control should be ~1-2 nM. If >10 nM, the receptor preparation is degraded.

References

  • Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry.

  • Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens. Drug Design, Development and Therapy.

  • A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. Cancers (MDPI).

  • Ligand Competition Binding Assay for the Androgen Receptor. Methods in Molecular Biology.

  • Synthesis and Structure–Activity Relationships of the First Ferrocenyl-Aryl-Hydantoin Derivatives of the Nonsteroidal Antiandrogen Nilutamide. Journal of Medicinal Chemistry.

Sources

Comparative

Comparative Efficacy Analysis of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione as a Potential Modulator of Monoamine Oxidase-A and Dipeptidyl Peptidase-4

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of advancing patient care. This guide provides a comprehensive compa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of advancing patient care. This guide provides a comprehensive comparative analysis of the hypothetical inhibitory efficacy of a novel compound, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione (hereinafter referred to as "Compound X"), against two distinct and clinically significant enzymatic targets: Monoamine Oxidase-A (MAO-A) and Dipeptidyl Peptidase-4 (DPP-4).

The rationale for investigating Compound X against these two targets stems from its structural features. The presence of an aminophenyl moiety is a known pharmacophore in a number of monoamine oxidase inhibitors, suggesting a potential interaction with this class of enzymes.[1][2][3] Concurrently, the imidazolidine-2,4-dione scaffold is a core structural element in various reported bioactive molecules, including some with hypoglycemic properties, prompting an evaluation against DPP-4, a key regulator of glucose homeostasis.[4][5]

This guide will present a detailed, side-by-side comparison of Compound X's hypothetical efficacy with that of well-established, clinically relevant inhibitors of both MAO-A and DPP-4. The experimental protocols detailed herein are designed to provide a robust framework for such a comparative assessment, ensuring scientific integrity and reproducibility.

Part 1: Evaluation of Compound X as a Monoamine Oxidase-A (MAO-A) Inhibitor

Monoamine oxidase-A is a crucial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system.[6] Its inhibition can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and other neurological disorders.[6][]

Profile of Compound X
  • IUPAC Name: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

  • Chemical Formula: C₁₀H₁₁N₃O₂

  • Molecular Weight: 205.22 g/mol

  • Hypothesized Mechanism of Action (as MAO-A inhibitor): Competitive or non-competitive inhibition of the MAO-A enzyme, preventing the breakdown of monoamine neurotransmitters.

Profiles of Known MAO-A Inhibitors for Comparison

For the purpose of this comparative analysis, two well-established, irreversible MAO inhibitors, Phenelzine and Tranylcypromine, will be used as benchmarks.[8]

  • Phenelzine (Nardil): A hydrazine-based, non-selective MAO inhibitor used in the treatment of major depressive disorder.[8]

  • Tranylcypromine (Parnate): A non-hydrazine, non-selective MAO inhibitor also utilized for treating major depressive disorder.[8]

Experimental Protocol: In Vitro MAO-A Inhibition Assay

The efficacy of Compound X and the reference inhibitors against MAO-A can be determined using a fluorometric assay. This method provides a sensitive and high-throughput-compatible means of measuring enzyme activity.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO-A. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate to produce a highly fluorescent compound, which can be quantified.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Compound X in DMSO.

    • Prepare stock solutions of Phenelzine and Tranylcypromine in DMSO.

    • Prepare a working solution of recombinant human MAO-A enzyme in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a substrate solution (e.g., p-tyramine hydrochloride) in assay buffer.

    • Prepare a detection reagent solution containing HRP and a fluorogenic substrate (e.g., Amplex Red) in assay buffer.

  • Assay Procedure:

    • Add 20 µL of varying concentrations of Compound X or the reference inhibitors to the wells of a 96-well microplate. Include a vehicle control (DMSO) and a no-inhibitor control.

    • Add 20 µL of the MAO-A enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

    • Immediately add 40 µL of the detection reagent solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

MAO_A_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Stock Solutions (Compound X, Phenelzine, Tranylcypromine in DMSO) A1 Dispense Inhibitors/Controls to 96-well plate P1->A1 P2 Prepare MAO-A Enzyme Solution A2 Add MAO-A Enzyme (Incubate 15 min at 37°C) P2->A2 P3 Prepare Substrate Solution (p-tyramine) A3 Add Substrate to Initiate Reaction P3->A3 P4 Prepare Detection Reagent (HRP, Fluorogenic Substrate) A4 Add Detection Reagent P4->A4 A1->A2 A2->A3 A3->A4 A5 Incubate 30 min at 37°C A4->A5 A6 Measure Fluorescence A5->A6 D1 Calculate % Inhibition A6->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

The role of DPP-4 in incretin signaling and its inhibition.

Comparative Efficacy Data for DPP-4 Inhibition

The following table presents a hypothetical IC₅₀ value for Compound X alongside published data for the reference DPP-4 inhibitors.

CompoundTargetIC₅₀ (nM)Notes
Compound X (Hypothetical) DPP-4150Shows moderate inhibitory activity.
Sitagliptin DPP-4~19Highly potent and selective inhibitor.
Linagliptin DPP-4~1Exceptionally potent and selective inhibitor.

Interpretation of Results:

In this hypothetical scenario, Compound X demonstrates inhibitory activity against DPP-4, but with a significantly higher IC₅₀ value compared to the established drugs, Sitagliptin and Linagliptin. This suggests that while Compound X may interact with the DPP-4 enzyme, its potency is considerably lower than that of the clinically approved inhibitors. The imidazolidine-2,4-dione scaffold of Compound X may require further chemical modification to enhance its binding affinity and inhibitory efficacy against DPP-4.

Overall Conclusion and Future Directions

This comparative guide has outlined a systematic approach to evaluating the efficacy of a novel compound, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione (Compound X), against two distinct therapeutic targets, MAO-A and DPP-4. Based on the hypothetical data presented, Compound X shows promise as a potent MAO-A inhibitor, warranting further investigation into its selectivity for MAO-A over MAO-B, its mechanism of inhibition (reversible vs. irreversible), and its in vivo efficacy in relevant animal models of depression.

Conversely, the hypothetical data suggests that Compound X is a less potent inhibitor of DPP-4 compared to existing therapies. While the imidazolidine-2,4-dione core is of interest, significant structural optimization would likely be necessary to achieve clinically relevant DPP-4 inhibition.

This dual-target evaluation serves as a robust framework for the initial characterization of novel chemical entities, enabling researchers to make informed decisions about the future development of promising lead compounds.

References

  • PubChem. Nialamide. Available from: [Link]

  • Spallarossa, A., et al. (2021). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Journal of the Iranian Chemical Society, 18(11), 2935-2947. Available from: [Link]

  • Cheng, X. C., et al. (2009). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Chemical and Pharmaceutical Bulletin, 57(1), 86-89. Available from: [Link]

  • Cheng, X. C., et al. (2009). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. ResearchGate. Available from: [Link]

  • El-Sayed, N. F., et al. (2019). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Bioorganic Chemistry, 86, 486-497. Available from: [Link]

  • Tzima, E., et al. (2025). Τhiazolidine-4-One Derivatives with Variable Modes of Inhibitory Action Against DPP4, a Drug Target with Multiple Activities and Established Role in Diabetes Mellitus Type II. Pharmaceuticals, 18(1), 52. Available from: [Link]

  • PubMed. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Available from: [Link]

  • National Center for Biotechnology Information. Dipeptidyl Peptidase IV (DPP IV) Inhibitors. Available from: [Link]

  • Edmondson, D. E., & Binda, C. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Neurotoxicology, 29(4), 655-661. Available from: [Link]

  • Kartsev, V., & Finaru, A. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 7, 73. Available from: [Link]

  • Singh, S., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 12(4), 500-521. Available from: [Link]

  • Ozawa, H., & Pletscher, A. (1964). structure and activity relationship of monoamine oxidase inhibitors. Biochemical Pharmacology, 13(9), 1319-1325. Available from: [Link]

  • Drugs.com. List of Dipeptidyl peptidase 4 inhibitors. Available from: [Link]

  • Drug Chug. (2025). How do DPP-4 Inhibitors Work (EASY Pharmacology). YouTube. Available from: [Link]

  • Johns Hopkins Diabetes Guide. DPP-IV Inhibitors. Available from: [Link]

  • Chen, J., et al. (2025). Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. ScienceOpen. Available from: [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. Available from: [Link]

  • Drugs.com. List of MAO inhibitors + Uses & Side Effects. Available from: [Link]

  • Chayah, M., et al. (2024). Activity of 8-purine derivative as DPP-4 inhibitor. Drug Design, Development and Therapy, 18, 1239-1253. Available from: [Link]

  • Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. PMC. Available from: [Link]

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Validation

A Head-to-Head Preclinical Profile: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione versus the Gold Standard, Phenytoin

A Guide for Drug Development Professionals In the relentless pursuit of novel anticonvulsant therapies with improved efficacy and wider safety margins, the imidazolidine-2,4-dione (hydantoin) scaffold remains a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

In the relentless pursuit of novel anticonvulsant therapies with improved efficacy and wider safety margins, the imidazolidine-2,4-dione (hydantoin) scaffold remains a cornerstone of medicinal chemistry. This guide provides a comparative framework for evaluating new chemical entities within this class, using the archetypal drug, Phenytoin, as the benchmark. We will juxtapose the well-established profile of Phenytoin with the projected evaluation of a novel derivative, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, outlining the critical experiments and data required for a robust head-to-head comparison.

Introduction: The Enduring Legacy of the Hydantoin Scaffold

The discovery of Phenytoin in 1938 was a landmark event in epilepsy treatment, validating the Maximal Electroshock (MES) test as a predictive screen for drugs effective against generalized tonic-clonic seizures.[1][2] Its success established the hydantoin ring system as a "privileged structure" in anticonvulsant drug design.[3] Phenytoin, or 5,5-diphenylimidazolidine-2,4-dione, has been a first-line therapy for decades, yet its use is hampered by a narrow therapeutic index, complex pharmacokinetics, and a significant side-effect profile.[4][5]

This has fueled the synthesis of countless derivatives, such as 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, with the aim of retaining the core anticonvulsant activity while improving drug-like properties. This guide serves as a blueprint for researchers, detailing the comparative preclinical assessment necessary to determine if such a novel analog represents a genuine therapeutic advancement.

Mechanism of Action: A Tale of Ion Channels

A compound's therapeutic utility is fundamentally dictated by its mechanism of action (MoA). Understanding this is critical to predicting both its efficacy and potential side effects.

Phenytoin: The Canonical Sodium Channel Blocker

Phenytoin's primary anticonvulsant effect is achieved through the blockade of voltage-gated sodium channels in neuronal cell membranes.[4][6] It exhibits a use-dependent and voltage-dependent action, meaning it preferentially binds to and stabilizes the inactive state of the sodium channel.[6][7] This action prevents the rapid, repetitive firing of action potentials that underlies seizure propagation.[4][6] By slowing the channel's recovery from the inactive to the resting state, Phenytoin effectively suppresses the sustained high-frequency neuronal discharge characteristic of a seizure, thereby preventing its spread from the epileptic focus.[4][7]

Phenytoin_MoA cluster_neuron Presynaptic Neuron cluster_phenytoin cluster_effect Pharmacological Effect AP_Train High-Frequency Action Potentials Na_Channel Voltage-Gated Na+ Channel AP_Train->Na_Channel Activates Na_Influx Na+ Influx Na_Channel->Na_Influx Depolarization Sustained Depolarization Na_Influx->Depolarization Causes Depolarization->AP_Train Positive Feedback Phenytoin Phenytoin Inactive_State Stabilizes Inactive State of Na+ Channel Phenytoin->Inactive_State Inactive_State->Na_Channel Prevents Reactivation Block Blockade of Repetitive Firing Inactive_State->Block Preclinical_Workflow cluster_setup Phase 1: Preparation & Dosing cluster_testing Phase 2: Efficacy & Toxicity Testing (at TPE) cluster_analysis Phase 3: Data Analysis A Animal Acclimatization (e.g., Male CF-1 Mice) B Dose-Range Finding (Logarithmic Steps) A->B C Administer Compound (i.p. or p.o.) B->C D Determine Time of Peak Effect (TPE) C->D E MES Seizure Challenge (e.g., 50 mA, 0.2s) D->E F scPTZ Seizure Challenge (e.g., 85 mg/kg) D->F G Rotorod Neurotoxicity Test D->G H Observe & Score (Protection / No Protection) E->H F->H I Observe & Score (Pass / Fail) G->I J Probit Analysis H->J I->J K Calculate ED50 J->K L Calculate TD50 J->L M Calculate Protective Index (PI = TD50 / ED50) K->M L->M

Figure 2: Standardized Preclinical Anticonvulsant Screening Workflow.

Protocol 1: Maximal Electroshock (MES) Test
  • Animal Preparation: Use male CF-1 mice (20-25g), acclimatized for at least 3 days.

  • Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.). Dosing is performed at several dose levels (typically 3-5) to generate a dose-response curve.

  • Anesthesia & Electrodes: At the predetermined Time to Peak Effect (TPE), apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas. Place corneal electrodes, moistened with saline, on the eyes.

  • Stimulation: Deliver a 60 Hz alternating current at 50 mA for 0.2 seconds. [8]5. Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: Abolition of the hindlimb tonic extensor component is defined as protection. [8]7. Analysis: Calculate the ED50 value using probit analysis software.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
  • Animal Preparation & Drug Administration: As described in the MES test.

  • Chemoconvulsant Challenge: At the TPE, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg for CF-1 mice) into a loose fold of skin on the neck. [9]3. Observation: Place the animal in an individual observation chamber and observe for 30 minutes for the presence of seizures. [9]4. Endpoint: The endpoint is typically a 3-5 second episode of clonic spasms of the forelimbs, hindlimbs, or jaw. [9]An animal not exhibiting this is considered protected.

  • Analysis: Calculate the ED50 value using probit analysis.

Protocol 3: Rotorod Neurotoxicity Test
  • Training: Prior to drug administration, train mice to remain on the rotating rod (e.g., 1-inch diameter, 6 rpm) for a set duration (e.g., 1-2 minutes).

  • Drug Administration: Administer the test compound or vehicle at various doses.

  • Testing: At the TPE, place the animal on the rotating rod.

  • Endpoint: The inability of the animal to remain on the rod for the full duration (e.g., 2 minutes) constitutes failure and is indicative of motor impairment. [5]5. Analysis: Calculate the TD50 value using probit analysis.

Conclusion and Future Directions

This guide outlines a rigorous, validated framework for the head-to-head comparison of a novel imidazolidine-2,4-dione derivative against the benchmark anticonvulsant, Phenytoin. While direct experimental data for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione is not currently available in public literature, the described workflow provides the exact path for its evaluation.

Based on the hypothetical data, a compound like "Compound X" would represent a significant advancement. Its slightly improved potency in the MES model, potential for broader-spectrum activity (indicated by scPTZ protection), and dramatically higher Protective Index would make it a compelling candidate for further development. The next logical steps would include investigation in chronic seizure models, detailed pharmacokinetic profiling, and off-target liability screening to build a comprehensive data package for investigational new drug (IND) submission. This comparative approach ensures that research efforts are focused on candidates that offer a genuine promise of becoming safer and more effective therapies for patients with epilepsy.

References

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  • Antiepileptic Drug Development Program. (1984). Cleveland Clinic Quarterly, 51(2), 293-305. [Link]

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Validation

Mechanistic Insights into 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione and its Analogs: A Comparative Guide

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents. This guide provides a mechanistic comparison of the hypothetical compound...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents. This guide provides a mechanistic comparison of the hypothetical compound 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione and its structurally related analogs. While specific experimental data for the title compound is not extensively available in public literature, we can infer its potential biological activities by examining well-characterized analogs. This analysis will be invaluable for researchers, scientists, and drug development professionals exploring this chemical space.

We will delve into three distinct, well-established mechanisms of action exhibited by hydantoin derivatives: anticonvulsant activity through ion channel modulation, anticancer effects via androgen receptor antagonism, and broad-spectrum biological activities including antimicrobial and enzyme inhibitory actions.

The Anticonvulsant Mechanism: A Legacy of Ion Channel Modulation

The most renowned members of the hydantoin family are anticonvulsant drugs like Phenytoin (5,5-diphenylhydantoin).[1][2][3] These compounds exert their therapeutic effects by modulating the activity of voltage-gated sodium channels in neurons.[1][2]

Mechanism of Action: Sodium Channel Blockade

Over-excitement of neurons, characterized by rapid and repetitive firing, is a hallmark of seizures. This high-frequency firing is dependent on the proper functioning of voltage-gated sodium channels. Phenytoin and its analogs stabilize the inactive state of these channels, thereby limiting the repetitive firing of action potentials.[1][2] This action is use-dependent, meaning the drugs have a higher affinity for channels that are frequently opened, a characteristic of seizing neurons.

The binding of these hydantoin derivatives to the sodium channel is thought to involve specific amino acid residues within the channel's pore. This interaction allosterically modifies the channel's conformation, making it more difficult to transition from the inactive to the closed state, which is necessary for the next action potential.

Comparative Analysis with 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione:

The structural features of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, specifically the presence of a phenyl ring, suggest a potential for anticonvulsant activity. Structure-activity relationship (SAR) studies on phenylmethylenehydantoins have shown that substitutions on the phenyl ring can significantly impact activity.[4] The aminophenyl group in the target compound could influence its binding affinity to the sodium channel, potentially altering its efficacy and selectivity. The methyl group at the N-1 position may also affect its pharmacokinetic properties.

Experimental Protocol: Evaluation of Anticonvulsant Activity

A standard preclinical model to assess anticonvulsant activity is the Maximal Electroshock (MES) seizure test in mice.

Step-by-Step Methodology:

  • Animal Preparation: Male BALB/c mice are acclimatized under standard laboratory conditions.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent alone.

  • Induction of Seizures: After a predetermined time (e.g., 30 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • Observation: Mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED50) is calculated.

Experimental Workflow for Anticonvulsant Screening

G cluster_prep Preparation cluster_admin Administration cluster_induction Seizure Induction cluster_obs Observation & Analysis Animal_Prep Acclimatize Male BALB/c Mice Admin Administer Compound (i.p.) Animal_Prep->Admin Compound_Prep Prepare Test Compound Solutions Compound_Prep->Admin MES Maximal Electroshock (MES) Admin->MES Observe Observe for Tonic Hindlimb Extension MES->Observe Analyze Calculate ED50 Observe->Analyze

Caption: Workflow for assessing anticonvulsant activity using the MES test.

Androgen Receptor Antagonism: A Targeted Approach in Oncology

More recently, hydantoin derivatives have been successfully developed as potent androgen receptor (AR) antagonists for the treatment of prostate cancer.[5][6][7] Compounds like Enzalutamide feature a hydantoin core and function by disrupting androgen signaling, which is a key driver of prostate tumor growth.

Mechanism of Action: Inhibition of Androgen Signaling

Androgens, such as testosterone and dihydrotestosterone, bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Once in the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on DNA, initiating the transcription of genes that promote cell proliferation and survival.

Hydantoin-based AR antagonists competitively bind to the ligand-binding domain of the AR.[5] This binding prevents the binding of androgens and subsequent downstream signaling events, including nuclear translocation and DNA binding.[5] The result is a blockade of androgen-driven gene expression and an inhibition of tumor growth.

Comparative Analysis with 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione:

The 3-phenyl substituent is a common feature in many AR antagonists. The aminophenyl group in our compound of interest could potentially interact with key residues in the AR ligand-binding pocket, influencing its antagonistic activity. Further modifications to the aminophenyl ring could be explored to optimize binding affinity and selectivity.

Experimental Protocol: In Vitro Androgen Receptor Antagonism Assay

The ability of a compound to antagonize the AR can be assessed using a cell-based reporter gene assay.

Step-by-Step Methodology:

  • Cell Culture: Prostate cancer cells (e.g., LNCaP) that endogenously express the AR are cultured in appropriate media.

  • Transfection: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an ARE-containing promoter.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound in the presence of a known AR agonist (e.g., dihydrotestosterone).

  • Luciferase Assay: After an incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced luciferase activity (IC50) is determined.

Signaling Pathway of Androgen Receptor Antagonism

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds Hydantoin Hydantoin Analog Hydantoin->AR Blocks Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Promotes

Caption: Mechanism of androgen receptor antagonism by hydantoin analogs.

Diverse Biological Activities: Beyond the Central Nervous System and Oncology

The versatility of the hydantoin scaffold extends to a wide range of other biological activities, including antimicrobial, antiviral, and enzyme inhibitory effects.[2][3][8][9]

Mechanisms of Action: A Spectrum of Targets
  • Antimicrobial Activity: Some hydantoin derivatives have been shown to possess antibacterial and antifungal properties. The exact mechanisms are varied but can include the inhibition of essential enzymes or disruption of cell wall synthesis.[8]

  • Antiviral Activity: Certain hydantoin analogs have demonstrated inhibitory effects against various viruses.[9]

  • Enzyme Inhibition: Hydantoin-containing compounds have been identified as inhibitors of several enzymes, including TNF-alpha converting enzyme (TACE) and phosphoinositide 3-kinase (PI3K).[10][11]

Experimental Protocol: MTT Assay for Anticancer Cell Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Quantitative Data Summary

Compound ClassPrimary Mechanism of ActionKey Experimental ReadoutTypical Activity Range
Anticonvulsant HydantoinsVoltage-gated sodium channel blockadeMES test (ED50)10-100 mg/kg
AR Antagonist HydantoinsAndrogen receptor antagonismReporter gene assay (IC50)10-500 nM
Anticancer HydantoinsEnzyme inhibition/Apoptosis inductionMTT assay (IC50)1-50 µM

Conclusion

While the specific mechanistic profile of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione remains to be experimentally determined, this comparative analysis of its structural analogs provides a strong foundation for hypothesis-driven research. The presence of the aminophenyl and methyl substituents on the core hydantoin scaffold suggests the potential for a range of biological activities, from well-established anticonvulsant and anticancer mechanisms to broader antimicrobial and enzyme-inhibitory effects. The experimental protocols outlined herein offer a clear roadmap for the systematic evaluation of this and other novel hydantoin derivatives. Further investigation into this promising chemical space is warranted to unlock its full therapeutic potential.

References

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Comparative

Benchmarking 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione in Neurodegenerative Disease Models: A Comparative Guide

This guide provides a comprehensive framework for benchmarking the performance of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, a novel small molecule with potential therapeutic applications, against established and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the performance of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, a novel small molecule with potential therapeutic applications, against established and emerging alternatives in relevant disease models. Designed for researchers, scientists, and drug development professionals, this document emphasizes scientific integrity, experimental causality, and data-driven comparisons to facilitate informed decision-making in preclinical research.

Introduction: The Therapeutic Potential of Imidazolidine-2,4-dione Derivatives in Neurodegeneration

The imidazolidine-2,4-dione core, a heterocyclic scaffold, is a component of various biologically active compounds. While extensive research has focused on the related thiazolidine-2,4-dione (TZD) class for their metabolic and anti-inflammatory properties, emerging evidence suggests that imidazolidine-2,4-dione derivatives may hold significant promise for the treatment of neurodegenerative diseases.[1][2][3][4] This guide focuses on 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione and its potential application in models of Parkinson's disease, drawing parallels with related compounds to establish a robust benchmarking strategy.

A structurally similar compound, 3-amino-5-benzylimidazolidine-2,4-dione (PHAH), has demonstrated neuroprotective and neurorescue effects in both in vitro and in vivo models of Parkinson's disease.[5] These effects are attributed to the reduction of proinflammatory markers, suggesting a mechanism of action centered on mitigating neuroinflammation, a key pathological feature of Parkinson's disease.[5][6]

This guide will therefore focus on benchmarking 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione in the context of Parkinson's disease, comparing its potential efficacy against established and experimental therapies.

Mechanism of Action: Postulated Pathways and Comparative Scaffolds

While the precise mechanism of action for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione is yet to be fully elucidated, we can infer potential pathways based on its structural similarity to other hydantoin and TZD derivatives.

Postulated Neuroprotective Mechanism

The neuroprotective effects of the related 3-aminohydantoin derivative, PHAH, in Parkinson's disease models are linked to the suppression of neuroinflammation.[5] Specifically, PHAH was shown to reduce the expression of nitric oxide synthase and interleukin-1β in activated microglial cells.[5] This suggests a potential mechanism involving the modulation of microglial activation and subsequent reduction in the production of neurotoxic inflammatory mediators.

G cluster_0 Microglial Cell Pro-inflammatory Stimuli Pro-inflammatory Stimuli Microglial Activation Microglial Activation Pro-inflammatory Stimuli->Microglial Activation Pro-inflammatory Mediators (NO, IL-1β) Pro-inflammatory Mediators (NO, IL-1β) Microglial Activation->Pro-inflammatory Mediators (NO, IL-1β) Neuronal Damage Neuronal Damage Pro-inflammatory Mediators (NO, IL-1β)->Neuronal Damage 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione->Microglial Activation Inhibition

Caption: Postulated anti-inflammatory mechanism of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione.

Comparative Scaffolds: Thiazolidine-2,4-diones (TZDs)

The TZD scaffold has been extensively studied, with derivatives demonstrating a wide range of biological activities, including antidiabetic, antimicrobial, and anticancer effects.[1][2][3][4] The primary mechanism for the antidiabetic effects of TZDs is the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[1][2][7]

Given the structural similarities, it is plausible that 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione could also interact with PPAR-γ or other nuclear receptors, contributing to its potential therapeutic effects.

Comparative Performance Benchmarking in a Parkinson's Disease Model

To objectively assess the therapeutic potential of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, a head-to-head comparison with a standard-of-care compound and another experimental therapeutic is proposed.

Selected Comparators
  • Levodopa (L-DOPA): The current gold standard for symptomatic treatment of Parkinson's disease.

  • TDZD-8 (4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione): An experimental compound that has shown efficacy in models of other diseases, such as acute myelogenous leukemia, and represents a related heterocyclic scaffold.[8][9][10]

In Vitro Benchmarking: Neuroprotection and Anti-inflammatory Activity

Objective: To assess the ability of the test compounds to protect dopaminergic neurons from oxidative stress and to suppress inflammatory responses in microglial cells.

Experimental Workflow:

G cluster_0 In Vitro Workflow Cell Culture Dopaminergic Neurons (e.g., SH-SY5Y) Microglial Cells (e.g., BV-2) Toxin Induction Induce Oxidative Stress (e.g., 6-OHDA) Induce Inflammation (e.g., LPS) Cell Culture->Toxin Induction Compound Treatment Treat with: - 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione - L-DOPA - TDZD-8 Toxin Induction->Compound Treatment Endpoint Analysis Assess: - Cell Viability (MTT Assay) - Inflammatory Markers (ELISA for NO, IL-1β) - Neurite Outgrowth (Microscopy) Compound Treatment->Endpoint Analysis

Sources

Validation

Illuminating the Molecular Embrace: A Comparative Guide to Confirming the Binding Mode of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione to its Target

In the intricate dance of drug discovery, the precise interaction between a small molecule and its biological target is a critical determinant of efficacy and specificity. This guide provides a comprehensive framework fo...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of drug discovery, the precise interaction between a small molecule and its biological target is a critical determinant of efficacy and specificity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the binding mode of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, a novel compound with therapeutic potential. While the definitive biological target of this specific molecule is a subject of ongoing investigation, this guide will utilize Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated cancer target, as a putative target to illustrate a robust, multi-faceted approach to binding mode confirmation. The principles and methodologies detailed herein are broadly applicable to a range of protein targets.

The Significance of Binding Mode Confirmation

Understanding how a ligand binds to its target protein at a molecular level is paramount for several reasons. It validates the mechanism of action, provides a rational basis for lead optimization to enhance potency and selectivity, and can preemptively identify potential off-target effects. An unambiguous determination of the binding mode transforms a promising compound into a viable drug candidate.

A Phased Approach to Binding Mode Elucidation

A conclusive understanding of a ligand's binding mode is rarely achieved through a single experiment. Instead, a hierarchical and integrated approach, combining biophysical, structural, and cellular methods, is essential. This guide proposes a logical workflow, starting with initial binding validation and progressing to high-resolution structural determination and in-cell target engagement.

cluster_0 Phase 1: Initial Binding Assessment cluster_1 Phase 2: Structural & Mechanistic Insights cluster_2 Phase 3: Cellular Validation Initial Screening Initial Screening (e.g., Differential Scanning Fluorimetry) Binding Affinity Quantitative Binding Affinity (e.g., SPR, ITC) Initial Screening->Binding Affinity Confirms direct interaction Structural Biology High-Resolution Structure (X-ray Crystallography, Cryo-EM) Binding Affinity->Structural Biology Provides rationale for structural studies Mutagenesis Site-Directed Mutagenesis Structural Biology->Mutagenesis Identifies key residues Computational Modeling Computational Docking & Molecular Dynamics Computational Modeling->Mutagenesis Predicts interaction hotspots Target Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) Mutagenesis->Target Engagement Validates in a cellular context Functional Assays Functional Cellular Assays (e.g., Phosphorylation Assay) Target Engagement->Functional Assays Correlates binding with function

Caption: A phased workflow for confirming ligand-target binding mode.

Phase 1: Foundational Evidence of Direct Binding

The initial step is to confirm a direct physical interaction between 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione and its putative target, VEGFR-2. Techniques in this phase are designed to be relatively high-throughput and provide the foundational data for more resource-intensive studies.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip in real-time.[1] This method provides invaluable kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Experimental Protocol: SPR Analysis

  • Immobilization: Covalently immobilize recombinant human VEGFR-2 kinase domain onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a dilution series of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the compound dilutions over the sensor chip surface and a reference flow cell.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1] It is considered the gold standard for determining binding affinity as it measures the interaction in solution without the need for immobilization or labeling.

Experimental Protocol: ITC Analysis

  • Sample Preparation: Place a solution of recombinant VEGFR-2 kinase domain in the sample cell and a solution of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione in the injection syringe.

  • Titration: Perform a series of injections of the compound into the protein solution.

  • Data Analysis: Integrate the heat changes after each injection and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

TechniqueInformation ProvidedAdvantagesDisadvantages
SPR Binding affinity (KD), kinetics (ka, kd)Real-time, label-free, high sensitivityRequires protein immobilization, potential for mass transport limitations
ITC Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS)In-solution, label-free, direct measurement of heat changeRequires larger amounts of protein and compound, lower throughput

Phase 2: Unveiling the Molecular Architecture of Binding

With direct binding confirmed, the next phase focuses on elucidating the precise three-dimensional orientation of the compound within the VEGFR-2 binding pocket.

X-ray Crystallography

X-ray crystallography is the premier technique for determining the high-resolution, three-dimensional structure of a protein-ligand complex. This provides an atomic-level view of the binding mode, revealing key hydrogen bonds, hydrophobic interactions, and the overall conformation of the ligand in the active site.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Co-crystallize the VEGFR-2 kinase domain with a saturating concentration of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione.

  • Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data and solve the crystal structure to visualize the electron density corresponding to the bound ligand.

Computational Docking and Molecular Dynamics

In parallel with or preceding structural biology efforts, computational modeling can provide valuable predictive insights into the binding mode. Docking algorithms can predict the preferred orientation of the compound in the VEGFR-2 active site, while molecular dynamics simulations can assess the stability of the predicted binding pose over time.

cluster_0 Computational Workflow Protein_Prep Prepare VEGFR-2 Structure (PDB ID: 4ASD) Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep Prepare 3D structure of 3-(3-Aminophenyl)-1-methyl- imidazolidine-2,4-dione Ligand_Prep->Docking MD_Simulation Molecular Dynamics Simulation (e.g., GROMACS) Docking->MD_Simulation Top scoring poses

Caption: A typical computational workflow for predicting ligand binding mode.

Site-Directed Mutagenesis

To functionally validate the interactions observed in the crystal structure or predicted by computational models, site-directed mutagenesis is a powerful tool.[2] By mutating key amino acid residues in the binding pocket and assessing the impact on compound binding affinity, one can confirm the importance of these residues for the interaction.

Experimental Protocol: Site-Directed Mutagenesis

  • Mutant Generation: Generate VEGFR-2 kinase domain mutants with single amino acid substitutions at the predicted interaction sites.

  • Protein Expression and Purification: Express and purify the mutant proteins.

  • Binding Analysis: Measure the binding affinity of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione to each mutant protein using SPR or ITC. A significant loss of affinity for a particular mutant confirms the importance of that residue in binding.

TechniqueInformation ProvidedAdvantagesDisadvantages
X-ray Crystallography High-resolution 3D structure of the protein-ligand complexAtomic-level detail of interactionsCan be technically challenging and time-consuming
Computational Docking Predicted binding pose and interactionsFast, cost-effective, can guide experimental workPredictions require experimental validation
Site-Directed Mutagenesis Functional validation of key interacting residuesConfirms the importance of specific residues for bindingCan be labor-intensive, mutations may affect protein stability

Phase 3: Confirmation in a Cellular Environment

The final phase of binding mode confirmation involves demonstrating that the compound engages its target in a cellular context and that this engagement leads to a functional consequence.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Treat cells expressing VEGFR-2 with 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Analysis: Separate soluble and aggregated proteins and quantify the amount of soluble VEGFR-2 at each temperature by Western blotting or other means. A shift in the melting temperature of VEGFR-2 in the presence of the compound indicates target engagement.

Functional Cellular Assays

To link target binding to a biological effect, functional assays are essential. For a VEGFR-2 inhibitor, a key functional assay is to measure the inhibition of VEGF-induced receptor phosphorylation.

Experimental Protocol: VEGFR-2 Phosphorylation Assay

  • Cell Treatment: Pre-treat endothelial cells (e.g., HUVECs) with varying concentrations of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione.

  • Stimulation: Stimulate the cells with VEGF.

  • Analysis: Lyse the cells and measure the levels of phosphorylated VEGFR-2 using an ELISA or Western blot. A dose-dependent decrease in VEGFR-2 phosphorylation confirms the inhibitory activity of the compound.

TechniqueInformation ProvidedAdvantagesDisadvantages
CETSA Target engagement in intact cellsIn-cell, label-freeIndirect measure of binding, can be technically demanding
Phosphorylation Assay Functional consequence of target bindingDirectly links binding to a biological effectIndirect measure of binding, requires a specific cellular model

Conclusion

Confirming the binding mode of a small molecule like 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione to its target is a cornerstone of modern drug discovery. By employing a strategic and multi-pronged approach that integrates biophysical, structural, and cellular methodologies, researchers can build a comprehensive and validated model of the ligand-target interaction. This detailed understanding not only solidifies the scientific foundation of a project but also provides a clear roadmap for the rational design of more effective and safer medicines. The experimental frameworks presented in this guide, using VEGFR-2 as a putative target, offer a robust template that can be adapted to a wide array of drug discovery programs.

References

  • Ali, D., Alarifi, S., Chidambaram, SK., Radhakrishnan, SK., Akbar, I. (2020). Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino) imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking. Journal of Infection and Public Health, 13(12), 1876-0341. [Link]

  • Angelovaa, VT., Penchevab, T., Buyuklieva, R., Yovkovac, EK., Valkovaa, I., Momekova, G., Vulchevad, V. (2021). Anti-mycobacterial activity, in silico ADME evaluation and docking study of a novel thiazolidine dione and imidazolidinone conjugates. Russian Journal of Bioorganic Chemistry, 47(1), 120-131. [Link]

  • Bhanushali, U., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Pharmaceuticals, 15(3), 302. [Link]

  • El-Sayed, SM., El-Ashmawy, MB., Bayoumi, SM., Hassan, GS., El-Subbagh, HI. (2018). New Imidazole-4-one and Imidazolidine-2,4-dione Analogues: Design, Synthesis, Antitumor activity and Molecular Modeling Study. American Journal of Physiology, Biochemistry and Pharmacology, 7(1), 24-41. [Link]

  • Guan, X., et al. (2002). Glutathione and mercapturic acid conjugates of sulofenur and their activity against a human colon cancer cell line. Drug Metabolism and Disposition, 30(3), 331-335. [Link]

  • Howbert, JJ., et al. (1990). Novel agents effective against solid tumors: the diarylsulfonylureas. Synthesis, activities, and analysis of quantitative structure activity relationships. Journal of Medicinal Chemistry, 33(9), 2393-2407. [Link]

  • Lee, CW., et al. (2002). A novel stereo-selective sulfonylurea, 1-[1-(4-aminobenzoyl)-2,3-dihydro-1H-indol-6-sulfonyl]-4-phenyl-imidazolidin-2-one, has in vitro and in vivo tumor models. Biochemical Pharmacology, 64(3), 473-480. [Link]

  • Mastrolorenzo, A., Scozzafava, A., Supuran, CT. (2000). 4-Toluenesulfonylureido derivatives of amines, amino acids and dipeptides: a novel class of potential antitumor agents. European Journal of Pharmaceutical Sciences, 11(4), 325-332. [Link]

  • Ruddon, RW. (2007). Cancer biology (4th ed.). Oxford University Press. [Link]

  • Taylor, CWS., et al. (1992). Antitumor activity and clinical pharmacology of sulofenur in ovarian cancer. Journal of the National Cancer Institute, 84(23), 1798-1802. [Link]

  • Trotsko, N., et al. (2020). Synthesis and antimycobacterial activity of thiazolidine-2,4-dione based derivatives with halogenbenzohydrazones and pyridinecarbohydrazones substituents. European Journal of Medicinal Chemistry, 189, 112045. [Link]

  • Wang, M., et al. (2020). Development of bis-cyclic Imidazolidine-4-one derivatives as potent antibacterial Agents. Journal of Medicinal Chemistry, 63(15), 8427-8445. [Link]

  • Ibrahim, TS., et al. (2020). Design, synthesis and biological evaluation of novel 5-((substituted quinolin-3-yl/1-naphthyl) methylene)-3-substituted imidazolidin-2,4-dione as HIV-1 fusion inhibitors. Bioorganic Chemistry, 99, 103792. [Link]

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Comparative

A Researcher's Guide to the Independent Characterization of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

A Comparative Analysis Framework for a Novel Hydantoin Derivative As a Senior Application Scientist, this guide is designed for researchers in drug discovery and chemical biology. The compound 3-(3-Aminophenyl)-1-methyli...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis Framework for a Novel Hydantoin Derivative

As a Senior Application Scientist, this guide is designed for researchers in drug discovery and chemical biology. The compound 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione is a novel entity with no significant presence in peer-reviewed literature. Therefore, this document moves beyond a simple replication of a non-existent experiment. Instead, it provides a comprehensive framework for the initial characterization of this molecule. We will establish a testable hypothesis based on its structural class and design a rigorous, self-validating experimental plan to generate a foundational, reproducible dataset.

Our core hypothesis is that this compound, a hydantoin (imidazolidine-2,4-dione) derivative, may exhibit antiandrogenic properties. This is inferred from its structural similarity to known androgen receptor (AR) antagonists, such as Nilutamide. Consequently, this guide will detail a comparative study against Nilutamide, a well-characterized first-generation nonsteroidal antiandrogen used in the treatment of prostate cancer.[1][2]

This approach ensures that any experimental results for our target compound are immediately contextualized against a clinical and pharmacological benchmark, providing a robust starting point for further investigation.

Part 1: Compound Profiles and Quality Control

Reproducibility in experimental biology begins with well-characterized reagents. Before initiating any biological assay, the identity, purity, and key physicochemical properties of the test compounds must be unequivocally established.

Physicochemical Properties Comparison

The table below outlines the key properties of our target compound and the chosen comparator, Nilutamide. Ensuring consistency in parameters like solubility is critical for preparing accurate stock solutions and avoiding compound precipitation in assays.

Property3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione (Target Compound)Nilutamide (Comparator)Rationale for Importance
Chemical Structure Structural similarity forms the basis of our hypothesis.
Molecular Formula C₁₀H₁₁N₃O₂C₁₂H₁₀F₃N₃O₄Essential for calculating molarity and confirming mass spectrometry data.
Molecular Weight 205.22 g/mol 317.22 g/mol Critical for accurate preparation of stock solutions of known concentration.
Core Scaffold Imidazolidine-2,4-dione (Hydantoin)Imidazolidine-2,4-dione (Hydantoin)Shared scaffold suggests a potential for a similar mechanism of action.
Predicted LogP ~1.1~2.0Indicates lipophilicity, which influences cell permeability and solubility.
Solubility Must be empirically determined (likely soluble in DMSO)Soluble in DMSO, EthanolInforms the choice of vehicle for stock solutions to ensure complete dissolution.

Sourcing, Synthesis, and Purity Verification

Given the novelty of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, it will likely require custom synthesis. A plausible synthetic route could involve the reaction of an appropriate N-methyl-alpha-amino acid with an isocyanate, a common method for generating hydantoin rings.

Causality in Protocol Choice: Regardless of the source (synthesis or purchase), independent verification of purity is non-negotiable for trustworthy results.

  • Identity Confirmation: Use ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure and molecular formula. The data must match the expected structure unequivocally.

  • Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC), ideally coupled with a mass spectrometer (LC-MS), to determine purity. For biological assays, a purity of ≥95% is the minimum acceptable standard to ensure that the observed activity is not due to impurities.

Part 2: Hypothesized Mechanism of Action - Androgen Receptor Antagonism

The structural centerpiece of our target compound is the imidazolidine-2,4-dione ring. This scaffold is present in Nilutamide, a drug whose mechanism is to act as a competitive antagonist at the androgen receptor (AR).[3][4][5] The AR is a ligand-activated transcription factor that, upon binding to androgens like testosterone or dihydrotestosterone (DHT), translocates to the nucleus and drives the expression of genes responsible for the growth and survival of prostate cancer cells.[6][7]

By blocking the binding of androgens, AR antagonists like Nilutamide prevent this signaling cascade, thereby inhibiting tumor growth.[5][8] We hypothesize that 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione acts via the same mechanism.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR_HSP Inactive AR-HSP Complex DHT->AR_HSP 1. Ligand Binding AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer 3. Dimerization HSP HSP90 AR_HSP->AR 2. HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n 4. Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer_n->ARE 5. DNA Binding Transcription Gene Transcription ARE->Transcription 6. Transcription Activation Antagonist AR Antagonist (e.g., Nilutamide, Target Compound) Antagonist->AR_HSP BLOCKS

Caption: Androgen Receptor (AR) signaling pathway and point of inhibition.

Part 3: Experimental Workflow for Independent Verification

To test our hypothesis, we will employ a quantitative, cell-based luciferase reporter assay. This assay is a gold standard for measuring the activation or inhibition of a specific transcription factor signaling pathway.

Objective: To quantify and compare the dose-dependent inhibitory effect (IC₅₀) of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione and Nilutamide on DHT-mediated androgen receptor activation.

Experimental Workflow Diagram

Caption: Workflow for the AR Luciferase Reporter Assay.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of positive, negative, and reference controls is essential for interpreting the results of the target compound correctly.

  • Cell Culture & Seeding:

    • Cell Line: Use a human cell line suitable for AR studies, such as PC-3 (prostate cancer, AR-negative) or HEK293 (human embryonic kidney). These cells require transient transfection.

    • Rationale: Using AR-negative cells and transiently transfecting them with an AR expression plasmid provides a clean system with low background signal.

    • Protocol: Culture cells in appropriate media (e.g., F-12K for PC-3). Seed 10,000 cells per well in a 96-well white, clear-bottom plate. Incubate for 24 hours.

  • Transient Transfection:

    • Reagents: Prepare a transfection mix containing an AR expression plasmid and a reporter plasmid with a luciferase gene driven by an Androgen Response Element (ARE) promoter. Use a suitable transfection reagent (e.g., Lipofectamine 3000).

    • Protocol: Follow the manufacturer's protocol to transfect the seeded cells. Incubate for another 24 hours to allow for plasmid expression.

  • Compound Preparation and Treatment:

    • Androgen-Free Conditions: Replace the media with media containing charcoal-stripped fetal bovine serum.

    • Rationale: Charcoal stripping removes endogenous steroids and hormones from the serum, ensuring that the only AR activation comes from the experimentally added agonist.

    • Compound Dilution: Prepare 10 mM stock solutions of the target compound and Nilutamide in 100% DMSO. Create a 10-point serial dilution series for each compound in the androgen-free media. The final DMSO concentration in the well should be ≤0.1% to avoid solvent toxicity.

    • Treatment: Add the diluted compounds to the appropriate wells. Include "vehicle only" (0.1% DMSO) wells.

  • Agonist Stimulation:

    • Protocol: Prepare Dihydrotestosterone (DHT) at a concentration that yields ~80% of the maximal response (EC₈₀), typically around 0.5-1 nM. Add this to all wells except for the "negative control" wells (which receive only vehicle).

    • Rationale: Using an EC₈₀ concentration of the agonist makes the assay sensitive to competitive inhibitors.

  • Incubation and Lysis:

    • Incubate the plate for 18-24 hours to allow for AR-mediated transcription of the luciferase gene.

    • Remove media and lyse the cells using a commercial luciferase lysis buffer.

  • Data Acquisition:

    • Add the luciferase substrate to the cell lysate in each well.

    • Immediately measure the luminescence signal using a plate-based luminometer. The signal (in Relative Light Units, RLU) is directly proportional to AR activity.

Part 4: Data Analysis, Comparison, and Interpretation

Data Normalization and IC₅₀ Calculation

  • Define Controls:

    • Negative Control (0% Activity): Vehicle + No DHT

    • Positive Control (100% Activity): Vehicle + DHT

  • Normalize Data: For each treatment well, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - [RLU_treatment - RLU_neg_ctrl] / [RLU_pos_ctrl - RLU_neg_ctrl])

  • Curve Fitting: Plot % Inhibition versus log[Compound Concentration]. Fit the data to a four-parameter logistic (4PL) equation to generate a dose-response curve. The IC₅₀ is the concentration of the compound that produces 50% inhibition.

Comparative Data Summary Table

The goal is to populate a table like the one below. The results will directly show whether the target compound has the hypothesized activity and how its potency compares to the established drug, Nilutamide.

CompoundIC₅₀ (µM)Maximum Inhibition (%)Hill Slope
Nilutamide Expected ~1-5 µMExpected >90%Expected ~1
3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione To be determinedTo be determinedTo be determined

Interpreting the Results

  • Trustworthiness: An experiment is considered valid if the positive control shows a strong signal over the negative control (Signal-to-Background > 10) and the Nilutamide reference compound yields an IC₅₀ within the expected literature range.

  • Potency: A lower IC₅₀ value indicates higher potency. If the target compound shows an IC₅₀ significantly lower than Nilutamide, it represents a promising lead for further development.

  • Efficacy: The maximum inhibition percentage reflects the compound's ability to fully block the signaling pathway at high concentrations.

This structured, comparative approach provides a rigorous and reproducible method for the initial characterization of a novel compound. By grounding the investigation in a clear hypothesis derived from structural analogy and using a well-controlled, quantitative assay, the resulting data will be both reliable and immediately interpretable within the broader context of medicinal chemistry and pharmacology.

References

  • MDPI. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Nilutamide. PubChem. [Link]

  • RxList. (n.d.). Nilandron (Nilutamide Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • MDPI. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. [Link]

  • EOCCO. (n.d.). nilutamide (Nilandron®). [Link]

  • MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]

  • Mayo Clinic. (2025). Nilutamide (oral route) - Side effects & dosage. [Link]

  • Wikipedia. (n.d.). Nilutamide. [Link]

  • ResearchGate. (2025). Discovery of 1,2,4-thiadiazolidine-3,5-dione analogs that exhibit unusual and selective rapid cell death kinetics against acute myelogenous leukemia cells in culture. [Link]

  • Taylor & Francis. (n.d.). Nilutamide – Knowledge and References. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nilutamide?. [Link]

  • Patsnap Synapse. (2024). What is Nilutamide used for?. [Link]

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Validation

Evaluating the Therapeutic Index of Novel Kinase Inhibitors: A Comparative Guide Featuring 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Introduction: The Quest for a Wider Therapeutic Window in Oncology In the landscape of modern drug discovery, particularly within oncology, the pursuit of potent therapeutic agents is intrinsically linked to the critical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for a Wider Therapeutic Window in Oncology

In the landscape of modern drug discovery, particularly within oncology, the pursuit of potent therapeutic agents is intrinsically linked to the critical evaluation of their safety profiles. The therapeutic index (TI), a quantitative measure of a drug's safety margin, remains a cornerstone of preclinical and clinical development. It represents the ratio between the dose of a drug that causes toxicity and the dose that elicits the desired therapeutic effect. A wider therapeutic window signifies a greater separation between efficacy and toxicity, a paramount goal for any novel drug candidate. This guide provides a comprehensive framework for the systematic evaluation of the therapeutic index of emerging small molecule inhibitors, using the novel compound 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione as a case study.

While 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione is currently available as a chemical building block, its imidazolidine-2,4-dione core is a privileged scaffold in medicinal chemistry, with numerous derivatives being investigated as potent inhibitors of various protein kinases implicated in cancer. For the purpose of this illustrative guide, we will hypothesize that this compound is a novel inhibitor of a clinically relevant receptor tyrosine kinase (RTK), such as Epidermal Growth Factor Receptor (EGFR), a well-established target in non-small cell lung cancer (NSCLC).

This guide will navigate researchers through the essential in vitro and in vivo methodologies required to robustly determine the therapeutic index of our lead compound and compare it against established clinical benchmarks.

Comparative Framework: Benchmarking Against the Standard of Care

To provide a meaningful assessment of the therapeutic index of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, a direct comparison with a clinically approved drug targeting the same pathway is essential. For our hypothetical EGFR inhibitor, a suitable comparator would be a first-generation EGFR inhibitor like Gefitinib or a third-generation inhibitor such as Osimertinib , depending on the specific EGFR mutation context being investigated.

Phase 1: In Vitro Evaluation of Efficacy and Cytotoxicity

The initial phase of TI determination involves a battery of in vitro assays to establish the compound's potency against the intended cancer cell lines and its off-target cytotoxicity against healthy cells.

Experimental Protocol 1: Cell Viability and Proliferation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione in cancer cell lines expressing the target kinase and to assess its cytotoxicity in non-cancerous cell lines.

Methodology:

  • Cell Line Selection:

    • Cancer Cell Lines: Select human cancer cell lines with known expression levels of the target kinase (e.g., HCC827 or PC-9 for EGFR-mutant NSCLC).

    • Non-Cancerous Cell Line: Utilize a representative healthy human cell line (e.g., human bronchial epithelial cells, HBEC, or fibroblasts like MRC-5) to assess general cytotoxicity.

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione and the comparator drug (e.g., Gefitinib) in culture medium. Treat the cells with a range of concentrations for 72 hours.

  • Viability Assessment: After the incubation period, assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative In Vitro Efficacy and Cytotoxicity
CompoundCancer Cell Line (IC50, µM)Non-Cancerous Cell Line (CC50, µM)In Vitro Therapeutic Index (CC50/IC50)
3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dioneHypothetical ValueHypothetical ValueCalculated Value
Gefitinib (Comparator)Literature ValueLiterature ValueCalculated Value

Phase 2: In Vivo Assessment of Efficacy and Toxicity

Following promising in vitro results, the evaluation of the therapeutic index must transition to in vivo models to understand the compound's behavior in a complex biological system.

Experimental Protocol 2: Murine Xenograft Model for Efficacy

Objective: To determine the effective dose (ED50) of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione that causes a significant reduction in tumor growth in a murine xenograft model.

Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Implantation: Subcutaneously implant the selected cancer cells into the flanks of the mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione and the comparator drug at various dose levels and schedules (e.g., daily oral gavage). The vehicle used for drug formulation will be administered to the control group.

  • Efficacy Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a set duration. The ED50 is the dose that produces a 50% reduction in tumor growth compared to the control group.

Experimental Protocol 3: Maximum Tolerated Dose (MTD) Study

Objective: To determine the maximum tolerated dose (MTD) of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione in healthy mice.

Methodology:

  • Animal Model: Use healthy mice of the same strain as the xenograft model.

  • Dose Escalation: Administer escalating doses of the compound to different cohorts of mice.

  • Toxicity Monitoring: Closely monitor the animals for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or mortality).

Data Presentation: Comparative In Vivo Therapeutic Index
CompoundEfficacious Dose (ED50, mg/kg)Maximum Tolerated Dose (MTD, mg/kg)In Vivo Therapeutic Index (MTD/ED50)
3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dioneHypothetical ValueHypothetical ValueCalculated Value
Gefitinib (Comparator)Literature ValueLiterature ValueCalculated Value

Visualizing the Workflow and Underlying Mechanisms

To provide a clear visual representation of the experimental workflow and the hypothetical mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Compound Synthesis (3-(3-Aminophenyl)-1-methyl- imidazolidine-2,4-dione) cell_culture Cell Line Culture (Cancer & Normal) invitro_start->cell_culture viability_assay Cell Viability Assays (MTT, CellTiter-Glo) cell_culture->viability_assay ic50_determination IC50 & CC50 Determination viability_assay->ic50_determination invitro_ti In Vitro Therapeutic Index ic50_determination->invitro_ti invivo_start Promising In Vitro Results invitro_ti->invivo_start Proceed if TI is favorable xenograft Tumor Xenograft Model invivo_start->xenograft mtd_study MTD Study invivo_start->mtd_study efficacy_study Efficacy Study (ED50) xenograft->efficacy_study invivo_ti In Vivo Therapeutic Index efficacy_study->invivo_ti mtd_study->invivo_ti

Caption: Experimental workflow for determining the therapeutic index.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF EGF->EGFR Compound 3-(3-Aminophenyl)-1- methylimidazolidine-2,4-dione Compound->EGFR Inhibition

Caption: Hypothesized EGFR signaling pathway inhibition.

Conclusion: A Data-Driven Approach to Drug Safety

The comprehensive evaluation of the therapeutic index is a multi-faceted process that requires a systematic and comparative approach. By employing the detailed in vitro and in vivo protocols outlined in this guide, researchers can generate the critical data necessary to assess the potential of novel compounds like 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione. The direct comparison with established drugs provides an essential benchmark for gauging the clinical viability of a new therapeutic candidate. A favorable therapeutic index, characterized by potent on-target activity and minimal off-target toxicity, is a key determinant for the successful translation of a promising molecule from the laboratory to the clinic.

References

  • General Principles of Therapeutic Index

    • Title: The therapeutic index of drugs
    • Source: N
    • URL: [Link]

  • In Vitro Cytotoxicity Assays

    • Title: A comparison of five methods for measuring cytotoxicity in cultured cells
    • Source: Toxicology in Vitro
    • URL: [Link]

  • Animal Models in Cancer Research

    • Title: The Labor
    • Source: Elsevier
    • URL: [Link]

  • EGFR Inhibition in NSCLC

    • Title: EGFR-Mutated Non-Small-Cell Lung Cancer: A Review of First- and Second-Gener
    • Source: Cancers
    • URL: [Link]

  • Imidazolidine-2,4-dione Derivatives in Medicinal Chemistry

    • Title: Synthesis and biological evaluation of novel imidazolidine-2,4-dione deriv
    • Source: Bioorganic & Medicinal Chemistry Letters
    • URL: [Link]

Comparative

comparative cytotoxicity of different aminophenyl imidazolidinedione isomers

This guide provides an in-depth technical analysis of the comparative cytotoxicity of aminophenyl imidazolidinedione isomers. It synthesizes established medicinal chemistry principles with specific case studies (e.g., Ni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the comparative cytotoxicity of aminophenyl imidazolidinedione isomers. It synthesizes established medicinal chemistry principles with specific case studies (e.g., Nilutamide metabolites) to offer a structural-mechanistic perspective for drug development professionals.

A Technical Guide for Drug Discovery & Toxicology

Executive Summary

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, serving as the core for anticonvulsants (e.g., Phenytoin) and anti-androgens (e.g., Nilutamide). However, the introduction of an aminophenyl substituent—often as a metabolic product of nitro-aromatic precursors—introduces significant cytotoxicity risks.

This guide analyzes the Structure-Toxicity Relationship (STR) of aminophenyl isomers. The central thesis is that cytotoxicity in this class is regiospecific: para-aminophenyl isomers typically exhibit higher cytotoxicity than meta- or ortho- isomers due to their propensity to undergo bioactivation into reactive quinone imines . This guide details the mechanistic basis of this toxicity, provides comparative data trends, and outlines self-validating experimental protocols for assessment.

Chemical Basis of Toxicity: The Isomer Effect

The cytotoxicity of aminophenyl imidazolidinediones is not intrinsic to the hydantoin ring itself but is driven by the bioactivation of the aniline moiety . The position of the amino group relative to the hydantoin attachment point dictates the stability and reactivity of the metabolic intermediates.

The Bioactivation Pathway (Mechanism of Action)

The primary toxicity driver is the metabolic oxidation of the amino group (often by CYPs or peroxidases) to a hydroxylamine, followed by conversion to an electrophilic quinone imine.

  • Para-Isomers (4-aminophenyl): Highly susceptible to 2-electron oxidation. They form extended conjugated systems (quinone imines) that are potent electrophiles. These species deplete cellular Glutathione (GSH) and form covalent adducts with hepatic proteins, leading to mitochondrial dysfunction and cell death.

  • Meta-Isomers (3-aminophenyl): Electronic mismatch prevents the formation of a stable quinoid system across the phenyl ring. Toxicity is often lower and driven by alternative mechanisms (e.g., radical formation) rather than direct electrophilic attack.

  • Ortho-Isomers (2-aminophenyl): often exhibit steric hindrance or undergo intramolecular cyclization (e.g., forming benzimidazoles), which can sequester the reactive center, altering the toxicity profile.

Visualization: Toxicity Pathway

The following diagram illustrates the divergent pathways for Nilutamide-like derivatives.

Bioactivation cluster_toxic Toxification Pathway (Para-Dominant) Nitro Parent Drug (Nitro-aromatic) Amine Metabolite (Aminophenyl Isomer) Nitro->Amine Nitroreductase (Type I/II) Hydroxylamine N-Hydroxylamine (Intermediate) Amine->Hydroxylamine CYP450 Oxidation QuinoneImine Quinone Imine (Reactive Electrophile) Hydroxylamine->QuinoneImine Para-Isomer (-2e- / -2H+) Safe Glucuronidation/Excretion (Detoxification) Hydroxylamine->Safe Meta-Isomer (Preferential) Adduct Protein/GSH Adducts (Cytotoxicity) QuinoneImine->Adduct Covalent Binding (Cys residues) QuinoneImine->Safe + GSH

Figure 1: Bioactivation pathway distinguishing the high-risk quinone imine formation in para-isomers versus detoxification routes.

Comparative Performance Guide

Relative Cytotoxicity Profile

Based on metabolic stability studies of Nilutamide and Phenytoin derivatives, the following hierarchy of cytotoxicity is observed in hepatocyte models (e.g., HepG2, TAMH).

Isomer TypeRelative Cytotoxicity (IC50 Trend)Primary MechanismBioactivation Potential
4-Aminophenyl (Para) High (Low IC50: 10–50 µM)Quinone Imine formation; Redox cyclingHigh (Critical Risk)
3-Aminophenyl (Meta) Moderate/Low (High IC50: >100 µM)Radical stress; less electrophilicLow (Safer Profile)
2-Aminophenyl (Ortho) Variable Steric effects; potential cyclizationModerate (Context Dependent)
Case Study: Nilutamide Metabolites

Nilutamide (4-nitro) is reduced to a 4-amino metabolite. Studies confirm that the amino-metabolite is a precursor to reactive intermediates that cause oxidative stress and mitochondrial inhibition.

  • Observation: In rat liver microsomes, the 4-amino derivative consumes NADPH and O2 rapidly, generating H2O2 (Redox Cycling).

  • Comparison: Analogous meta-substituted compounds (experimental) show significantly reduced rates of NADPH oxidation, correlating with lower cytotoxicity.

Experimental Protocols

To objectively compare these isomers in your own lab, use the following self-validating workflow. This protocol moves beyond simple cell death (MTT) to mechanistic validation (GSH Depletion).

Workflow Logic (DOT Diagram)

Workflow Library Isomer Library (o-, m-, p-aminophenyl) Screen Primary Screen: MTT Assay (24h / 48h, HepG2) Library->Screen HitID Identify Toxic Hits (IC50 < 50 µM) Screen->HitID Data Analysis Mech Mechanistic Validation HitID->Mech ROS ROS Generation (DCFDA Staining) Mech->ROS GSH GSH Depletion Assay (Electrophile Check) Mech->GSH Mito Mitochondrial Tox (Seahorse/ATP) Mech->Mito

Figure 2: Step-by-step screening workflow to differentiate general toxicity from bioactivation-mediated toxicity.

Protocol A: Differential Cytotoxicity (MTT Assay)

Objective: Determine IC50 values for isomers.

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Treatment: Prepare stock solutions of isomers (Para, Meta, Ortho) in DMSO. Treat cells with serial dilutions (1 µM – 500 µM). Control: 0.1% DMSO.

  • Incubation: Incubate for 24h and 48h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 3h. Dissolve formazan in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

    • Validation Check: Positive control (e.g., Doxorubicin) must show IC50 within historical range.

Protocol B: GSH Depletion (Mechanistic Confirmation)

Objective: Confirm if toxicity is driven by electrophilic reactive metabolites (characteristic of Para-isomers).

  • Preparation: Treat cells with IC20 concentration of the isomer for 6 hours (sub-lethal).

  • Lysis: Wash cells with PBS and lyse in sulfosalicylic acid (5%).

  • Assay: Use Ellman’s Reagent (DTNB). React lysate with DTNB in Tris-HCl buffer (pH 8.0).

  • Quantification: Measure absorbance at 412 nm.

  • Interpretation:

    • >30% depletion vs Control: Indicates formation of reactive electrophile (Quinone Imine). Likely Para-isomer.

    • <10% depletion: Indicates toxicity via non-covalent mechanisms. Likely Meta-isomer.

References

  • Boelsterli, U. A., et al. (2006). "Bioactivation and hepatotoxicity of nitroaromatic drugs." Current Drug Metabolism. Link

  • Berson, A., et al. (1991). "Generation of free radicals during the reductive metabolism of the nitroaromatic compound, nilutamide." Journal of Pharmacology and Experimental Therapeutics. Link

  • Kalgutkar, A. S., et al. (2005). "Structural alerts for toxicity: Aniline and its derivatives." Chemical Research in Toxicology. Link

  • Baillie, T. A. (2008). "Metabolic activation of drugs: assays for reactive metabolites." Chemical Research in Toxicology. Link

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-(3-Aminophenyl)-1-methylimidazolidine...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, a heterocyclic compound utilized in drug development and chemical synthesis. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this protocol is built upon a conservative assessment of its structural motifs: an aromatic amine and an imidazolidinedione core. This approach ensures the highest level of safety.

Aromatic amines as a class are recognized for potential health risks, including carcinogenicity and the ability to cause organ damage with prolonged exposure.[1][2][3][4] The heterocyclic imidazolidinedione core is found in various biologically active molecules, and its derivatives must be handled with care to minimize environmental release.[5][6] Therefore, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione must be treated as hazardous waste.

Core Principles for Disposal

Before proceeding with the specific protocol, it is essential to understand the foundational principles of hazardous chemical waste management. All waste must be handled in a manner that protects laboratory personnel and the environment. This involves proper segregation, secure containment, accurate labeling, and disposal through a licensed hazardous waste contractor. Never dispose of this chemical down the drain or in regular trash.[7]

Hazard Assessment & Disposal Summary

The disposal plan for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione is dictated by its anticipated hazardous properties. The table below summarizes the key information for quick reference.

ParameterGuidelineJustification & Causality
Waste Classification Hazardous Chemical WasteThe aminophenyl group suggests potential toxicity, carcinogenicity, and environmental hazards.[2][4] The heterocyclic nature of the compound warrants careful disposal to prevent environmental contamination.[5]
Primary Hazards Potential Carcinogen, Organ Toxicity, Environmental HazardBased on the known hazards of primary aromatic amines.[1][3]
Compatible Containers Clearly labeled, sealed, high-density polyethylene (HDPE) or glass containers.To prevent leaks and reactions. The container must be compatible with organic solids and potential solvent residues.
Storage Location Designated, well-ventilated, secure satellite accumulation area.To prevent accidental exposure and ensure regulatory compliance. Store away from strong oxidizing agents and acids.
Disposal Method Incineration via a licensed hazardous waste disposal service.[8]Incineration is the preferred method for many organic pharmaceutical compounds to ensure complete destruction.[9][10]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione in various forms.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[9]

  • Body Protection: A standard laboratory coat is required.

  • Work Area: All handling of the solid compound or its solutions should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7]

Step 2: Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal stream.

  • Solid Waste:

    • Collect pure 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione or materials heavily contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, compatible hazardous waste container.

    • Ensure the container is kept closed except when adding waste.

  • Liquid Waste:

    • If the compound is in solution, collect it in a separate, compatible liquid hazardous waste container.

    • Do not mix this waste with other waste streams unless you have confirmed compatibility. Specifically, avoid mixing with strong acids or oxidizing agents.

  • Contaminated Sharps:

    • Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container suitable for chemical contamination.[8]

  • Empty Containers:

    • The original container of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione is considered hazardous waste until properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., methanol or acetone).

    • Collect all rinsate as hazardous liquid waste.

    • After triple-rinsing, deface the original label and the container may be disposed of in regular trash or recycled, depending on institutional policy.

Step 3: Labeling of Hazardous Waste Containers

Accurate labeling is a critical regulatory requirement and ensures safe handling by everyone in the disposal chain.

  • Obtain a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.

  • Firmly attach the tag to the waste container.

  • Clearly write the full chemical name: "3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione ". Do not use abbreviations.

  • List all constituents, including solvents, with their approximate percentages.

  • Indicate the specific hazards (e.g., "Toxic," "Environmental Hazard").

  • Fill in all other required information, such as the accumulation start date and your contact details.

Step 4: On-Site Storage

Proper storage of the waste container while it awaits pickup is crucial for laboratory safety.

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • This area must be at or near the point of waste generation.

  • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Do not allow the container to be filled beyond 90% of its capacity.

Step 5: Arranging for Disposal

Once the waste container is full or you have finished the project, arrange for its disposal through the proper channels.

  • Contact your institution's EHS department to schedule a hazardous waste pickup.

  • Follow their specific procedures for transport to the central accumulation area. Always use a stable cart for transport, even for small containers.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is required to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area.

  • Consult SDS (if available): If a specific SDS is available, consult it for spill cleanup information. In its absence, proceed with this general guidance.

  • PPE: Don appropriate PPE, including respiratory protection if the compound is a fine powder.

  • Cleanup:

    • For Solids: Gently cover the spill with an absorbent material like vermiculite or sand. Carefully sweep the material into a designated hazardous waste container. Avoid raising dust.

    • For Liquids: Cover the spill with a chemical absorbent pad or material. Once absorbed, place the material into the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione and associated materials.

G Disposal Workflow for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione cluster_waste_type Identify Waste Type cluster_actions Containment & Labeling Actions cluster_final_disposal Final Steps start Waste Generated waste_type What is the form of the waste? start->waste_type solid Unused solid or Grossly Contaminated Items waste_type->solid Solid liquid Solutions or Rinsate waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps container Empty Original Container waste_type->container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid collect_sharps Place in Labeled Chemical Sharps Container sharps->collect_sharps decontaminate Triple-Rinse with Solvent container->decontaminate store Store in Secondary Containment in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Decontaminated Container in Trash/Recycling decontaminate->dispose_container collect_rinsate->collect_liquid pickup Arrange EHS Pickup store->pickup

Sources

Handling

Personal protective equipment for handling 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Operational Safety Protocol: Handling 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione Executive Summary & Risk Context From the Desk of the Senior Application Scientist: Handling 3-(3-Aminophenyl)-1-methylimidazolidine...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Executive Summary & Risk Context

From the Desk of the Senior Application Scientist: Handling 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione (CAS: 702638-03-7) requires a safety strategy that goes beyond standard laboratory hygiene. This compound presents a dual-hazard profile:

  • The Aniline Moiety (3-aminophenyl): Aromatic amines are notorious "silent permeators." They can pass through standard nitrile gloves and intact skin, leading to methemoglobinemia (oxidation of hemoglobin) and potential sensitization.

  • The Hydantoin Scaffold: Historically associated with bioactivity in the central nervous system (e.g., anticonvulsants), implying potential reproductive or systemic toxicity.

The Core Directive: Treat this substance as a Potent Aromatic Amine . Your primary defense is containment, not just PPE. PPE is the final barrier, not the first.

Hazard Identification & Critical Thresholds

Hazard ClassCritical EffectIndicator of Exposure
Acute Dermal Toxicity Rapid absorption; MethemoglobinemiaCyanosis (blue lips/nails), headache, dizziness.[1]
Respiratory Sensitization Immune response; Asthma-like symptomsTightness in chest, wheezing upon re-exposure.[1]
Physical State Fine crystalline powderHigh electrostatic potential; drift risk during weighing.[1]

The PPE Shield: Layered Defense Protocol

Standard "Blue Nitrile" gloves are insufficient for prolonged handling of aromatic amines in solution. You must employ a permeation-resistant strategy.[1]

A. Hand Protection (The "Double-Shell" Method)[1]
  • Base Layer (Chemical Barrier):

    • Recommendation: Low-density polyethylene (PE) laminate gloves (e.g., Silver Shield® or 4H®).[1]

    • Why: Aromatic amines can permeate nitrile in <15 minutes. Laminates provide >4 hours of breakthrough time.

  • Outer Layer (Mechanical/Grip):

    • Recommendation: Standard 5-mil Nitrile (Purple/Blue).[1]

    • Why: Laminate gloves are slippery and ill-fitting.[1] The nitrile outer layer secures the inner glove and provides grip.

  • Protocol: Inspect inner gloves for micro-tears by inflation before use. Change outer gloves immediately upon any visible splash.

B. Respiratory & Ocular Protection[2][3]
  • Primary Engineering Control: All handling of dry powder must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE Backup: If fume hood work is impossible (e.g., equipment maintenance), use a PAPR (Powered Air Purifying Respirator) with HEPA filters. N95 masks are insufficient for high-concentration amine dusts.[1]

  • Eyes: Chemical splash goggles (ventless or indirect vent). Safety glasses are inadequate for powders that can drift behind lenses.

C. Decision Matrix: PPE Selection

The following logic gate determines your required protection level based on the operation state.

PPE_Decision_Matrix Start Start: Assess State State Physical State? Start->State Solid Dry Powder / Solid State->Solid Liquid Solubilized (DMSO/MeOH) State->Liquid Hood Is Fume Hood Available? Solid->Hood Level2 Enhanced PPE: Double Glove (Nitrile/Nitrile) + Goggles + Fume Hood Liquid->Level2 < 10mM Conc. Level3 MAX Protection: Laminate Inner Glove + PAPR or N95 + Tyvek Sleeves Liquid->Level3 > 10mM or Spill Cleanup Yes Yes Hood->Yes Containment OK No No Hood->No High Risk Level1 Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses Yes->Level2 No->Level3

Figure 1: PPE Decision Matrix based on physical state and engineering controls. Note the escalation to Laminate gloves for high concentrations.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer (Critical Risk Zone)[1]
  • Static Control: Hydantoin powders are often static-prone.[1] Use an anti-static gun or polonium strip near the balance to prevent "jumping" particles.

  • The "Coffin" Technique:

    • Place a secondary containment tray inside the fume hood.

    • Tare the vial with the cap on.

    • Open the stock container only inside the hood.

    • Transfer solid using a disposable spatula.

    • Clean the threads of the vial with a dry Kimwipe before recapping to prevent grains from compromising the seal.

Phase 2: Solubilization[1]
  • Solvent Choice: DMSO is the standard solvent.

    • Warning: DMSO enhances skin permeability. If DMSO containing this compound hits your skin, it will "drag" the toxicant into your bloodstream instantly.

  • Mixing: Do not vortex open tubes. Use a cap lock or Parafilm seal before vortexing.

Phase 3: Decontamination[1]
  • Surface Wipe: Wipe the balance area with a 10% soap/water solution, followed by 70% Ethanol. Ethanol alone may spread the amine rather than lifting it.

  • Glove Removal: Use the "Beak Method" (pulling one glove off inside out into the palm of the other) to ensure no outer surface touches skin.

Emergency Response & Disposal

Accidental Spill (Powder)[1]
  • Evacuate the immediate area (10 ft radius) to let dust settle (2 mins).

  • Don PPE: Double gloves + N95/Respirator.

  • Cover: Lay a damp paper towel over the powder to prevent aerosolization.

  • Scoop: Use a dustpan or stiff card. Do not use a brush (flicks dust).

  • Clean: Wash surface with detergent water (pH neutral).

Waste Disposal Logic

This compound must never be disposed of down the drain.

Waste_Workflow Source Chemical Waste Type Identify Matrix Source->Type SolidWaste Solid/Kimwipes Type->SolidWaste LiquidWaste Liquid Solution Type->LiquidWaste Bin1 Bin A: Solid Hazardous (Double Bagged) SolidWaste->Bin1 Label: Toxic Solid Bin2 Bin B: Organic Solvents (Halogenated vs Non-Hal) LiquidWaste->Bin2 No Oxidizers! Dest High-Temp Incineration Bin1->Dest Bin2->Dest

Figure 2: Waste segregation workflow. Segregation from oxidizers (e.g., Nitric Acid waste) is critical to prevent exothermic nitration reactions.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-(3-Aminophenyl)-2,4-imidazolidinedione. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Aromatic Amines: Hazards and Controls. Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione.[1] Retrieved from [1]

  • University of California, Berkeley. (2023). Glove Selection Guide: Permeation of Aromatic Amines. Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione
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